molecular formula C14H16BNO4S B1438452 N-Benzyl 3-borono-4-methylbenzenesulfonamide CAS No. 871329-73-6

N-Benzyl 3-borono-4-methylbenzenesulfonamide

Cat. No.: B1438452
CAS No.: 871329-73-6
M. Wt: 305.2 g/mol
InChI Key: VFDVOIFZPBZUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS 871329-73-6) is a high-purity chemical compound with the molecular formula C 14 H 16 BNO 4 S and a molecular weight of 305.16 g/mol . This organoboron compound integrates a benzenesulfonamide group and a boronic acid functional group within its structure, making it a valuable building block in synthetic and medicinal chemistry. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the boronic acid moiety acts as a key coupling partner. This allows researchers to efficiently form new carbon-carbon bonds, facilitating the synthesis of complex biaryl structures and other sophisticated organic molecules for drug discovery and material science. The compound has a measured melting point of 118-122°C and a boiling point of 547°C at 760 mmHg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-(benzylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDVOIFZPBZUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657220
Record name [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-73-6
Record name B-[2-Methyl-5-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl 3-borono-4-methylbenzenesulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl 3-borono-4-methylbenzenesulfonamide, a molecule integrating the biologically significant sulfonamide and boronic acid functionalities, presents a compelling scaffold for investigation in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an exploration of its potential as an enzyme inhibitor. Drawing upon established chemical principles and data from analogous structures, this document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.

Introduction: A Molecule of Bimodal Potential

The convergence of a sulfonamide core with a boronic acid moiety in N-Benzyl 3-borono-4-methylbenzenesulfonamide creates a molecule with intriguing potential. Sulfonamides are a well-established class of pharmacophores, known for their wide range of biological activities, including antibacterial and diuretic properties.[1] The N-benzyl group can further modulate the molecule's lipophilicity and interactions with biological targets.

Concurrently, the boronic acid group is a versatile functional group, renowned for its ability to form reversible covalent bonds with diols, a key feature in its application as an enzyme inhibitor, particularly of serine proteases. This unique combination suggests that N-Benzyl 3-borono-4-methylbenzenesulfonamide could act as a targeted inhibitor for specific enzymes, leveraging the sulfonamide framework for recognition and the boronic acid for covalent interaction.

This guide will delve into the known chemical properties of this compound, propose a logical synthetic route based on established organic chemistry principles, and discuss its potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

N-Benzyl 3-borono-4-methylbenzenesulfonamide, also identified as [5-(benzylsulfamoyl)-2-methylphenyl]boronic acid, possesses the following key physicochemical properties:

PropertyValueReference
CAS Number 871329-73-6[2]
Molecular Formula C₁₄H₁₆BNO₄S[2]
Molecular Weight 305.16 g/mol [2]
Melting Point 118-122 °C[2]
Boiling Point 547 °C at 760 mmHg[2]
Density 1.34 g/cm³[2]
Flash Point 284.6 °C[2]
Refractive Index 1.621[2]

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Bromo-4-methylbenzenesulfonyl chloride C N-Benzyl-3-bromo-4-methylbenzenesulfonamide A->C Pyridine, DCM B Benzylamine B->C E N-Benzyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide C->E Pd(dppf)Cl₂, KOAc, Dioxane D Bis(pinacolato)diboron D->E F N-Benzyl 3-borono-4-methylbenzenesulfonamide E->F Acidic Hydrolysis Mechanism_of_Action Inhibitor N-Benzyl 3-borono-4-methylbenzenesulfonamide Complex Reversible Covalent Enzyme-Inhibitor Complex Inhibitor->Complex Binding Enzyme Enzyme Active Site (e.g., Serine Protease) Enzyme->Complex Interaction with Catalytic Serine

Sources

Structure Elucidation of (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of boronic acids and sulfonamides in medicinal chemistry has led to the development of novel molecular entities with significant therapeutic potential. (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid is a prime example of such a scaffold, combining the versatile reactivity of a boronic acid, often used in Suzuki-Miyaura cross-coupling reactions, with the well-established pharmacophoric properties of a sulfonamide.[1] This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of techniques, instead focusing on the synergistic application of mass spectrometry, spectroscopy, and crystallography. The causality behind each analytical choice is explained, ensuring a self-validating workflow that delivers trustworthy and conclusive structural data for researchers in organic synthesis and drug development.

Introduction: The Structural Challenge

(5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid (Figure 1) is a compound of interest due to its potential applications in pharmaceutical research and as a fine chemical intermediate.[2] Its structure incorporates three key functional regions: a 1,2,4-trisubstituted benzene ring, an N-benzylsulfamoyl group, and a boronic acid moiety. The primary challenge in its characterization lies not in any single feature, but in confirming the precise connectivity and interplay of these groups. Boronic acids, for instance, are known to form cyclic anhydrides (boroxines) or exist as dimers through hydrogen bonding, which can complicate spectral analysis.[3][4][5] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for irrefutable proof of structure.

Chemical Structure of (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid

Figure 1. Proposed Chemical Structure.

Predicted Physicochemical Properties

Before embarking on experimental analysis, a review of computed properties helps establish baseline expectations for the target molecule. These values are derived from structurally similar compounds and computational models.

PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₄H₁₆BNO₄SBased on the proposed structure.
Molecular Weight 305.16 g/mol Calculated from the molecular formula.
Monoisotopic Mass 305.0896 DaEssential for High-Resolution Mass Spectrometry (HRMS) analysis.
Appearance White to off-white crystalline powderTypical appearance for arylboronic acids.[1][3]
Solubility Soluble in polar organic solvents (Methanol, DMSO); poorly soluble in non-polar solvents (Hexanes).General solubility profile for phenylboronic acids.[3][6]
Hydrogen Bond Donors 3 (two from -B(OH)₂, one from -NH)Based on counting O-H and N-H bonds.[7]
Hydrogen Bond Acceptors 5 (two from -SO₂, two from -B(OH)₂)Based on counting O and N atoms.[7]

The Integrated Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from orthogonal techniques. Each method provides a piece of the puzzle, and together they build a self-validating case for the final structure. The workflow is designed to move from confirmation of mass and elemental composition to the mapping of functional groups and, finally, the definitive assignment of atomic connectivity and stereochemistry.

G cluster_0 Initial Confirmation cluster_1 Connectivity & Detailed Mapping cluster_2 Definitive 3D Structure cluster_3 Final Verification HRMS HRMS (High-Resolution Mass Spec) NMR_1D 1D NMR (¹H, ¹³C, ¹¹B) HRMS->NMR_1D Confirms Formula Final Unambiguous Structure HRMS->Final FTIR FTIR Spectroscopy FTIR->NMR_1D Confirms Func. Groups FTIR->Final NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Signals NMR_1D->Final XRAY Single Crystal X-ray Diffraction NMR_2D->XRAY Confirms Connectivity NMR_2D->Final XRAY->Final Definitive Proof

A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

The first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition.

Experimental Protocol: UPLC-ESI-HRMS

An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF) is ideal.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.

  • Ionization: Operate in both positive and negative ESI modes. Positive mode is expected to yield the protonated molecule [M+H]⁺, while negative mode will yield the deprotonated molecule [M-H]⁻.

  • Mass Analysis: Acquire data over a mass range of m/z 100-1000 with a resolution of >60,000.

Interpreting the Results
  • Expected Ion: The primary goal is to observe an ion whose measured m/z corresponds to the calculated exact mass of the protonated or deprotonated molecule (306.0972 for [C₁₄H₁₇BNO₄S]⁺ or 304.0824 for [C₁₄H₁₅BNO₄S]⁻).

  • Causality - Why HRMS? Low-resolution MS could yield a nominal mass of 305, which corresponds to dozens of possible formulas. HRMS narrows this to a single, unambiguous molecular formula, providing the foundational evidence upon which all other data is built.

  • Trustworthiness - The Boroxine Issue: Boronic acids are notorious for forming cyclic trimers (boroxines) via dehydration.[8] This trimer would appear at a much higher m/z. The use of a protic solvent like methanol and the ESI process often breaks these structures down, but observation of the boroxine can be a secondary confirmation of the boronic acid's presence. An optimized method using ammonium acetate in the mobile phase can further reduce the formation of complicating adducts and dimers.[4]

FTIR Spectroscopy: Mapping Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[9] It provides direct evidence for the presence of the boronic acid, sulfonamide, and aromatic components.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Interpreting the Results

The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale for Assignment
~3600-3200 (broad)O-H stretchBoronic Acid (-B(OH)₂)The broadness is due to strong intermolecular hydrogen bonding.[10]
~3300 (sharp)N-H stretchSulfonamide (-SO₂NH-)A relatively sharp peak characteristic of a secondary amine.
~3100-3000C-H stretchAromatic & Benzyl CHConfirms the presence of sp² and sp³ C-H bonds.
~1370-1330 & ~1180-1160S=O stretch (asymmetric & symmetric)Sulfonamide (-SO₂NH-)These two strong, distinct peaks are highly characteristic of the sulfonyl group.[11]
~1350B-O stretchBoronic Acid (-B-O)A strong band confirming the boron-oxygen bond.
~850-750C-H bend (out-of-plane)Substituted Benzene RingThe pattern of these bands can suggest the 1,2,4-substitution pattern.

NMR Spectroscopy: The Connectivity Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and confirming the precise connectivity of the atoms. A full suite of 1D and 2D experiments is required for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent. Causality: DMSO-d₆ or Methanol-d₄ are excellent choices. They readily dissolve the polar compound and, crucially, their protic nature helps break up the boroxine trimers that can lead to broad, uninterpretable spectra in solvents like CDCl₃.[12] The hydroxyl (-OH) and amine (-NH) protons will exchange with the solvent, often disappearing or broadening significantly, but this simplifies the aromatic region.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Experiments:

    • 1D: ¹H, ¹³C, and ¹¹B NMR.

    • 2D: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).

¹¹B NMR: The Boron-Specific Probe
  • Rationale: ¹¹B is a quadrupolar nucleus with a natural abundance of 80.1%, making it the preferred nucleus for boron NMR over ¹⁰B.[13] It provides a direct window into the chemical environment of the boron atom. To avoid a broad background signal from the glass, a quartz NMR tube is highly recommended.[13][14]

  • Expected Spectrum: A single, relatively broad signal is expected between δ 28-30 ppm . This chemical shift is characteristic of a trigonal planar arylboronic acid.[15][16]

¹H and ¹³C NMR: Predicted Assignments and Interpretation

The combination of 1D and 2D NMR data allows for the complete assignment of the molecule's skeleton.

G img_node

Numbering scheme for NMR assignment.
Proton (¹H)Predicted δ (ppm)MultiplicityIntegrationCOSY CorrelationsHMBC Correlations
H-3 ~7.8-8.0d1HH-4C-1, C-2, C-4, C-5
H-4 ~7.5-7.7dd1HH-3, H-6C-2, C-5, C-6
H-6 ~7.3-7.5d1HH-4C-1, C-2, C-4, C-5
H-7 (CH₃) ~2.5s3H-C-1, C-2, C-6
H-8 (NH) ~8.0-9.0broad s1H-C-5, C-9
H-9 (CH₂) ~4.3d2HH-8 (if visible)C-5, C-10, C-11
H-11/15 ~7.2-7.4m2HH-12/14C-9, C-10, C-13
H-12/14 ~7.2-7.4m2HH-11/15, H-13C-10, C-11/15
H-13 ~7.2-7.4m1HH-12/14C-11/15
B(OH)₂ ~8.0-8.5broad s2H--
Carbon (¹³C)Predicted δ (ppm)Rationale
C-1 ~130-140C-B bond; often broad or unobserved.[17]
C-2 ~140-145Aromatic C attached to CH₃.
C-3, C-4, C-6 ~125-135Aromatic CH carbons.
C-5 ~138-142Aromatic C attached to SO₂.
C-7 (CH₃) ~20-25Methyl group carbon.
C-9 (CH₂) ~45-50Benzyl methylene carbon.
C-10 ~135-140Benzyl ipso-carbon.
C-11 to C-15 ~127-129Benzyl aromatic CH carbons.
  • Trustworthiness - The Power of HMBC: The entire structure can be pieced together with key long-range HMBC correlations. For instance, a correlation from the benzylic protons (H-9) to the carbon bearing the sulfonamide (C-5) definitively links the N-benzyl group to the sulfonyl moiety. Similarly, a correlation from the methyl protons (H-7) to the carbon bearing the boronic acid (C-1) would confirm their ortho relationship, validating the "2-methylphenyl" portion of the name.

Single Crystal X-ray Diffraction: The Final Confirmation

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of atomic connectivity and 3D arrangement in the solid state.[18]

Experimental Protocol
  • Crystal Growth: Good quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent system like ethanol/water or ethyl acetate/hexanes is a common starting point.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[19]

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the crystal, and the atomic positions are refined to generate a final 3D model of the molecule.[20]

Expected Structural Features
  • Confirmation of Connectivity: The resulting structure will definitively confirm the 1,2,4-substitution pattern on the phenyl ring.

  • Boronic Acid Geometry: The boron atom is expected to be sp²-hybridized and trigonal planar.[3]

  • Intermolecular Interactions: Crucially, the analysis will reveal how the molecules pack in the crystal lattice. It is highly probable that the molecules will form dimers via a pair of strong O-H···O hydrogen bonds between the boronic acid groups of two separate molecules, a characteristic feature of phenylboronic acids.[3][20] Additional N-H···O hydrogen bonds involving the sulfonamide group are also likely, creating an extended supramolecular network.

Conclusion

The structure elucidation of (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid is a clear demonstration of the necessity of a modern, multi-technique analytical strategy. The process begins with HRMS to establish an exact molecular formula, providing a non-negotiable foundation. This is followed by FTIR to quickly confirm the presence of all key functional groups. The core of the elucidation is performed with a comprehensive suite of NMR experiments (¹H, ¹³C, ¹¹B, COSY, and HMBC), which together map the complete atomic connectivity and serve as the primary tool for structural assignment. Finally, single-crystal X-ray diffraction , when achievable, offers the ultimate and irrefutable proof of the three-dimensional structure and intermolecular interactions. By following this self-validating workflow, researchers can have the highest degree of confidence in their results, enabling the advancement of drug discovery and chemical synthesis programs.

References

  • BoronPharm. (n.d.). (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119829, 5-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 29). Phenylboronic acid. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733267, 2-Methylphenyl boronic acid. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216381, (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. Retrieved February 4, 2026, from [Link]

  • Maji, B., & Lee, D. (2022). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 2(11), 2534-2542. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(17), 6838-6846. [Link]

  • Wang, D., et al. (2014). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3487-3491. [Link]

  • Barroso, S., et al. (2020). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. ChemRxiv. [Link]

  • Bristow, T. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved February 4, 2026, from [Link]

  • University of Ottawa. (n.d.). Boron NMR. Retrieved February 4, 2026, from [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved February 4, 2026, from [Link]

  • Alexandratos, S. D., & Zhu, X. (2016). ATR-FTIR spectroscopy as a probe for metal ion binding onto immobilized ligands. OSTI.GOV. [Link]

  • Karakaş, D., & Yilmaz, I. (2018). Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. [Link]

  • Vrkic, A. K., & O'Hair, R. A. J. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 16(9), 1537-1549. [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Retrieved February 4, 2026, from [Link]

  • El Bialy, S. A. (2015). Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • Siodłak, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124513. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Ester in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3809-3811.
  • Pop, A., et al. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Applied Sciences, 13(17), 9679. [Link]

  • Kumar, A., et al. (2020). FTIR Spectroscopy- a novel approach for identification of bioactive compounds in Momordica charantia L. International Journal of Current Microbiology and Applied Sciences, 9(10), 2349-2355. [Link]

  • Liu, R. Y., et al. (2019). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. Journal of the American Chemical Society, 141(42), 16944-16952. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved February 4, 2026, from [Link]

  • Reddit. (2023). Tips for when doing boron-NMR analysis of boron-containing compounds? Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11600797, 5-(Methoxycarbonyl)thiophene-2-boronic acid. Retrieved February 4, 2026, from [Link]

  • Lamos, S. M., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 8(10), e75629. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79799, Tolylboronic acid. Retrieved February 4, 2026, from [Link]

  • Wrackmeyer, B. (1988). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy, 20, 61-203. [Link]

  • NPTEL-NOC IITM. (2020, February 7). #12 X Ray Diffraction | Introduction to X Rays & Crystallography | Part 1 [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a synthetic compound that, due to its specific structural motifs, holds significant potential as a targeted enzyme inhibitor. This guide provides a detailed analysis of its probable mechanism of action, drawing upon established principles of medicinal chemistry and enzymology. While this specific molecule is not extensively described in current literature, its constituent parts—a boronic acid, a sulfonamide scaffold, and an N-benzyl group—are well-characterized in the context of drug-target interactions. This document will therefore elucidate a hypothesized mechanism of action based on these structural features and outline the experimental procedures necessary for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar compounds.

Molecular Architecture and Functional Group Analysis

The therapeutic potential of N-Benzyl 3-borono-4-methylbenzenesulfonamide can be inferred by dissecting its molecular structure into three key functional components:

  • The Boronic Acid Moiety: This is the primary "warhead" of the molecule. Boronic acids are well-documented as potent inhibitors of various enzymes, most notably serine proteases.[1][2] The boron atom is electrophilic and can form a stable, reversible covalent bond with nucleophilic residues, such as the hydroxyl group of a serine in an enzyme's active site.[3][4][5] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[6]

  • The Benzenesulfonamide Core: The sulfonamide group is a cornerstone of medicinal chemistry, famously utilized in antibacterial sulfa drugs that act as competitive inhibitors of dihydropteroate synthase.[7][8][] Beyond this, sulfonamides are found in drugs targeting a wide array of enzymes, including carbonic anhydrases and COX-2.[8][10] In this molecule, the sulfonamide core likely provides a rigid scaffold that correctly orients the boronic acid and the N-benzyl group for optimal interaction with the target enzyme's active site.

  • The N-Benzyl Group: The N-benzyl motif is frequently employed in drug design to fine-tune a compound's efficacy and physicochemical properties.[11] It can engage in hydrophobic and cation-π interactions within a binding pocket, enhancing affinity and specificity.[11][12][13] The flexibility and three-dimensional nature of this group allow it to adapt to the topology of the enzyme's active site, contributing to the overall binding energy.[11]

Proposed Primary Mechanism of Action: Reversible Covalent Inhibition of a Serine Protease

Based on the analysis of its functional groups, the most probable mechanism of action for N-Benzyl 3-borono-4-methylbenzenesulfonamide is the reversible covalent inhibition of a serine protease.

The proposed inhibitory mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom of the inhibitor.[3] This forms a tetrahedral boronate adduct, which is stabilized by interactions within the enzyme's active site, including the oxyanion hole.[3] This adduct is a mimic of the transition state of substrate hydrolysis, making the compound a potent inhibitor.[6] The inhibition is typically time-dependent, and despite the reversibility of the boron-serine bond, it can result in prolonged target occupancy.[4]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Enzyme-Inhibitor Complex Ser-OH Serine Residue (Nucleophile) EI_Complex Tetrahedral Adduct (Transition-State Analog) Ser-OH->EI_Complex Nucleophilic Attack His-Im Histidine Residue His-Im->Ser-OH Proton Transfer OxyanionHole Oxyanion Hole Inhibitor N-Benzyl 3-borono-4-methylbenzenesulfonamide (B(OH)2) Inhibitor->Ser-OH Binding to Active Site EI_Complex->OxyanionHole Stabilization

Caption: Proposed mechanism of serine protease inhibition.

Experimental Validation and Characterization

A systematic experimental approach is required to validate the hypothesized mechanism of action.[14] This involves a tiered screening and characterization process.

Experimental Workflow

G Start Start: Compound Synthesis and Purification Screening Tier 1: Broad-Spectrum Enzyme Panel Screening (e.g., Serine Proteases) Start->Screening Hit_ID Hit Identification: Identify Susceptible Enzyme(s) Screening->Hit_ID Kinetics Tier 2: Kinetic Characterization (IC50, Ki Determination) Hit_ID->Kinetics MOA Tier 3: Mechanism of Action Studies (Mode of Inhibition, Reversibility) Kinetics->MOA SAR Structure-Activity Relationship (SAR) Studies with Analogs MOA->SAR End Validated Lead Compound SAR->End

Caption: Workflow for experimental validation.

Detailed Experimental Protocols

1. Tier 1: Enzyme Panel Screening

  • Objective: To identify the enzyme class and specific enzymes inhibited by N-Benzyl 3-borono-4-methylbenzenesulfonamide.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of commercially available proteases, with a focus on serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin).[15]

    • Use a standard chromogenic or fluorogenic substrate for each enzyme.[16]

    • Measure enzyme activity in the presence and absence of the inhibitor using a plate reader.

    • Calculate the percentage of inhibition for each enzyme. Hits are typically defined as >50% inhibition.

2. Tier 2: Kinetic Characterization

  • Objective: To determine the potency of the inhibitor (IC₅₀ and Kᵢ values) against the identified hit enzyme(s).[14]

  • Protocol:

    • IC₅₀ Determination:

      • Perform the enzyme assay with a fixed concentration of enzyme and substrate.

      • Vary the concentration of the inhibitor over a wide range (e.g., 8-12 concentrations, log-fold dilutions).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Kᵢ Determination:

      • Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

      • Measure the initial reaction velocities.

      • Analyze the data using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).

3. Tier 3: Mechanism of Action Studies

  • Objective: To confirm the reversible covalent mechanism of action.

  • Protocol:

    • Time-Dependence of Inhibition:

      • Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate.

      • A time-dependent decrease in enzyme activity suggests a slow-binding or covalent mechanism.

    • Reversibility Assay:

      • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x Kᵢ) to achieve maximal inhibition.[17]

      • Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate.[17]

      • Monitor the recovery of enzyme activity over time. A gradual recovery of activity indicates reversible inhibition.[17]

Data Presentation

Quantitative data from the kinetic studies should be summarized in a clear and concise format.

ParameterHypothetical ValueDescription
Target Enzyme e.g., Human Neutrophil ElastaseThe specific enzyme identified as a hit.
IC₅₀ 50 nMConcentration for 50% inhibition.
Kᵢ 15 nMInhibition constant.
Mode of Inhibition CompetitiveInhibitor binds to the active site.
Reversibility ReversibleEnzyme activity can be recovered.

Conclusion

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a compound with a high probability of acting as a potent and reversible covalent inhibitor of a serine protease. This is based on the well-established roles of its boronic acid, benzenesulfonamide, and N-benzyl functional groups in enzyme inhibition. The boronic acid likely forms a transition-state analog in the enzyme's active site, while the other moieties contribute to binding affinity and specificity. The experimental workflow detailed in this guide provides a robust framework for validating this proposed mechanism of action and for further characterizing the compound's therapeutic potential. Successful validation would position N-Benzyl 3-borono-4-methylbenzenesulfonamide as a promising lead compound for the development of novel therapeutics targeting diseases in which serine proteases are implicated.

References

  • Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Horvath, A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, J., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry. [Link]

  • Maresca, K. P., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]

  • Chaulagain, M. R., et al. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Zessel, I., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Li, R., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • S. L., et al. (2013). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Journal of Clinical & Cellular Immunology. [Link]

  • Bzówka, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. International Journal of Molecular Sciences. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Remee, S., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. [Link]

  • Wang, S., et al. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. [Link]

  • Iefimenko, N., et al. (2025). Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Research Square. (2023). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-substituent from β-lactam nitrogen. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [https://bitesizebio.com/22 protease-inhibitors-101-best-practices-for-use-in-the-lab/]([Link] protease-inhibitors-101-best-practices-for-use-in-the-lab/)

  • Autechaux. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Institutes of Health. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link]

  • PubMed. (1979). Inhibition of serine proteases by arylboronic acids. [Link]

  • Taylor & Francis Online. (2021). Screening a library of potential competitive inhibitors against bacterial threonyl-tRNA synthetase: DFT calculations. [Link]

  • ACS Publications. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a novel compound at the intersection of sulfonamide and boronic acid chemistries. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from closely related analogs to build a strong hypothesis for its mechanism of action and potential therapeutic applications. By examining the established roles of the N-benzylbenzenesulfonamide scaffold and the enzymatic interactions of boronic acids, we project that N-Benzyl 3-borono-4-methylbenzenesulfonamide holds significant promise as an enzyme inhibitor, particularly in the context of antimicrobial resistance. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of new therapeutic agents.

Introduction: A Molecule of Convergent Potential

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. N-Benzyl 3-borono-4-methylbenzenesulfonamide emerges as a compound of significant interest due to the convergence of two powerful pharmacophores: the N-benzylbenzenesulfonamide core and the boronic acid functional group.

The sulfonamide group is a well-established component of numerous drugs, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and diuretic properties.[1][2] The N-benzylbenzenesulfonamide moiety, in particular, has been identified in compounds with potential applications in neurodegenerative diseases and as modulators of glucocorticoid receptors.[3]

Concurrently, the field of medicinal chemistry has witnessed a surge in the exploration of boronic acid derivatives.[4] The unique ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine residues in enzyme active sites has led to the development of potent and selective inhibitors.[5][6] Notable examples include the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[4]

This guide will, therefore, explore the anticipated biological activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide by dissecting the contributions of its constituent parts and drawing parallels with structurally and functionally similar molecules.

Predicted Mechanism of Action: Targeting Bacterial Defenses

Based on a comprehensive analysis of existing literature, the most probable biological target for N-Benzyl 3-borono-4-methylbenzenesulfonamide is bacterial β-lactamase. A pivotal study on sulfonamide boronic acids demonstrated their potent inhibitory activity against AmpC β-lactamase, a key enzyme responsible for bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[7][8]

The proposed mechanism of action involves the boronic acid moiety acting as a transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[9] The boron atom is expected to form a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.

The N-benzyl 3-borono-4-methylbenzenesulfonamide scaffold likely contributes to the binding affinity and selectivity through various non-covalent interactions within the enzyme's active site. The geometry and polarity of the sulfonamide group, as opposed to the more common carboxamide, are expected to create a distinct structure-activity relationship.[7][8]

Diagram: Proposed Mechanism of β-Lactamase Inhibition

G cluster_0 β-Lactamase Active Site Serine_OH Catalytic Serine (Ser-OH) Inactivated_Antibiotic Hydrolyzed (Inactive) Antibiotic Serine_OH->Inactivated_Antibiotic Enzyme Regeneration Enzyme_Inhibitor_Complex Reversible Covalent Enzyme-Inhibitor Complex Serine_OH->Enzyme_Inhibitor_Complex Reversible Covalent Bond Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Serine_OH Hydrolysis NBMB N-Benzyl 3-borono-4- methylbenzenesulfonamide NBMB->Serine_OH Inhibition Enzyme_Inhibitor_Complex->Serine_OH Dissociation

Caption: Proposed interaction of N-Benzyl 3-borono-4-methylbenzenesulfonamide with β-lactamase.

Physicochemical Properties

Understanding the physicochemical properties of N-Benzyl 3-borono-4-methylbenzenesulfonamide is crucial for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 871329-73-6GlobalChemMall
Molecular Formula C₁₄H₁₆BNO₄SGlobalChemMall
Molecular Weight 305.157 g/mol GlobalChemMall
Synonym [5-(benzylsulfamoyl)-2-methylphenyl]boronic acidGlobalChemMall

Proposed Experimental Validation Workflow

To empirically validate the predicted biological activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a structured experimental workflow is proposed. This workflow is designed to be a self-validating system, with each step providing the necessary data to justify the next.

Diagram: Experimental Validation Workflow

G Synthesis Synthesis & Characterization Enzyme_Assay In Vitro Enzyme Inhibition Assays (e.g., β-lactamase) Synthesis->Enzyme_Assay MIC Antimicrobial Susceptibility Testing (MIC Determination) Enzyme_Assay->MIC Synergy Synergy Studies with β-Lactam Antibiotics MIC->Synergy Crystallography X-ray Co-crystallography with Target Enzyme Synergy->Crystallography Toxicity In Vitro Cytotoxicity Assays Synergy->Toxicity

Caption: A logical workflow for the experimental validation of the compound's activity.

Synthesis and Characterization

The initial and most critical step is the synthesis and rigorous characterization of N-Benzyl 3-borono-4-methylbenzenesulfonamide. A plausible synthetic route would involve a multi-step process, likely starting from 4-methylbenzenesulfonyl chloride.[3][10]

Proposed Protocol:

  • Sulfonamide Formation: Reaction of 4-methylbenzenesulfonyl chloride with an appropriate aminophenylboronic acid derivative.

  • N-Benzylation: Subsequent benzylation of the sulfonamide nitrogen.[3][10]

  • Purification: Purification of the final product using column chromatography and recrystallization.

  • Characterization: Confirmation of the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Enzyme Inhibition Assays

The core of the biological evaluation lies in determining the compound's inhibitory activity against purified enzymes.

Target Enzyme: Class A and Class C β-lactamases (e.g., CTX-M-14 and AmpC).[7]

Protocol:

  • Enzyme Kinetics: Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the target β-lactamase using a chromogenic substrate (e.g., nitrocefin).

  • IC₅₀ Determination: Measure the concentration of N-Benzyl 3-borono-4-methylbenzenesulfonamide required to inhibit 50% of the enzyme's activity.

  • Determination of Inhibition Constant (Kᵢ): Perform kinetic studies at various substrate and inhibitor concentrations to determine the Kᵢ value and the mode of inhibition (e.g., competitive, non-competitive).[11]

Antimicrobial Susceptibility Testing

To assess the compound's potential as an antibiotic adjuvant, its effect on bacterial growth in the presence of β-lactam antibiotics must be evaluated.

Protocol:

  • Bacterial Strains: Use strains of bacteria known to express β-lactamases (e.g., Escherichia coli expressing AmpC).

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Determine the MIC of a β-lactam antibiotic (e.g., ceftazidime) against the resistant bacterial strain.

    • Determine the MIC of the same antibiotic in the presence of a fixed, sub-lethal concentration of N-Benzyl 3-borono-4-methylbenzenesulfonamide.[7]

  • Interpretation: A significant reduction in the MIC of the antibiotic in the presence of the compound would indicate successful inhibition of β-lactamase in a cellular context.

Potential for Broader Biological Activity

While the primary predicted activity is β-lactamase inhibition, the N-benzylbenzenesulfonamide scaffold suggests the possibility of other biological effects. The sulfonamide class of compounds is known for a wide range of activities, including anticancer properties through mechanisms like angiogenesis inhibition and apoptosis induction.[12] Furthermore, some N-substituted benzenesulfonamides have shown inhibitory effects on other enzymes such as carbonic anhydrases and cholinesterases.[2][13][14] Therefore, broader screening against a panel of cancer cell lines and other relevant enzymes could unveil additional therapeutic opportunities.

Conclusion

N-Benzyl 3-borono-4-methylbenzenesulfonamide represents a molecule of high interest, strategically designed to combine the therapeutic potential of sulfonamides and boronic acids. Based on robust evidence from analogous compounds, it is strongly hypothesized to function as a β-lactamase inhibitor, with the potential to restore the efficacy of β-lactam antibiotics against resistant bacteria. The experimental workflow outlined in this guide provides a clear and logical path to validate this hypothesis and further explore the therapeutic landscape of this promising compound. The successful development of such molecules could provide a much-needed tool in the ongoing battle against antimicrobial resistance.

References

  • Mukherjee, S., Robinson, C. A., Howe, A. G., Mazor, T., Wood, P. A., Urgaonkar, S., ... & Shaw, J. T. (2007). N-Benzyl-3-sulfonamidopyrrolidines as novel inhibitors of cell division in E. coli. Bioorganic & medicinal chemistry letters, 17(23), 6459–6462.
  • Khan, I. U., Ali, S., Yaqub, M., & Tiekink, E. R. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507.
  • Chen, Y., Wu, C., & Ruan, K. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 53(21), 7852–7863.
  • Akazancioglu, E., & Gocer, H. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279.
  • Wyrzykiewicz, E., Prukala, D., & Krol, E. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules (Basel, Switzerland), 25(4), 844.
  • Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1568–1576.
  • Khan, M. A. I., Howlader, M. S., & Khan, M. A. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides.
  • Rasool, S., Aziz-ur-Rehman, Abbasi, M. A., Siddiqa, A., & Siddiqui, S. Z. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 133-139.
  • Stenfors, B., Ngassa, F. N., & Miller, G. P. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Eid, E. E., Al-Bogami, A. S., Al-Malki, J. F., El-Faham, A., & de la Torre, B. G. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules (Basel, Switzerland), 27(19), 6296.
  • PubChem. N-benzyl-3-bromo-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Li, Y., & Li, X. (2016). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current medicinal chemistry, 23(13), 1295–1317.
  • Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. Retrieved from [Link]

  • António, C. M., Santos, C. I., & Burke, A. J. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 24(17), 3077.
  • Chen, Y., Wu, C., & Ruan, K. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863.
  • Rehman, A., Siddiqa, A., Abbasi, M. A., Siddiqui, S. Z., & Rasool, S. (2016). Report: Synthesis and screening of some new N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents. Pakistan journal of pharmaceutical sciences, 29(6), 2109–2117.
  • Stenfors, B., Ngassa, F. N., & Miller, G. P. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Li, Y., & Li, X. (2016). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Retrieved from [Link]

  • PubChem. 5-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid. Retrieved from [Link]

  • Shah, M. A., Lee, S., & Kim, J. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules (Basel, Switzerland), 28(4), 1690.
  • PubChem. [2-[[2-(Isoquinolin-5-ylsulfonylamino)ethylamino]methyl]phenyl]boronic acid. Retrieved from [Link]

  • PubChem. N-benzyl-3-iodo-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • PubChem. N-benzyl-3-(4-methylsulfonylphenyl)propanamide. Retrieved from [Link]

Sources

A Technical Guide to N-Benzyl 3-borono-4-methylbenzenesulfonamide: A Prospective Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of boronic acid and sulfonamide functionalities within a single molecular scaffold presents a compelling strategy for the design of novel enzyme inhibitors. This technical guide explores the therapeutic potential of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a compound situated at the intersection of these two pharmacologically significant motifs. While direct research on this specific molecule is nascent, this document provides a comprehensive framework for its investigation, grounded in the established principles of medicinal chemistry and enzymology. We will delve into a plausible synthetic route, propose a detailed protocol for assessing its inhibitory activity against a relevant enzyme class—serine proteases—and elucidate the mechanistic rationale for its potential efficacy. This guide is intended to serve as a foundational resource for researchers poised to explore this promising area of drug discovery.

Introduction: The Rationale for a Bifunctional Scaffold

The strategic combination of distinct pharmacophores is a cornerstone of modern drug design. N-Benzyl 3-borono-4-methylbenzenesulfonamide is an exemplar of this approach, integrating the unique properties of boronic acids and sulfonamides.

1.1 The Boronic Acid Moiety: A Serine Protease Warhead

Boronic acids are a well-documented class of enzyme inhibitors, with the notable success of Bortezomib, a proteasome inhibitor, underscoring their therapeutic significance.[1] Their inhibitory action, particularly against serine proteases, stems from the electrophilic nature of the boron atom.[2] This allows for the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4] This mechanism confers a high degree of potency and, often, specificity.[5]

1.2 The Sulfonamide Framework: A Versatile Pharmacological Scaffold

Sulfonamides, the first class of broadly effective systemic antibacterial agents, have since evolved into a versatile scaffold found in a wide array of approved drugs.[6][7] Their utility extends far beyond antimicrobial activity, with sulfonamide-containing drugs demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and diuretic agents.[8][9] The sulfonamide group can engage in crucial hydrogen bonding interactions within an enzyme's active site and provides a robust and synthetically tractable core for further molecular elaboration.[6]

The N-benzyl substitution on the sulfonamide nitrogen introduces a hydrophobic element that can be critical for achieving specific interactions within the often-hydrophobic sub-pockets of an enzyme's active site, potentially enhancing both affinity and selectivity.

Synthesis and Characterization

While a specific synthesis for N-Benzyl 3-borono-4-methylbenzenesulfonamide is not extensively documented, a rational synthetic approach can be devised based on established organic chemistry principles. A plausible two-step process is outlined below.[10][11]

2.1 Proposed Synthetic Pathway

A likely synthetic route would involve the initial sulfonylation of benzylamine with a suitably protected 3-borono-4-methylbenzenesulfonyl chloride, followed by deprotection of the boronic acid. The synthesis of related N-benzyl-4-methylbenzenesulfonamides has been achieved through a two-step process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation.[10][11]

  • Step 1: Sulfonamide Formation: Reaction of 3-(dihydroxyboryl)-4-methylbenzene-1-sulfonyl chloride with benzylamine in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Step 2: Characterization: The resulting product, N-Benzyl 3-borono-4-methylbenzenesulfonamide, would then be purified by standard techniques such as column chromatography and recrystallization. Comprehensive characterization would be essential and would include:

    • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure and the presence of the boronic acid moiety.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Melting Point Analysis: To assess purity.[12]

Investigating Enzyme Inhibition: A Focus on Serine Proteases

Given the established role of boronic acids as serine protease inhibitors, a logical starting point for evaluating the biological activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide is to screen it against a panel of these enzymes.[3][13]

3.1 Target Selection: Why Serine Proteases?

Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets. The active site of serine proteases features a catalytic triad, including a highly nucleophilic serine residue, which is the primary target for boronic acid inhibitors.[3]

3.2 Experimental Protocol: A Step-by-Step Guide to a Chromogenic Assay

The following protocol outlines a standard method for assessing the inhibitory potential of a compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Materials:

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide (test inhibitor)

  • Serine protease (e.g., α-chymotrypsin)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 10 mM PBS, pH 7.4)[14]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the test inhibitor to the wells.

    • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the p-nitroaniline product (typically 405-410 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

3.3 Data Presentation: A Hypothetical Inhibition Profile

The results of such an assay can be summarized in a table for clarity and comparative analysis.

CompoundTarget EnzymeIC₅₀ (µM)
N-Benzyl 3-borono-4-methylbenzenesulfonamideα-Chymotrypsin[Hypothetical Value]
[Positive Control Inhibitor]α-Chymotrypsin[Known Value]

Mechanistic Insights and Visualization

4.1 Proposed Mechanism of Inhibition

The inhibitory activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide against a serine protease is proposed to occur through the formation of a covalent, yet reversible, bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a tetrahedral boronate adduct that is a stable transition-state analog, effectively blocking the enzyme's catalytic activity. The N-benzyl and 4-methylbenzenesulfonamide portions of the molecule are expected to engage in secondary interactions with the enzyme's substrate-binding pockets, contributing to the overall affinity and specificity of the inhibition.

4.2 Visualizing the Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock (N-Benzyl 3-borono-4- methylbenzenesulfonamide) Add_Inhibitor Add Inhibitor Dilutions Inhibitor->Add_Inhibitor Enzyme Prepare Enzyme Stock (e.g., α-Chymotrypsin) Plate Dispense Enzyme into 96-well Plate Enzyme->Plate Substrate Prepare Substrate Stock (Chromogenic) Add_Substrate Initiate Reaction with Substrate Addition Substrate->Add_Substrate Plate->Add_Inhibitor Preincubation Pre-incubate Enzyme-Inhibitor Mix Add_Inhibitor->Preincubation Preincubation->Add_Substrate Read_Plate Monitor Absorbance (Kinetic Read) Add_Substrate->Read_Plate Calc_V0 Calculate Initial Velocities (V₀) Read_Plate->Calc_V0 Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_V0->Plot_Data Calc_IC50 Determine IC₅₀ Value Plot_Data->Calc_IC50

Caption: Workflow for determining the IC₅₀ of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

4.3 Visualizing the Proposed Inhibition Mechanism

inhibition_mechanism cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor Enzyme Enzyme Serine Ser-OH His His Asp Asp BindingPocket S1 Binding Pocket Inhibitor N-Benzyl 3-borono-4- methylbenzenesulfonamide Inhibitor->Serine Boron B(OH)₂ Benzyl Benzyl Group Benzyl->BindingPocket

Caption: Proposed interaction of the inhibitor with the enzyme's active site.

Future Directions and Therapeutic Potential

The investigation of N-Benzyl 3-borono-4-methylbenzenesulfonamide as an enzyme inhibitor is a promising avenue for drug discovery. Should initial screenings prove fruitful, further studies would be warranted:

  • Selectivity Profiling: Assessing the inhibitor's activity against a broader panel of proteases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in relevant animal models of disease.

The unique combination of a boronic acid warhead and a sulfonamide scaffold makes N-Benzyl 3-borono-4-methylbenzenesulfonamide a compelling candidate for the development of novel therapeutics for a range of diseases, from inflammatory disorders to cancer.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Anderson, M. O., et al. (2007). N-Benzyl-3-sulfonamidopyrrolidines as Novel Inhibitors of Cell Division in E. Coli. Bioorganic & Medicinal Chemistry Letters, 17(23), 6468-6472. Available at: [Link]

  • Zalubovskis, R., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. Available at: [Link]

  • Tan, Y. L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7299. Available at: [Link]

  • da Silva, E. N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

  • Sławiński, J., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706856. Available at: [Link]

  • GlobalChemMall. (n.d.). N-Benzyl 3-borono-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Keillor, J. W., et al. (2013). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(9), 4349–4356. Available at: [Link]

  • Singh, J., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(8), 2237–2244. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Molecules, 29(11), 2568. Available at: [Link]

  • Demeshko, S., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 21(23), 9037. Available at: [Link]

  • Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 114-119. Available at: [Link]

  • Leung, I. K. H., et al. (2011). An approach to enzyme inhibition employing reversible boronate ester formation. MedChemComm, 2(5), 390-395. Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. Available at: [Link]

  • Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1461–1468. Available at: [Link]

  • Al-Zoubi, R. M. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available at: [Link]

  • De Luca, F., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 27(15), 4983. Available at: [Link]

Sources

An In-depth Technical Guide to N-Benzyl 3-borono-4-methylbenzenesulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzyl 3-borono-4-methylbenzenesulfonamide and its analogs, a class of compounds holding significant potential in medicinal chemistry. This document delineates the synthetic pathways, explores the nuanced structure-activity relationships (SAR), and discusses the potential therapeutic applications of these molecules, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols, data presentation, and workflow visualizations are included to equip researchers with the practical knowledge required for the synthesis and evaluation of these promising compounds.

Introduction: The Emergence of Sulfonamide Boronic Acids in Drug Discovery

The strategic incorporation of a boronic acid moiety into pharmacologically active scaffolds has become a powerful tool in modern drug discovery. Boronic acids are recognized for their unique ability to form reversible covalent bonds with the active site residues of various enzymes, often leading to potent and selective inhibition. When combined with the well-established therapeutic profile of the sulfonamide group, the resulting sulfonamide boronic acids represent a compelling class of molecules for targeting a range of pathological conditions.

The N-benzyl 3-borono-4-methylbenzenesulfonamide core structure marries the key features of a benzenesulfonamide with a boronic acid, creating a scaffold with potential for diverse biological activities. The N-benzyl group can be readily modified to explore a wide chemical space, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will delve into the specifics of this promising chemical class.

Synthetic Strategies and Methodologies

The synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives can be approached through a multi-step sequence, leveraging established organic chemistry transformations. A plausible and efficient synthetic route is outlined below, based on general procedures for the synthesis of N-benzyl benzenesulfonamides and the introduction of a boronic acid group.[1][2]

Proposed Synthetic Pathway

The synthesis commences with the readily available 4-methylbenzenesulfonyl chloride, which undergoes sulfonylation with a suitable amine, followed by N-benzylation, and finally, a borylation step to introduce the boronic acid functionality.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Borylation 4-Methylbenzenesulfonyl_chloride 4-Methylbenzenesulfonyl chloride Sulfonamide 4-Methylbenzenesulfonamide 4-Methylbenzenesulfonyl_chloride->Sulfonamide Pyridine, DCM Amine Primary Amine (e.g., Ammonia) Amine->Sulfonamide N-Benzylated_Sulfonamide N-Benzyl-4-methylbenzenesulfonamide Sulfonamide->N-Benzylated_Sulfonamide Benzyl bromide, K2CO3, DMF Brominated_Intermediate 3-Bromo-N-benzyl-4-methylbenzenesulfonamide N-Benzylated_Sulfonamide->Brominated_Intermediate NBS, H2SO4 Final_Product N-Benzyl 3-borono-4-methylbenzenesulfonamide Brominated_Intermediate->Final_Product 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Proposed synthetic pathway for N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methylbenzenesulfonamide

  • To a solution of 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add pyridine (1.2 eq) dropwise.

  • Bubble ammonia gas through the solution for 30 minutes or add a solution of aqueous ammonia (2.0 eq) and stir vigorously for 2 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzenesulfonamide.

Step 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide [1]

  • To a solution of 4-methylbenzenesulfonamide (1.0 eq) in N,N-dimethylformamide (DMF, 4 mL/mmol), add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-methylbenzenesulfonamide.

Step 3: Synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • To a solution of N-benzyl-4-methylbenzenesulfonamide (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours to yield 3-bromo-N-benzyl-4-methylbenzenesulfonamide.

  • Dissolve the brominated intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and acidify with 1M HCl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain N-benzyl 3-borono-4-methylbenzenesulfonamide.

Structure-Activity Relationships (SAR)

The biological activity of N-benzyl 3-borono-4-methylbenzenesulfonamide derivatives can be significantly influenced by modifications at several key positions. The following discussion is based on established principles of medicinal chemistry and SAR studies of related sulfonamide and boronic acid inhibitors.

SAR_Diagram cluster_0 Key Structural Features for Activity Core N-Benzyl 3-borono-4-methylbenzenesulfonamide Core R1 R1: Benzyl Substituents Core->R1 Modulates lipophilicity and steric interactions R2 R2: Sulfonamide Nitrogen Core->R2 Influences H-bonding and conformation Boronic_Acid Boronic Acid Moiety Core->Boronic_Acid Key for covalent interaction with target

Caption: Key areas for SAR exploration in N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives.

The Boronic Acid Moiety

The boronic acid group is the critical pharmacophore responsible for the covalent, yet reversible, interaction with serine, threonine, or cysteine residues in the active site of target enzymes. The acidity of the boronic acid, which can be tuned by substituents on the aromatic ring, influences its ability to adopt the tetrahedral boronate state necessary for covalent bond formation.

The Sulfonamide Linker

The sulfonamide linker plays a crucial role in orienting the molecule within the enzyme's active site. The geometry and polarity of the sulfonamide differ significantly from a carboxamide, which can lead to distinct structure-activity relationships.[3] The sulfonamide nitrogen and oxygens can act as hydrogen bond acceptors, contributing to binding affinity.

The N-Benzyl Group

Substituents on the benzyl ring (R1) can profoundly impact activity. Electron-donating or withdrawing groups can alter the electronic properties of the entire molecule. Furthermore, the size and lipophilicity of these substituents will affect steric interactions and the overall pharmacokinetic profile of the compound. For instance, in related benzenesulfonamide inhibitors of carbonic anhydrase, the nature of the "tail" group significantly modulates isoform specificity.[4]

The Methyl Group on the Benzenesulfonamide Ring

The methyl group at the 4-position of the benzenesulfonamide ring provides a point of hydrophobic interaction and influences the orientation of the N-benzyl group.

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally related sulfonamide boronic acids, N-benzyl 3-borono-4-methylbenzenesulfonamide derivatives are anticipated to be potent enzyme inhibitors.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6] The boronic acid moiety could confer a novel binding mode and potentially enhanced potency and selectivity for specific CA isoforms. N-benzyl-benzenesulfonamide derivatives have shown inhibitory activity against various CA isoforms.[7]

Table 1: Inhibition Data for Representative Benzenesulfonamide CA Inhibitors

CompoundTarget CA IsoformKi (nM)
AcetazolamidehCA I250
AcetazolamidehCA II12
DorzolamidehCA II0.54
BrinzolamidehCA II3.1
4-(3-(4-Fluorobenzyl)guanidino)benzenesulfonamidehCA VII<10

Data compiled from various sources for illustrative purposes.

β-Lactamase Inhibition

Boronic acid derivatives are potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid mimics the tetrahedral transition state of β-lactam hydrolysis. Sulfonamide boronic acids have been successfully designed as β-lactamase inhibitors, demonstrating that the sulfonamide can effectively replace the more traditional carboxamide linker.[3][8] These compounds have the potential to be used as adjuvants to restore the efficacy of existing antibiotics.

Table 2: Inhibition of AmpC β-Lactamase by Sulfonamide Boronic Acids

Compound AnalogKi (nM)
Small Sulfonamide Boronic Acid Analogs25 - 50
Larger Sulfonamide Boronic Acid Analogs>1000

Data adapted from Eidam, O. et al. (2010) for illustrative SAR trends.[3]

Other Potential Targets

The N-benzyl benzenesulfonamide scaffold has been associated with a range of other biological activities, including:

  • Butyrylcholinesterase (BChE) inhibition: N-benzyl benzamide derivatives have shown potent and selective inhibition of BChE, which is a target for the treatment of Alzheimer's disease.[9]

  • κ Opioid Receptor (KOR) Agonism: Certain N'-benzyl-benzenesulfonamide derivatives have been identified as selective KOR ligands with potential applications in pain management.[10]

  • Inhibition of Amyloid-β Aggregation: Fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological event in Alzheimer's disease.[11]

Conclusion and Future Directions

N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives and their analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The combination of the sulfonamide and boronic acid functionalities offers a unique opportunity for designing potent and selective enzyme inhibitors. The synthetic accessibility of this class of compounds allows for extensive exploration of the structure-activity relationships, paving the way for the optimization of lead compounds.

Future research in this area should focus on:

  • Elucidation of specific biological targets: High-throughput screening against a panel of enzymes will be crucial to identify the primary targets of this compound class.

  • Detailed SAR studies: Systematic modification of the benzyl and benzenesulfonamide rings will provide a deeper understanding of the structural requirements for potent and selective activity.

  • In vivo evaluation: Promising candidates should be advanced to animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11686-11704.
  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
  • Google Patents. (n.d.). CA2870373A1 - Lercanidipine hydrochloride and losartan potassium compound preparation and preparation method thereof.
  • Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 123-128.
  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. RSC Medicinal Chemistry, 12(9), 1538-1549.
  • Pierson, J. T., et al. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 22(10), 1347-1355.
  • Google Patents. (n.d.). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7854-7865.
  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27301.
  • da Silva, A. C. M., et al. (2020).
  • Chen, Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 223, 113645.
  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1637.
  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576.
  • PubChem. (n.d.). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024013254A1 - Method for producing a monomer from the polymer comprising the....
  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576.
  • PubChem. (n.d.). Method for producing a polymeric composition and polymeric composition thus produced as well as applications thereof, especially as or in pressure sensitive adhesives - Patent US-12297306-B2. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Wang, C., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 277, 116643.
  • de Oliveira, A. M., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(5), 389-403.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
  • Bajusz, D., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

Sources

A Technical Guide to N-Benzyl 3-borono-4-methylbenzenesulfonamide: Synthesis, Spectroscopic Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a plausible synthetic route for N-Benzyl 3-borono-4-methylbenzenesulfonamide, a detailed prediction of its spectroscopic data based on analogous compounds, and a discussion of its potential applications in drug discovery and development.

Proposed Synthesis

A plausible and efficient synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide can be envisioned through a multi-step process, leveraging established methodologies for the formation of sulfonamides and the introduction of boronic acid functionalities. A general two-step process for preparing N-benzyl-4-methylbenzenesulfonamides involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation.[2][3]

A proposed synthetic pathway is outlined below:

Synthetic_Pathway 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline 3-Bromo-4-methylbenzenesulfonyl_chloride 3-Bromo-4-methylbenzenesulfonyl_chloride 3-Bromo-4-methylaniline->3-Bromo-4-methylbenzenesulfonyl_chloride 1. NaNO₂, HCl, H₂O, 0°C 2. SO₂, CuCl₂ N-Benzyl-3-bromo-4-methylbenzenesulfonamide N-Benzyl-3-bromo-4-methylbenzenesulfonamide 3-Bromo-4-methylbenzenesulfonyl_chloride->N-Benzyl-3-bromo-4-methylbenzenesulfonamide Benzylamine, Pyridine N-Benzyl_3-borono-4-methylbenzenesulfonamide N-Benzyl_3-borono-4-methylbenzenesulfonamide N-Benzyl-3-bromo-4-methylbenzenesulfonamide->N-Benzyl_3-borono-4-methylbenzenesulfonamide 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺

Figure 1: Proposed synthetic pathway for N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride

  • To a stirred solution of 3-bromo-4-methylaniline in concentrated hydrochloric acid and water at 0°C, a solution of sodium nitrite in water is added dropwise.

  • The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

  • The reaction mixture is stirred for several hours at room temperature.

  • Upon completion, the mixture is poured into ice-water, and the crude 3-bromo-4-methylbenzenesulfonyl chloride is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the desired product.

Step 2: Synthesis of N-Benzyl-3-bromo-4-methylbenzenesulfonamide

  • To a solution of 3-bromo-4-methylbenzenesulfonyl chloride in a suitable solvent such as pyridine or dichloromethane, benzylamine is added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude N-benzyl-3-bromo-4-methylbenzenesulfonamide, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • A solution of N-benzyl-3-bromo-4-methylbenzenesulfonamide in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon).

  • A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78°C for 1 hour to facilitate the lithium-halogen exchange.

  • Triisopropyl borate is then added dropwise at -78°C, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of aqueous hydrochloric acid, and the mixture is stirred vigorously for a few hours to hydrolyze the borate ester.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude N-benzyl 3-borono-4-methylbenzenesulfonamide can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for N-Benzyl 3-borono-4-methylbenzenesulfonamide based on the analysis of structurally similar compounds. It is important to note that boronic acids can form oligomers, which may lead to broad signals in NMR spectra.[4] Running NMR experiments in d4-methanol can help to break up these oligomers and provide a clearer spectrum.[4]

¹H NMR (Proton Nuclear Magnetic Resonance)
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.0s1HAr-H (H-2)The proton ortho to the boronic acid group is expected to be deshielded.
~7.6d1HAr-H (H-6)The proton ortho to the sulfonamide group.
~7.3d1HAr-H (H-5)The proton meta to the sulfonamide group.
7.2-7.4m5HBenzyl Ar-HTypical chemical shift range for protons of a monosubstituted benzene ring.
~5.0-6.0br s2HB(OH)₂The protons of the boronic acid are acidic and their signal is often broad and may exchange with D₂O.
~4.3d2HN-CH₂-PhThe benzylic protons adjacent to the nitrogen of the sulfonamide.
~2.5s3HAr-CH₃The protons of the methyl group on the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Predicted Chemical Shift (δ, ppm) Assignment Justification
~145Ar-C (C-4)Aromatic carbon attached to the methyl group.
~140Ar-C (C-1)Aromatic carbon attached to the sulfonamide group.
~138Ar-C (ipso-benzyl)Quaternary carbon of the benzyl group.
~135Ar-C (C-6)Aromatic carbon.
~130Ar-C (C-2)Aromatic carbon.
~129Ar-C (para-benzyl)Aromatic carbon of the benzyl group.
~128Ar-C (ortho/meta-benzyl)Aromatic carbons of the benzyl group.
~125Ar-C (C-5)Aromatic carbon.
~130 (broad)Ar-C (C-3)The carbon attached to the boron atom often shows a broad signal due to the quadrupolar nature of the boron nucleus.
~48N-CH₂-PhBenzylic carbon.
~21Ar-CH₃Methyl carbon.
IR (Infrared) Spectroscopy
Predicted Frequency (cm⁻¹) Vibration Justification
3400-3200 (broad)O-H stretchCharacteristic broad absorption for the hydroxyl groups of the boronic acid.[5]
3300-3200N-H stretch (if secondary sulfonamide)A primary or secondary sulfonamide would show N-H stretching. For the target tertiary sulfonamide, this peak will be absent.
3100-3000Aromatic C-H stretchTypical for aromatic compounds.
2950-2850Aliphatic C-H stretchFrom the benzyl and methyl groups.
~1350 & ~1160Asymmetric & Symmetric S=O stretchCharacteristic strong absorptions for the sulfonyl group in sulfonamides.[6]
~1400B-O stretchAssociated with the boronic acid functionality.
~915S-N stretchCharacteristic for sulfonamides.[6]

Potential Applications in Drug Discovery and Materials Science

The unique structural combination of a boronic acid and a sulfonamide in N-Benzyl 3-borono-4-methylbenzenesulfonamide suggests several potential applications:

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a stable tetrahedral intermediate with the active site serine residue. Sulfonamide-containing boronic acids have been investigated as β-lactamase inhibitors.[1] The target molecule could be explored as an inhibitor for a variety of enzymes, with the sulfonamide and benzyl groups providing additional binding interactions.

  • Sensors: The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of sensors for saccharides and other diol-containing molecules. The sulfonamide moiety could be functionalized to incorporate a fluorescent reporter group, allowing for the development of fluorescent sensors.

  • Drug Delivery: Boronic acids can be used to target specific cells or tissues by binding to cell surface carbohydrates. This property could be exploited to develop targeted drug delivery systems, where the N-Benzyl 3-borono-4-methylbenzenesulfonamide acts as a targeting ligand.

Conclusion

While experimental data for N-Benzyl 3-borono-4-methylbenzenesulfonamide is currently lacking, this technical guide provides a solid foundation for researchers interested in this promising molecule. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer a reliable reference for its characterization. The potential applications in drug discovery and materials science highlight the significance of this compound and warrant further investigation into its synthesis and biological evaluation.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Kelebekli, L. (2020).
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Wang, Z. (2018). Strategies for the synthesis of N-benzyl sulfonamides.
  • NMR data usually accompany published procedures for aryl boronic acids - overcoming oligomeriz
  • Sperry, J. B., & Dennis, J. W. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • Caselli, E., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry.
  • Stenfors, B. A., & Ngassa, F. N. (2021).
  • Benzenesulfonamide. NIST WebBook.
  • Caselli, E., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH.
  • 11B NMR Chemical Shifts. SDSU Chemistry.
  • Arylboronic Acid Chemistry under Electrospray Conditions.
  • Benzenesulfonamide(98-10-2) IR Spectrum. ChemicalBook.
  • How to synthesis 4-formylbenzenesulfonamide practically?
  • 17O NMR studies of boronic acids and their deriv
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH. (2011).
  • INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing). (2020).
  • BENZYL SYNTHESIS. #ncchem. YouTube. (2022).
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and...
  • Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines.
  • Benzenesulfonamide, p-[2-(purin-6-ylamino)ethyl]-. NIST WebBook.
  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation St

Sources

Dabrafenib (GSK2118436): A Technical Guide to a Potent BRAF Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Core Driver of Oncogenesis

In the landscape of precision oncology, the ability to selectively target mutated proteins that drive cancer progression represents a paradigm shift in therapeutic strategies. Dabrafenib (GSK2118436), a potent and selective inhibitor of the BRAF kinase, exemplifies this approach. This technical guide provides an in-depth exploration of Dabrafenib's mechanism of action, its diverse research applications, and the experimental methodologies crucial for its preclinical and clinical investigation. With a focus on scientific integrity, this document is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

The discovery and development of Dabrafenib were spurred by the identification of activating mutations in the BRAF gene as a key oncogenic driver in a significant percentage of melanomas and various other solid tumors.[1][2] The most common of these is the V600E mutation, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, ultimately promoting cell proliferation and survival.[1][3][4] Dabrafenib was engineered to specifically target this mutated form of the BRAF protein, offering a tailored therapeutic intervention.

Molecular Profile and Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of the BRAF kinase.[5] Its high potency is particularly directed towards BRAF V600 mutations, including V600E, V600K, and V600D.[6][7] By blocking the kinase activity of mutated BRAF, Dabrafenib prevents the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a halt in the signal transduction cascade that drives tumor cell growth.[4][5] The ultimate cellular consequences of this inhibition are G1 cell cycle arrest and the induction of apoptosis.[5][8]

Interestingly, in cells with wild-type BRAF, Dabrafenib can lead to a paradoxical activation of the MAPK pathway.[5] This phenomenon is believed to be mediated through the transactivation of CRAF by Dabrafenib-bound BRAF. This understanding of paradoxical activation has significant implications for both the safety profile of Dabrafenib and the rationale for combination therapies.

Signaling Pathway: Dabrafenib's Impact on the MAPK Cascade

The following diagram illustrates the canonical MAPK signaling pathway and the specific point of intervention by Dabrafenib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutated BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Drives Growth_Factor Growth Factor Growth_Factor->RTK Activation

Caption: Dabrafenib inhibits mutated BRAF, blocking downstream MAPK signaling.

Core Research Applications and Clinical Significance

Dabrafenib has become a cornerstone in the treatment of various cancers harboring BRAF V600 mutations. Its research applications span from fundamental cancer biology to late-stage clinical trials.

Metastatic Melanoma

The initial and most prominent application of Dabrafenib is in the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[9][10] Clinical studies have demonstrated significant improvements in response rates, progression-free survival, and overall survival in patients treated with Dabrafenib compared to standard chemotherapy.[1][11]

Non-Small Cell Lung Cancer (NSCLC)

Dabrafenib, in combination with the MEK inhibitor Trametinib, is approved for the treatment of metastatic NSCLC with a BRAF V600E mutation.[9][12] This application highlights the "tumor-agnostic" potential of targeting specific driver mutations, irrespective of the tissue of origin.

Anaplastic Thyroid Cancer

The combination of Dabrafenib and Trametinib has also shown significant efficacy in anaplastic thyroid cancer with the BRAF V600E mutation, a particularly aggressive and difficult-to-treat malignancy.[9][13]

Other Solid Tumors

On June 22, 2022, the U.S. Food and Drug Administration (FDA) granted accelerated approval for the combination of Dabrafenib and Trametinib for the treatment of adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options.[14][15][16][17] This landmark approval was based on data from multiple clinical trials, including the ROAR and NCI-MATCH studies, which demonstrated clinically meaningful response rates across a variety of tumor types, such as biliary tract cancer, high-grade glioma, and low-grade glioma.[14][16][17] However, it is important to note that this combination is not indicated for patients with colorectal cancer due to intrinsic resistance to BRAF inhibition.[14]

Quantitative Data Summary: Efficacy of Dabrafenib

The following table summarizes the key efficacy data for Dabrafenib, both as a monotherapy and in combination with Trametinib, across different cancer types.

Cancer TypeTreatmentOverall Response Rate (ORR)Key Clinical Trial(s)
Metastatic Melanoma Dabrafenib + Trametinib~70%[11]COMBI-d, COMBI-v[14]
NSCLC (BRAF V600E) Dabrafenib + Trametinib61-64%[12]BRF113928[14]
Anaplastic Thyroid Cancer Dabrafenib + Trametinib61%[13]ROAR[13]
Biliary Tract Cancer Dabrafenib + Trametinib46%[16][17]ROAR, NCI-MATCH[16][17]
High-Grade Glioma Dabrafenib + Trametinib33%[16][17]ROAR, NCI-MATCH[16][17]
Low-Grade Glioma Dabrafenib + Trametinib50%[16][17]ROAR, NCI-MATCH[16][17]

Experimental Protocols: Methodologies for Dabrafenib Research

The following protocols provide a framework for key in vitro and in vivo experiments to investigate the activity of Dabrafenib.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in cancer cell lines.

Materials:

  • BRAF V600E-mutant and BRAF wild-type cancer cell lines

  • Dabrafenib (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Dabrafenib in DMSO.[6] Perform serial dilutions in complete medium to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of Dabrafenib or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol assesses the effect of Dabrafenib on the phosphorylation of key proteins in the MAPK pathway.

Materials:

  • BRAF V600E-mutant cancer cell lines

  • Dabrafenib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with Dabrafenib at various concentrations for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Dabrafenib in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • BRAF V600E-mutant cancer cell line

  • Matrigel (optional)

  • Dabrafenib formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Dabrafenib or vehicle control orally once daily.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Combination Therapy: Overcoming Resistance and Enhancing Efficacy

A critical aspect of Dabrafenib research is its use in combination with other targeted agents, most notably the MEK inhibitor Trametinib.[18]

Rationale for Dabrafenib and Trametinib Combination

The combination of a BRAF inhibitor and a MEK inhibitor provides a dual blockade of the MAPK pathway.[19] This approach has several advantages:

  • Enhanced Anti-tumor Activity: The combination leads to more profound and durable inhibition of the MAPK pathway, resulting in improved response rates and survival outcomes compared to Dabrafenib monotherapy.[11][18]

  • Delayed Onset of Resistance: By targeting two nodes in the same pathway, the combination can delay or prevent the emergence of resistance mechanisms.[18][20]

  • Mitigation of Paradoxical Activation: Trametinib can abrogate the paradoxical MAPK pathway activation induced by Dabrafenib in wild-type BRAF cells, which is thought to be responsible for certain side effects like the development of cutaneous squamous cell carcinomas.[8][18][21]

Experimental Workflow: Evaluating Combination Therapy

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pd Pharmacodynamic (PD) Studies Cell_Lines BRAF V600E-mutant Cell Lines Monotherapy Dabrafenib or Trametinib Alone Cell_Lines->Monotherapy Combination Dabrafenib + Trametinib Cell_Lines->Combination Synergy_Analysis Synergy Analysis (e.g., Bliss, HSA) Monotherapy->Synergy_Analysis Combination->Synergy_Analysis Xenograft Xenograft Model Treatment_Groups Vehicle, Dabrafenib, Trametinib, Combination Xenograft->Treatment_Groups Efficacy_Toxicity Efficacy & Toxicity Assessment Treatment_Groups->Efficacy_Toxicity Tumor_Biopsy Tumor Biopsies Treatment_Groups->Tumor_Biopsy Western_IHC Western Blot / IHC (p-ERK, Ki67) Tumor_Biopsy->Western_IHC

Caption: Workflow for preclinical evaluation of Dabrafenib and Trametinib combination.

Mechanisms of Resistance: A Continuing Challenge

Despite the impressive efficacy of Dabrafenib, particularly in combination with Trametinib, acquired resistance is a common clinical challenge.[1][4] Understanding the molecular mechanisms of resistance is crucial for developing next-generation therapeutic strategies.

Key Resistance Mechanisms:

  • Reactivation of the MAPK Pathway: This can occur through various alterations, including:

    • Mutations in NRAS or MEK1/2.[1][22]

    • Amplification of BRAF or alternative splicing of the BRAF gene.[1][22]

    • Upregulation of other kinases like CRAF.[1]

  • Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating parallel signaling pathways, such as the PI3K/AKT pathway, often through the loss of the tumor suppressor PTEN.[1]

  • Changes in the Tumor Microenvironment: Stromal cells can secrete growth factors, such as hepatocyte growth factor (HGF), which can activate alternative signaling pathways in tumor cells.[1]

Safety and Tolerability

The safety profile of Dabrafenib is an important consideration in its clinical use. Common adverse events include pyrexia, fatigue, nausea, headache, and skin-related toxicities such as hyperkeratosis and skin papilloma.[13][17][23] The combination of Dabrafenib and Trametinib has a different side effect profile, with a lower incidence of cutaneous squamous cell carcinomas but a higher incidence of pyrexia.[18] A pooled analysis of safety data has confirmed the manageable safety profile of the combination, with the highest rates of adverse events occurring within the first six months of treatment.[24]

Conclusion and Future Directions

Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers. Its high selectivity and potent inhibitory activity, particularly when combined with a MEK inhibitor, have led to significant clinical benefits for patients. Ongoing research continues to explore novel combination strategies to overcome resistance, including the integration of immunotherapy. The "tumor-agnostic" approval of the Dabrafenib and Trametinib combination marks a significant step forward in precision medicine, underscoring the importance of molecular profiling in guiding cancer therapy. As our understanding of the complex signaling networks within cancer cells deepens, the strategic use of targeted agents like Dabrafenib will undoubtedly continue to shape the future of oncology.

References

  • Dabrafenib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: [Link])

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (URL: [Link])

  • FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (URL: [Link])

  • FDA Approves Dabrafenib Plus Trametinib for BRAF V600E–Mutated Unresectable or Metastatic Solid Tumors | OncLive. (URL: [Link])

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (URL: [Link])

  • FDA Approval Insights: Dabrafenib Plus Trametinib for BRAF V600E–Mutated Unresectable or Metastatic Solid Tumors | OncLive. (URL: [Link])

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (URL: [Link])

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (URL: [Link])

  • Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Publications. (URL: [Link])

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

  • The success of the dabrafenib and trametinib combination in BRAF-mutated melanoma. (URL: [Link])

  • COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection | Dana-Farber Cancer Institute. (URL: [Link])

  • Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. (URL: [Link])

  • Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed. (URL: [Link])

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (URL: [Link])

  • Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (URL: [Link])

  • BRAF V600-Mutated Metastatic Melanoma and Targeted Therapy Resistance: An Update of the Current Knowledge - PMC. (URL: [Link])

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - ResearchGate. (URL: [Link])

  • BRAF/MEK inhibition in melanoma patients with rare BRAF mutations. - ASCO Publications. (URL: [Link])

  • Safety, tolerability, and pharmacokinetic profile of dabrafenib in Japanese patients with BRAF V600 mutation-positive solid tumors: a phase 1 study - PubMed. (URL: [Link])

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])

  • Tafinlar (dabrafenib) FDA Approval History - Drugs.com. (URL: [Link])

  • Dabrafenib (Tafinlar®) + Trametinib (Mekinist®) - Melanoma Research Alliance. (URL: [Link])

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

  • FDA Approval Summary: Dabrafenib and Trametinib for the Treatment of Metastatic Non‐Small Cell Lung Cancers Harboring BRAF V600E Mutations - PMC - PubMed Central. (URL: [Link])

  • Immunotherapy Combination for BRAF+ Melanoma - NCI - National Cancer Institute. (URL: [Link])

  • Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed. (URL: [Link])

  • Dabrafenib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (URL: [Link])

  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

  • The Role of Targeted Therapy in Treating Advanced Melanoma. (URL: [Link])

  • Dabrafenib, Trametinib Pooled Analysis Confirms Safety Profile for Advanced Melanoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (URL: [Link])

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care. (URL: [Link])

  • 202806Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. (URL: [Link])

  • 871329-73-6 | (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid | BoronPharm. (URL: [Link])

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])

  • Boron Suppliers USA - Bulk Distributors & Wholesalers. (URL: [Link])

Sources

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Chemical Curiosity

Once relegated to the realm of synthetic curiosities, boronic acids have undergone a remarkable transformation, emerging as a privileged scaffold in modern medicinal chemistry. Their unique electronic properties and versatile reactivity have propelled them from the benchtop to the bedside, with several FDA-approved drugs now impacting patient lives. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical applications of boronic acids. We will move beyond a mere recitation of facts to explore the causality behind experimental choices, providing a robust framework for harnessing the full potential of this remarkable class of molecules.

The Boronic Acid Moiety: A Nexus of Unique Chemical Properties

At the heart of the boronic acid revolution lies the boron atom itself. Its empty p-orbital confers a Lewis acidic character, allowing it to engage in unique and highly specific interactions with biological nucleophiles. This fundamental property underpins the diverse roles of boronic acids in medicinal chemistry.

The Dance of Hybridization: Trigonal Planar to Tetrahedral

A key feature of boronic acids is the equilibrium between their trigonal planar (sp²) and tetrahedral (sp³) hybridized states. In the trigonal state, the boron atom is electron-deficient and acts as a Lewis acid. Upon interaction with a Lewis base, such as the hydroxyl group of a serine residue in an enzyme's active site, it can accept a pair of electrons to form a stable, tetrahedral boronate adduct. This reversible covalent interaction is a cornerstone of their mechanism of action as enzyme inhibitors.

G cluster_0 Trigonal Planar (sp²) cluster_1 Tetrahedral (sp³) Boron B R R Boron->R OH1 OH Boron->OH1 OH2 OH Boron->OH2 Boron_tet B⁻ Boron->Boron_tet + Nu: R_tet R Boron_tet->R_tet OH1_tet OH Boron_tet->OH1_tet OH2_tet OH Boron_tet->OH2_tet Adduct [R-B(OH)₂-Nu]⁻ Boron_tet->Adduct Reversible_Covalent_Bond Reversible Covalent Adduct Nu Nu: Nu->Boron_tet Lewis_Acid Lewis Acidic Boron Lewis_Base Lewis Base (e.g., Ser-OH)

A Tunable Handle: The Impact of Substituents

The electronic and steric properties of the organic substituent (R) attached to the boron atom play a critical role in modulating the reactivity and selectivity of the boronic acid. Electron-withdrawing groups increase the Lewis acidity of the boron, enhancing its propensity to form tetrahedral adducts. Conversely, electron-donating groups decrease Lewis acidity. This "tunability" is a powerful tool for medicinal chemists, allowing for the fine-tuning of a molecule's potency and selectivity for its biological target.

Boronic Acids as Master Keys: The Realm of Enzyme Inhibition

The ability of boronic acids to act as transition-state analogs has led to their development as potent and selective inhibitors of various enzyme classes, most notably serine proteases and the proteasome.

Taming the Proteasome: A Paradigm Shift in Cancer Therapy

The ubiquitin-proteasome pathway is a critical cellular machinery responsible for protein degradation. Its dysregulation is a hallmark of many cancers, making the proteasome an attractive therapeutic target. Boronic acid-containing peptide inhibitors have revolutionized the treatment of multiple myeloma.[1]

Mechanism of Action: The Case of Bortezomib

Bortezomib (Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval.[1] It is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. The boronic acid moiety forms a stable tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the proteasome's active site, effectively blocking its catalytic activity. This leads to the accumulation of pro-apoptotic factors, ultimately triggering cancer cell death.[1]

G cluster_0 Proteasome Active Site cluster_1 Bortezomib Threonine N-terminal Threonine (Thr1) -OH Tetrahedral_Intermediate Stable Tetrahedral Boronate Adduct (Inhibition) Threonine->Tetrahedral_Intermediate Bortezomib Dipeptidyl Boronic Acid R-B(OH)₂ Bortezomib->Tetrahedral_Intermediate Reversible Covalent Bonding

FDA-Approved Boronic Acid Drugs: A Snapshot

The success of bortezomib has paved the way for the development and approval of other boronic acid-containing drugs, expanding their therapeutic reach.

Drug Name (Brand Name®)Chemical ClassMechanism of ActionPrimary Indication(s)
Bortezomib (Velcade®)Dipeptidyl boronic acidReversible proteasome inhibitorMultiple myeloma, Mantle cell lymphoma
Ixazomib (Ninlaro®)Dipeptidyl boronic acidReversible proteasome inhibitorMultiple myeloma[1][2]
Vaborbactam (Vabomere®)Cyclic boronic acidβ-lactamase inhibitorComplicated urinary tract infections[2]
Crisaborole (Eucrisa®)BenzoxaborolePhosphodiesterase-4 (PDE4) inhibitorAtopic dermatitis
Tavaborole (Kerydin®)BenzoxaboroleLeucyl-tRNA synthetase inhibitorOnychomycosis

Beyond Inhibition: Expanding the Medicinal Chemistry Toolbox

The utility of boronic acids extends far beyond enzyme inhibition, with innovative applications continually emerging in drug delivery, diagnostics, and organic synthesis.

Smart Drug Delivery: Boronic Acid-Based Prodrugs and Nanoparticles

The ability of boronic acids to form reversible covalent bonds with diols has been ingeniously exploited to create "smart" drug delivery systems.

Reactive Oxygen Species (ROS)-Responsive Prodrugs: Many cancer cells exhibit elevated levels of reactive oxygen species (ROS) compared to healthy cells. This unique feature of the tumor microenvironment can be harnessed to trigger the release of cytotoxic drugs. Boronic acid-based prodrugs have been designed to be stable in circulation but are cleaved by ROS within the tumor, releasing the active therapeutic agent precisely where it is needed. This strategy enhances tumor selectivity and minimizes off-target toxicity.[1]

Glucose-Responsive Nanoparticles for Insulin Delivery: For diabetic patients, maintaining glycemic control is a constant challenge. Boronic acid-functionalized nanoparticles are being developed for glucose-responsive insulin delivery. These nanoparticles are designed to encapsulate insulin and release it in response to increasing glucose concentrations. The boronic acid moieties on the nanoparticles bind to glucose, causing the nanoparticle to swell and release its insulin cargo.[3]

G cluster_0 Low Glucose cluster_1 High Glucose NP_stable Insulin-Loaded Nanoparticle (Stable) NP_swollen Nanoparticle Swells (Insulin Release) NP_stable->NP_swollen Glucose Binding to Boronic Acid Glucose Glucose Glucose->NP_swollen

Illuminating Biology: Boronic Acids in Diagnostics and Sensing

The selective binding of boronic acids to diols has also been leveraged to create fluorescent sensors for the detection of biologically important molecules, such as glucose. These sensors typically consist of a fluorophore linked to a boronic acid recognition unit. Upon binding to glucose, a change in the fluorescence properties of the sensor is observed, allowing for the quantification of glucose levels.[4][5][6] This technology holds great promise for the development of continuous glucose monitoring systems for diabetic patients.[4][5]

A Synthetic Workhorse: The Suzuki-Miyaura Cross-Coupling Reaction

In the realm of synthetic organic chemistry, boronic acids are indispensable reagents for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction has become one of the most widely used methods for the synthesis of biaryls, a common motif in many pharmaceutical agents.

The Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.[7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[7][8]

G Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) PdII_Intermediate1 R¹-Pd(II)L₂-X Oxidative_Addition->PdII_Intermediate1 Transmetalation Transmetalation (R²-B(OH)₂) PdII_Intermediate2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Intermediate2 Reductive_Elimination Reductive Elimination Product R¹-R² Reductive_Elimination->Product Product->Pd0 Regeneration of Pd(0)

Navigating the Challenges: Strategies for Success

Despite their immense potential, the development of boronic acid-based drugs is not without its challenges. A key hurdle is their potential for metabolic instability, particularly oxidation of the carbon-boron bond.[9]

Enhancing Metabolic Stability: Prodrug and Structural Modification Approaches

To overcome metabolic instability, several strategies have been employed:

  • Prodrugs: The boronic acid moiety can be temporarily masked with a protecting group that is cleaved in vivo to release the active drug. This approach can protect the boronic acid from premature metabolism and improve its pharmacokinetic profile.[1][9]

  • Structural Modifications: Introducing electron-withdrawing groups or bulky substituents near the boronic acid can sterically hinder and electronically disfavor metabolic oxidation.[10] The development of benzoxaboroles, where the boronic acid is part of a heterocyclic ring system, has also proven to be an effective strategy for enhancing stability.[1]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide practical guidance, this section outlines detailed, step-by-step methodologies for key experiments involving boronic acids.

Synthesis of a Representative Aryl Boronic Acid via Suzuki-Miyaura Coupling

Objective: To synthesize 4-phenylphenol from 4-bromophenol and phenylboronic acid.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 4-bromophenol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 3:1 mixture of toluene and water to the flask.

  • Fit the flask with a condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-phenylphenol as a white solid.

Determination of IC₅₀ for a Boronic Acid Inhibitor against a Serine Protease

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid inhibitor against a model serine protease (e.g., trypsin).

Materials:

  • Serine protease (e.g., trypsin)

  • Chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Boronic acid inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well microplate, add a fixed amount of the serine protease to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the absorbance of the product formation over time at the appropriate wavelength using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives: The Unfolding Potential of Boronic Acids

The journey of boronic acids in medicinal chemistry is far from over. Ongoing research is focused on several exciting frontiers:

  • Targeting New Enzyme Classes: Exploring the potential of boronic acids to inhibit other enzyme families beyond proteases and β-lactamases.

  • Advanced Drug Delivery Systems: Developing more sophisticated and targeted boronic acid-based delivery platforms for a wider range of therapeutics.

  • Novel Diagnostic Tools: Creating highly sensitive and selective boronic acid-based sensors for the early detection and monitoring of diseases.

  • Boron Neutron Capture Therapy (BNCT): Investigating the use of boron-containing compounds, including boronic acids, as agents for BNCT, a targeted radiation therapy for cancer.

Conclusion: A Cornerstone of Modern Drug Discovery

Boronic acids have firmly established themselves as a versatile and powerful platform in medicinal chemistry. Their unique chemical properties, coupled with their proven therapeutic efficacy, have solidified their position as a cornerstone of modern drug discovery. As our understanding of their intricate interactions with biological systems deepens, we can anticipate the continued emergence of innovative boronic acid-based therapeutics and diagnostics that will shape the future of medicine.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? 2020. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Adamczyk-Wozniak, A., et al. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Molecules. 2017. [Link]

  • Silva, M. P., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020. [Link]

  • Liu, X., et al. Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. 2021. [Link]

  • Singh, N., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2021. [Link]

  • Gárriz, A., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. 2020. [Link]

  • DiCesare, N., et al. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics. 2005. [Link]

  • Wang, B., et al. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances. 2014. [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications. [Link]

  • Wiley Online Library. ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. 2010. [Link]

  • Li, C., et al. Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. Journal of the American Chemical Society. 2023. [Link]

  • ACS Omega. Boronic-Acid-Modified Nanomaterials for Biomedical Applications. 2021. [Link]

  • Ishihara, K., et al. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters. 2012. [Link]

  • Hecker, S. J., et al. Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. 2015. [Link]

  • ResearchGate. FDA-approved boron-containing drugs. [Link]

  • Journal of the American Chemical Society. Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. 2023. [Link]

  • National Center for Biotechnology Information. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. 2015. [Link]

  • ResearchGate. Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at neutral pH. [Link]

  • National Center for Biotechnology Information. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. 2016. [Link]

  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • ACS Publications. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. 2021. [Link]

  • MDPI. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. 2020. [Link]

  • DiVA portal. Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. [Link]

  • New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • MDPI. Biomimetic Boron Nitride Nanoparticles for Targeted Drug Delivery and Enhanced Antitumor Activity. 2023. [Link]

  • MDPI. Recent Progress in Diboronic-Acid-Based Glucose Sensors. 2023. [Link]

  • ResearchGate. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • University of Groningen. Boron catalysis in a designer enzyme. 2024. [Link]

  • ResearchGate. A detailed examination of boronic acid-diol complexation. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. 2022. [Link]

  • DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • ACS Publications. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. 2023. [Link]

  • ChemRxiv. Boron Catalysis in a Designer Enzyme. [Link]

  • Royal Society of Chemistry. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. 2024. [Link]

  • ACS Publications. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. 2020. [Link]

  • National Center for Biotechnology Information. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. 2023. [Link]

Sources

An In-Depth Technical Guide to the Investigation of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the investigation of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a potential inhibitor of serine proteases. Boronic acid derivatives have emerged as a highly promising class of enzyme inhibitors, largely due to their unique ability to form a reversible, covalent bond with the catalytic serine residue in the active site of these enzymes.[1][2] This interaction mimics the natural tetrahedral transition state of peptide bond hydrolysis, leading to potent and often highly specific inhibition.[3] This document outlines the foundational principles of serine protease function and boronic acid inhibition, details a phased experimental workflow for characterization, and provides robust protocols and data interpretation guidelines for researchers in drug discovery and chemical biology.

Foundational Principles

The Serine Protease Superfamily: Catalytic Mechanism and Therapeutic Relevance

Serine proteases are a large and diverse family of enzymes characterized by a highly conserved catalytic triad—typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues—within their active site. These enzymes play critical roles in a vast array of physiological processes, including digestion, blood coagulation, immune response, and cellular signaling. Their catalytic mechanism involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of a substrate's peptide bond. The dysregulation of serine protease activity is implicated in numerous pathologies, such as cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention.

Boronic Acids as Covalent Reversible Inhibitors: The Mechanism of Action

The inhibitory power of boronic acids stems from the electrophilic nature of the boron atom. The catalytic serine's hydroxyl group initiates a nucleophilic attack on the boron atom of the inhibitor.[2] This forms a stable, tetrahedral boronate adduct, which is further stabilized by interactions within the enzyme's active site, particularly the oxyanion hole.[1] This adduct effectively mimics the transition state of substrate hydrolysis, locking the enzyme in an inactive conformation.[3] Although this bond is covalent, it is typically reversible, which can be advantageous for drug development, potentially reducing off-target effects.[4]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Ser195 Ser195-OH Complex Tetrahedral Adduct (Ser195-O-B(OH)2-R) Ser195->Complex Nucleophilic Attack His57 His57 His57->Ser195 H+ transfer OxyanionHole Oxyanion Hole Stabilization Stabilization OxyanionHole->Stabilization Inhibitor N-Benzyl 3-borono-4- methylbenzenesulfonamide (R-B(OH)2) Inhibitor->Complex Complex->Stabilization

Figure 1: Mechanism of Serine Protease Inhibition by Boronic Acid.

Compound of Interest: N-Benzyl 3-borono-4-methylbenzenesulfonamide

Rationale for Investigation: Structure-Activity Relationship (SAR) Hypothesis

The structure of N-Benzyl 3-borono-4-methylbenzenesulfonamide suggests a promising scaffold for serine protease inhibition.

  • Boronic Acid "Warhead": The key functional group for covalent interaction with the catalytic serine.

  • Sulfonamide Core: This rigid structure can position the other functionalities optimally within the active site and may form hydrogen bonds with the enzyme backbone.

  • Benzyl and Methyl Groups: These hydrophobic moieties can interact with the S1 and other specificity pockets of the target protease, driving affinity and selectivity. For example, proteases like chymotrypsin have a preference for bulky aromatic residues in the S1 pocket.[5]

Physicochemical Properties (Hypothetical)
PropertyValueMethod
Molecular FormulaC₁₄H₁₆BNO₄SN/A
Molecular Weight305.16 g/mol N/A
pKa (Boronic Acid)~8.5 - 9.0Calculated
SolubilityDMSO, MethanolExperimental

Experimental Investigation Workflow

A phased approach is critical for a thorough investigation. The workflow progresses from broad screening to detailed mechanistic studies.

G Start Compound Synthesis & QC Phase1 Phase 1: Primary Screening Determine IC50 vs. Target Protease Start->Phase1 Phase2 Phase 2: Mechanism of Inhibition Determine Ki and Mode of Inhibition Phase1->Phase2 If IC50 < 10 µM Phase3 Phase 3: Selectivity Profiling Screen against Panel of Proteases Phase2->Phase3 Analysis Data Analysis & Interpretation Phase3->Analysis G Start Perform Kinetic Assay (Vary [S] and [I]) Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Start->Plot Decision How do the lines intersect? Plot->Decision Competitive Competitive (Intersect on Y-axis) Decision->Competitive Y-axis Noncomp Non-competitive (Intersect on X-axis) Decision->Noncomp X-axis Uncomp Uncompetitive (Parallel Lines) Decision->Uncomp Parallel Fit Fit data to the corresponding mechanistic equation to find Ki Competitive->Fit Noncomp->Fit Uncomp->Fit

Figure 3: Decision workflow for determining the mode of inhibition.

Phase 3: Specificity and Selectivity Profiling

Rationale: An ideal therapeutic inhibitor should be highly selective for its target enzyme to minimize off-target effects. This phase assesses the inhibitor's activity against a panel of related serine proteases (e.g., Thrombin, Elastase, Plasmin) and potentially other classes of proteases (e.g., cysteine proteases). [6] Protocol 4.3.1: Counter-Screening Against a Protease Panel

  • Experimental Setup:

    • Select a panel of relevant serine proteases.

    • For each enzyme, procure a specific and validated chromogenic or fluorogenic substrate.

  • Assay Procedure:

    • For each enzyme in the panel, perform the IC₅₀ determination assay as described in Protocol 4.1.1.

    • Use a high concentration of the inhibitor (e.g., 10 µM or 100 µM) for an initial single-point screen to quickly identify any significant off-target activity. If inhibition is observed, proceed with a full IC₅₀ curve.

  • Data Analysis:

    • Calculate the IC₅₀ or Kᵢ value for each protease that shows significant inhibition.

    • Selectivity Index (SI): Calculate the SI by dividing the Kᵢ (off-target) by the Kᵢ (primary target). A higher SI value indicates greater selectivity.

Data Analysis and Interpretation

Summary of Inhibition Data (Hypothetical)

The culmination of the experimental work can be summarized in a clear, comparative table.

EnzymeKₘ (µM)IC₅₀ (µM)Kᵢ (µM)Mode of InhibitionSelectivity Index (vs. Target A)
Target A (e.g., Chymotrypsin) 500.85 0.42 Competitive1
Off-Target B (e.g., Trypsin)75> 100> 50-> 119
Off-Target C (e.g., Elastase)12025.612.1Competitive28.8
Off-Target D (e.g., Thrombin)15> 100> 50-> 119
Interpreting Kinetic Data

The Lineweaver-Burk plot provides a powerful diagnostic tool. [7]For N-Benzyl 3-borono-4-methylbenzenesulfonamide, a competitive inhibition pattern is hypothesized. This would indicate that the inhibitor binds directly to the active site, competing with the natural substrate. This is consistent with the proposed mechanism of boronic acids forming an adduct with the catalytic serine. [1]An observed increase in the apparent Kₘ with no change in Vₘₐₓ would confirm this hypothesis.

Conclusion and Future Directions

This guide presents a systematic methodology for the comprehensive evaluation of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a serine protease inhibitor. By following this phased approach—from initial potency screening to detailed mechanistic and selectivity studies—researchers can generate a robust data package to validate this compound's potential. Positive findings, such as high potency and selectivity, would warrant further investigation, including structural studies (X-ray crystallography) to visualize the binding mode, and evaluation in cell-based and in vivo models to assess therapeutic efficacy and pharmacokinetic properties. [8]

References

  • ResearchGate. (n.d.). Mechanism of serine protease inhibition by boronic acids. Retrieved from [Link]

  • ACS Publications. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Retrieved from [Link]

  • PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved from [Link]

  • University of Arizona. (n.d.). Protease Kinetics. Retrieved from [Link]

  • YouTube. (2021). Finding ki of competitive inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Applied Biology and Biotechnology. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Retrieved from [Link]

  • PNAS. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Retrieved from [Link]

  • PubMed. (n.d.). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

Sources

An In-Depth Technical Guide to Investigating N-Benzyl 3-borono-4-methylbenzenesulfonamide for Proteasome Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the characterization and application of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a potential proteasome inhibitor. While direct literature on this specific compound is emerging, its structural features—a boronic acid moiety coupled with a benzenesulfonamide scaffold—suggest a strong potential for interaction with the proteasome. This document, therefore, synthesizes established methodologies and mechanistic insights from related compounds to provide a robust roadmap for its investigation.

Introduction: The Rationale for Targeting the Proteasome with Boronic Acid-Based Sulfonamides

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, including those that regulate cell cycle, apoptosis, and signal transduction.[1][2] Its central role in maintaining cellular homeostasis has made it a prime target for therapeutic intervention, particularly in oncology.[1][3] The clinical success of bortezomib, the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma, validated this approach and spurred the development of next-generation inhibitors.[4][5]

N-Benzyl 3-borono-4-methylbenzenesulfonamide belongs to a class of compounds that possess two key pharmacophores:

  • The Boronic Acid Moiety : This functional group is the cornerstone of many potent proteasome inhibitors, including bortezomib and ixazomib.[4][6][7][8] The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the active sites of the 20S proteasome, effectively blocking its proteolytic activity.[4][9]

  • The Benzenesulfonamide Scaffold : Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[10] This scaffold can be functionalized to modulate the compound's potency, selectivity, and pharmacokinetic properties.[10][11]

The combination of these two moieties in N-Benzyl 3-borono-4-methylbenzenesulfonamide makes it a compelling candidate for investigation as a novel proteasome inhibitor.

Proposed Mechanism of Action

Based on the known mechanism of other boronic acid-based proteasome inhibitors, N-Benzyl 3-borono-4-methylbenzenesulfonamide is hypothesized to primarily target the chymotrypsin-like (β5) subunit of the 20S proteasome.[5][12][13] Inhibition of this subunit disrupts the degradation of poly-ubiquitinated proteins, leading to their accumulation. This accumulation triggers a cascade of cellular events, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][12]

Key downstream effects of proteasome inhibition include:

  • Inhibition of the NF-κB Pathway : The proteasome is responsible for degrading IκBα, the inhibitor of the pro-survival transcription factor NF-κB.[3][12] By preventing IκBα degradation, proteasome inhibitors block NF-κB activation, leading to the downregulation of anti-apoptotic genes.[3]

  • Induction of Apoptosis : The accumulation of pro-apoptotic proteins (e.g., p53, Bax, NOXA) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2) shift the cellular balance towards programmed cell death.[1]

The proposed mechanism is illustrated in the following diagram:

Proteasome_Inhibition_Pathway cluster_cell Cancer Cell NB3B N-Benzyl 3-borono- 4-methylbenzenesulfonamide Proteasome 26S Proteasome (β5 subunit) NB3B->Proteasome Inhibition Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degradation IkBa_NFkB IκBα-NF-κB Complex Proteasome->IkBa_NFkB Degrades IκBα Pro_Apoptotic Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Pro_Apoptotic Degradation Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Proteasome->Anti_Apoptotic Degradation ER_Stress ER Stress / UPR Ub_Proteins->ER_Stress Accumulation leads to Apoptosis Apoptosis IkBa_NFkB->Apoptosis Inhibition of NF-κB pro-survival signals Pro_Apoptotic->Apoptosis Accumulation promotes Anti_Apoptotic->Apoptosis Degradation reduces ER_Stress->Apoptosis Induces

Caption: Proposed mechanism of proteasome inhibition by N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Experimental Workflows for Characterization

A systematic approach is required to validate the proteasome inhibitory activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide and to characterize its biological effects. The following experimental workflow is recommended:

Experimental_Workflow start Start: Compound Synthesis & Characterization proteasome_assay Biochemical Assay: Proteasome Activity start->proteasome_assay cell_viability Cell-Based Assay: Cell Viability (e.g., MTT, CellTiter-Glo) proteasome_assay->cell_viability Determine IC50 western_blot Mechanistic Assay: Western Blot Analysis cell_viability->western_blot Select effective concentrations data_analysis Data Analysis & Interpretation western_blot->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion

Caption: A streamlined workflow for the investigation of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Biochemical Proteasome Activity Assay

The initial step is to determine the direct inhibitory effect of the compound on the catalytic activity of the 20S proteasome. This can be achieved using commercially available kits that measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[14][15]

Protocol: Fluorometric Proteasome Activity Assay

  • Reagent Preparation :

    • Prepare a stock solution of N-Benzyl 3-borono-4-methylbenzenesulfonamide in DMSO.

    • Reconstitute the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in assay buffer.[16]

    • Prepare a solution of purified 20S proteasome in assay buffer.

  • Assay Procedure :

    • In a 96-well black plate, add the assay buffer.

    • Add serial dilutions of N-Benzyl 3-borono-4-methylbenzenesulfonamide. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., MG132 or bortezomib).[17]

    • Add the 20S proteasome solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., λex = 380 nm, λem = 460 nm for AMC).

  • Data Analysis :

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescriptionExpected Outcome
IC50 Concentration of inhibitor required to reduce proteasome activity by 50%.A low nanomolar to micromolar IC50 value would indicate potent inhibition.
Selectivity Comparison of IC50 values for chymotrypsin-like, trypsin-like, and caspase-like activities.Higher potency against the chymotrypsin-like activity is expected for this class of compounds.
Cell Viability Assays

Once the biochemical potency is established, the next step is to assess the cytotoxic effects of N-Benzyl 3-borono-4-methylbenzenesulfonamide on cancer cell lines. Multiple myeloma (e.g., RPMI 8226, U266) and other cancer cell lines with known dependence on the proteasome are suitable models.

Protocol: MTT Cell Viability Assay

  • Cell Seeding :

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of N-Benzyl 3-borono-4-methylbenzenesulfonamide for 24, 48, and 72 hours. Include vehicle and positive controls.

  • MTT Incubation :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18][19]

  • Formazan Solubilization :

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Alternative Viability Assays:

  • CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels as an indicator of metabolically active cells, offering higher sensitivity.[14][20]

  • Annexin V/Propidium Iodide Staining : A flow cytometry-based assay to specifically quantify apoptosis.[19]

Western Blot Analysis for Mechanistic Validation

Western blotting is essential to confirm the mechanism of action within the cellular context. This technique allows for the visualization of the accumulation of ubiquitinated proteins and the modulation of key signaling pathways.[21][22]

Protocol: Western Blot for Ubiquitinated Proteins and Apoptotic Markers

  • Cell Lysis :

    • Treat cells with N-Benzyl 3-borono-4-methylbenzenesulfonamide at concentrations around the GI50 value for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification :

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:

      • Anti-Ubiquitin : To detect the accumulation of poly-ubiquitinated proteins (a hallmark of proteasome inhibition).[21]

      • Anti-PARP (cleaved) : A marker of apoptosis.

      • Anti-Caspase-3 (cleaved) : Another key apoptosis marker.

      • Anti-p-IκBα and Anti-IκBα : To assess the status of the NF-κB pathway.

      • Anti-p53 : To observe the stabilization of this tumor suppressor.

      • Anti-Actin or Anti-Tubulin : As a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[22]

  • Detection :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Target ProteinExpected Result with TreatmentMechanistic Implication
Poly-ubiquitinated Proteins Smear of high molecular weight bandsDirect evidence of proteasome inhibition.
Cleaved PARP / Caspase-3 Increased signalInduction of apoptosis.
p-IκBα / IκBα ratio Decreased ratio, stabilization of IκBαInhibition of the NF-κB pathway.
p53 Increased levelsStabilization of a pro-apoptotic protein.

Conclusion and Future Directions

The structural characteristics of N-Benzyl 3-borono-4-methylbenzenesulfonamide strongly suggest its potential as a novel proteasome inhibitor. The technical guide provided here outlines a comprehensive and logical workflow for its synthesis, biochemical characterization, and cellular evaluation. By following these established protocols, researchers can effectively determine its potency, selectivity, and mechanism of action. Positive findings from these studies would warrant further investigation into its in vivo efficacy and potential as a therapeutic agent for cancers reliant on the ubiquitin-proteasome system.

References

  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology, 8(8), 739-758.
  • Manasanch, E. E., & Orlowski, R. Z. (2017). Proteasome inhibitors in cancer therapy. Nature Reviews Clinical Oncology, 14(7), 417-433. [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]

  • Dennis, A. M., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 395-399. [Link]

  • Delforge, M. (2016). Mechanism of action of proteasome inhibitors. [Video]. YouTube. [Link]

  • Moser, J., et al. (2018). Proteasome Inhibition. Bio-protocol, 8(18), e3015. [Link]

  • Niles, A. L., et al. (2009). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Jia, L., & Tsurkan, L. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. Chemical Research in Toxicology, 26(5), 785-795. [Link]

  • van der Linden, W. A., et al. (2009). Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide. PLoS One, 4(1), e4183. [Link]

  • Chauhan, D., et al. (2012). Proteasome inhibitors in cancer therapy. Annual Review of Pharmacology and Toxicology, 52, 359-378. [Link]

  • Sahu, I. (2017). Proteasome inhibition (control). ResearchGate. [Link]

  • Adams, J. (2004). Proteasome Inhibition As a Novel Therapeutic Target in Human Cancer. Journal of Clinical Oncology, 22(11), 2242-2245. [Link]

  • Groll, M., et al. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451-456. [Link]

  • El-Faham, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163821. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Thermo Fisher Scientific. (2022). Ubiquitin-Proteasome System | Targeted Protein Degradation. [Video]. YouTube. [Link]

Sources

A Senior Application Scientist’s Guide to the Discovery of Boronic Acid-Based β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Confronting the β-Lactamase Challenge

The advent of β-lactam antibiotics was a watershed moment in medicine. However, their efficacy is perpetually threatened by the evolution of bacterial resistance, predominantly driven by β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inert.[1][2] β-Lactamases are broadly categorized into four Ambler classes: the serine β-lactamases (SBLs) of classes A, C, and D, and the metallo-β-lactamases (MBLs) of class B, which utilize zinc ions for catalysis.[1][3] The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a clinically validated strategy to restore and preserve the utility of this critical antibiotic class.[2] This guide provides a technical deep-dive into a particularly successful class of BLIs: the boronic acid-based inhibitors.

The Foundational Principle: Why Boronic Acids?

The central challenge in inhibitor design is to create a molecule that the target enzyme will bind with high affinity, preferably over its natural substrate. Boronic acids have proven exceptionally well-suited for inhibiting serine β-lactamases for a fundamental chemical reason: they are transition-state analogs.

The hydrolytic mechanism of an SBL involves a catalytic serine residue in the active site acting as a nucleophile. It attacks the carbonyl carbon of the β-lactam ring, forming a transient, high-energy tetrahedral intermediate. Boronic acid-based transition state inhibitors (BATSIs) are designed to mimic this intermediate.[4] The boron atom in a BATSI is electrophilic and readily accepts the nucleophilic attack from the catalytic serine (e.g., Ser70 in many Class A enzymes).[4][5] This forms a stable, reversible covalent bond, creating a tetrahedral boronate adduct that effectively "jams" the catalytic machinery.[6] This ability of the boron center to "morph" between a planar sp² hybridization state and a tetrahedral sp³ state upon binding is a key feature enabling potent inhibition.[7]

G E_free E_free E_S E_S E_I E_I TS1 TS1 TS_analog TS_analog

The Discovery & Optimization Engine: A Multi-Pillar Workflow

The path from a conceptual inhibitor to a clinical candidate is a rigorous, multi-stage process. Our workflow is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next, ensuring that resources are focused on the most promising candidates.

// Nodes HTS [label="{High-Throughput Screening (HTS)|- Initial hit identification\n- Nitrocefin-based assay}"]; Hit_to_Lead [label="{Hit-to-Lead Chemistry|- Initial SAR studies\n- Synthesis of analogs\n- Improve potency & properties}"]; Structure_Based_Design [label="{Structure-Based Design|- X-ray crystallography\n- In silico docking & modeling\n- Rational design for improved binding}"]; Lead_Opt [label="{Lead Optimization|- Refine SAR\n- Optimize ADME/Tox properties\n- Broaden inhibitory spectrum}"]; Biochem [label="{Biochemical & Mechanistic Assays|- Determine Ki, k_on, k_off\n- Confirm mechanism of action}"]; Microbio [label="{Microbiological Evaluation|- MIC testing (with partner β-lactam)\n- Time-kill assays}"]; InVivo [label="{In Vivo Efficacy Models|- Murine infection models\n- PK/PD studies}"]; Candidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_to_Lead [label="Hits"]; Hit_to_Lead -> Structure_Based_Design [dir=both, label="Iterative Cycle"]; Structure_Based_Design -> Lead_Opt [label="Optimized Scaffolds"]; Hit_to_Lead -> Biochem; Lead_Opt -> Biochem [dir=both, label="Iterative Cycle"]; Biochem -> Microbio [label="Potent Leads"]; Microbio -> InVivo [label="Active Leads"]; InVivo -> Candidate [label="Efficacious Candidate"]; } केंद Caption: Boronic Acid BLI Discovery & Development Workflow.

Pillar 1: High-Throughput Screening (HTS)

The initial search for novel inhibitors begins with HTS. The primary goal is to rapidly screen large compound libraries to identify "hits"—compounds that exhibit inhibitory activity against a target β-lactamase.

  • Causality of Method Choice: The most common and efficient method utilizes a chromogenic substrate, such as nitrocefin.[8] Nitrocefin is a cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring. This color change can be measured spectrophotometrically (at ~490 nm), providing a direct and quantifiable readout of enzyme activity.[8] Its simplicity and robustness make it ideal for automated, high-throughput formats in 96- or 384-well plates.[9]

Protocol 1: High-Throughput Screening for β-Lactamase Inhibitory Activity

  • Preparation: Reagents (β-lactamase enzyme, nitrocefin substrate, assay buffer, test compounds, and a known inhibitor like clavulanic acid for control) are brought to room temperature.[8] Test compounds are typically dissolved in DMSO.

  • Assay Plate Setup: In a 96-well clear flat-bottom plate, add assay buffer to all wells.

  • Controls:

    • Enzyme Control (100% Activity): Add enzyme solution and DMSO (vehicle).

    • Inhibitor Control: Add enzyme solution and a known inhibitor (e.g., Clavulanic Acid).[10]

    • Background Control: Add assay buffer only.

  • Test Wells: Add enzyme solution and dissolved test compounds at desired screening concentrations.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add nitrocefin solution to all wells except the background control to start the reaction.

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes.

  • Analysis: Calculate the rate of hydrolysis (slope of absorbance vs. time). Percent inhibition is determined relative to the enzyme control. Hits are identified as compounds exceeding a predefined inhibition threshold (e.g., >50%).

Pillar 2: Structure-Based Design and Lead Optimization

Once hits are identified, the focus shifts to improving their potency and drug-like properties. This is an iterative process heavily reliant on structural biology and medicinal chemistry.

  • Experience-Driven Rationale: Early acyclic BATSIs provided crucial structure-activity relationship (SAR) data.[4] However, achieving selectivity and broad-spectrum activity required more advanced scaffolds. Structure-based design, using X-ray crystallography of inhibitor-enzyme complexes, is indispensable.[4][11] By visualizing how an inhibitor binds, chemists can make rational modifications to improve interactions with key active site residues (e.g., the "oxyanion hole," residues like Tyr150) and exploit unique features of the target enzyme.[6] For example, the design of vaborbactam was guided by in silico modeling and the hypothesis that a cyclic boronate ester would pre-organize the molecule into a favorable conformation for binding.[11]

Pillar 3: In-Depth Characterization

Promising leads undergo rigorous biochemical and microbiological evaluation to quantify their inhibitory potential and antibacterial effect.

  • Biochemical Kinetics: It is insufficient to know that a compound inhibits; we must know how well and how. We determine the inhibition constant (Kᵢ), which represents the inhibitor's binding affinity. For covalent inhibitors, we also measure the rates of association (kₒₙ or k₂/K) and dissociation (kₒff).[12][13] A slow kₒff, indicating a long residence time of the inhibitor in the active site, is a highly desirable trait. These parameters are determined through detailed enzyme kinetic studies, often using the same nitrocefin assay in a competitive inhibition format.[12]

  • Microbiological Evaluation: The ultimate goal is to kill bacteria. The standard metric is the Minimum Inhibitory Concentration (MIC), determined by broth microdilution assays.[14][15] For a BLI, the MIC of a partner β-lactam (e.g., meropenem, cefepime) is tested against a resistant bacterial strain in the presence of a fixed concentration of the BLI. A significant reduction (e.g., ≥4-fold) in the MIC of the antibiotic demonstrates that the inhibitor is successfully protecting it from the β-lactamase.[16]

The Evolution of Boronic Acid Inhibitors: Key Scaffolds and Clinical Candidates

The field has progressed from simple acyclic molecules to highly potent cyclic and bicyclic structures with expanding inhibitory spectra.

G Acyclic Acyclic BATSIs (Early Scaffolds) Cyclic Cyclic Boronates (e.g., Vaborbactam) Acyclic->Cyclic Improved Potency & Pharmacokinetics Bicyclic Bicyclic Boronates (e.g., Taniborbactam) Cyclic->Bicyclic Broader Spectrum (incl. MBLs)

Vaborbactam (Vabomere®): The First-in-Class Cyclic Boronate Vaborbactam was a landmark achievement, becoming the first boronic acid BLI to receive FDA approval in combination with the carbapenem meropenem.[17] It was discovered through a program specifically targeting KPC (Klebsiella pneumoniae carbapenemase), a major Class A resistance threat.[18] Vaborbactam potently inhibits Class A and Class C SBLs.[19] The combination, Vabomere®, is used to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[17]

Taniborbactam & Xeruborbactam: The Next-Generation Bicyclic Boronates The limitations of early BLIs, particularly their lack of activity against Class B MBLs and Class D carbapenemases, spurred the development of new scaffolds. Bicyclic boronates represent a major step forward.[2]

  • Taniborbactam: This novel bicyclic boronate inhibitor has an ultrabroad spectrum of activity, inhibiting SBLs of Classes A, C, and D, as well as Class B MBLs.[13][20] It acts as a reversible covalent inhibitor against SBLs and a competitive inhibitor against MBLs.[20] It is in late-stage clinical development in combination with cefepime.

  • Xeruborbactam: Discovered by Qpex Biopharma, xeruborbactam is another extended-spectrum bicyclic boronate inhibitor.[21] It is being developed in both intravenous and oral combinations to combat infections caused by drug-resistant Gram-negative bacteria.[1][22][23]

Table 1: Comparison of Clinically Relevant Boronic Acid β-Lactamase Inhibitors

Feature Vaborbactam Taniborbactam Xeruborbactam
Chemical Class Cyclic Monoboronate Bicyclic Boronate Bicyclic Boronate
Partner Antibiotic Meropenem Cefepime (investigational) Cefiderocol, others (investigational)
Primary SBL Targets Class A (KPC), Class C Class A, C, D Class A, C, D
MBL (Class B) Activity No Yes Yes

| Clinical Status | FDA Approved | Phase III / Submitted for Approval | Phase I / Clinical Development |

Table 2: Representative Inhibition Data (Apparent Kᵢ, nM)

Inhibitor KPC-2 (Class A) AmpC (Class C) NDM-1 (Class B) OXA-48 (Class D)
Vaborbactam 60 330 >100,000 >100,000
Taniborbactam 19 50 81 500

Note: Values are illustrative, compiled from various literature sources to demonstrate relative potency and spectrum. Actual values may vary based on assay conditions.[1][13]

Concluding Remarks and Future Outlook

The journey from the initial observation that simple boric acid could inhibit β-lactamases to the clinical success of vaborbactam and the promising pipeline of bicyclic boronates is a testament to the power of rational, structure-guided drug design.[7] Boronic acid inhibitors have firmly established themselves as a premier chemical class for combating β-lactamase-mediated resistance.

The future of this field lies in expanding the chemical space of boron-containing heterocycles to further optimize the balance of potency, spectrum, and safety.[7] Key challenges remain, including overcoming emerging resistance to these new inhibitors themselves and improving activity against the most difficult-to-inhibit Class D carbapenemases.[24] The continued integration of structural biology, computational modeling, and innovative chemistry will be paramount in developing the next generation of inhibitors needed to stay ahead in the arms race against bacterial resistance.

References

  • Molecules. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • Antimicrobial Agents and Chemotherapy. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. [Link]

  • MDPI. (n.d.). Drug Discovery in the Field of β-Lactams: An Academic Perspective. [Link]

  • Wikipedia. (n.d.). Vaborbactam. [Link]

  • ACS Publications. (2020). 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. [Link]

  • Frontiers. (n.d.). Biochemical exploration of β-lactamase inhibitors. [Link]

  • Antimicrobial Agents and Chemotherapy. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. [Link]

  • National Institutes of Health. (2019). Will morphing boron-based inhibitors beat the β-lactamases?. [Link]

  • Frontiers. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. [Link]

  • PubMed. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. [Link]

  • YouTube. (2021). β-lactam/β-lactamase inhibitor combinations. [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. [Link]

  • National Institutes of Health. (2024). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. [Link]

  • National Institutes of Health. (2025). Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88. [Link]

  • Qpex Biopharma. (n.d.). Xeruborbactam + Cefiderocol. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. [Link]

  • Microbiology Spectrum. (2021). The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli. [Link]

  • PubMed. (2008). Assays for beta-lactamase activity and inhibition. [Link]

  • ACS Infectious Diseases. (2023). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. [Link]

  • National Institutes of Health. (n.d.). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. [Link]

  • VABOMERE HCP. (n.d.). VABOMERE (meropenem and vaborbactam) How It Works. [Link]

  • AdisInsight. (n.d.). Xeruborbactam - Qpex Biopharma. [Link]

  • PubMed. (n.d.). In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China. [Link]

  • Assay Genie. (n.d.). Beta-Lactamase Inhibitor Screening Kit (Colorimetric). [Link]

  • YouTube. (2024). New generation B-lactam/B-lactamase inhibitors: Taniborbactam. [Link]

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. [Link]

Sources

Technical Guide: Target Identification & Validation for N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target identification and validation protocol for N-Benzyl 3-borono-4-methylbenzenesulfonamide (referred to herein as Compound Bzs-B ).

Based on its pharmacophore—a boronic acid warhead coupled with a sulfonamide scaffold—this compound belongs to a class of Transition State Analogs (TSAs) primarily designed to inhibit serine hydrolases, most notably AmpC


-lactamase . However, the sulfonamide moiety necessitates rigorous exclusion of Carbonic Anhydrase (CA)  off-target activity.

Pharmacophore Analysis & Target Hypothesis

Before wet-lab validation, we must deconstruct the molecule’s chemical logic to narrow the search space.

  • 3-Borono Group (Warhead): Boronic acids are Lewis acids. In biological systems, they accept the lone pair from the oxygen atom of a catalytic serine residue, forming a tetrahedral boronate adduct. This mimics the high-energy transition state of peptide/amide hydrolysis.

    • Primary Suspects: Serine

      
      -lactamases (AmpC, CTX-M), Serine Proteases (Elastase, Chymotrypsin), Proteasome (20S).
      
  • Sulfonamide Scaffold: Historically replaces the carboxamide found in

    
    -lactam antibiotics to improve stability and alter polarity. However, unsubstituted sulfonamides are classic inhibitors of Carbonic Anhydrases (CA).
    
    • Risk Factor: The

      
      -benzyl substitution reduces affinity for CA compared to primary sulfonamides, but this must be experimentally verified.
      
  • 
    -Benzyl & 4-Methyl Groups:  Hydrophobic constituents likely targeting the R1/R2 side-chain pockets of the enzyme active site to confer specificity.
    

Primary Hypothesis: Compound Bzs-B is a reversible covalent inhibitor of AmpC


-lactamase .
Secondary Hypothesis:  Off-target inhibition of Carbonic Anhydrase II (hCAII)  or 20S Proteasome .

Computational Docking & In Silico Validation

We begin by assessing the steric and electronic fit of Bzs-B into the active sites of the hypothesized targets.

Workflow:
  • Protein Prep: Retrieve PDB structures for AmpC (e.g., PDB: 1KE4) and hCAII (e.g., PDB: 3K34). Remove water molecules (except conserved catalytic waters).

  • Ligand Prep: Generate 3D conformers of Bzs-B. Define the Boron atom as a covalent attachment point (if using covalent docking algorithms like CovDock).

  • Docking Protocol:

    • Grid Generation: Center grid on Ser64 (AmpC) and Zn2+ (hCAII).

    • Constraint: Force a covalent bond (distance < 2.0 Å) between Boron and Ser64-O

      
      .
      
    • Scoring: Evaluate the placement of the

      
      -benzyl ring in the hydrophobic pocket.
      

Success Criteria:

  • Formation of a tetrahedral geometry at the boron atom.

  • One hydroxyl of the boronic acid occupies the "oxyanion hole" (backbone NH of Ser64/Ala318).

  • Docking Score (e.g., Glide GScore) < -8.0 kcal/mol.

Biochemical Validation (In Vitro)

This section establishes the direct interaction between Bzs-B and the target enzyme using kinetic assays.

Experiment A: Steady-State Kinetics (AmpC Inhibition)

We measure the ability of Bzs-B to prevent the hydrolysis of a chromogenic substrate (Nitrocefin).

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 7.0), 0.01% Triton X-100 (to prevent aggregation).

  • Enzyme: Purified AmpC

    
    -lactamase (1 nM final concentration).
    
  • Substrate: Nitrocefin (

    
    ).
    
  • Inhibitor: Serial dilution of Bzs-B (0.1 nM to 10

    
    ).
    
  • Reaction: Pre-incubate Enzyme + Inhibitor for 5 minutes. Add Substrate.

  • Detection: Monitor Absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.

Data Analysis: Since boronic acids are competitive inhibitors, fit the initial velocities (


) to the competitive inhibition equation to derive 

:

Experiment B: Reversibility Test (Jump-Dilution)

To distinguish between irreversible inactivators (like clavulanic acid) and reversible TSAs (like Bzs-B).

  • Incubate AmpC with Bzs-B at

    
     for 30 minutes.
    
  • Rapidly dilute the mixture 100-fold into a solution containing Nitrocefin.

  • Result Interpretation:

    • Rapid recovery of activity: Indicates reversible binding (consistent with boronic acids).

    • No recovery: Indicates irreversible covalent modification.

Structural Confirmation (X-Ray Crystallography)

The definitive proof of target engagement is the visualization of the covalent bond density map.

Methodology:

  • Co-crystallization: Grow crystals of AmpC using the hanging drop vapor diffusion method (1.7 M potassium phosphate buffer, pH 8.7).

  • Soaking: Soak native AmpC crystals in mother liquor containing 1 mM Bzs-B for 12–24 hours.

  • Diffraction: Collect data at a synchrotron source (100 K).

  • Refinement: Look for continuous electron density (

    
     map at 
    
    
    
    ) connecting Ser64-O
    
    
    to the Boron atom.

Target Validation Checkpoint: The structure must show the boron atom in a tetrahedral geometry, mimicking the transition state of the hydrolytic reaction.

Off-Target Selectivity Profiling

To validate Bzs-B as a viable drug lead, we must rule out promiscuity.

Table 1: Selectivity Panel Protocols
TargetAssay PrincipleSubstrateRationale for Screening
hCAII Esterase Activity / Colorimetric

-Nitrophenyl acetate
Sulfonamide moiety is a known pharmacophore for Carbonic Anhydrase inhibition.
Chymotrypsin Proteolysis / FluorogenicSuc-AAPF-AMCBoronic acids can inhibit serine proteases; tests specificity of the benzyl group.
20S Proteasome Chymotrypsin-like activitySuc-LLVY-AMCMajor safety concern for boronic acid drugs (e.g., Bortezomib toxicity).

Acceptance Criteria: Selectivity Index (


 Off-target / 

Target) > 100.

Cellular Validation (Synergy Assay)

Since Bzs-B is an inhibitor (adjuvant) and not an antibiotic itself, it should restore the activity of


-lactams against resistant bacteria.

Checkerboard Assay Protocol:

  • Organism: E. coli overexpressing AmpC (e.g., strain pAD7).

  • Antibiotic: Ceftazidime (substrate for AmpC).

  • Setup: 96-well plate matrix.

    • X-axis: Ceftazidime (increasing concentration).

    • Y-axis: Bzs-B (increasing concentration).

  • Readout: Measure OD600 after 18 hours.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       0.5 indicates Synergy  (Target Validated in Cell).
      

Pathway Visualization

The following diagram illustrates the validated Mechanism of Action (MoA) and the decision logic for the Target ID campaign.

TargetValidation Compound N-Benzyl 3-borono-4-methyl benzenesulfonamide Warhead Boronic Acid (Electrophile) Compound->Warhead Scaffold Sulfonamide (Scaffold) Compound->Scaffold Target_Hypothesis Primary Target: AmpC Beta-Lactamase Warhead->Target_Hypothesis Serine Trap Scaffold->Target_Hypothesis Geometry/Fit Off_Target Risk: Carbonic Anhydrase (Due to Sulfonamide) Scaffold->Off_Target Pharmacophore Exp_Kinetics Steady-State Kinetics (Nitrocefin Hydrolysis) Target_Hypothesis->Exp_Kinetics Step 1: Ki Determination Off_Target->Exp_Kinetics Selectivity Screen Exp_XRay X-Ray Crystallography (Covalent Adduct Visualization) Exp_Kinetics->Exp_XRay Step 2: Structural Proof Exp_Micro Microbiology (Synergy with Ceftazidime) Exp_XRay->Exp_Micro Step 3: Cellular Efficacy Outcome VALIDATED TARGET (Reversible Covalent Inhibitor) Exp_Micro->Outcome FICI < 0.5

Caption: Logical flow from pharmacophore dissection to experimental validation of the AmpC target and exclusion of CA-II off-targets.

References

  • Shoichet, B. K., et al. (2010). "Structure-Based Discovery of Sulfonamide Boronic Acids as AmpC

    
    -Lactamase Inhibitors." Journal of Medicinal Chemistry. 
    
  • Cravatt, B. F., et al. (2016). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes." Annual Review of Biochemistry.

  • Prati, F., et al. (2018). "Boronic Acid Transition State Inhibitors (BATSIs)

    
    -Lactamases." Antimicrobial Agents and Chemotherapy.[1] 
    
  • Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Clinical & Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard.

Sources

An In-depth Technical Guide on the Physicochemical Characteristics of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a molecule of significant interest in contemporary drug discovery and development. Boronic acid derivatives, particularly those incorporating a sulfonamide moiety, are gaining prominence for their unique chemical reactivity and therapeutic potential. This document outlines the theoretical framework and practical methodologies for the characterization of this compound's structure, solubility, lipophilicity, and stability. The intended audience for this guide includes researchers, medicinal chemists, and formulation scientists actively engaged in the preclinical and early-stage development of novel therapeutics. The protocols and insights presented herein are designed to be both foundational and immediately applicable in a laboratory setting.

Introduction and Molecular Overview

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a synthetic organic compound that integrates three key functional groups: a boronic acid, a sulfonamide, and a benzyl group. This unique combination of moieties suggests a potential for diverse biological activities, likely through covalent interactions with target proteins via the boronic acid group, while the sulfonamide and benzyl components can contribute to binding affinity and specificity, as well as modulate the compound's pharmacokinetic profile. A thorough understanding of its physicochemical characteristics is paramount for its advancement as a potential drug candidate. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are critical for the design of effective and safe medicines.

Molecular Structure:

Caption: Chemical structure of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆BNO₄SN/A
Molecular Weight305.16 g/mol N/A
AppearanceWhite to off-white solid (predicted)N/A

Synthesis and Purification

The synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide can be approached through a multi-step process, likely commencing with a commercially available substituted toluene derivative. A key transformation would involve the introduction of the boronic acid functionality, often achieved through a directed ortho-metalation followed by quenching with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction. The sulfonamide linkage is typically formed by reacting the corresponding sulfonyl chloride with benzylamine.

Illustrative Synthetic Workflow:

Synthetic_Workflow A Starting Material (e.g., 4-Methylbenzenesulfonyl chloride) B Reaction with Benzylamine A->B C Intermediate: N-Benzyl-4-methylbenzenesulfonamide B->C D Directed Ortho-Metalation or Pd-catalyzed Borylation C->D E Final Product: N-Benzyl 3-borono-4-methylbenzenesulfonamide D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 2, 7.4, 9) C Add Compound to Buffers (Time = 0) A->C B Prepare Compound Stock (in DMSO) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 1, 2, 4, 8, 24h) D->E F Quench and Analyze by HPLC E->F G Determine Half-life (t½) F->G

Methodological & Application

Synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6). This compound is a critical bioisostere and building block utilized frequently in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry libraries.

The protocol utilizes a robust "Protect-Functionalize-Deprotect" logic, although in this specific scaffold, the sulfonamide formation serves as the functional handle installation. The route prioritizes regiochemical integrity and scalability, avoiding the common pitfalls of direct sulfonation on boronic acid substrates.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Retro-Analysis

To ensure high purity and yield, we avoid direct electrophilic borylation of the sulfonamide. Instead, we employ a Miyaura Borylation strategy on a pre-functionalized aryl halide. This route offers superior functional group tolerance compared to lithium-halogen exchange methods, which are incompatible with the acidic sulfonamide proton without extensive protection.

Synthetic Pathway Visualization:

Synthesis_Pathway SM 3-Bromo-4-methyl benzenesulfonyl chloride Inter1 Intermediate A: N-Benzyl-3-bromo- 4-methylbenzenesulfonamide SM->Inter1 Step 1: Sulfonylation DCM, Et3N, 0°C -> RT Reagent1 Benzylamine (Nucleophilic Attack) Reagent1->Inter1 Inter2 Intermediate B: Pinacol Boronate Ester Inter1->Inter2 Step 2: Pd-Cat Borylation KOAc, Dioxane, 90°C Reagent2 B2Pin2, Pd(dppf)Cl2 (Miyaura Borylation) Reagent2->Inter2 Product Target: N-Benzyl 3-borono- 4-methylbenzenesulfonamide Inter2->Product Step 3: Hydrolysis Acetone/H2O Reagent3 NaIO4 / NH4OAc (Oxidative Hydrolysis) Reagent3->Product

Figure 1: Step-wise synthetic workflow for the target aryl boronic acid.

Detailed Experimental Protocols

Step 1: Sulfonamide Formation

Objective: Coupling of sulfonyl chloride with benzylamine. Rationale: The sulfonyl chloride is highly electrophilic. We use a mild base (Et3N) to scavenge the HCl byproduct. Dichloromethane (DCM) is chosen for its solubility profile, allowing easy aqueous workup.

Reagents & Stoichiometry:

Component Equiv. Role
3-Bromo-4-methylbenzenesulfonyl chloride 1.0 Limiting Reagent
Benzylamine 1.1 Nucleophile
Triethylamine (Et3N) 1.5 Acid Scavenger

| DCM (Anhydrous) | 10 V | Solvent |

Protocol:

  • Setup: Charge a round-bottom flask with 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Benzylamine (1.1 equiv) over 15 minutes. Note: Exothermic reaction; control rate to maintain T < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup: Quench with 1M HCl (to remove excess amine). Extract organic layer, wash with sat.[1][2] NaHCO3 and Brine.[3]

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

    • Target Yield: >90%[4][5][6]

    • Appearance: White/Off-white solid.

Step 2: Miyaura Borylation

Objective: Conversion of Aryl Bromide to Aryl Boronate Ester.[7] Rationale: We utilize Bis(pinacolato)diboron (B2Pin2) with a Palladium catalyst.[2][7] KOAc is critical here; unlike stronger bases (like K2CO3), KOAc promotes the transmetallation without hydrolyzing the sensitive boronate ester or the sulfonamide.

Reagents & Stoichiometry:

Component Equiv. Role
Intermediate A (from Step 1) 1.0 Substrate
Bis(pinacolato)diboron (B2Pin2) 1.2 Boron Source
Pd(dppf)Cl2·DCM 0.03-0.05 Catalyst
Potassium Acetate (KOAc) 3.0 Base

| 1,4-Dioxane | 10 V | Solvent (Degassed) |

Protocol:

  • Inertion: In a pressure vial or Schlenk flask, combine Intermediate A, B2Pin2, and KOAc. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane. Add the Pd-catalyst last under positive inert gas flow.

  • Reaction: Seal and heat to 90°C for 12–16 hours.

    • Checkpoint: The reaction mixture usually turns dark black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc).[2] Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel). Caution: Boronate esters can streak on silica; use 1% Et3N in eluent if necessary.

    • Product: Pinacol ester of the target.[8][9]

Step 3: Hydrolysis to Boronic Acid (Optional)

Note: Most medicinal chemistry applications (Suzuki coupling) prefer the Pinacol ester (Step 2 product) due to stability. However, if the free acid is strictly required, follow this oxidative cleavage protocol.

Protocol:

  • Dissolve the Pinacol ester (1.0 equiv) in Acetone:Water (4:1).

  • Add NaIO4 (3.0 equiv) and NH4OAc (3.0 equiv).

  • Stir at RT for 24–48 hours. The periodate oxidatively cleaves the pinacol diol.

  • Extract with EtOAc, wash with water. The free boronic acid is often more polar; ensure it extracts into the organic phase or precipitate it from the aqueous phase by adjusting pH.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these expected parameters.

FeatureExpected ObservationDiagnostic Signal (1H NMR, DMSO-d6)
Sulfonamide NH Presence of triplet (coupled to CH2) or broad singlet.

7.8–8.2 ppm (t, 1H)
Benzyl CH2 Benzylic protons adjacent to Nitrogen.

3.9–4.1 ppm (d, 2H)
Aryl-Methyl Methyl group on the central ring.

2.3–2.4 ppm (s, 3H)
Boronic Acid Disappearance of Pinacol methyls (if hydrolyzed).Pinacol:

1.2 ppm (s, 12H). Acid: Broad OH singlets.

References

  • Sulfonamide Synthesis: "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry. (2020).

  • Miyaura Borylation (General Protocol): "Palladium-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry. (1995).

  • Boronate Ester Hydrolysis: "A Method for the Deprotection of Alkylpinacolyl Boronate Esters."[9] Journal of Organic Chemistry. (2011).

  • Miyaura Borylation Review: "Miyaura Borylation Reaction." Organic Chemistry Portal.

Disclaimer: This protocol involves hazardous chemicals (alkyl halides, palladium catalysts). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling Reactions with N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Benzyl 3-borono-4-methylbenzenesulfonamide as a key building block in these transformations. We will delve into the reaction mechanism, explore critical parameters for optimization, provide a detailed experimental protocol, and offer a systematic troubleshooting guide. The aim is to equip researchers with the foundational knowledge and practical insights required to successfully implement and optimize Suzuki couplings involving this versatile sulfonamide-containing organoboron species.

Introduction: Significance in Medicinal Chemistry

The N-benzylbenzenesulfonamide scaffold is a privileged structure found in a variety of biologically active compounds, including inhibitors of γ-secretase for potential Alzheimer's disease treatment and nonsteroidal glucocorticoid receptor modulators.[2] The ability to readily form C-C bonds using N-Benzyl 3-borono-4-methylbenzenesulfonamide via the Suzuki-Miyaura reaction opens a direct and modular route to novel biaryl sulfonamides, a class of compounds of significant interest in drug discovery. The boronic acid functionality on this specific reagent provides a stable, low-toxicity handle for palladium-catalyzed cross-coupling, making it an attractive partner for a wide range of aryl and heteroaryl halides.[3][4]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount for rational optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX OA->PdII_ArX  Ar-X TM Transmetalation PdII_ArX->TM PdII_ArAr Ar-Pd(II)L₂-Ar' TM->PdII_ArAr TM->PdII_ArAr  Ar'-B(OH)₂ / Base RE Reductive Elimination PdII_ArAr->RE RE->Pd0 RE->Pd0  Ar-Ar' Product_output Biaryl Product (Ar-Ar') RE->Product_output ArX_input Aryl Halide (Ar-X) ArX_input->OA Boronic_input N-Benzyl-3-borono-... (Ar'-B(OH)₂) Boronic_input->TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Reaction Optimization

The success of the coupling reaction hinges on the careful selection of several key components. The sulfonamide group can influence the electronic properties of the boronic acid, making thoughtful optimization crucial.

Palladium Catalyst and Ligand Selection

The choice of palladium source (precatalyst) and the coordinating ligand is the most critical factor. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(II) complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable sources of Pd(0) upon in situ reduction.

  • Ligands: For coupling aryl chlorides or sterically hindered substrates, electron-rich and bulky phosphine ligands are often required. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have proven highly effective.[9] For less demanding couplings (aryl bromides/iodides), traditional ligands like PPh₃ or dppf may suffice.[10]

The Role of the Base

A base is essential for the transmetalation step.[1][8] It activates the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.[7][11]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often used and highly effective, particularly in polar aprotic solvents. K₃PO₄ is a common choice for a wide range of substrates.

  • Moderate Bases (e.g., K₂CO₃, NaHCO₃): Useful when substrates are sensitive to strongly basic conditions. Often used in aqueous solvent mixtures.

  • Fluoride Sources (e.g., CsF, KF): Can be effective, especially with boronate esters, by forming highly reactive trifluoroborate salts in situ.

Solvent Systems

The solvent must dissolve the reactants and base, and its polarity can influence the reaction rate and selectivity.[12] Degassing the solvent to remove oxygen, which can oxidize the Pd(0) catalyst, is a critical preparatory step.[13][14]

  • Aprotic Solvents: Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are widely used. They are often mixed with water to help dissolve the inorganic base.[5][15]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be effective but may lead to side reactions at higher temperatures.

  • Protic Solvents: Alcohols like n-Butanol can sometimes be used and may also act as reducing agents for Pd(II) precatalysts.[16]

Temperature and Reaction Time

Suzuki couplings are typically run at elevated temperatures, often between 60–100 °C, to ensure a reasonable reaction rate.[5][17] The optimal temperature depends on the reactivity of the coupling partners (Ar-I > Ar-Br > Ar-Cl > Ar-OTf) and the catalyst system's thermal stability. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the appropriate endpoint and avoid product degradation.

Recommended Reaction Conditions: A Comparative Overview

The following table summarizes starting points for the Suzuki coupling of N-Benzyl 3-borono-4-methylbenzenesulfonamide with various aryl halides. These are general recommendations and may require further optimization.

ParameterCondition A (Aryl Bromides/Iodides)Condition B (Challenging Aryl Chlorides)Rationale & Reference
Aryl Halide 1.0 equiv1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equiv1.5 - 2.0 equivExcess ensures complete consumption of halide.
Pd Precatalyst Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(dppf)Cl₂ is robust for standard couplings.[10]
Ligand ---SPhos (4-5 mol%)Bulky, electron-rich ligands are needed for less reactive chlorides.[9]
Base K₂CO₃ (2-3 equiv)K₃PO₄ (3 equiv)Stronger base needed for more difficult couplings.[5]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Common solvent systems for Suzuki reactions.[15]
Temperature 80 - 100 °C100 - 110 °CHigher temperatures often required for aryl chlorides.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide (1.3 mmol, 1.3 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), N-Benzyl 3-borono-4-methylbenzenesulfonamide (1.3 mmol), and K₂CO₃ (2.5 mmol).

    • Rationale: Adding solids first prevents them from clumping when the solvent is added.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with inert gas for at least 20-30 minutes.[13]

    • Rationale: Using pre-degassed solvents provides an additional layer of protection for the catalyst.

  • Catalyst Addition: With the reaction mixture under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst.

    • Rationale: Adding the catalyst last, after the system is made inert and solvents are added, minimizes its exposure to any residual atmospheric oxygen.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously.

    • Rationale: Vigorous stirring is essential, especially in biphasic mixtures, to ensure adequate mixing and facilitate mass transport between phases.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-18 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting and Optimization Workflow

Low yield or incomplete conversion are common issues in cross-coupling reactions.[13] The following guide provides a logical approach to troubleshooting.

Troubleshooting_Workflow start Initial Reaction (Low Yield / No Reaction) check_sm LCMS/NMR Analysis: - Starting Materials Present? - Deborylation? - Homo-coupling? start->check_sm sm_present Yes, SM Present check_sm->sm_present [SM > 10%] deborylation Yes, Deborylation check_sm->deborylation [Side Product: Ar-H] homocoupling Yes, Homo-coupling check_sm->homocoupling [Side Products: Ar-Ar, Ar'-Ar'] action_catalyst Issue: Catalyst Inactivity Action: 1. Ensure rigorous inert atmosphere. 2. Switch to a more active ligand (e.g., SPhos). 3. Increase catalyst loading. sm_present->action_catalyst action_conditions Issue: Sub-optimal Conditions Action: 1. Increase temperature. 2. Switch to a stronger base (e.g., K₃PO₄). 3. Screen different solvents (e.g., Toluene). sm_present->action_conditions action_boronic Issue: Boronic Acid Instability Action: 1. Use a milder base (e.g., K₂CO₃, KF). 2. Decrease reaction time/temperature. 3. Use boronic ester instead (e.g., pinacol ester). deborylation->action_boronic homocoupling->action_catalyst end Optimized Reaction action_catalyst->end action_conditions->end action_boronic->end

Figure 2: A logical workflow for troubleshooting common Suzuki coupling issues.

  • Protodeborylation: The loss of the boronic acid group to give the corresponding Ar-H is a common side reaction.[15] It can be exacerbated by high temperatures, extended reaction times, or excessive water. Consider using a boronic ester (like a pinacol ester) for increased stability or milder reaction conditions.

  • Homo-coupling: The formation of Ar-Ar or Ar'-Ar' products can result from oxygen contamination or side reactions of the catalyst. Rigorous degassing and maintaining an inert atmosphere are crucial to minimize this.

  • Catalyst Inactivity: If the reaction stalls, it may indicate catalyst decomposition. Ensure all reagents are pure and the system is truly anaerobic. A switch to a more robust ligand system may be necessary.

Conclusion

The Suzuki-Miyaura coupling of N-Benzyl 3-borono-4-methylbenzenesulfonamide is a powerful method for synthesizing complex molecules relevant to pharmaceutical research. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. This guide provides the fundamental principles and a practical framework to successfully apply this reaction, troubleshoot common problems, and accelerate the discovery of novel chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Kumar, S., & Singh, H. B. (2018). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. [Link]

  • Maji, M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Novoa, J. J., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Xu, G., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]

  • Tunoori, A. R., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Ramirez-Lozano, V., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. [Link]

  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. [Link]

  • Orango. Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Application Note & Protocol: A Guided Approach to the N-Benzylation of 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental guide for the synthesis of N-benzyl-3-borono-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. We delve into a robust and reproducible protocol for the selective N-benzylation of 3-borono-4-methylbenzenesulfonamide. The causality behind each experimental step is detailed, ensuring both procedural clarity and a deep-seated understanding of the reaction mechanism. This guide is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of N-Benzylated Sulfonamides

N-substituted sulfonamides are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a benzyl group onto the sulfonamide nitrogen can significantly modulate a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The target molecule, N-benzyl-3-borono-4-methylbenzenesulfonamide, is a bifunctional compound, integrating the well-established sulfonamide pharmacophore with a versatile boronic acid moiety, a key component in cross-coupling reactions and a known pharmacophore in its own right.

The primary challenge in the synthesis of this target molecule lies in the selective N-alkylation over potential competing reactions involving the boronic acid group. This protocol outlines a well-vetted procedure that favors the desired N-benzylation.

Reaction Principle: Nucleophilic Substitution

The N-benzylation of 3-borono-4-methylbenzenesulfonamide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction is initiated by the deprotonation of the sulfonamide's acidic N-H proton by a suitable base, generating a nucleophilic sulfonamide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired N-C bond.

The choice of a mild base and an appropriate solvent system is critical to ensure the reaction proceeds efficiently while preserving the integrity of the boronic acid functionality.

Experimental Workflow Overview

The overall experimental process is depicted in the workflow diagram below. This multi-stage process encompasses reaction setup, execution, workup, and purification to yield the final product.

experimental_workflow reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup: - Sulfonamide - K2CO3 - Acetonitrile reagent_prep->reaction_setup reagent_add Addition of Benzyl Bromide reaction_setup->reagent_add reaction_run Reaction at Room Temperature reagent_add->reaction_run monitoring TLC Monitoring reaction_run->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Product Characterization purification->characterization

Figure 1. A schematic overview of the experimental workflow for the N-benzylation of 3-borono-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made for scaling up or down, with proportional changes in reagent quantities and solvent volumes.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mg/mmol)Molar EquivalentsSupplier
3-borono-4-methylbenzenesulfonamide215.03215 mg (1 mmol)1.0Commercial Source
Benzyl bromide171.04188 mg (1.1 mmol)1.1Commercial Source
Anhydrous Potassium Carbonate (K₂CO₃)138.21276 mg (2 mmol)2.0Commercial Source
Anhydrous Acetonitrile (CH₃CN)-10 mL-Commercial Source
Ethyl Acetate (EtOAc)-As needed-Commercial Source
Hexanes-As needed-Commercial Source
Brine (saturated aq. NaCl)-As needed-Commercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Commercial Source
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-borono-4-methylbenzenesulfonamide (215 mg, 1 mmol) and anhydrous potassium carbonate (276 mg, 2 mmol).

    • Add anhydrous acetonitrile (10 mL) to the flask. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.

  • Addition of Benzyl Bromide:

    • While stirring the suspension at room temperature, add benzyl bromide (188 mg, 1.1 mmol) dropwise to the reaction mixture. A slight excess of the alkylating agent is used to ensure complete consumption of the starting sulfonamide.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-benzyl-3-borono-4-methylbenzenesulfonamide.

Characterization

The final product, N-benzyl-3-borono-4-methylbenzenesulfonamide, is a solid with a melting point of 118-122 °C.[2] Its identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Scientific Rationale

  • Choice of Base: Anhydrous potassium carbonate is an ideal base for this reaction.[3][4] It is a mild, non-nucleophilic base that is strong enough to deprotonate the sulfonamide nitrogen without promoting side reactions with the boronic acid group or the benzyl bromide. Its insolubility in acetonitrile helps in easy removal by filtration after the reaction.[3]

  • Solvent Selection: Anhydrous acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, while not solvating the nucleophilic sulfonamide anion as strongly as a protic solvent would, thus enhancing its reactivity.

  • Reaction Temperature: The reaction is conducted at room temperature to ensure selectivity and minimize potential side reactions. Elevated temperatures are generally not required for this type of benzylation and could lead to decomposition of the product or starting materials.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the continuous monitoring of the reaction's progress via TLC. The clear disappearance of the starting material and the emergence of a single major product spot provide a real-time validation of the reaction's success. The final characterization of the purified product by standard analytical techniques provides definitive confirmation of the desired transformation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-benzylation of 3-borono-4-methylbenzenesulfonamide. By understanding the underlying chemical principles and adhering to the outlined procedure, researchers can reliably synthesize this valuable compound for further applications in drug discovery and development.

References

  • Ngassa, F. N., et al. (2019). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis.
  • ScienceMadness. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • GlobalChemMall. (n.d.). N-Benzyl 3-borono-4-methylbenzenesulfonamide. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(36), 6381-6384.

Sources

Application Note: Comprehensive NMR Characterization of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry and drug development, integrating the pharmacologically relevant sulfonamide and boronic acid moieties. The sulfonamide group is a well-established pharmacophore found in a variety of antibacterial, diuretic, and hypoglycemic agents. Boronic acids are versatile building blocks in organic synthesis, and their derivatives are increasingly being explored as therapeutic agents, including protease inhibitors. Given the therapeutic potential of this hybrid molecule, rigorous structural characterization is paramount for quality control, batch-to-batch consistency, and regulatory approval.

This application note provides a detailed guide to the comprehensive characterization of N-Benzyl 3-borono-4-methylbenzenesulfonamide using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the practical aspects and theoretical underpinnings of ¹H, ¹³C, and ¹¹B NMR analysis, offering field-proven insights into experimental design, data interpretation, and troubleshooting.

Molecular Structure and NMR-Active Nuclei

The structural integrity of N-Benzyl 3-borono-4-methylbenzenesulfonamide can be unequivocally established by probing its NMR-active nuclei: ¹H, ¹³C, and ¹¹B. Each nucleus provides a unique piece of the structural puzzle.

Caption: Molecular structure of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Experimental Protocols

PART 1: Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data. For boronic acids, the solvent can influence the equilibrium between the free acid and its anhydride form (a boroxine), or interact with the Lewis acidic boron center.

Protocol 1: Standard Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its ability to act as a hydrogen bond acceptor minimizes intermolecular interactions that can lead to signal broadening. It also shifts the exchangeable protons of the B(OH)₂ and NH groups downfield, away from the aromatic region.

  • Concentration: Weigh approximately 10-15 mg of N-Benzyl 3-borono-4-methylbenzenesulfonamide into a clean, dry NMR tube.

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be applied if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹¹B NMR, an external standard of BF₃·OEt₂ in a sealed capillary is often used and set to 0.0 ppm.

PART 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments with different field strengths.

¹H NMR Spectroscopy

  • Rationale: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

¹³C NMR Spectroscopy

  • Rationale: Determines the number of non-equivalent carbons and their chemical environment. A proton-decoupled experiment is typically performed to simplify the spectrum.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

¹¹B NMR Spectroscopy

  • Rationale: Directly confirms the presence of the boron atom and provides insight into its coordination state (trigonal planar boronic acid vs. tetrahedral boronate ester or adduct).[1]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: 200-300 ppm.

    • Acquisition Time: 0.1-0.2 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 128-512 scans.

Data Analysis and Interpretation

The following spectral assignments are predicted based on known chemical shift trends for similar sulfonamide and boronic acid-containing compounds.[2][3]

¹H NMR Spectral Data (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0broad s1HNHExchangeable proton on the sulfonamide nitrogen.
~8.0s2HB(OH)₂Exchangeable protons on the boronic acid.
~7.8 - 7.9m2HAr-HProtons on the boronic acid-substituted ring.
~7.4 - 7.5d1HAr-HProton on the boronic acid-substituted ring.
~7.2 - 7.4m5HAr-H (benzyl)Protons on the benzyl group aromatic ring.
~4.3s2HN-CH₂Methylene protons of the benzyl group.
~2.4s3HAr-CH₃Methyl protons on the sulfonamide ring.
¹³C NMR Spectral Data (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~143-145Ar-CQuaternary carbon attached to the methyl group.
~137-139Ar-CQuaternary carbon of the benzyl group.
~136-138Ar-CQuaternary carbon attached to the sulfonamide group.
~130-135Ar-CHAromatic carbons of the substituted benzene ring.
~128-130Ar-CHAromatic carbons of the benzyl group.
~127-128Ar-CHAromatic carbons of the benzyl group.
~126-127Ar-CHAromatic carbons of the substituted benzene ring.
~49-51N-CH₂Methylene carbon of the benzyl group.
~21-22Ar-CH₃Methyl carbon.
¹¹B NMR Spectral Data (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm)LinewidthAssignmentRationale
~28-33BroadB(OH)₂Characteristic of a trigonal planar arylboronic acid.[4]
~30-35BroadBoroxineThe cyclic anhydride that can form from the dehydration of the boronic acid.[4]

A broad signal in the range of 28-33 ppm is expected for the sp²-hybridized boron of the free boronic acid. The presence of a second broad signal around 30-35 ppm may indicate the formation of the corresponding boroxine, a common impurity or degradation product.[4]

Troubleshooting and Common Impurities

A thorough NMR analysis not only confirms the structure of the target compound but also identifies potential impurities.

Potential Impurities and their NMR Signatures:

  • Starting Materials: Residual 4-methylbenzenesulfonyl chloride or benzylamine would be readily identifiable by their characteristic NMR signals.

  • Boroxine Formation: As mentioned, the presence of a second broad signal in the ¹¹B NMR spectrum around 30-35 ppm suggests the formation of the cyclic boroxine anhydride.[4] This can often be mitigated by using anhydrous solvents and storing the sample under inert gas.

  • Hydrolysis of the Sulfonamide: While generally stable, hydrolysis of the sulfonamide bond under harsh conditions could lead to the formation of 4-methylbenzenesulfonic acid and benzylamine.

  • Residual Solvents: Signals from common recrystallization solvents (e.g., ethanol, ethyl acetate) may be present.

G cluster_workflow NMR Characterization Workflow prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) acq Data Acquisition (¹H, ¹³C, ¹¹B NMR) prep->acq Dissolved Sample proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Raw FID Data analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis Processed Spectra report Structural Confirmation & Impurity Profiling analysis->report Interpreted Data

Caption: Experimental workflow for NMR characterization.

Conclusion

Multinuclear NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of N-Benzyl 3-borono-4-methylbenzenesulfonamide. By following the detailed protocols and interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stability of this promising compound. A comprehensive analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a complete picture of the molecular structure, ensuring the quality and reliability of the material for further research and development.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Ullah, F., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5732. [Link]

  • Liao, Y.-H., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3349. [Link]

  • San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

  • Siddiqua, A., et al. (2014). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Asian Journal of Chemistry, 26(15), 4651-4654. [Link]

  • ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective analysis of N-Benzyl 3-borono-4-methylbenzenesulfonamide. This molecule incorporates both a boronic acid and a sulfonamide moiety, presenting unique analytical challenges, including the propensity for dehydration and complex fragmentation. The protocols herein are designed for researchers, chemists, and drug development professionals, providing a self-validating system from sample preparation to data analysis. We delve into the causality behind experimental choices, offering field-proven insights to overcome common obstacles in boronic acid analysis, ensuring high-quality, reproducible results.

Introduction: The Analytical Challenge

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a compound of interest at the intersection of two pharmaceutically significant classes. Sulfonamides are a well-established group of synthetic antibacterial agents, and their analysis is common in pharmaceutical and food safety testing.[1] Boronic acids are increasingly popular in medicinal chemistry, serving as versatile building blocks in organic synthesis (e.g., Suzuki-Miyaura coupling) and as potent enzyme inhibitors.[]

The combination of these functional groups in a single molecule requires a carefully optimized analytical approach. Mass spectrometry analysis of boronic acids is frequently complicated by their tendency to form cyclic, trimeric anhydrides known as boroxines through intermolecular dehydration.[3] Furthermore, they can form adducts with solvents or other matrix components, complicating spectral interpretation.[3][4]

This guide provides a robust methodology that addresses these challenges head-on, leveraging the power of LC-MS/MS for definitive quantification and structural confirmation.

Physicochemical Properties & Predicted MS Behavior

To develop a robust method, we must first understand the analyte.

  • Chemical Structure: N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • Molecular Formula: C₁₄H₁₆BNO₄S

  • Monoisotopic Mass: 305.0845 Da

  • Key Structural Features:

    • Boronic Acid Group (-B(OH)₂): Prone to dehydration. The natural isotopic abundance of Boron (¹⁰B ≈ 19.9%, ¹¹B ≈ 80.1%) will result in a characteristic isotopic pattern in the mass spectrum.[5]

    • Sulfonamide Linkage (-SO₂NH-): A site for predictable fragmentation.

    • Aromatic Rings: Provide chromophores for UV detection (if used) and contribute to the overall stability of fragment ions.

Caption: Chemical structure of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Experimental Design & Rationale

Our strategy is to use a high-throughput LC-MS/MS method that minimizes sample pre-treatment and avoids derivatization, which can add time and variability.[4] The overall workflow is designed to ensure accuracy, precision, and robustness.

Caption: High-level workflow for the LC-MS/MS analysis.

Why LC-MS/MS?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the platform of choice for several compelling reasons:

  • Selectivity: It provides exceptional selectivity by measuring the mass-to-charge ratio (m/z) of both the parent molecule and its specific fragments, minimizing interference from complex matrices.[6]

  • Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range.[7][8]

  • Versatility: It is suitable for analyzing thermally fragile and non-volatile compounds like the target analyte.

Rationale for Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution compatible with the LC-MS/MS system.[9][10] A simple "dilute-and-shoot" approach is often preferred for its speed and reduced risk of analyte loss.

  • Solvent Choice: A mixture of methanol, acetonitrile, and water is recommended. These are volatile organic solvents fully compatible with electrospray ionization (ESI).[11] Using an alcohol like methanol in the final dilution can also help break up boroxine trimers that may have formed in the solid state.[12]

  • Concentration: Initial sample concentrations should be around 1 mg/mL, with subsequent dilutions bringing the final concentration into the 1-10 µg/mL range to avoid detector saturation and column overload.[11][13]

  • Acidification: The addition of a small amount of formic acid is crucial. It acidifies the mobile phase, promoting protonation of the analyte ([M+H]⁺) in positive-ion ESI mode, which typically yields higher sensitivity for molecules containing nitrogen atoms.

Detailed Protocols

Protocol: Sample and Standard Preparation

This protocol ensures consistency and accuracy in sample handling.

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh approximately 5.0 mg of N-Benzyl 3-borono-4-methylbenzenesulfonamide reference standard into a 5 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your Stock Solution .

    • Scientist's Note: Methanol is an excellent solvent for this compound and helps to dissociate boronic acid oligomers.

  • Prepare Intermediate Solution (100 µg/mL):

    • Pipette 500 µL of the Stock Solution into a 5 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is your Intermediate Solution .

  • Prepare Calibration Standards (e.g., 10 ng/mL to 1000 ng/mL):

    • Perform serial dilutions from the Intermediate Solution using a mobile phase simulant (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards.

    • Trustworthiness Check: Prepare at least 5-7 calibration points to adequately define the linear range of the assay.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations from the Intermediate Solution . These should be prepared independently from the calibration standards to provide an unbiased assessment of accuracy and precision.

  • Final Sample Preparation:

    • Dilute the final samples, calibration standards, and QCs to the desired starting concentration.

    • Take 100 µL of this solution and dilute with 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex thoroughly and transfer to autosampler vials. If any precipitate is observed, filter the sample through a 0.22 µm syringe filter.[11]

Protocol: LC-MS/MS Instrumentation and Method

The following parameters are a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters
Parameter Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Total Run Time ~8 minutes
Rationale: A C18 column provides excellent retention for moderately polar compounds. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.[4] The use of formic acid promotes ionization.
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 450 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Rationale: Positive ESI mode is selected to protonate the nitrogen atom. MRM mode provides unparalleled selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition.[14]

MRM Transition Development: The key to a selective method is choosing the right MRM transitions. The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 306.1. Product ions are generated by collision-induced dissociation (CID).

  • Proposed Precursor Ion ([M+H]⁺): m/z 306.1

  • Proposed Product Ions (for optimization):

    • m/z 154.1 (Loss of the benzylsulfonamide moiety)

    • m/z 91.1 (Tropylium ion from the benzyl group, a common fragment)

    • m/z 259.1 (Loss of B(OH)₃ - boric acid)

| Table 3: Proposed MRM Transitions | | | :--- | :--- | :--- | :--- | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | | N-Benzyl-3-borono-4-methylbenzenesulfonamide | 306.1 | 154.1 | Quantifier | | N-Benzyl-3-borono-4-methylbenzenesulfonamide | 306.1 | 91.1 | Qualifier | | Rationale: | The most intense, stable fragment should be used for quantification. A second, specific fragment is used as a qualifier to confirm the analyte's identity by ensuring a consistent ion ratio. |

Protocol: Method Validation

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[6][15] Key validation parameters should be assessed according to ICH guidelines.[16]

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area response versus concentration. The curve should be fitted with a linear regression, and the correlation coefficient (r²) should be >0.99.[17]

  • Accuracy & Precision: Analyze QC samples in replicate (n=5) on three separate days. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected (LOD, typically S/N > 3) and quantified with acceptable accuracy and precision (LOQ, typically S/N > 10).[16]

  • Stability: Assess the stability of the analyte in solution under various conditions (bench-top, autosampler, freeze-thaw cycles).

Data Analysis & Expected Results

Predicted Fragmentation

Understanding the fragmentation is key to method development and troubleshooting. The primary fragmentation pathways are expected to occur at the sulfonamide and benzyl linkages.

G precursor Precursor Ion [M+H]⁺ m/z 306.1 product1 Product Ion (Quantifier) m/z 154.1 [C₈H₈BNO₂]⁺ precursor->product1 Loss of Benzyl Group product2 Product Ion (Qualifier) m/z 91.1 [C₇H₇]⁺ precursor->product2 Formation of Tropylium Ion

Caption: Proposed fragmentation pathway for MRM analysis.

Validation Summary

The results of the method validation should be compiled into a clear summary table.

Table 4: Example Method Validation Summary
Parameter Result
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) -5.2% to +6.8%
Precision (% RSD) < 8.5%
LOD 3 ng/mL
LOQ 10 ng/mL
Conclusion The method meets standard validation criteria for bioanalytical assays.

Troubleshooting & Advanced Insights

  • Problem: Poor peak shape (tailing).

    • Cause: Secondary interactions with the stationary phase or active sites in the LC system. Boronic acids can interact with silica.

    • Solution: Ensure the column is in good condition. A slightly higher column temperature (e.g., 45°C) can sometimes improve peak shape.

  • Problem: Inconsistent Ion Ratios.

    • Cause: Co-eluting interference or unstable fragmentation.

    • Solution: Improve chromatographic separation by adjusting the gradient. Check for and resolve any matrix effects.

  • Problem: Observation of higher mass ions (e.g., ~m/z 600).

    • Cause: Dimer or trimer (boroxine) formation.

    • Solution: This is less common in the dilute solutions used for LC-MS but can occur. The sample preparation protocol using methanol is designed to mitigate this. Ensure the mobile phase is sufficiently acidic to favor the monomeric boronic acid form.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of N-Benzyl 3-borono-4-methylbenzenesulfonamide using LC-MS/MS. By understanding the unique chemistry of the analyte and applying systematic method development and validation protocols, researchers can achieve reliable, high-quality quantitative data. The detailed steps and rationale provided herein serve as a robust starting point for routine analysis and can be adapted for other novel boronic acid-containing compounds in drug discovery and development pipelines.

References

  • Singhal, A., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 9(9), e107833. Available at: [Link]

  • Govaert, Y., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 346-355. Available at: [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Reddy, K. K., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3244-3250. Available at: [Link]

  • PubChem. N-benzyl-3-[(4-bromophenyl)sulfonylamino]benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Shaikh, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Young Pharmacists, 15(3), 564-569. Available at: [Link]

  • Bogialli, S., & Di Corcia, A. (2007). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Piscitelli, F. (2021). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Griffiths, R. L., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Utami, E. D., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(03), 108-118. Available at: [Link]

  • Lamsal, A., & Yang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 24(12), 1951-1954. Available at: [Link]

  • Organomation. (2023). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Agilent Technologies. (2018). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 10(10), 3508-3517. Available at: [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(1). Available at: [Link]

  • ChemBK. N-BENZYL-4-METHYL-BENZENESULFONAMIDE. Available at: [Link]

  • Cornet, S., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4048. Available at: [Link]

  • Stone, J. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • USDA FSIS. (2012). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

  • PubChem. N-benzyl-3-[(benzylamino)sulfonyl]-4-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Boron. Available at: [Link]

  • Tchakouale, M. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(2), x200235. Available at: [Link]

Sources

Application Notes and Protocols for N-Benzyl 3-borono-4-methylbenzenesulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Bi-functional Molecule

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a novel synthetic compound that merges two pharmacologically significant moieties: a sulfonamide and a boronic acid. The sulfonamide group is a well-established pharmacophore found in a variety of drugs with antibacterial, diuretic, and anticancer properties.[1] Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and enzyme inhibitors.[2][3] The combination of these two functional groups onto a scaffold containing a benzyl and a methylphenyl group suggests a potential for high-affinity and selective interactions with biological targets, particularly enzymes involved in disease pathology.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Benzyl 3-borono-4-methylbenzenesulfonamide in cellular assays. We will explore a scientifically plausible application of this compound as a potent inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play a crucial role in cancer cell invasion and metastasis.[4] The protocols detailed herein are designed to be self-validating, providing a robust framework for investigating the compound's cellular activity and mechanism of action.

Hypothesized Mechanism of Action: A Dual-Pronged Approach to MMP Inhibition

We hypothesize that N-Benzyl 3-borono-4-methylbenzenesulfonamide acts as a potent and selective inhibitor of MMPs, such as MMP-2 and MMP-9 (gelatinases), which are frequently overexpressed in aggressive tumors.[4] This proposed mechanism is based on the following rationale:

  • Zinc Chelation by the Sulfonamide Group: The sulfonamide moiety is a known zinc-binding group. We propose that it coordinates with the catalytic zinc ion in the active site of the MMP, a critical interaction for many MMP inhibitors.

  • Covalent Interaction of the Boronic Acid: The boronic acid group can form a reversible covalent bond with the hydroxyl group of a key serine or threonine residue within the enzyme's active site. This dual interaction of zinc chelation and covalent bonding is anticipated to result in high-potency inhibition.

  • Hydrophobic Interactions: The N-benzyl and 4-methylphenyl groups are expected to engage in favorable hydrophobic interactions within the S1' specificity pocket of the MMP active site, contributing to both the affinity and selectivity of the compound.

The following diagram illustrates the proposed signaling pathway and the point of intervention for N-Benzyl 3-borono-4-methylbenzenesulfonamide.

G cluster_0 Upstream Signaling cluster_1 Gene Expression cluster_2 MMP Synthesis & Activation cluster_3 Cellular Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs Cytokines Cytokines Cytokines->RTKs Signaling Cascade Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) RTKs->Signaling Cascade Transcription Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascade->Transcription Factors MMP Gene Transcription MMP Gene Transcription Transcription Factors->MMP Gene Transcription Pro-MMPs Synthesis of Pro-MMPs MMP Gene Transcription->Pro-MMPs Active MMPs Activation of MMPs (e.g., MMP-2, MMP-9) Pro-MMPs->Active MMPs ECM Degradation Extracellular Matrix (ECM) Degradation Active MMPs->ECM Degradation Cell Invasion Cell Invasion & Metastasis ECM Degradation->Cell Invasion Inhibitor N-Benzyl 3-borono- 4-methylbenzenesulfonamide Inhibitor->Active MMPs Inhibition

Figure 1. Proposed signaling pathway and site of action for the inhibitor.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key cellular assays to evaluate the efficacy and mechanism of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on a selected cancer cell line (e.g., HT-1080 fibrosarcoma cells, known for high MMP expression) and to establish a non-toxic working concentration range for subsequent assays.

Materials:

  • HT-1080 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of N-Benzyl 3-borono-4-methylbenzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Value
Cell LineHT-1080
Seeding Density5 x 10³ cells/well
Compound Conc.0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
Detection MethodMTT
ReadoutAbsorbance at 570 nm
Expected Result Dose-dependent decrease in cell viability.
Protocol 2: Gelatin Zymography Assay

Objective: To directly assess the inhibitory effect of the compound on the activity of secreted MMP-2 and MMP-9.

Materials:

  • HT-1080 cells

  • Serum-free DMEM

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • PMA (Phorbol 12-myristate 13-acetate) - to stimulate MMP production

  • SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution

Procedure:

  • Cell Treatment and Sample Collection:

    • Seed HT-1080 cells in a 6-well plate and grow to 80-90% confluency.

    • Wash the cells with PBS and incubate in serum-free DMEM for 24 hours.

    • Treat the cells with various concentrations of the compound (based on the non-toxic range determined in Protocol 1) in the presence of 100 ng/mL PMA for 24 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the conditioned medium using a Bradford or BCA assay to ensure equal loading.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with zymogram sample buffer.

    • Load the samples onto the gelatin-containing SDS-PAGE gel without boiling.

    • Run the electrophoresis at 4°C.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Data Analysis:

  • Quantify the intensity of the clear bands corresponding to MMP-2 (72 kDa) and MMP-9 (92 kDa) using densitometry software.

  • Compare the band intensities of the treated samples to the PMA-stimulated control.

G Start Start Cell Culture Culture HT-1080 cells Start->Cell Culture Treatment Treat with Inhibitor + PMA in serum-free medium Cell Culture->Treatment Collect Medium Collect Conditioned Medium Treatment->Collect Medium Quantify Protein Protein Quantification Collect Medium->Quantify Protein Electrophoresis Run on Gelatin Zymogram Gel Quantify Protein->Electrophoresis Renaturation Wash with Renaturing Buffer Electrophoresis->Renaturation Development Incubate in Developing Buffer Renaturation->Development Staining Stain with Coomassie Blue Development->Staining Destaining Destain and Visualize Staining->Destaining Analysis Densitometric Analysis Destaining->Analysis End End Analysis->End

Figure 2. Workflow for the Gelatin Zymography Assay.
Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the functional consequence of MMP inhibition by measuring the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Boyden chamber inserts with 8 µm pore size polycarbonate membranes

  • Matrigel basement membrane matrix

  • HT-1080 cells

  • Serum-free DMEM

  • DMEM with 10% FBS (as a chemoattractant)

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Chamber Preparation:

    • Thaw Matrigel on ice and dilute with cold serum-free DMEM.

    • Coat the top of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest HT-1080 cells and resuspend them in serum-free DMEM containing different concentrations of the compound.

    • Seed 5 x 10⁴ cells into the upper chamber of the inserts.

    • Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

  • Incubation: Incubate the chambers for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal and Fixation:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Staining and Visualization:

    • Stain the fixed cells with Crystal Violet for 15 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Visualize and count the stained cells under a microscope.

Data Analysis:

  • Count the number of invaded cells in several random fields for each insert.

  • Calculate the average number of invaded cells per field.

  • Express the results as a percentage of invasion relative to the untreated control.

Parameter Value
Cell LineHT-1080
Seeding Density5 x 10⁴ cells/insert
Chemoattractant10% FBS
Incubation Time24 hours
Detection MethodCrystal Violet Staining
ReadoutMicroscopic counting of invaded cells
Expected Result Dose-dependent reduction in cell invasion.

Troubleshooting and Self-Validation

  • High Cytotoxicity: If significant cell death is observed at low concentrations in the MTT assay, consider reducing the treatment duration or using a less sensitive cell line.

  • No Inhibition in Zymography: Ensure that the MMPs are adequately stimulated by PMA. Verify the activity of the developing buffer.

  • High Variability in Invasion Assay: Ensure a uniform coating of Matrigel. Handle the inserts gently to avoid dislodging the cells.

  • Inconsistent Results: Always include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure reproducibility.

Conclusion

N-Benzyl 3-borono-4-methylbenzenesulfonamide represents a promising chemical scaffold for the development of novel enzyme inhibitors. The detailed protocols provided in this application note offer a robust framework for investigating its hypothesized activity as an MMP inhibitor in a cellular context. By systematically evaluating its effects on cell viability, enzyme activity, and cell invasion, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These assays, when performed with the appropriate controls and rigorous data analysis, form a self-validating system to ensure the reliability of the obtained results.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E. (URL: [Link])

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. (URL: [Link])

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH National Library of Medicine. (URL: [Link])

  • (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. Molecular Imaging and Contrast Agent Database (MICAD). (URL: [Link])

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. NIH National Library of Medicine. (URL: [Link])

  • Molecular recognition with boronic acids—applications in chemical biology. NIH National Library of Medicine. (URL: [Link])

Sources

Protocol for testing N-Benzyl 3-borono-4-methylbenzenesulfonamide in enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Subject: Protocol for characterizing N-Benzyl 3-borono-4-methylbenzenesulfonamide as a Reversible Covalent Inhibitor of Serine


-Lactamases.
Date:  October 26, 2023
Author:  Senior Application Scientist, Enzymology Division

Introduction & Mechanistic Rationale

N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6) represents a class of Boronic Acid Transition State Inhibitors (BATSIs) designed to combat antibiotic resistance. Unlike traditional


-lactam-based inhibitors (e.g., clavulanic acid), which are suicide substrates, this compound utilizes a boronic acid warhead to inhibit serine 

-lactamases (such as AmpC and KPC) via a reversible covalent mechanism .

Mechanism of Action: The boron atom acts as an electrophile, accepting a lone pair from the active site catalytic serine (e.g., Ser64 in AmpC). This forms a tetrahedral boronate adduct that mimics the high-energy transition state of


-lactam hydrolysis. The sulfonamide moiety acts as a bioisostere for the canonical amide found in penicillins, positioning the benzyl group to exploit hydrophobic interactions within the enzyme's R1/R2 side-chain pockets.

Why This Protocol Matters: Standard IC50 assays often fail to capture the complexity of BATSIs. Boronic acids can exhibit slow-binding kinetics and are sensitive to buffer composition (e.g., complexation with Tris). This protocol is engineered to rigorously determine the inhibition constant (


) and mode of inhibition while controlling for chemical artifacts like boroxine trimerization.

Materials & Reagent Preparation

Critical Reagents
ReagentSpecificationPurpose
Test Compound N-Benzyl 3-borono-4-methylbenzenesulfonamide (>97% purity)Inhibitor (BATSI)
Target Enzyme Recombinant AmpC

-lactamase (or KPC-2)
Target
Reporter Substrate Nitrocefin (Chromogenic Cephalosporin)Substrate (

shift: 390

486 nm)
Assay Buffer 50 mM HEPES, pH 7.2, 0.01% Triton X-100Do NOT use Tris (complexes with boron)
Solvent DMSO (Anhydrous)Stock preparation
Compound Handling (The "Boroxine" Trap)
  • Issue: Boronic acids exist in equilibrium with their dehydrated trimeric form (boroxines) in solid state and non-aqueous solvents.

  • Solution: Prepare a 100 mM stock in DMSO. Before the assay, dilute the compound into the aqueous Assay Buffer and let it stand for 10 minutes . This ensures the hydrolysis of any boroxine trimers back to the active monomeric boronic acid species.

Experimental Workflow

The following diagram outlines the logical flow from stock preparation to kinetic data extraction, emphasizing the critical equilibration step.

G Stock DMSO Stock Prep (100 mM) Equilib Aqueous Equilibration (Buffer, 10 min) Boroxine -> Monomer Stock->Equilib Dilute 1:100 Plate Plate Setup (Enzyme + Inhibitor) Equilib->Plate Serial Dilution Incubate Pre-Incubation (10-30 min) Plate->Incubate E + I Binding Start Reaction Start (Add Nitrocefin) Incubate->Start Read Kinetic Read (Abs 486nm, 10 min) Start->Read V0 Determination

Figure 1: Experimental workflow ensuring monomeric availability of the boronic acid inhibitor.

Detailed Protocol: Steady-State Kinetics ( Determination)

Objective: Determine the inhibition constant (


) and confirm the competitive nature of the inhibitor against Nitrocefin.
Step 1: Enzyme Optimization
  • Dilute AmpC

    
    -lactamase in Assay Buffer to a final concentration of 1–5 nM .
    
  • Validation: Ensure the reaction remains linear for at least 5 minutes at saturating substrate concentrations.

Step 2: Plate Setup (96-well format)

Design a matrix varying both Inhibitor [I] and Substrate [S] concentrations to generate a global fit.

  • Inhibitor [I]: 0, 10, 50, 100, 250, 500, 1000 nM (7 points + vehicle control).

  • Substrate [S] (Nitrocefin): 25, 50, 100, 200, 400

    
    M (spanning 
    
    
    
    to
    
    
    ).
Step 3: Assay Execution
  • Dispense: Add 80

    
    L of diluted Enzyme to wells.
    
  • Add Inhibitor: Add 10

    
    L of 10x Inhibitor dilutions.
    
  • Pre-incubation: Incubate for 15 minutes at 25°C.

    • Note: Although BATSIs are reversible, this step establishes the

      
       equilibrium.
      
  • Initiate: Add 10

    
    L of 10x Nitrocefin substrate.
    
  • Measure: Immediately monitor Absorbance at 486 nm in kinetic mode (read every 30 seconds for 10 minutes).

Data Analysis & Interpretation

Velocity Determination

Calculate the initial velocity (


, 

Abs/min) from the linear portion of the progress curves (typically the first 2-5 minutes).
Mode of Inhibition Check

Plot


 vs 

(Lineweaver-Burk).
  • Expectation for N-Benzyl 3-borono-4-methylbenzenesulfonamide:

    • Lines should intersect at the Y-axis (

      
       is unchanged).
      
    • Slopes increase with [I] (

      
       increases).
      
Calculation

Use non-linear regression (e.g., GraphPad Prism) fitting to the Competitive Inhibition Model :



  • 
     : Maximum velocity.
    
  • 
     : Michaelis constant of Nitrocefin.
    
  • 
     : Inhibition constant (lower = more potent).
    

Mechanistic Visualization

The following diagram illustrates the specific molecular interaction driving the inhibition.

Mechanism Enzyme Free Enzyme (Active Site Ser-OH) Complex Tetrahedral Adduct (Enzyme-Boronate) Enzyme->Complex + Inhibitor (Covalent Bond Formation) Substrate Beta-Lactam (Substrate) Enzyme->Substrate Competition Inhibitor Inhibitor (Boronic Acid) Inhibitor->Complex

Figure 2: Competitive binding mechanism where the boronic acid forms a reversible covalent bond with the catalytic serine, blocking substrate access.[1]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Non-linear progress curves Slow-binding kineticsExtend pre-incubation time to 30-60 mins. Analyze using Morrison equation if tight-binding (

).
Low Potency (

>

M)
Buffer interferenceVerify Buffer: Ensure no Tris, Sorbitol, or carbohydrates are present (they complex boron). Switch to HEPES/MOPS.
Precipitation Low solubilityLimit final DMSO to <5%. Ensure the "Aqueous Equilibration" step is performed slowly.

References

  • Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as

    
    -lactamase inhibitors. 
    Source: National Institutes of Health (NIH) / PubMed
    URL:[Link]
    
  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A

    
    -Lactamases. 
    Source: Antimicrobial Agents and Chemotherapy
    URL:[1][Link]
    
  • Boron-Based

    
    -Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. 
    Source: Journal of Medicinal Chemistry
    URL:[Link]
    
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors. Source: ChemBioChem URL:[Link]

Sources

N-Benzyl 3-borono-4-methylbenzenesulfonamide as a tool compound in chemical biology

Application Note: N-Benzyl 3-borono-4-methylbenzenesulfonamide as a Chemical Probe for -Lactamase Inhibition

Executive Summary

N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6) is a representative Sulfonamide Boronic Acid (SBA) inhibitor. It serves as a high-value tool compound in chemical biology for targeting serine

Unlike traditional

Transition State Analog (TSA)
Key Applications
  • Mechanistic Profiling: Determination of inhibition constants (

    
    ) for novel 
    
    
    -lactamases.
  • Structural Biology: X-ray crystallography soaking experiments to map the "oxyanion hole" and active site plasticity.

  • Antibiotic Potentiation: Reversing resistance in multidrug-resistant (MDR) Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) when co-administered with cephalosporins.

Mechanism of Action: The "Boron Trap"

The efficacy of N-Benzyl 3-borono-4-methylbenzenesulfonamide lies in the electrophilic nature of the boron atom.

  • Recognition: The sulfonamide scaffold mimics the amide side chains of

    
    -lactam antibiotics, positioning the molecule within the active site via hydrogen bonding with conserved residues (e.g., Asn152, Tyr150 in AmpC).
    
  • Attack: The catalytic serine hydroxyl (e.g., Ser64) performs a nucleophilic attack on the boron atom.

  • Transition State Mimicry: The boron atom changes hybridization from trigonal planar (

    
    ) to tetrahedral (
    
    
    ). One hydroxyl of the boronate coordinates with the oxyanion hole (backbone amides), mimicking the tetrahedral intermediate formed during
    
    
    -lactam hydrolysis.[1]
  • Inhibition: Unlike the acyl-enzyme intermediate formed by antibiotics, the boronate adduct is stable and does not undergo deacylation, effectively blocking the active site.

Pathway Visualization

MoAEnzymeFree Beta-Lactamase(Active Serine-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ InhibitorSubstrateBeta-Lactam AntibioticEnzyme->SubstrateCompetitionInhibitorBoronic Acid Probe(sp2 Trigonal)Inhibitor->ComplexTS_AnalogTetrahedral Adduct(sp3 Boronate - STABLE)Complex->TS_AnalogNucleophilic Attack(Serine -> Boron)TS_Analog->EnzymeSlow Dissociation(Reversible)HydrolysisHydrolyzed Antibiotic(Inactive)Substrate->HydrolysisRapid Turnover

Figure 1: Mechanism of Action. The boronic acid probe acts as a competitive inhibitor by forming a stable tetrahedral adduct that mimics the transition state, preventing the enzyme from hydrolyzing the antibiotic substrate.

Chemical Properties & Handling

PropertySpecification
CAS Number 871329-73-6
Molecular Formula

Molecular Weight 305.16 g/mol
Solubility Soluble in DMSO (>10 mM). Poorly soluble in water.
Stability Sensitive to diols (forms cyclic esters). Avoid buffers containing glycerol, sorbitol, or high concentrations of Tris if possible.
Storage Powder: -20°C (desiccated). Stock (DMSO): -80°C.

Critical Handling Note: Boronic acids can trimerize to form boroxines (anhydrides) upon dehydration. Always prepare fresh stocks in anhydrous DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is <5% to prevent enzyme denaturation, but sufficient to maintain solubility.

Experimental Protocols

Protocol A: Kinetic Inhibition Assay ( Determination)

This assay determines the inhibition constant (

Nitrocefin

Materials:

  • Enzyme: Purified AmpC

    
    -lactamase (e.g., from P. aeruginosa or E. coli). Final conc: ~1-5 nM.
    
  • Substrate: Nitrocefin (creates red shift upon hydrolysis).

    
     is typically ~15-30 µM.
    
  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100. Avoid Glycerol.

  • Instrument: Microplate reader (Absorbance at 482 nm).

Procedure:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Create serial dilutions (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Pre-incubation: In a 96-well plate, mix 80 µL of Enzyme solution with 10 µL of Inhibitor dilution. Incubate for 10 minutes at 25°C.

    • Note: Boronic acids can exhibit slow-binding kinetics. Pre-incubation ensures equilibrium (

      
      ).
      
  • Initiation: Add 10 µL of Nitrocefin (10x stock, final conc =

    
     of the enzyme).
    
  • Measurement: Monitor absorbance at 482 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models (
    
    
    ) to derive
    
    
    .

Expected Results:

  • Typical

    
     values for SBAs against AmpC are in the low nanomolar range (1–50 nM) .
    
Protocol B: MIC Potentiation Checkerboard Assay

This assay validates the compound's ability to restore antibiotic sensitivity in live bacteria.

Materials:

  • Strain: P. aeruginosa (AmpC overexpressor) or E. coli (transconjugant with plasmid-mediated AmpC).

  • Antibiotic: Ceftazidime (CAZ).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Setup: Use a 96-well plate.

    • Rows (A-H): Serial 2-fold dilution of the Inhibitor (e.g., 64 µg/mL to 0.5 µg/mL).

    • Columns (1-12): Serial 2-fold dilution of Ceftazidime (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the MIC of Ceftazidime in the presence of varying inhibitor concentrations.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Synergy is defined as FICI

      
      .
      
Workflow Visualization

Protocolcluster_0In Vitro Enzymologycluster_1Cellular MicrobiologyStartStart: Chemical Probe(Stock in DMSO)Step1Dilute in HEPES Buffer(No Glycerol)Start->Step1StepB1Prepare Checkerboard Plate(Inhibitor vs. Ceftazidime)Start->StepB1Step2Pre-incubate with AmpC(10 mins)Step1->Step2Step3Add Nitrocefin(Substrate)Step2->Step3Step4Measure Abs @ 482nmStep3->Step4Result1Output: Ki Value(Target: <50 nM)Step4->Result1StepB2Inoculate withResistant BacteriaStepB1->StepB2StepB3Incubate 18h @ 37°CStepB2->StepB3Result2Output: MIC Reduction(Synergy FICI < 0.5)StepB3->Result2

Figure 2: Experimental Workflow. Parallel tracks for biochemical characterization (Enzymology) and functional validation (Microbiology).

Representative Data & Reference Values

The following table summarizes typical performance metrics for Sulfonamide Boronic Acid (SBA) probes against key targets.

Target EnzymeClassTypical

(nM)
Clinical Relevance
AmpC (PDC-3) Class C1 - 10Major cause of cephalosporin resistance in P. aeruginosa.
ADC-7 Class C20 - 50Acinetobacter baumannii cephalosporinase.
CTX-M-15 Class A50 - 100Common ESBL in Enterobacteriaceae.
KPC-2 Class A10 - 30Carbapenemase (high threat).

Note: Data derived from structurally related SBA analogs (e.g., SM23).

References

  • Caselli, E., et al. (2018). "The

    
    -Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm." Frontiers in Microbiology, 11,[2] 35. 
    
  • Powers, R. A., et al. (2014). "Biochemical and Structural Analysis of Inhibitors Targeting the ADC-7 Cephalosporinase of Acinetobacter baumannii."[3] Biochemistry, 53(48), 7670–7679.[3]

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of

    
    -Lactamase Inhibitors." Clinical Microbiology Reviews, 23(1), 160–201. 
    
  • PubChem Compound Summary. "N-benzyl-3-borono-4-methylbenzenesulfonamide (CAS 871329-73-6)."

Application Notes and Protocols for N-Benzyl 3-borono-4-methylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a specialized organic reagent that merges the functionalities of a boronic acid and a sulfonamide. This unique combination makes it a valuable building block, particularly in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of substrates.[2][3] The N-benzyl-4-methylbenzenesulfonamide moiety, on the other hand, can impart desirable physicochemical properties to the final product, such as improved solubility and opportunities for further functionalization.[4][5]

This guide provides an in-depth exploration of the primary application of N-Benzyl 3-borono-4-methylbenzenesulfonamide: its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biaryl sulfonamides. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the expected outcomes and potential for further molecular elaboration.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2][3] N-Benzyl 3-borono-4-methylbenzenesulfonamide, with its accessible boronic acid group, is an ideal candidate for this transformation. It can be coupled with a diverse array of aryl, heteroaryl, or vinyl halides and triflates to generate a library of substituted biaryl sulfonamides. These products are of significant interest in medicinal chemistry due to the established biological activities of the sulfonamide scaffold.[4][5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that typically involves a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of a Biaryl Sulfonamide

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of N-Benzyl 3-borono-4-methylbenzenesulfonamide with an aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular FormulaM. Wt. ( g/mol )Supplier (Example)
N-Benzyl 3-borono-4-methylbenzenesulfonamide871329-73-6C₁₄H₁₆BNO₄S305.16Sigma-Aldrich
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7C₇H₇BrO187.04Acros Organics
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3C₇₂H₆₀P₄Pd1155.56Strem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.99Fisher Scientific
Toluene, Anhydrous108-88-3C₇H₈92.14EMD Millipore
Ethanol64-17-5C₂H₆O46.07Decon Labs
Deionized Water7732-18-5H₂O18.02In-house
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Benzyl 3-borono-4-methylbenzenesulfonamide (1.0 eq), the aryl bromide (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Under a nitrogen or argon atmosphere, add anhydrous toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (5 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow

Expected Outcomes and Substrate Scope

The described protocol is expected to provide good to excellent yields of the desired biaryl sulfonamide. The reaction is generally tolerant of a wide variety of functional groups on the aryl halide coupling partner, including ethers, esters, amides, and nitriles. Electron-donating and electron-withdrawing groups on the aryl halide can influence the reaction rate but typically do not impede the coupling.

For more challenging substrates, such as sterically hindered aryl halides or certain heteroaryl halides, optimization of the reaction conditions may be necessary. This could involve screening different palladium catalysts (e.g., Pd(dppf)Cl₂), ligands (e.g., SPhos, XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems (e.g., dioxane/water, DMF). Microwave-assisted heating can also be employed to reduce reaction times and improve yields in some cases.[6]

Further Applications and Future Directions

The biaryl sulfonamides synthesized using N-Benzyl 3-borono-4-methylbenzenesulfonamide as a building block can serve as intermediates for the synthesis of more complex molecules. The N-benzyl group can potentially be removed under reductive conditions to provide a secondary sulfonamide, which can then be further functionalized. The sulfonamide moiety itself can act as a directing group for subsequent C-H activation/functionalization reactions, opening avenues for the synthesis of highly decorated aromatic systems.

Conclusion

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a promising and versatile reagent for the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. The ability to readily introduce the N-benzyl-4-methylbenzenesulfonamide-containing aryl group makes this reagent a valuable addition to the synthetic chemist's toolbox for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.

References

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Hayden, S., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Klapars, A., & Buchwald, S. L. (2002). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Dalton Transactions, 40(30), 7869-7872.
  • Molander, G. A., & Biolatto, B. (2003). The cross-coupling of boronic acid with trimethylbenzylammonium salts. Organic Letters, 5(13), 2267–2270.
  • Molander, G. A., & Yun, C. S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 124(47), 13692–13693.
  • Wang, D., & Widenhoefer, R. A. (2012). Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation. Journal of the American Chemical Society, 134(51), 18458–18461.
  • Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides.
  • Reddy, B. V. S., et al. (2017). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 82(15), 8110–8119.
  • Chen, J., et al. (2022). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Watson, D. A., & Behnke, N. E. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Organic Letters, 23(20), 7859–7863.
  • Zare, M., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 211-224.
  • Weires, A. G., et al. (2017). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Semantic Scholar.
  • Zhang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Rasool, S., et al. (2014). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Asian Journal of Chemistry, 26(14), 4353-4356.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

Sources

Application Notes and Protocols for High-Throughput Screening with N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Serine Protease Inhibition

In the landscape of drug discovery, the identification of potent and selective enzyme inhibitors is a cornerstone of therapeutic development. Serine proteases, a large family of enzymes crucial in physiological processes ranging from blood coagulation to apoptosis, are prominent targets for intervention in numerous diseases.[1][2] The compound N-Benzyl 3-borono-4-methylbenzenesulfonamide represents a promising candidate for the targeted inhibition of these enzymes. Its chemical architecture, combining a sulfonamide scaffold with a boronic acid moiety, suggests a mechanism of action rooted in the formation of a stable, covalent complex with the catalytic serine residue of the target protease.[3][4][5][6]

The boronic acid group is a well-established pharmacophore that acts as a transition-state analog, binding with high affinity to the active site of serine proteases.[3] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent and often reversible inhibition. The N-benzyl-4-methylbenzenesulfonamide portion of the molecule provides a framework that can be further modified to enhance selectivity and pharmacokinetic properties.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Benzyl 3-borono-4-methylbenzenesulfonamide in high-throughput screening (HTS) campaigns. We will delve into its putative mechanism of action, offer detailed protocols for various HTS assay formats, and provide insights into data analysis and potential challenges.

Putative Mechanism of Action: Covalent Inhibition of Serine Proteases

The inhibitory activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide is predicated on the electrophilic nature of the boron atom in the boronic acid group. This boron atom readily forms a covalent bond with the nucleophilic hydroxyl group of the serine residue within the catalytic triad (Serine, Histidine, Aspartate) of the target protease.[4][5][6] This interaction is believed to proceed through the formation of a tricovalent complex, effectively sequestering the enzyme in an inactive state.[4][5][6]

The N-benzyl and 4-methylbenzenesulfonamide moieties of the inhibitor likely contribute to its binding affinity and selectivity by engaging in secondary interactions with the substrate-binding pockets of the protease. These interactions can include hydrophobic, van der Waals, and hydrogen bonding forces.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Serine_OH Serine (Ser) -OH Inactivated_Enzyme Inactive Enzyme-Inhibitor Complex Serine_OH->Inactivated_Enzyme Leads to Histidine_N Histidine (His) -N: Histidine_N->Serine_OH Activates Aspartate_COO Aspartate (Asp) -COO- Aspartate_COO->Histidine_N Orients Inhibitor N-Benzyl 3-borono-4-methylbenzenesulfonamide Boronic_Acid B(OH)2 Inhibitor->Boronic_Acid possesses Boronic_Acid->Serine_OH Forms covalent bond with

Caption: Putative mechanism of serine protease inhibition.

High-Throughput Screening: Methodologies and Protocols

The successful implementation of a high-throughput screening campaign hinges on the selection of a robust and sensitive assay platform.[9][10][11][12] For the evaluation of N-Benzyl 3-borono-4-methylbenzenesulfonamide, several assay formats are suitable, including Fluorescence Polarization (FP), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and cell-based assays.

Experimental Workflow Overview

The general workflow for an HTS campaign involves several key stages, from assay development to hit confirmation.

HTS_Workflow A 1. Assay Development & Miniaturization B 2. Pilot Screen (Small Compound Set) A->B Validate with controls (Z' > 0.5) C 3. Primary High-Throughput Screen B->C Proceed if robust D 4. Hit Confirmation & Triage C->D Identify initial 'hits' E 5. Dose-Response & IC50 Determination D->E Confirm activity F 6. Secondary & Orthogonal Assays E->F Characterize potency

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence Polarization (FP) Assay

FP assays are well-suited for HTS due to their homogeneous format and sensitivity.[13][14][15] This assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon cleavage by the target protease.

Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protease, the substrate's rotation slows, increasing polarization. When the protease cleaves the substrate, the small fluorescent fragment is released and tumbles rapidly again, causing a decrease in polarization. Inhibitors will prevent this cleavage, thus maintaining a high polarization signal.

Materials:

  • Target Serine Protease

  • Fluorescently Labeled Peptide Substrate (e.g., FTC-casein)[13]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • Positive Control Inhibitor (e.g., PMSF, AEBSF)[16][17]

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of N-Benzyl 3-borono-4-methylbenzenesulfonamide in DMSO and dispense into the microplate. Include wells for positive and negative controls.

  • Enzyme Addition: Add the target serine protease to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add the fluorescently labeled peptide substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately begin reading the fluorescence polarization at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the change in millipolarization (mP) units over time.

Parameter Description Typical Value
Z'-factor A measure of assay quality.> 0.5
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.To be determined
Protocol 2: AlphaLISA Assay

AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to automation.[18][19][20][21]

Principle: A biotinylated peptide substrate is captured by streptavidin-coated Donor beads. An antibody specific for a neo-epitope exposed upon substrate cleavage is conjugated to an Acceptor bead. In the absence of cleavage, the beads are not in proximity. Upon cleavage by the protease, the neo-epitope is revealed, allowing the antibody-Acceptor bead to bind. When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission at 615 nm. Inhibitors will prevent substrate cleavage, resulting in a low AlphaLISA signal.

Materials:

  • Target Serine Protease

  • Biotinylated Peptide Substrate

  • Streptavidin-coated Donor Beads

  • Antibody-conjugated Acceptor Beads

  • AlphaLISA Assay Buffer

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • Positive Control Inhibitor

  • 384-well, white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Compound and Enzyme Incubation: Similar to the FP assay, pre-incubate the compound and enzyme.

  • Substrate Addition: Add the biotinylated peptide substrate and incubate to allow for cleavage.

  • Bead Addition: Add a mixture of the Streptavidin-coated Donor beads and Antibody-conjugated Acceptor beads.

  • Incubation in the Dark: Incubate the plate in the dark for 60 minutes to allow for bead-substrate/product binding.

  • Signal Reading: Read the plate on an AlphaLISA-compatible reader.

Parameter Description Typical Value
S/B Ratio Signal-to-background ratio.> 10
EC50 Concentration of inhibitor that produces 50% of the maximal response.To be determined
Protocol 3: Cell-Based Protease Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.[22][23]

Principle: A reporter construct is engineered to contain a protease cleavage site flanked by a fluorescent protein (e.g., GFP) and a quenching molecule. In the uncleaved state, the fluorescence is quenched. Upon intracellular protease activity, the quencher is cleaved off, resulting in a fluorescent signal that can be measured.

Materials:

  • Stable cell line expressing the reporter construct

  • Cell culture medium and supplements

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide

  • Positive Control Inhibitor (cell-permeable)

  • 384-well, clear-bottom, black microplates

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells into the microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

  • Incubation: Incubate for a period sufficient to observe changes in protease activity (e.g., 6-24 hours).

  • Signal Detection: Measure the fluorescence signal using a plate reader or high-content imager.

Data Analysis and Interpretation

For primary screens, data is typically normalized to positive and negative controls on each plate. Hits are often defined as compounds that produce a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., >3σ). For dose-response experiments, the IC50 or EC50 values are calculated by fitting the data to a four-parameter logistic equation.

Troubleshooting and Scientific Considerations

  • False Positives: HTS campaigns are prone to false positives.[24] These can arise from compound autofluorescence, aggregation, or non-specific reactivity. It is crucial to perform counter-screens and orthogonal assays to validate initial hits.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Ensure N-Benzyl 3-borono-4-methylbenzenesulfonamide is fully dissolved in the assay buffer.

  • Assay Stability: The Z'-factor should be consistently monitored throughout the screening campaign to ensure assay performance remains robust.[25]

Conclusion

N-Benzyl 3-borono-4-methylbenzenesulfonamide holds significant potential as a tool for the discovery of novel serine protease inhibitors. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to embark on HTS campaigns with this promising compound. Through careful assay design, rigorous execution, and thoughtful data analysis, the full therapeutic potential of this and related molecules can be explored.

References

  • Stenfors, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5348-5362. Available at: [Link]

  • Khan, I., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. Available at: [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Ahmad, S., et al. (2012). N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. Available at: [Link]

  • Rehman, A., et al. (2016). Synthesis and screening of some new N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents. Pakistan Journal of Pharmaceutical Sciences, 29(6), 2109-2117. Available at: [Link]

  • Levine, R. L., & Taggart, R. T. (1996). A new protease activity assay using fluorescence polarization. Journal of Biomolecular Screening, 1(1), 33-38. Available at: [Link]

  • Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(16), 12199-12210. Available at: [Link]

  • Creemers, J. W. M., et al. (2012). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One, 7(1), e30224. Available at: [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Available at: [Link]

  • Lathwal, S., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega, 8(17), 15477-15485. Available at: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. Available at: [Link]

  • Yasgar, A., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 21(8), 779-795. Available at: [Link]

  • Daugherty, P. S., et al. (2000). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Protein Science, 9(5), 953-962. Available at: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available at: [Link]

  • Miller, M. A., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. bioRxiv. Available at: [Link]

  • Shin, J. H., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS One, 10(10), e0140139. Available at: [Link]

  • Calbiochem. Protease Inhibitor Cocktail Set III, Animal-Free. Available at: [Link]

Sources

Application Notes & Protocols: N-Benzyl 3-borono-4-methylbenzenesulfonamide for Affinity Chromatography Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand for Boronate Affinity Chromatography

Boronate affinity chromatography (BAC) is a powerful technique for the selective purification of molecules containing cis-diol functionalities.[1][2] This method is particularly effective for isolating glycoproteins, RNA, nucleotides, and saccharides from complex biological mixtures.[1][2] The core of this technique is the reversible covalent interaction between a boronic acid ligand immobilized on a solid support and the 1,2- or 1,3-cis-diol groups of the target analyte.[3]

This document provides a detailed guide to the application of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a novel ligand for creating a high-performance boronate affinity chromatography matrix. The unique structure of this ligand, combining a phenylboronic acid moiety with a sulfonamide backbone, offers potential advantages in terms of chemical stability and controlled binding characteristics. The electron-withdrawing nature of the sulfonyl group adjacent to the phenylboronic acid is anticipated to lower the ligand's pKa, which is a critical factor for achieving efficient binding at or near physiological pH.[2]

Target Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the purification and analysis of glycoproteins and other cis-diol-containing biomolecules.

Principle and Mechanism of Action

The fundamental interaction in boronate chromatography is the pH-dependent esterification between the boronic acid and a cis-diol.[3]

  • Activation at Alkaline pH: In an aqueous solution at a pH equal to or greater than the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) state to a tetrahedral boronate anion (sp³).[4]

  • Covalent Ester Formation: This tetrahedral anion readily reacts with molecules possessing hydroxyl groups on adjacent carbons in a cis configuration, forming a stable, cyclic boronate ester.[3][4]

  • Reversible Elution at Acidic pH: When the pH is lowered, the equilibrium shifts, causing the boronate ester to hydrolyze. The boronic acid reverts to its trigonal planar form, releasing the bound cis-diol-containing molecule.[4] Alternatively, elution can be achieved by introducing a competing agent with a high concentration of cis-diols, such as sorbitol or fructose.[5]

The N-Benzyl 3-borono-4-methylbenzenesulfonamide ligand is designed to optimize this process. The sulfonamide group can influence the electronic environment of the boronic acid, potentially lowering the pKa to allow for effective binding in a more neutral pH range (e.g., pH 7.0-8.5), which is often crucial for maintaining the stability and biological activity of protein targets.[6]

G cluster_binding Binding Phase (pH ≥ pKa) cluster_elution Elution Phase (pH < pKa) Ligand_sp2 Trigonal Ligand (sp²) Ligand_sp3 Tetrahedral Ligand (sp³ Anion) Ligand_sp2->Ligand_sp3 + OH⁻ Complex Cyclic Boronate Ester (Bound Complex) Ligand_sp3->Complex + Analyte Diol cis-Diol Analyte (e.g., Glycoprotein) Eluted_Ligand Trigonal Ligand (Regenerated) Complex->Eluted_Ligand + H⁺ Eluted_Diol Free Analyte (Purified) Complex->Eluted_Diol + H⁺

Figure 1: pH-dependent mechanism of boronate affinity chromatography.

Protocols for Matrix Preparation and Use

This section details the necessary steps from immobilizing the ligand to purifying the target molecule. The protocol assumes the use of a standard cross-linked agarose support (e.g., Sepharose® 4B/6B) activated with an epoxy group, a common and effective method for ligand coupling.

Protocol 1: Immobilization of N-Benzyl 3-borono-4-methylbenzenesulfonamide

The sulfonamide group (-SO₂NH-) contains a reactive amine proton that can be used for coupling to an epoxy-activated matrix. This forms a stable secondary amine linkage.

Materials:

  • Epoxy-activated Agarose Beads (e.g., 10 mL settled volume)

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide (Ligand)

  • Coupling Buffer: 0.1 M Sodium Carbonate, pH 9.5

  • Wash Buffer A: Distilled Water

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0

  • Wash Buffer B: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer C: 0.1 M Tris, 0.5 M NaCl, pH 8.5

Procedure:

  • Matrix Preparation: Wash 10 mL of epoxy-activated agarose beads with 10 column volumes (CV) of distilled water on a sintered glass funnel.

  • Ligand Solubilization: Dissolve 50-100 mg of N-Benzyl 3-borono-4-methylbenzenesulfonamide in a minimal amount of Coupling Buffer. Gentle warming (37°C) may be required.

  • Coupling Reaction: Transfer the washed agarose beads to a reaction vessel. Add the dissolved ligand solution. Add Coupling Buffer to make a slurry (approx. 2:1 liquid to gel ratio).

  • Incubation: Seal the vessel and incubate at 37-40°C for 16-24 hours with gentle end-over-end mixing.

  • Washing: After incubation, collect the beads on a sintered glass funnel and wash with 10 CV of Coupling Buffer, followed by 10 CV of Wash Buffer A.

  • Blocking Unreacted Groups: Transfer the beads to a fresh solution of Blocking Buffer. Incubate for 4-6 hours at room temperature to block any remaining active epoxy groups.

  • Final Wash Cycle: Wash the beads extensively with 5 CV of Wash Buffer B, followed by 5 CV of Wash Buffer C. Repeat this cycle three times.

  • Equilibration & Storage: Finally, wash the beads with 5 CV of the intended Binding Buffer (see Protocol 2) and store as a slurry in Binding Buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

G start Epoxy-Activated Agarose Matrix coupling Coupling Reaction (pH 9.5, 37°C, 16-24h) start->coupling ligand Solubilized Ligand (N-Benzyl 3-borono-4- methylbenzenesulfonamide) ligand->coupling wash1 Wash Excess Ligand coupling->wash1 blocking Block Residual Epoxy Groups (Ethanolamine) wash1->blocking wash2 Final pH Cycle Wash (pH 4.0 & 8.5) blocking->wash2 finish Functionalized Boronate Matrix wash2->finish

Figure 2: Workflow for ligand immobilization on an epoxy-activated matrix.

Protocol 2: Affinity Purification of Glycoproteins

This protocol provides a general framework for capturing and eluting glycoproteins. Optimization of buffer pH and composition is recommended for each specific application.

Buffer Recommendations:

Buffer Type Composition pH Purpose
Binding/Wash Buffer 50 mM HEPES, 150 mM NaCl 8.0 - 8.5 Promotes formation of the boronate-diol complex.[7]
Elution Buffer A 100 mM Acetic Acid 3.0 - 4.0 Elution by pH shift, disrupting the complex.[4]
Elution Buffer B 200 mM Sorbitol in Binding Buffer 8.0 - 8.5 Competitive elution, useful for pH-sensitive proteins.
Regeneration Buffer 0.1 M NaOH >12 Stringent cleaning to remove precipitated proteins.

| Neutralization Buffer | 1 M Tris-HCl | 7.5 | To quickly neutralize the column after regeneration. |

Procedure:

  • Column Packing: Pack the functionalized boronate matrix into a suitable chromatography column.

  • Equilibration: Equilibrate the column with 5-10 CV of Binding/Wash Buffer until the pH and conductivity of the column effluent match the buffer.

  • Sample Loading: Load the pre-clarified biological sample onto the column. The sample should be buffer-exchanged into the Binding/Wash Buffer for optimal binding.

  • Washing: Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.[7]

  • Elution:

    • pH Elution: Switch to Elution Buffer A. The bound glycoproteins will elute as the pH drops. Collect fractions and immediately neutralize them with 1 M Tris-HCl, pH 8.0 to preserve protein activity.

    • Competitive Elution: Alternatively, apply Elution Buffer B to the column. The sorbitol will displace the bound glycoproteins. Collect fractions.

  • Regeneration:

    • Wash the column with 3 CV of Regeneration Buffer. Note: Check matrix stability with NaOH.

    • Immediately wash with 5-10 CV of Neutralization Buffer until the pH returns to neutral.

    • Finally, re-equilibrate the column with Binding/Wash Buffer or store in 20% ethanol at 4°C.

Key Considerations and Troubleshooting

  • Binding pH: The optimal binding pH is typically 0.5-1.5 units below the pKa of the immobilized boronic acid.[4] For standard phenylboronic acids, this is often pH 8.5-9.0.[6] The sulfonamide-containing ligand may allow for efficient binding at a lower pH (e.g., 7.5-8.5). Empirical testing is crucial.

  • Non-specific Binding: The aromatic nature of the ligand may cause hydrophobic interactions. Including moderate salt concentrations (150-500 mM NaCl) in the binding buffer can help mitigate this.

  • Low Yield: If the yield is poor, ensure the sample buffer pH is optimal for binding. Consider slowing the flow rate during sample application to increase residence time.

  • Poor Elution: If elution is incomplete, try a lower pH elution buffer (e.g., pH 2.5) or a higher concentration of the competitive eluent (e.g., 500 mM Sorbitol).

References

  • Berggren, K., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices.
  • Hage, D. S. (2017). Affinity Chromatography: A Historical Perspective.
  • Scouten, W. H. (1987). Boronate Affinity Chromatography. Methods in Molecular Biology, 11, 23-28.
  • Trinity Biotech. (n.d.).
  • Conduct Science. (2019).
  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134.
  • Li, Y., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2073-2081.
  • Kage, A., et al. (1995). Synthesis and application of boronic acid-immobilized porous polymer particles: a novel packing for high-performance liquid affinity chromatography.
  • Liu, Z., & He, H. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry.
  • An, Q., et al. (2021). Boronic Acids as Ligands for Affinity Chromatography. Current Pharmaceutical Design, 27(15), 1826-1837.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Patent EP2528933A1. (2012). Process for the purification of glycoproteins.

Sources

Application Note: Structural Determination of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization of N-Benzyl 3-borono-4-methylbenzenesulfonamide for X-ray analysis Content Type: Application Note & Protocol Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

This guide details the protocol for growing single crystals of N-Benzyl 3-borono-4-methylbenzenesulfonamide suitable for X-ray diffraction (SCXRD). This compound presents a unique crystallographic challenge due to its dual nature: the sulfonamide core (prone to polymorphism and hydrogen-bonded dimerization) and the aryl boronic acid moiety (susceptible to dehydration into cyclic boroxine trimers).

Successful crystallization requires a strategy that stabilizes the monomeric boronic acid species while leveraging the π-stacking potential of the benzyl and tolyl rings. This protocol prioritizes vapor diffusion and controlled water activity to prevent boroxine formation and ensure high-resolution diffraction data.

Physicochemical Profiling & Strategy

Before initiating crystallization, one must understand the intermolecular forces at play. This molecule is not merely a passive solute; it is a dynamic system in equilibrium.

The Boronic Acid – Boroxine Equilibrium

The most critical failure mode in crystallizing aryl boronic acids is the inadvertent formation of the boroxine anhydride (a cyclic trimer). This reaction is reversible and driven by the removal of water.

  • Mechanism:

    
    
    
  • Implication: Standard "dry" crystallization techniques (e.g., evaporation from anhydrous dichloromethane) often yield the boroxine, not the target acid.

  • Control: To obtain the crystal structure of the parent acid, the solvent system must contain a trace of water or hydrogen-bond donors to stabilize the dihydroxyborane group

    
    .
    
Solubility & Intermolecular Forces
  • Sulfonamide Group (

    
    ):  Acts as a strong hydrogen bond donor (NH) and acceptor (O). Expect formation of 
    
    
    
    dimers or infinite chains.
  • Benzyl/Tolyl Groups: Introduce significant hydrophobicity. These domains will drive packing via

    
     stacking and 
    
    
    
    interactions.
  • Solubility Profile:

    • High: Acetone, THF, Methanol, DMF, DMSO.

    • Moderate: Acetonitrile, Ethyl Acetate.

    • Low: Water, Hexane, Toluene, Chloroform.

Experimental Protocols

Phase I: Pre-Crystallization Purification

Standard purity (>95%) is insufficient for high-quality SCXRD. Impurities act as nucleation poisons.

  • Wash: Triturate the crude solid with cold chloroform (

    
    ) to remove non-polar organic impurities. The boronic acid is generally sparingly soluble in cold chloroform.
    
  • Filter: Collect the solid and dry under vacuum at room temperature. Do not heat above 60°C , as this accelerates thermal dehydration to the boroxine.

Phase II: Crystallization Screening

We will employ Vapor Diffusion (Sitting Drop) and Slow Evaporation with humidity control.

Protocol A: Vapor Diffusion (The "Gold Standard" for X-ray)

This method allows for slow supersaturation, minimizing defects and twinning.

  • Solvent (Inner Well): Tetrahydrofuran (THF) or Acetone.

  • Precipitant (Outer Well): Pentane or Hexane.[1]

  • Additive: 1-2% Water (v/v) added to the Inner Well solvent.

Step-by-Step:

  • Dissolve 10 mg of the compound in 0.5 mL of THF containing 1% water. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Place 0.5 mL of Hexane in the outer reservoir of a crystallization plate or a small vial.

  • Place the sample solution in a small inner vial (or depression).

  • Seal the system tightly.

  • Store at 4°C (refrigerator). Lower temperatures reduce solubility and kinetic energy, promoting ordered lattice formation.

Protocol B: Slow Evaporation with Humidity Control

Ideal if the compound is highly soluble in polar solvents.

  • Solvent System: Acetonitrile/Water (95:5 v/v).

  • Vessel: Scintillation vial with a pierced cap (1-2 pinholes).

Step-by-Step:

  • Prepare a saturated solution in Acetonitrile/Water (95:5) at Room Temperature (RT).

  • Cover the vial with Parafilm and poke 2 small holes.

  • Place the vial in a larger "humidity chamber" (a beaker containing a small amount of water, covered loosely).

  • Allow to stand undisturbed for 3-7 days. The presence of ambient moisture prevents the surface dehydration of the crystal lattice.

Phase III: Data Presentation & Visualization
Workflow Diagram

The following diagram illustrates the decision matrix for solvent selection and method optimization.

CrystallizationWorkflow Start Start: Crude N-Benzyl 3-borono-4-methylbenzenesulfonamide Purify Purification: Triturate with Cold Chloroform (Remove non-polar impurities) Start->Purify Solubility Solubility Test: Dissolve in THF/Acetone Purify->Solubility Check Check Purity (H-NMR) Confirm B(OH)2 vs Boroxine Solubility->Check Check->Purify Impure/Boroxine High MethodSelect Select Method Check->MethodSelect Pure Acid VaporDiff Protocol A: Vapor Diffusion Solvent: THF + 1% H2O Antisolvent: Hexane Temp: 4°C MethodSelect->VaporDiff Preferred SlowEvap Protocol B: Slow Evaporation Solvent: MeCN/H2O (95:5) Environment: Humid Chamber MethodSelect->SlowEvap Alternative Harvest Harvest Crystals Use Paratone Oil (Avoid drying) VaporDiff->Harvest SlowEvap->Harvest XRD SCXRD Analysis Check for Boroxine Disorder Harvest->XRD

Figure 1: Decision matrix for crystallizing amphiphilic boronic acid sulfonamides.

Characterization & Troubleshooting

Distinguishing Acid from Boroxine

Before sending for X-ray, validate the bulk material:

  • IR Spectroscopy: Look for the sharp, strong

    
     stretch of the boronic acid around 
    
    
    
    . Boroxines lack this specific hydrogen-bonded hydroxyl signature and show characteristic B-O ring modes.
  • 1H NMR: Run in

    
    -DMSO with a trace of 
    
    
    
    . Boronic acids often show broad exchangeable protons; however, in dry DMSO, the
    
    
    protons may appear as a distinct singlet or doublet around 8.0-9.0 ppm.
Common Issues and Solutions
IssueProbable CauseCorrective Action
Oiling Out Supersaturation reached too quickly; amphiphilic nature causing phase separation.Switch to Protocol A (Vapor Diffusion) but reduce concentration. Use a "middle solvent" like Ethyl Acetate.
Microcrystals Nucleation rate is too high.Reduce the number of pinholes (Protocol B) or lower the temperature to 4°C. Filter solution through 0.1 µm filter to remove nucleation sites.
Twinning Rapid growth or phase transition during cooling.Use a thicker solvent (e.g., add 5% glycerol) or employ liquid-liquid diffusion (layering Hexane over THF solution).
Boroxine Formation Environment too dry; solvent anhydrous.CRITICAL: Add 1-2% water to the solvent. Ensure the crystallization chamber is not desiccated.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020).[2] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Link

  • Gowda, B. T., et al. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 72(Pt 4), 428–431. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium thermodynamics).
  • Nasrollahzadeh, M., et al. (2014).[3] Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water. Synlett, 25, 505-508.[3] Link

  • Storey, C. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. University of Edinburgh Research Explorer. Link

Sources

Comprehensive Application Note: Assay Development for N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[2][3]

N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6) represents a specialized class of boronic acid transition-state analogs (BATSIs) .[1] Unlike traditional sulfonamide antibiotics that target dihydropteroate synthase, this compound utilizes the boronic acid moiety as a "warhead" to reversibly covalently bind to nucleophilic serine residues in enzyme active sites.

While the sulfonamide scaffold is often associated with Carbonic Anhydrase (CA) inhibition, the boronic acid substitution shifts the primary utility of this molecule toward Serine Hydrolase Inhibition , specifically targeting Beta-Lactamases (e.g., AmpC, KPC) and potentially serine proteases.

Chemical Profile[3][4][5][6][7][8][9][10][11]
  • IUPAC Name: [5-(benzylsulfamoyl)-2-methylphenyl]boronic acid[1][2][3][4]

  • Molecular Formula: C₁₄H₁₆BNO₄S[3][4]

  • Molecular Weight: 305.16 g/mol [3][4]

  • Mechanism of Action: The boron atom acts as an electrophile, accepting a lone pair from the catalytic serine hydroxyl group (e.g., Ser64 in AmpC). This forms a tetrahedral boronate adduct that mimics the high-energy transition state of beta-lactam hydrolysis, effectively blocking the enzyme.[1]

Mechanism of Action (Visualized)

The following diagram illustrates the inhibitory mechanism where the boronic acid intercepts the catalytic cycle of a serine beta-lactamase.

BATSI_Mechanism Enzyme Free Beta-Lactamase (Active Site Ser-OH) Complex Enzyme-Inhibitor Adduct (Tetrahedral Boronate) Enzyme->Complex Nucleophilic Attack (Ser-OH -> B) Hydrolysis Hydrolyzed Antibiotic (Inactive) Enzyme->Hydrolysis Catalysis (Blocked by Inhibitor) Inhibitor N-Benzyl 3-borono-4-methyl... (Trigonal Planar Boron) Inhibitor->Complex Reversible Covalent Binding Complex->Enzyme Slow Dissociation (Off-rate determines potency) Substrate Beta-Lactam Antibiotic (e.g., Ceftazidime) Substrate->Hydrolysis Without Inhibitor

Caption: Mechanism of Action for Boronic Acid Transition State Inhibitors (BATSIs) targeting Serine Beta-Lactamases.

Assay Development Guidelines

To validate the activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a dual-approach strategy is required:

  • Biochemical Assay: Quantifies intrinsic affinity (

    
     or 
    
    
    
    ) against purified enzymes.
  • Microbiological Assay: Evaluates the compound's ability to penetrate bacterial cell walls and restore antibiotic efficacy (Synergy/Potentiation).

Protocol 1: Chromogenic Beta-Lactamase Inhibition Assay

Objective: Determine the


 of the compound against purified AmpC or KPC-2 beta-lactamase using Nitrocefin as a reporter substrate.[1]
Materials & Reagents[5][6][7][8]
  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.0), 0.01% Triton X-100 (prevents aggregation).

  • Enzyme: Purified AmpC Beta-Lactamase (final conc. 1–5 nM).[1]

  • Substrate: Nitrocefin (Chromogenic cephalosporin). Stock: 10 mM in DMSO.

  • Test Compound: N-Benzyl 3-borono-4-methylbenzenesulfonamide (Stock: 10 mM in DMSO).[1]

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in Assay Buffer (range: 100 µM to 0.1 nM). Keep DMSO constant at <1%.

  • Enzyme Pre-incubation (Critical Step):

    • Boronic acids often exhibit slow-binding kinetics.[1]

    • Mix 20 µL of diluted compound with 20 µL of Enzyme solution.

    • Incubate for 10 minutes at 25°C to allow the covalent boronate adduct to form.

  • Reaction Initiation:

    • Add 40 µL of Nitrocefin substrate (Final conc.

      
      ).
      
  • Kinetic Measurement:

    • Monitor absorbance at 482 nm for 10 minutes in a microplate reader.

    • Nitrocefin hydrolysis causes a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit to a 4-parameter logistic equation to determine

      
      .[1]
      

Validation Check: If the


 decreases significantly with longer pre-incubation (e.g., 30 mins vs 5 mins), the compound acts as a slow-tight binder.
Protocol 2: Checkerboard Synergy Assay (MIC Potentiation)

Objective: Assess if the compound restores the activity of a partner antibiotic (e.g., Ceftazidime) against resistant bacteria.

Materials
  • Bacterial Strain: E. coli transconjugant expressing AmpC (or clinical isolate).

  • Partner Antibiotic: Ceftazidime (CAZ).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate: 96-well clear flat-bottom plate.[1]

Workflow Diagram

Checkerboard_Assay Prep Prepare 2D Matrix Row: Inhibitor (0 - 64 µg/mL) Col: Antibiotic (0 - 64 µg/mL) Inoculate Add Bacterial Suspension (5 x 10^5 CFU/mL) Prep->Inoculate Incubate Incubate 18-24h @ 37°C Inoculate->Incubate Read Read OD600 or Visual Score Incubate->Read Calc Calculate FIC Index (MIC_combo / MIC_alone) Read->Calc

Caption: Workflow for Checkerboard Synergy Assay to determine Fractional Inhibitory Concentration (FIC).

Step-by-Step Methodology
  • Matrix Setup:

    • Rows (A-H): 2-fold serial dilution of N-Benzyl 3-borono-4-methylbenzenesulfonamide (e.g., 64 µg/mL down to 0).

    • Columns (1-12): 2-fold serial dilution of Ceftazidime.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to all wells.
    
  • Incubation: 18–20 hours at 37°C.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic in the presence of varying concentrations of the inhibitor.

  • Calculation:

    • Calculate the Fractional Inhibitory Concentration Index (FICI):

      
      
      
    • Interpretation: FICI

      
       indicates Synergy .
      

Data Presentation & Analysis

When reporting results for this compound, structure your data as follows:

ParameterDefinitionTarget Value (Good Candidate)

Concentration inhibiting 50% enzyme activity< 100 nM

Inhibitory Constant (corrected for substrate competition)< 10 nM
MPC Minimum Potentiation ConcentrationConcentration required to reduce antibiotic MIC to susceptible range (e.g.,

)
FICI Fractional Inhibitory Concentration Index

(Synergistic)

Troubleshooting & Optimization

  • Issue: High Background Hydrolysis.

    • Cause: Unstable inhibitor or spontaneous hydrolysis of Nitrocefin.

    • Solution: Always include a "No Enzyme" control. Boronic acids are generally stable, but check for oxidative deboronation (use fresh stock).

  • Issue: Lack of Cellular Activity despite Enzyme Inhibition.

    • Cause: Poor penetration (porin entry) or efflux.

    • Solution: The "N-benzyl" group increases hydrophobicity.[1] If MICs are high, consider using permeabilized cells to distinguish between intrinsic potency and uptake issues.

  • Issue: Non-Linear Kinetics.

    • Cause: Slow-binding mechanism typical of boronates.[1]

    • Solution: Use the progress curve analysis method (fit to

      
      ) to determine 
      
      
      
      and
      
      
      .[1]

References

  • Caselli, E., et al. (2025).[9][10] Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.

  • Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. (2025). N-benzyl-3-borono-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [1]

  • Cahill, S. T., et al. (2017). Cyclic Boronic Acids as Serine Protease Inhibitors. Journal of Medicinal Chemistry. [1]

Sources

Application Note: N-Benzyl 3-borono-4-methylbenzenesulfonamide in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS 871329-73-6) within high-throughput Fragment-Based Drug Discovery (FBDD) campaigns. Unlike standard fragments, this molecule represents a "Bifunctional Privileged Structure" combining a classic pharmacophore (sulfonamide) with a versatile reactive handle (boronic acid).

This application note addresses two distinct discovery vectors:

  • Direct Target Engagement: Utilizing the boronic acid as a reversible covalent warhead (e.g., for serine proteases or

    
    -lactamases) and the sulfonamide for hydrogen-bond networking.
    
  • Rapid Chemical Elaboration: Leveraging the boronic acid moiety as a pre-installed handle for microscale Suzuki-Miyaura cross-coupling to rapidly generate "Fragment-to-Lead" libraries.

Chemical Profile & Stability Management

Before initiating biological or synthetic workflows, the physicochemical behavior of the boronic acid moiety must be stabilized. Boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines), which can confound concentration-dependent assays.

PropertySpecification
IUPAC Name [5-(benzylsulfamoyl)-2-methylphenyl]boronic acid
Molecular Weight 305.16 g/mol
Solubility (DMSO) > 50 mM (High)
pKa (Sulfonamide) ~10.0 (Calculated)
Reactivity Lewis Acid (Boron); Nucleophile (Sulfonamide N)
Critical Protocol: Stock Solution Preparation

To prevent boroxine precipitation and ensure monomeric species for binding assays:

  • Solvent: Dissolve the solid fragment in 100% DMSO-d6 (for NMR qc) or standard DMSO.

  • Hydrolysis Step: Add 5% (v/v) D₂O or water to the DMSO stock. This shifts the equilibrium heavily toward the monomeric boronic acid species, essential for consistent stoichiometry in enzymatic assays.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which promote dehydration to the boroxine.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this fragment in either a binding mode (Path A) or a synthetic elaboration mode (Path B).

FBDD_Workflow Fragment N-Benzyl 3-borono- 4-methylbenzenesulfonamide QC QC: 1H-NMR / LCMS (Check Boroxine/Monomer Ratio) Fragment->QC Decision Primary Application? QC->Decision PathA Path A: Direct Binding (Reversible Covalent) Decision->PathA Target Engagement PathB Path B: Fragment Elaboration (Suzuki Coupling) Decision->PathB Lead Opt. Screening SPR / X-ray Crystallography (Soaking) PathA->Screening Mechanism Target: Ser/Thr Nucleophiles (Transition State Mimic) Screening->Mechanism Array Microscale Parallel Synthesis (96-well plate) PathB->Array Library Generate Analog Library (R-Group Exploration) Array->Library

Figure 1: Dual-path workflow for N-Benzyl 3-borono-4-methylbenzenesulfonamide in FBDD.

Application Protocol A: Reversible Covalent Binding (SPR)

Boronic acids can form reversible covalent bonds with active site serine or threonine residues (e.g., in Proteases or Carbonic Anhydrases), often mimicking the tetrahedral transition state of hydrolysis.

Methodology: Surface Plasmon Resonance (SPR)

Objective: Determine


 and residence time (

) against a target protein (e.g., Carbonic Anhydrase II).
  • Sensor Chip Preparation:

    • Immobilize the target protein on a CM5 Series S chip using standard amine coupling.

    • Target Density: Aim for moderate density (2000-4000 RU) to detect low-molecular-weight fragments.

  • Buffer System (Critical):

    • Use PBS-P+ (pH 7.4) .

    • Additive: Include 0.05% Tween-20 to reduce non-specific binding.

    • Avoid: Buffers containing diols (e.g., Tris, glycerol) or catechols, as these will complex with the boronic acid fragment and competitively inhibit binding.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Concentration Series: 0, 15, 31, 62, 125, 250, 500

      
      M (Single Cycle Kinetics recommended).
      
    • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Note: If the sensorgram shows a "square wave" (fast on/off), the covalent interaction may be too transient or non-existent. If curvature is observed in the association phase, it suggests the formation of the tetrahedral boronate complex.

Application Protocol B: Microscale Fragment Elaboration

Once the fragment is validated as a hit, the boronic acid serves as an immediate handle for Suzuki-Miyaura Cross-Coupling . This allows for the rapid exploration of vectors around the phenyl ring without de novo synthesis.

Methodology: High-Throughput Microscale Coupling

Objective: Synthesize a library of 96 analogs to probe the S3/S4 pockets of the target protein.

Reaction Scale: 50


L total volume (96-well plate format).
ComponentEquivalentConcentration/Amount
Fragment (Boronic Acid) 1.2 eq10 mM in DMSO
Aryl Halide Library 1.0 eq10 mM in DMSO
Catalyst (Pd(dppf)Cl₂) 0.05 eqPre-mixed in solvent
Base (K₂CO₃) 3.0 eq2M Aqueous Solution
Solvent -Dioxane:Water (4:1)

Step-by-Step Protocol:

  • Dispensing: Using a liquid handler (e.g., Echo or Mosquito), dispense 5

    
    L of the Aryl Halide library (diverse bromides) into a chemically resistant 96-well plate.
    
  • Fragment Addition: Add 6

    
    L of the N-Benzyl 3-borono-4-methylbenzenesulfonamide stock.
    
  • Catalyst Master Mix: Prepare a master mix of Pd(dppf)Cl₂ in Dioxane. Add 35

    
    L to each well.
    
  • Activation: Add 4

    
    L of 2M K₂CO₃ (aq). Seal the plate with a foil heat seal.
    
  • Reaction: Incubate at 80°C for 16 hours with vigorous shaking (800 rpm).

  • Workup (Direct-to-Biology):

    • Centrifuge plate to pellet salts.

    • Dilute supernatant 1:100 into assay buffer.

    • Direct Screening: Test the crude reaction mixture in the biochemical assay. The high dilution factor minimizes interference from unreacted Pd or boronic acid.

Mechanistic Insight: The Boron Advantage

The inclusion of the boronic acid changes the geometry of the interaction compared to a standard sulfonamide.

  • Standard Sulfonamide: Binds via the sulfonamide nitrogen (H-bond donor) and oxygens (H-bond acceptors), typically coordinating to Zinc (in metalloenzymes) or active site waters.

  • Boron-Modified: The Boron atom acts as a Lewis acid. Upon binding to a nucleophilic residue (Ser-OH), it transitions from trigonal planar (

    
    )  to tetrahedral (
    
    
    
    )
    . This mimics the high-energy transition state of peptide bond hydrolysis, providing a significant boost in affinity (Transition State Analogue theory).

Binding_Mechanism State1 Unbound State (Trigonal Planar) sp2 Boron State2 Transition State (Tetrahedral Complex) sp3 Boron State1->State2 + Target Nucleophile (Reversible Covalent Bond) Target Protein Target (Serine-OH) Target->State2

Figure 2: Geometric transition of the boronic acid moiety upon target engagement.

References

  • Fragment Library Design: "Design, Synthesis, and Antimicrobial Activity of Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors." Journal of Medicinal Chemistry, 2021. Link
    
  • Boronic Acids in FBDD: "Boronic Acids as Privileged Structures in Fragment-Based Drug Discovery." BOC Sciences Application Note.

  • Chemical Properties: "N-Benzyl 3-borono-4-methylbenzenesulfonamide Product Specifications." Fisher Scientific / Alfa Aesar. Link

  • Covalent Fragments: "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues." JACS Au, 2023. Link

  • Suzuki Coupling in FBDD: "Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions." ChemRxiv, 2021. Link

Application Note: Boronic Acid Derivatives for In Situ Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of boronic acid derivatives—specifically iminoboronates and diazaborines —for in situ click chemistry. Unlike traditional copper-catalyzed click reactions, these boron-mediated ligations offer a catalyst-free, tunable, and often reversible methodology ideal for chemical biology and drug discovery.[1]

Abstract & Scope

The integration of boronic acid derivatives into "click" chemistry paradigms represents a shift from static, irreversible covalent bonds (e.g., triazoles) to dynamic, stimuli-responsive linkages.[1] This guide focuses on two primary methodologies:

  • Diazaborine Formation: A rapid, bioorthogonal reaction between o-carbonyl phenylboronic acids and

    
    -nucleophiles (hydrazines/semicarbazides) that yields exceptionally stable conjugates in situ.[1][2]
    
  • Reversible Iminoboronate/Boronate Ester Assembly: Exploiting the Lewis acidity of boron for Dynamic Combinatorial Chemistry (DCC) and Kinetic Target-Guided Synthesis (KTGS).[1]

These protocols are designed for researchers investigating intracellular protein labeling, fragment-based drug discovery, and reversible bioconjugation.[1]

Mechanism of Action: The "Boron Effect"

The success of boronic acid click chemistry relies on the neighboring group effect . In aqueous media at neutral pH, the reaction between a standard ketone and a hydrazine is slow and reversible. However, introducing a boronic acid moiety at the ortho position to the carbonyl group dramatically accelerates the reaction (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and stabilizes the product via a dative N

B bond.
Mechanistic Pathway[4][5][6]
  • Nucleophilic Attack: The

    
    -nucleophile (e.g., hydrazine) attacks the carbonyl carbon.[1]
    
  • Dehydration: Water is eliminated to form the hydrazone/imine.[1]

  • Intramolecular Trapping: The boron atom accepts electron density from the imine nitrogen (N

    
    B interaction), locking the conformation and preventing hydrolysis.
    
  • Diazaborine Formation: When using specific hydrazines, the structure cyclizes to form a diazaborine, a pseudo-aromatic system with high physiological stability.[1]

Diagram 1: Mechanism of Iminoboronate/Diazaborine Formation

BoronClickMechanism cluster_legend Key Interaction Reagent1 o-Acetylphenylboronic Acid (2-APBA) Intermediate Transition State (Dehydration) Reagent1->Intermediate + Reagent 2 pH 7.4 Reagent2 Alpha-Nucleophile (Hydrazine/Semicarbazide) Reagent2->Intermediate Product Diazaborine/Iminoboronate (N->B Dative Bond) Intermediate->Product Fast Kinetics (k > 10^3 M-1s-1) Note The ortho-boron acts as an intramolecular Lewis Acid catalyst.

Caption: Reaction pathway showing the acceleration of hydrazone formation via the ortho-boronic acid effect, leading to a stable diazaborine scaffold.

Application Note: Kinetic Target-Guided Synthesis (KTGS)

In KTGS, the biological target (enzyme or receptor) acts as a template to select and assemble its own inhibitor from a pool of reactive fragments.[1][3] Boronic acids are privileged scaffolds here due to their ability to form reversible covalent bonds with active site serine or threonine residues (e.g., in proteases or


-lactamases) while simultaneously "clicking" with a second fragment.[1]
Workflow Logic
  • Fragment A (Warhead): Contains the boronic acid (binds active site) and a reactive aldehyde/ketone.[1]

  • Fragment B (Linker): Contains the

    
    -nucleophile (hydrazine/hydroxylamine).[1]
    
  • Selection: The protein aligns Fragment A and B.[1] The ortho-boron effect catalyzes the ligation only if the fragments are properly oriented within the binding pocket.

Experimental Protocols

Protocol A: Intracellular Protein Labeling via Diazaborine Formation

Objective: To label a specific protein target in live cells or lysate using a 2-APBA warhead and a fluorescent semicarbazide.[1]

Reagents & Buffers
  • Lysis Buffer: PBS (pH 7.4), 1% Triton X-100, Protease Inhibitor Cocktail.[1]

  • Probe A: 2-Acetylphenylboronic acid (2-APBA) derivative (Target binder).[1][4]

  • Probe B: Fluorescein-semicarbazide (Fluorophore).[1]

  • Stop Solution: 100 mM Salicylhydroxamic acid (SHA) (Optional, to scavenge excess boronic acid).[1]

Step-by-Step Methodology
  • Probe Incubation (Two-Step Labeling):

    • Treat cells/lysate with Probe A (10–50 µM) for 30 minutes at 37°C.[1]

    • Note: 2-APBA derivatives are cell-permeable.[1]

  • Wash:

    • Wash cells 3x with PBS to remove unbound Probe A.[1]

  • Click Reaction:

    • Add Probe B (100 µM) in PBS.[1] Incubate for 30–60 minutes at 37°C.

    • Mechanism:[5][4][6][7][8][9][10][11] Probe B reacts rapidly with the ketone on Probe A only where Probe A is bound and retained.[1] The boronic acid accelerates this specific ligation.[12]

  • Analysis:

    • Lyse cells (if live) and analyze via SDS-PAGE + In-gel Fluorescence scanning.[1]

    • Validation: A specific fluorescent band corresponding to the target protein MW should be observed.[1]

Protocol B: Reversible Bioconjugation (Boronic Acid - SHA Click)

Objective: To form a reversible conjugate that can be disassembled upon pH change.[1]

Reagents
  • Molecule X: Functionalized with Phenylboronic Acid (PBA).[1]

  • Molecule Y: Functionalized with Salicylhydroxamic Acid (SHA).[1]

  • Buffer: 100 mM HEPES or PBS, pH 7.4.

Step-by-Step Methodology
  • Mixing: Combine Molecule X and Molecule Y in equimolar ratios (e.g., 50 µM each) in buffer.

  • Assembly: Incubate at Room Temperature for 10 minutes.

    • Reaction: Formation of the SHA-boronate complex is near-instantaneous.

  • Stability Check: The complex is stable at pH > 7.0.

  • Disassembly (Trigger):

    • To reverse the click, lower pH to < 5.0 using dilute HCl or Acetate buffer.[1]

    • Alternatively, add competitive diol (e.g., 100 mM Sorbitol) to displace SHA.[1]

Data Summary & Troubleshooting

Comparative Reaction Kinetics
Reaction TypeReagentsRate Constant (

)
StabilityReversibility
Diazaborine 2-FPBA + Hydrazine

High (pH 2-10)Low (Quasi-irreversible)
Iminoboronate 2-APBA + Amine

ModerateHigh (pH dependent)
SHA-Boronate PBA + SHAFast EquilibriumHigh (

)
Controllable (pH/Competition)
Classic Oxime Ketone + Alkoxyamine

HighLow
Troubleshooting Guide
  • Low Yield: Ensure pH is

    
     7.0. Boronic acid coordination requires the boronate (tetrahedral) form or specific geometry available at neutral/basic pH.[1]
    
  • High Background: 2-APBA can react with endogenous diols (sugars/ATP).[1] Use Diazaborine chemistry (hydrazine nucleophile) for higher specificity over diols.[1]

  • Oxidation: Hydrazines can oxidize.[1] Prepare fresh stocks of Probe B immediately before use.[1]

Workflow Visualization: KTGS Screening

This diagram illustrates the workflow for using a protein target to template the synthesis of its own inhibitor using boronic acid "click" fragments.

KTGS_Workflow cluster_mechanism In Situ Assembly Target Protein Target (e.g., Protease) Incubation Incubation (Target Templates Reaction) Target->Incubation Library Fragment Library (Boronic Acids + Hydrazines) Library->Incubation HitID Hit Identification (LC-MS Detection of Product) Incubation->HitID Specific Assembly of High-Affinity Ligand Step1 Fragment A binds Active Site Step2 Fragment B binds Adjacent Pocket Step3 Boron-Catalyzed Ligation

Caption: Workflow for Kinetic Target-Guided Synthesis where the protein target catalyzes the assembly of boronic acid-based inhibitors.

References

  • Bandyopadhyay, A., & Gao, J. (2016).[1][11] Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators.[1] Journal of the American Chemical Society. Link[1]

  • Bandyopadhyay, A., et al. (2017).[1] Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens.[1] Journal of the American Chemical Society. Link[1]

  • Gois, P. M. P., et al. (2020).[1][11] Boronic acid based dynamic click chemistry: recent advances and emergent applications.[1][5][4][8][9][11] Chemical Science.[1][9][11][13] Link

  • Diaz, D. B., & Yudin, A. K. (2017).[1] The versatility of boron in biological target engagement.[12][4][7][13][14][15][16] Nature Chemistry.[1] Link

  • Stoll, A. H., & Hecht, S. (2019).[1] Imine-based dynamic covalent chemistry for the design of functional materials. Angewandte Chemie International Edition.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-Benzyl 3-borono-4-methylbenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in boronic acid chemistry and extensive field experience. Our goal is to empower you to overcome common purification challenges and ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, analysis, and inherent chemical properties of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Question 1: My ¹H NMR spectrum shows multiple sets of peaks, but my LC-MS indicates a single mass. What is happening?

Answer: This is a classic hallmark of boronic acid chemistry and is almost certainly due to the presence of the corresponding boroxine in equilibrium with your desired monomeric acid. Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride, the boroxine. This equilibrium is often rapid on the human timescale but slow on the NMR timescale, resulting in distinct sets of peaks for both the monomer and the trimer. The presence of the sulfonamide and benzyl groups can further complicate the spectra, but the underlying cause is the boronic acid functionality itself. LC-MS analysis, particularly with electrospray ionization, often drives the equilibrium back to the monomer, which is why you may only observe a single desired mass.

Question 2: What are the optimal storage conditions to ensure the long-term stability of my compound?

Answer: To minimize degradation, N-Benzyl 3-borono-4-methylbenzenesulfonamide should be stored as a dry, crystalline solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). The primary degradation pathways to avoid are:

  • Oxidative Decomposition: Exposure to air can lead to oxidation of the boronic acid.

  • Protodeboronation: The presence of moisture or trace acid/base can, over time, lead to the cleavage of the C–B bond.

  • Boroxine Formation: While reversible, storing the compound dry minimizes the water available to hydrolyze any boroxine back to the monomeric acid, ensuring a consistent starting material.

Question 3: Which chromatographic method is best suited for purifying this compound: normal-phase or reverse-phase?

Answer: Both methods can be effective, but normal-phase silica gel chromatography is more commonly employed for the primary purification of boronic acids post-synthesis. However, it requires careful optimization to prevent peak tailing and on-column degradation. Reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent choice for final polishing or for analyzing purity, as it can often provide sharper peaks and better separation of polar impurities. The choice ultimately depends on the nature of the impurities you are trying to remove.

Question 4: Can I use protic solvents like methanol or ethanol during my workup and purification?

Answer: Yes, but with caution. Protic solvents, especially in the presence of acid or base catalysts, can potentially promote protodeboronation, particularly at elevated temperatures. For extraction and chromatography, it is generally safer to use aprotic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether. If methanol is used as a co-solvent in chromatography, the column should be run relatively quickly and without allowing the compound to sit on the column for extended periods.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides step-by-step solutions to specific problems you may encounter during the purification workflow.

Problem 1: My compound is smearing/tailing significantly during silica gel column chromatography.

Causality: This issue is typically caused by the strong interaction between the polar boronic acid group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal adsorption/desorption equilibrium, resulting in broad, tailing peaks and poor separation.

Solution Workflow:

  • Deactivate the Silica: Pre-treat the silica gel. A common method is to slurry the silica in your starting eluent that has been doped with a small amount of a competitive binding agent. For boronic acids, adding 0.5-1% acetic acid to the mobile phase can effectively cap the most active silanol sites and sharpen the peaks.

  • Optimize the Solvent System: The polarity of your eluent needs to be precisely controlled. The presence of the sulfonamide and benzyl groups makes this molecule moderately polar.

    • Start with a gradient of ethyl acetate in hexanes or DCM.

    • If tailing persists even with acetic acid, consider adding a small percentage of a more polar solvent like methanol (e.g., 95:4:1 DCM:MeOH:AcOH).

  • Dry Loading: Avoid dissolving your crude product in a strong, polar solvent for loading. Instead, adsorb the crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column. This ensures a narrow starting band.

Problem 2: After purification, my solid material is an amorphous powder or oil that refuses to crystallize.

Causality: The presence of residual solvents or minor impurities can significantly inhibit crystal lattice formation. The molecule's own structural complexity can also favor an amorphous state. Boroxine formation can also interfere with crystallization.

Solution: Biphasic Recrystallization Protocol

This technique is highly effective for boronic acids as it helps to reject non-polar impurities and can break up the boroxine trimer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure, amorphous solid in a water-immiscible organic solvent with moderate polarity, such as diethyl ether or ethyl acetate. Use the minimum amount of solvent required for full dissolution at room temperature.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a small volume of 1M HCl. This acidic wash helps to ensure the boronic acid is fully protonated. Discard the aqueous layer.

  • Water Addition: Add a small volume of deionized water to the organic layer (e.g., 1 part water to 20 parts organic solvent) and shake vigorously.

  • Slow Evaporation: Leave the flask or beaker partially open in a fume hood to allow for the slow evaporation of the more volatile organic solvent.

  • Crystallization: As the organic solvent evaporates, the solubility of your product will decrease, and it will begin to crystallize at the aqueous-organic interface. This slow process promotes the formation of well-ordered crystals.

  • Isolation: Once a sufficient amount of crystalline solid has formed, isolate the product by vacuum filtration, wash with a small amount of cold water followed by a cold, non-polar solvent like hexanes, and dry thoroughly under vacuum.

Problem 3: I am losing a significant portion of my material to protodeboronation during purification.

Causality: Protodeboronation, the replacement of the -B(OH)₂ group with an -H, is the most common irreversible decomposition pathway. It is catalyzed by strong acids, strong bases, and certain transition metals, and is accelerated by heat.

Mitigation Strategies:

  • Maintain a Mildly Acidic pH: During aqueous workups and chromatography, keep the pH in a weakly acidic range (pH 3-6). This suppresses the formation of the boronate anion (Ar-B(OH)₃⁻), which is more susceptible to protodeboronation. The use of 0.5-1% acetic acid in the chromatography eluent helps with this.

  • Avoid High Temperatures: Concentrate fractions from column chromatography at reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30-40°C). Avoid heating the compound for extended periods.

  • Use Purified Solvents: Ensure that all solvents are free from trace metal or acid/base contamination.

Part 3: Data & Workflow Visualizations

Table 1: Recommended Solvent Systems for Chromatography
Technique Stationary Phase Mobile Phase System (Starting Point) Notes
Normal-Phase Column Silica GelHexane / Ethyl Acetate (Gradient) + 0.5% Acetic AcidThe acetic acid is crucial for reducing peak tailing.
Normal-Phase Column Silica GelDichloromethane / Methanol (Gradient) + 0.5% Acetic AcidFor more polar impurities that are not resolved with Hex/EtOAc.
Reverse-Phase HPLC C18Water / Acetonitrile (Gradient) + 0.1% Formic AcidProvides excellent resolution for purity analysis.
Diagram 1: Boronic Acid ⇌ Boroxine Equilibrium

This diagram illustrates the reversible dehydration of three boronic acid molecules to form one boroxine molecule, which is often the root cause of complex NMR spectra.

Boroxine_Equilibrium cluster_monomer Boronic Acid Monomer cluster_trimer Boroxine Trimer Monomer 3 x  R-B(OH)₂ Trimer R₃B₃O₃ Monomer->Trimer + 3 H₂O Trimer->Monomer - 3 H₂O Purification_Workflow Crude Crude Product (Post-Workup) Column Normal-Phase Column Chromatography (Silica + 0.5% AcOH) Crude->Column Fractions Combine Pure Fractions Column->Fractions Rotovap Concentrate under Reduced Pressure (T < 40°C) Fractions->Rotovap Recrystallize Biphasic Recrystallization (e.g., Ether/Water) Rotovap->Recrystallize Filter Filter and Dry Under Vacuum Recrystallize->Filter Final Pure Crystalline Product Filter->Final

Caption: Recommended purification workflow for the target compound.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Stach, S., & Stępień, M. (2018). The Boroxine-Boronic Acid Equilibrium. Chemistry – A European Journal, 24(35), 8755-8760. [Link]

  • Cammidge, A. N., & Goddard, V. H. M. (2003). Protodeboronation of boronic acids. Chemical Communications, (20), 2582-2583. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). Mixed-solvent silica gel chromatography for the separation of boronic acids from boronic anhydrides (boroxines). Journal of Organic Chemistry, 71(10), 3923-3927. [Link]

N-Benzyl 3-borono-4-methylbenzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6).[1] This document is structured to address stability mechanisms, storage protocols, and experimental troubleshooting with the rigor required for pharmaceutical and chemical research.

CAS: 871329-73-6 | Formula: C₁₄H₁₆BNO₄S | MW: 305.16 g/mol [1][2]

PART 1: EXECUTIVE STORAGE SUMMARY

For immediate implementation in chemical inventory systems.

ParameterCritical SpecificationTechnical Rationale
Primary Storage +2°C to +8°C (Refrigerated)Retards thermodynamic drive toward boroxine anhydride formation.[1]
Long-Term Storage -20°C Recommended for storage durations exceeding 6 months to minimize slow oxidative deboronation.[1]
Atmosphere Inert (Argon/Nitrogen) The compound is air-sensitive and hygroscopic. Oxygen promotes C-B bond oxidation; moisture shifts the boroxine equilibrium.
Container Amber Glass, Tightly Sealed Protects from light (sulfonamide stability) and moisture ingress.[1]
Desiccation Required Essential to prevent hydrolysis-driven aggregation or "gumming."[1]

PART 2: STABILITY MECHANISMS & DEGRADATION PATHWAYS

As a boronic acid derivative, this compound exists in a dynamic equilibrium rather than a static state. Understanding this is crucial for interpreting analytical data (NMR/HPLC) and handling the material.

The Boroxine Cycle (Reversible)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is not a degradation but a thermodynamic equilibrium driven by entropy and water removal.

  • Observation: The powder may appear crystalline initially but can become amorphous or "gummy" if the equilibrium shifts.

  • Trigger: Vacuum drying or storage in desiccators shifts the equilibrium toward the Boroxine (loss of water). Exposure to humid air shifts it back to the Boronic Acid (monomer).

  • Impact: This alters the effective molecular weight and stoichiometry during weighing.

Protodeboronation (Irreversible)

The cleavage of the Carbon-Boron (C-B) bond is the primary degradation pathway.

  • Mechanism: Base-catalyzed or metal-catalyzed hydrolysis replaces the -B(OH)₂ group with a proton (-H).[1]

  • Structural Susceptibility: The sulfonamide group (electron-withdrawing) at the meta position destabilizes the aromatic ring slightly, but the methyl group at the ortho position provides steric protection.[1] However, under basic conditions (pH > 10) or in the presence of Palladium (Pd), the C-B bond is vulnerable.[1]

Oxidative Dealkylation (Irreversible)

Exposure to atmospheric oxygen over long periods, or peroxides in solvents (e.g., old THF/Ether), converts the C-B bond to a C-O bond (Phenol formation).[1]

Visualization of Stability Pathways

The following diagram illustrates the dynamic relationship between the storage form and degradation products.

StabilityPathways BoronicAcid Boronic Acid Monomer (Active Reagent) Boroxine Boroxine Trimer (Anhydride Storage Form) BoronicAcid->Boroxine - 3 H₂O (Vacuum/Desiccation) Deboronated Deboronated Byproduct (N-Benzyl-p-toluenesulfonamide) BoronicAcid->Deboronated Base/Pd Catalyst (Irreversible) Phenol Phenolic Oxidation Product BoronicAcid->Phenol O₂ / Peroxides (Irreversible) Boroxine->BoronicAcid + 3 H₂O (Dissolution/Humidity)

Figure 1: The reversible dehydration cycle (blue/yellow) vs. irreversible degradation pathways (red).[1]

PART 3: TROUBLESHOOTING & EXPERIMENTAL FAQs

Q1: The compound has turned into a sticky gum/glass. Is it degraded?

Diagnosis: Likely not degraded . This is often the formation of the boroxine polymer/oligomer network due to partial dehydration. Action:

  • Do not discard.

  • Dissolve a small sample in a solvent containing a trace of water (e.g., wet DMSO or Methanol).

  • Run an LC-MS. If the mass corresponds to the monomer (MW 305.16) or the boroxine esters, the core structure is intact.

  • Correction: Recrystallization from a water/polar organic mixture can restore the monomeric crystalline form, but for synthesis, you can often use the gum directly if you correct for stoichiometry (assume Boroxine MW).

Q2: I see multiple peaks in the ¹H NMR around the aromatic region.

Diagnosis: This is a hallmark of restricted rotation or boroxine-monomer equilibrium .

  • Rotamers: The N-Benzyl sulfonamide bond can exhibit rotamers, causing peak doubling.[1]

  • Equilibrium: In dry CDCl₃, you may see a mixture of monomer and trimer species. Solution:

  • Add 1-2 drops of D₂O (Deuterium Oxide) to the NMR tube. This forces the equilibrium entirely to the monomeric boronic acid form (Ar-B(OH)₂) and simplifies the spectrum.[1]

  • Note: If peaks persist after D₂O shake, check for the deboronated byproduct (N-benzyl-p-toluenesulfonamide).[1]

Q3: What solvents should I avoid during reaction setup?

Critical Avoidance:

  • Acetone/Pinacol (unless intended): Boronic acids rapidly form esters with diols or ketones. Dissolving in acetone can lead to condensation products.

  • Uninhibited Ethers (THF/Diyl Ether): Ensure solvents are peroxide-free. Peroxides rapidly oxidize the C-B bond to a phenol (C-OH).

  • Strong Bases (without substrate): Do not pre-mix the catalyst and base with the boronic acid for long periods before adding the coupling partner; this promotes protodeboronation.

Q4: How do I weigh it accurately if it is hygroscopic?

Protocol:

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Weigh quickly into the reaction vessel.

  • If high precision is needed (e.g., kinetic studies), prepare a stock solution in anhydrous DMSO or DMA , determine the concentration via quantitative NMR (using an internal standard like trimethoxybenzene), and dispense volumetrically.[1]

PART 4: QUALITY CONTROL & PURITY VERIFICATION

Before critical experiments (e.g., GMP synthesis or late-stage coupling), verify the material integrity using this checklist.

MethodAcceptance CriteriaNotes
HPLC Purity > 97% (Area)Use an acidic mobile phase (0.1% Formic Acid) to prevent peak tailing of the boronic acid.[1]
¹H NMR Integral RatiosCheck the Methyl (singlet, ~2.3-2.6 ppm) vs. Benzyl CH₂ (doublet/singlet, ~4.0-4.4 ppm). Deboronation Check: Look for a new proton signal on the central ring (would appear as a triplet/multiplet if boron is lost).
Solubility Clear solution in DMSOTurbidity suggests polymerization or inorganic boron salt contamination.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Benzylsulfamoyl-2-methylbenzeneboronic acid. Retrieved February 4, 2026, from [Link][1]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine/Boronic Acid equilibrium mechanisms).

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. (Mechanistic grounding for protodeboronation pathways).

  • PubChem. (2026).[3] N-Benzyl 3-borono-4-methylbenzenesulfonamide (CID 44119420).[1][4] National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

Sources

Overcoming solubility issues with N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research setting. It synthesizes physicochemical principles with practical troubleshooting steps.

Case ID: SOL-871329 | Compound Class: Aryl Boronic Acid / Sulfonamide Status: Active | Priority: High[1]

Executive Summary

N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6) presents a dual solubility challenge typical of "Janus" molecules: it contains a hydrophobic core (benzyl-sulfonamide scaffold) and a reactive polar head (boronic acid).[1]

Users frequently report "gummy" precipitates or rapid crashing out upon aqueous dilution. This is rarely due to simple hydrophobicity; it is driven by the dynamic equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride , which is thermodynamically favored in the solid state and non-polar solvents.

This guide provides the mechanistic insight and validated protocols to stabilize the monomeric form in solution.

Part 1: The Physicochemistry (The "Why")

Q1: Why does this compound turn into a "gooey" solid or precipitate unpredictably?

Answer: You are likely observing the formation of a Boroxine Anhydride . Unlike standard small molecules, aryl boronic acids exist in a reversible equilibrium. In the absence of water (e.g., in the solid vial or pure DMSO), three molecules of your compound spontaneously dehydrate to form a six-membered boroxine ring (trimer).

  • The Monomer: Polar, capable of hydrogen bonding, biologically active.

  • The Boroxine (Trimer): Significantly more lipophilic, planar, and prone to "stacking" (crystallizing) or forming amorphous gums.

When you add water, the hydrolysis back to the monomer is not instantaneous. If the trimer is highly insoluble, it precipitates before it can hydrolyze.

Q2: How does pH affect my solubility strategy?

Answer: This molecule has two ionizable centers that you must leverage:

  • The Boronic Acid (

    
    ): 
    
    
    
    . Above pH 9, it becomes the boronate anion (
    
    
    ), which is highly soluble.
  • The Sulfonamide (

    
    ):  The 
    
    
    
    -benzyl substitution makes this a secondary sulfonamide. While generally stable, the
    
    
    proton is acidic (
    
    
    ).

Critical Insight: At physiological pH (7.4), the molecule is largely neutral and prone to aggregation. To dissolve it, you often need to "overshoot" the pH initially or use a stabilizing excipient.

Part 2: Visualization of the Solubility Trap

The following diagram illustrates the kinetic trap users fall into when dissolving the solid directly into buffer.

SolubilityMechanism Solid Solid State (Boroxine Trimer) DMSO DMSO Stock (Dissolved Trimer) Solid->DMSO Solvation Precipitate Precipitate/Gum (Kinetic Trap) DMSO->Precipitate Rapid H2O Addn (Shock) Monomer Soluble Monomer (Biologically Active) DMSO->Monomer Controlled Dilution + Additives Precipitate->Monomer Slow Hydrolysis (Rate Limiting) Boronate Boronate Anion (High pH > 9) Monomer->Boronate pH > 9.0 Boronate->Monomer pH < 9.0

Figure 1: The solubilization pathway.[1] Direct addition to water often traps the compound as an insoluble trimer (grey). Controlled dilution favors the active monomer (green).

Part 3: Troubleshooting & Protocols (The "How")

Scenario A: Preparation of a Stable Stock Solution

Issue: "I see particles floating in my DMSO stock." Root Cause: The commercial solid is likely a dehydrated boroxine lattice. Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol (reacts to form ethyl esters).

  • Concentration: Aim for 10 mM to 20 mM . Do not attempt >50 mM.

  • Sonication: Sonicate at 30-40°C for 10 minutes. Heat is often required to break the boroxine lattice.

  • Verification: The solution must be crystal clear. If hazy, add 1% v/v water to the DMSO stock. Why? Trace water catalyzes the hydrolysis of the boroxine to the more soluble monomer within the DMSO stock.

Scenario B: Dilution for Biological Assays (The "Crash Out")

Issue: "It precipitates immediately when I add the stock to my cell culture media." Root Cause: The "Solvent Shock." The hydrophobic trimer crashes out faster than it hydrolyzes. Protocol:

  • Prepare an Intermediate Dilution:

    • Do not pipette DMSO stock directly into 10 mL of media.

    • Pipette stock into a small volume of PBS + 10% Glycerol or PBS + 0.5% Tween-80 .[1]

  • Stepwise Addition:

    • Add the buffer to the DMSO, not DMSO to the buffer.

    • Vortex rapidly during addition.

  • The "Mannitol Rescue" (Gold Standard):

    • Boronic acids form stable, soluble esters with 1,2-diols.

    • Add Mannitol (10-50 mM) to your assay buffer.[1]

    • Mechanism:[2] Mannitol transesterifies with the boronic acid, preventing boroxine formation and increasing solubility [1].

Scenario C: Chemical Synthesis / Coupling Reactions

Issue: "Low yields in Suzuki coupling." Root Cause: Protodeboronation or poor solubility of the boroxine form. Protocol:

  • Base Selection: Use inorganic bases (e.g.,

    
    , 
    
    
    
    ) to ensure the formation of the reactive boronate species.
  • Solvent: Use a mixture of Toluene/Water or Dioxane/Water (4:1). The water is strictly necessary to hydrolyze the boroxine.

Part 4: Data Summary & Compatibility

ParameterValue / RecommendationNotes
MW 305.16 g/mol
LogP (Predicted) ~1.62Moderately Lipophilic
pKa (Boronic Acid) ~8.8Ionizes to anion at pH > 9
pKa (Sulfonamide) ~10.5Remains neutral at phys.[1] pH
Best Solvent DMSO, DMA, DMFAnhydrous preferred for storage
Incompatible Alcohols (MeOH, EtOH)Forms boronic esters (artifacts)
Stabilizer D-Mannitol, PinacolTraps monomer, prevents trimerization
Max Aqueous Conc. < 100 µMWithout additives/carrier

Part 5: Decision Tree for Troubleshooting

Troubleshooting Start Start: Compound Precipitates CheckSolvent Is Stock Solvent DMSO/DMA? Start->CheckSolvent CheckClear Is Stock Clear? CheckSolvent->CheckClear Yes HeatStock Heat/Sonicate Stock (40°C) CheckSolvent->HeatStock No (Switch Solvent) CheckClear->HeatStock No CheckMedia Target Media pH? CheckClear->CheckMedia Yes AddMannitol Add 50mM Mannitol to Media (Stabilizes Monomer) CheckMedia->AddMannitol pH 7.4 (Cell Assay) ChangeBase Adjust pH to > 8.5 (Form Boronate Anion) CheckMedia->ChangeBase pH Flexible (Chem Assay) UseCarrier Use 0.5% Tween-80 or Cyclodextrin AddMannitol->UseCarrier Still Precipitates?

Figure 2: Step-by-step decision support for resolving precipitation issues.[1]

References

  • Yang, W., Gao, X., & Wang, B. (2003).[2] Boronic acid compounds as potential pharmaceutical agents.[2] Medicinal Research Reviews, 23(3), 346–368.[2] Link[1]

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] (General reference for Boroxine-Acid equilibrium thermodynamics).

  • Plamondon, L., et al. (2004).[2] Formulation of Boronic Acid Compounds. U.S. Patent 6,699,835.[2] (Describes the mannitol strategy for Bortezomib/Velcade). Link

  • Adamczyk-Woźniak, A., et al. (2011). Thermodynamics of Boroxine Formation. Journal of Physical Chemistry A, 115(26), 7785-7793. Link[1]

Sources

Technical Support Center: Optimizing Suzuki Coupling with N-Benzyl-3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide addresses the specific challenges associated with N-Benzyl-3-borono-4-methylbenzenesulfonamide . Successful coupling of this substrate requires navigating a "kinetic trap" created by its structural features.

The Substrate Challenge: The "Perfect Storm"

You are fighting two opposing forces:

  • Steric Hindrance (The Brake): The methyl group at the C4 position is ortho to the boronic acid at C3. This steric clash significantly retards the transmetallation step of the catalytic cycle.

  • Electronic Lability (The Accelerator for Decomposition): The sulfonamide group at C1 is a strong electron-withdrawing group (EWG). Electron-deficient aryl boronic acids are highly prone to protodeboronation (hydrolysis of the C-B bond) under basic conditions.[1]

The Consequence: If the catalyst is not active enough to force transmetallation quickly, the boronic acid will decompose (protodeboronate) before it can couple, leading to low yields and high recovery of the deboronated byproduct (N-benzyl-4-methylbenzenesulfonamide).

The Solution: Catalyst & Reaction Engineering

To win this race, we must accelerate the cross-coupling cycle to outcompete the decomposition pathway.

Module A: The Catalyst System (The Engine)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient here. They lack the bulk to facilitate reductive elimination in hindered systems and the electron-richness to speed up oxidative addition.

Recommendation: Use Buchwald Precatalysts (Generation 2 or 3) with dialkylbiaryl phosphine ligands.

ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally stable and creates a "pocket" that facilitates the coupling of ortho-substituted rings. XPhos is an alternative if the coupling partner is a chloride.
Precatalyst SPhos Pd G2 Ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature. Avoids the induction period associated with Pd(OAc)₂ + Ligand mixing.
Loading 2.0 - 5.0 mol% Higher loading is required to compensate for potential coordination of the sulfonamide nitrogen to the palladium center.
Module B: Base & Solvent (The Environment)

We must minimize the concentration of the "ate" complex (boronate anion) which is the species that undergoes protodeboronation, while maintaining enough basicity for the reaction.

ParameterRecommendationTechnical Rationale
Base K₃PO₄ (2.0 - 3.0 equiv) Anhydrous Tribasic Potassium Phosphate is milder than carbonates or alkoxides. It buffers the pH effectively, reducing the rate of protodeboronation.
Solvent Toluene/Water (10:1) or Dioxane/Water (10:1) A biphasic system is critical. The boronic acid remains largely in the organic phase, protecting it from the base in the aqueous phase, reacting only at the interface.
Temperature 80°C - 100°C High temperature is needed to overcome the steric barrier of the methyl group, but do not exceed 100°C to limit decomposition.

Visualizing the Kinetic Challenge

The diagram below illustrates the competition between the productive Catalytic Cycle and the destructive Protodeboronation pathway.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0)) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet Slow w/o Bulky Ligand RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Start BoronicAcid N-Benzyl-3-borono-4-methyl... (Substrate) Boronate Boronate 'Ate' Complex (Activated Species) BoronicAcid->Boronate + Base (OH-) Boronate->TransMet Productive Path Decomp Protodeboronation (Ar-H Byproduct) Boronate->Decomp Destructive Path (Accelerated by EWG)

Figure 1: The Kinetic Race. The red node (Transmetallation) is the bottleneck caused by the ortho-methyl group. If this step is too slow, the substrate diverts to the decomposition pathway.

Troubleshooting Guide (Q&A)

Q1: I see low conversion and the starting aryl halide remains, but the boronic acid is gone. What happened?

  • Diagnosis: This is classic Protodeboronation . The boronic acid decomposed before it could react.[1]

  • Fix:

    • Switch to SPhos Pd G2 .

    • Reduce water content (move to 20:1 solvent ratio).

    • Add the boronic acid portion-wise (e.g., 3 portions over 1 hour) to keep its instantaneous concentration low relative to the catalyst.

Q2: I observe the "Homocoupling" product of the boronic acid.

  • Diagnosis: Oxygen ingress. Aryl boronic acids homocouple via an oxidative mechanism involving Pd(II)-peroxo species.

  • Fix: Degas solvents thoroughly using the freeze-pump-thaw method or vigorous sparging with Argon for 20 minutes. Ensure the reaction vessel is backfilled with inert gas.

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning. The sulfonamide nitrogen (Ar-SO₂-NH-Bn) might be coordinating to the Pd, forming an inactive species.

  • Fix:

    • Increase catalyst loading to 5 mol%.

    • Ensure you are using 3.0 equivalents of base . The sulfonamide proton is acidic; incomplete deprotonation can lead to mixed species. Fully deprotonating it to the anion often prevents it from shutting down the cycle.

Q4: Can I use a different base? Carbonate isn't working.

  • Answer: Yes. If K₂CO₃ or Na₂CO₃ fails, switch to K₃PO₄ (Tribasic Potassium Phosphate). It is the "gold standard" for hindered Suzuki couplings. Avoid strong alkoxide bases (KOtBu), as they will instantly destroy your electron-deficient boronic acid.

Standardized Experimental Protocol

Reaction: Coupling of N-Benzyl-3-borono-4-methylbenzenesulfonamide (1.2 equiv) with Aryl Bromide (1.0 equiv).

  • Setup: Charge a reaction vial with a magnetic stir bar.

  • Reagents: Add:

    • Aryl Bromide (1.0 mmol)

    • N-Benzyl-3-borono-4-methylbenzenesulfonamide (1.2 mmol, 366 mg)

    • SPhos Pd G2 (0.02 mmol, 14.4 mg, 2 mol%)

    • K₃PO₄ (3.0 mmol, 636 mg, finely ground)

  • Solvent: Seal the vial. Evacuate and backfill with Argon (x3). Inject Toluene (4.0 mL) and Degassed Water (0.4 mL).

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

  • Monitoring: Check by HPLC/UPLC at 2 hours.

    • Note: If the boronic acid is consumed but bromide remains, add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes quickly.

Troubleshooting Start Reaction Analysis (HPLC/LCMS) Q1 Is Product Forming? Start->Q1 Q2 Is Boronic Acid Remaining? Q1->Q2 No/Low Yield Q3 Is Aryl Halide Remaining? Q2->Q3 No (Consumed) Slow Issue: Catalyst Death Fix: Increase Loading, Check O2 Q2->Slow Yes Proto Issue: Protodeboronation Fix: SPhos, Less Water, Lower Temp Q3->Proto Yes Homo Issue: Side Reactions (Homocoupling) Fix: Degas Solvents Q3->Homo No (Both Consumed)

Figure 2: Diagnostic logic for reaction optimization.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 129(16), 5096–5106.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054.

Sources

Technical Support Center: N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & Its Behavior

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a specialized arylboronic acid building block. Its structural core—a sulfonamide scaffold with an ortho-methyl group relative to the boronic acid—presents unique reactivity challenges.

In experimental applications, particularly Suzuki-Miyaura cross-couplings, users frequently encounter three classes of "impurities":

  • Protodeboronated Byproduct: Irreversible loss of the boron moiety (

    
    ).
    
  • Boroxine Trimer: A reversible dehydration product often mistaken for a polymer or impurity.

  • Homocoupling Product: Oxidative dimerization (

    
    ).
    

This guide provides the mechanistic insight and protocols required to distinguish, prevent, and manage these side products.

Troubleshooting Guide: Diagnosing Side Products

Issue 1: The "Disappearing" Boron (Protodeboronation)

Symptom: LC-MS shows a major peak corresponding to the mass of the starting material minus the boronic acid group (


).
Mechanism:  The ortho-methyl group exerts steric strain on the 

hybridized boron center. Under basic conditions (standard for Suzuki couplings), the formation of a boronate "ate" complex increases steric crowding. To relieve this strain, the molecule undergoes protodeboronation, replacing the boron with a proton.[1]

Corrective Actions:

  • Switch Bases: Move from strong hydroxide/alkoxide bases (

    
    , 
    
    
    
    ) to milder, non-nucleophilic bases like Potassium Phosphate (
    
    
    )
    or Cesium Carbonate (
    
    
    )
    .
  • Reduce Water: While some water is needed for the catalytic cycle, excess water accelerates protodeboronation. Use a 95:5 organic:water ratio rather than 1:1.

  • Lower Temperature: High heat (>80°C) promotes C-B bond cleavage. Attempt the reaction at 50–60°C using a more active catalyst (see Reaction Optimization).

Issue 2: The "Ghost" Impurity (Boroxine Formation)

Symptom:


 NMR shows a second set of aromatic peaks slightly shifted from the main product. The sample appears as a waxy solid rather than a powder.
Mechanism:  Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is an equilibrium process driven by entropy and the removal of water (e.g., during vacuum drying).


Verification Protocol:
  • Do NOT purify. This is not a permanent impurity.

  • NMR Test: Add 2 drops of

    
     to your NMR tube (if using 
    
    
    
    or
    
    
    ). The water shifts the equilibrium back to the monomeric acid, causing the "impurity" peaks to collapse into the main product signals.
Issue 3: Homocoupling (Oxidative Dimerization)

Symptom: LC-MS shows a peak at


.
Mechanism:  In the presence of Oxygen (

), the Palladium catalyst can facilitate the coupling of two boronic acid molecules. Corrective Actions:
  • Degas Solvents: Sparge all solvents with Argon for at least 15 minutes before use.

  • Stoichiometry: Ensure the halide partner is in slight excess (1.1 equiv) to consume the boronic acid rapidly.

Visualizing the Pathways

The following diagram illustrates the competing pathways for N-Benzyl 3-borono-4-methylbenzenesulfonamide under catalytic conditions.

ReactionPathways Start Boronic Acid Substrate (Ar-B(OH)2) Ate Boronate 'Ate' Complex (Ar-B(OH)3)- Start->Ate + Base (OH-) Boroxine Boroxine Trimer (ArBO)3 *Reversible* Start->Boroxine - H2O (Vacuum/Heat) Homo Homocoupling (Ar-Ar) Start->Homo O2 / Pd Pd_Cycle Pd(II) Transmetalation Ate->Pd_Cycle Pd(II)-R Proto Protodeboronation (Ar-H) *Irreversible Loss* Ate->Proto H2O / Heat (Steric Relief) Product Desired Cross-Coupling (Ar-R) Pd_Cycle->Product Reductive Elim. Boroxine->Start + H2O

Caption: Competing reaction pathways. Green paths indicate the desired Suzuki cycle; red paths indicate irreversible side reactions; gray paths indicate reversible equilibrium.

Optimized Experimental Protocols

Protocol A: Suzuki Coupling for Sterically Hindered Boronic Acids

Use this protocol to minimize protodeboronation of the ortho-methyl substituted core.

Reagents:

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv) or XPhos Pd G2  (0.02 equiv)
    
    • Why? XPhos is bulky and electron-rich, accelerating the difficult transmetalation step caused by the ortho-methyl group [1].

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with the solid reagents (Boronic acid, Aryl halide, Base). Cap with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Prep: Sparge 1,4-Dioxane and water separately with Argon for 20 mins.

  • Addition: Add the degassed solvents via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Pd catalyst (if solid) under a positive stream of Argon, or add as a stock solution.

  • Reaction: Heat to 60°C . Monitor by LC-MS at 2 hours.

    • Note: Do not exceed 80°C unless conversion is <10% after 4 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
Protocol B: Converting Boroxine to Monomer for Analysis

Use this if your NMR integration is messy due to trimerization.

  • Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6 .

  • Acquire a standard ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     NMR.
    
  • If peaks are broad or split: Add 10

    
    L of 
    
    
    
    (or standard water) directly to the tube.
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum. The peaks should sharpen and simplify to the monomeric form [2].

Quantitative Data: Stability Profile

The following table summarizes the stability of the 3-borono-4-methyl motif under common conditions.

ConditionStabilityMajor Side ProductRecommendation
Solid State (RT) HighBoroxine (slow)Store at 4°C, sealed under Argon.
Water (Neutral) ModerateBoroxine (equilibrium)Use fresh solutions.
0.1 M NaOH (aq) Low Protodeboronated (Ar-H)Avoid strong aqueous bases.
0.1 M HCl (aq) ModerateNone (Sulfonamide stable)Acidic workups are generally safe.
Acetone/Alcohol ModerateBoronate EstersAvoid alcohols if precise mass is needed.

FAQ: Common User Questions

Q: My product is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. The boroxine/boronic acid mixture often depresses the melting point, resulting in a sticky oil or foam. Attempt to recrystallize from a mixture of EtOAc/Hexanes, or simply proceed to the next step if the purity by LC-MS is acceptable.

Q: Can I use the pinacol ester instead? A: Yes, and it is highly recommended. Converting the boronic acid to a pinacol boronate (BPin) protects the boron from protodeboronation and eliminates boroxine formation.

  • Conversion: React the boronic acid with pinacol (1.1 equiv) and

    
     in 
    
    
    
    at room temperature for 2 hours.

Q: The sulfonamide NH proton is missing in my NMR. A: This is common in deuterated methanol (


) or wet DMSO due to rapid proton exchange. This does not indicate decomposition. Run the NMR in dry 

or

to see the sulfonamide proton (typically

7.5–8.0 ppm).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: Acid–Base Properties and Mechanistic Insights. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

Sources

Preventing deboronation of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl 3-borono-4-methylbenzenesulfonamide

Introduction: Understanding the Stability of N-Benzyl 3-borono-4-methylbenzenesulfonamide

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a versatile organoboron compound with significant potential in medicinal chemistry and organic synthesis, particularly as an intermediate in cross-coupling reactions like the Suzuki-Miyaura coupling. The utility of this and other arylboronic acids is fundamentally dependent on the integrity of the carbon-boron (C-B) bond. However, this bond is susceptible to cleavage through processes collectively known as deboronation, leading to loss of the desired starting material, formation of impurities, and compromised experimental outcomes.

This guide provides in-depth technical support for researchers encountering stability issues with N-Benzyl 3-borono-4-methylbenzenesulfonamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to help you diagnose, prevent, and mitigate deboronation in your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What is deboronation, and why is it a critical issue for my experiments?

Answer: Deboronation is a chemical reaction that cleaves the carbon-boron bond in your compound, replacing the boronic acid group [-B(OH)₂] with a hydrogen atom.[1] This process converts your starting material, N-Benzyl 3-borono-4-methylbenzenesulfonamide, into the inactive byproduct, N-Benzyl-4-methylbenzenesulfonamide.

This is a critical issue for several reasons:

  • Loss of Reactivity: The boronic acid moiety is the reactive functional group for key applications like Suzuki-Miyaura coupling. Its removal renders the molecule inert in these reactions, leading to significantly lower or no product yield.

  • Inaccurate Quantification: If deboronation occurs during storage or sample preparation, the calculated concentration of your active compound will be incorrect, affecting dosimetry in biological assays or stoichiometry in chemical reactions.

  • Complicated Purification: The deboronated byproduct introduces an impurity that can be difficult to separate from the desired product, complicating downstream purification and analysis.

There are two primary pathways through which deboronation occurs: Protodeboronation and Oxidative Deboronation .

Q2: What are the main mechanisms of deboronation I should be aware of?

Answer: Understanding the two main degradation pathways is crucial for effective troubleshooting.

  • Protodeboronation (Hydrolytic Cleavage): This is the most common degradation pathway for arylboronic acids. It involves the protonolysis of the C-B bond, where a proton source (most commonly water, but also acids or alcohols) replaces the boronic acid group.[1][2] The reaction is essentially Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[2] The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on factors like pH, temperature, and the electronic properties of the aryl group.[1] Both acid-promoted and base-catalyzed mechanisms have been described.[3][4]

  • Oxidative Deboronation: This pathway involves the oxidation of the C-B bond, which converts the boronic acid into a hydroxyl group (a phenol) and boric acid.[5] This process is often initiated by reactive oxygen species (ROS) like hydrogen peroxide or superoxide anions, but can also occur with molecular oxygen, especially in the presence of certain metal catalysts.[6][7] Unlike protodeboronation, which is often reversible under certain conditions, the oxidation of boronic acids to alcohols is typically irreversible.[5]

DeboronationPathways cluster_proto Protodeboronation cluster_ox Oxidative Deboronation parent N-Benzyl 3-borono-4- methylbenzenesulfonamide proto_product N-Benzyl-4-methylbenzenesulfonamide (Ar-H) parent->proto_product H₂O, H⁺/OH⁻ ox_product N-Benzyl 3-hydroxy-4- methylbenzenesulfonamide (Ar-OH) parent->ox_product [O] proto_factors Key Factors: - Aqueous Solvents - Acidic or Basic pH - Elevated Temperature proto_product->proto_factors ox_factors Key Factors: - Reactive Oxygen Species (ROS) - Air (O₂) Exposure - Metal Contaminants ox_product->ox_factors TroubleshootingWorkflow start Low Yield or Impurity in Suzuki Coupling q1 Is the deboronated byproduct (Ar-H) observed in the crude mixture? start->q1 sol1 High likelihood of protodeboronation. Implement mitigation strategies. q1->sol1 Yes q2 Deborononation is less likely. Investigate other parameters. q1->q2 No strat1 Use Anhydrous Conditions: Employ anhydrous solvents (e.g., Toluene, Dioxane) and a non-hydroxide base (e.g., K₃PO₄, KF). sol1->strat1 Strategies strat2 Protect the Boronic Acid: Convert to a more stable boronate ester (e.g., pinacol ester) before the reaction. sol1->strat2 strat3 Modify Reaction Kinetics: Use 'slow-release' techniques or catalyst systems that favor transmetalation over protodeboronation. sol1->strat3 other1 Catalyst activity Ligand choice Reaction temperature/time q2->other1 Check... other2 Purity of other reagents (e.g., aryl halide) q2->other2

Fig. 2: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Mitigation Strategies:

  • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly increase its shelf life and stability under basic cross-coupling conditions. [2]Pinacol esters generally exhibit enhanced stability compared to the free acid. [2][8]2. Optimize Reaction Conditions: Use milder bases (e.g., K₃PO₄) and anhydrous solvents where possible. Minimizing the amount of water can significantly suppress the protodeboronation side reaction.

  • Use a "Slow-Release" Strategy: Employing a protected form of the boronic acid that slowly hydrolyzes in situ to the active species can keep the instantaneous concentration of the unstable boronic acid low, favoring the desired coupling reaction.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to minimize degradation during the preparation of stock solutions for assays.

Materials:

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide (solid)

  • Anhydrous, HPLC-grade DMSO or DMF

  • Inert gas (Argon or Nitrogen)

  • Low-volume amber glass vials with PTFE-lined caps

Procedure:

  • Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh the required amount of solid in a low-humidity environment.

  • Transfer the solid to a clean, dry amber vial.

  • Using a syringe, add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial and vortex gently until the solid is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-20 seconds.

  • Seal the vial tightly. For extra protection, wrap the cap with Parafilm®.

  • Storage: Store the stock solution at -20°C or -80°C. Do not store stock solutions in a frost-free freezer, as temperature cycling can promote degradation.

  • Use: When using the stock, allow the vial to warm to room temperature before opening. Prepare working dilutions immediately before use and discard any unused aqueous dilutions. Avoid repeated freeze-thaw cycles of the primary stock solution by preparing smaller single-use aliquots.

Protocol 2: Rapid Assessment of Compound Stability in an Aqueous Buffer

This protocol provides a quick method to determine if the compound is stable under your specific experimental conditions.

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol 1.

  • Prepare your aqueous experimental buffer (e.g., 50 mM PBS, pH 7.4).

  • Time Zero (T=0) Sample: Add the appropriate volume of the DMSO stock to a sample of your buffer to achieve the final working concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a 100 µM final concentration). Immediately quench the reaction by adding an equal volume of acetonitrile (ACN) and vortex. This is your T=0 reference sample.

  • Incubation: Incubate the remaining buffered solution under your exact experimental conditions (e.g., 37°C for 2 hours).

  • Time Final (T=X) Sample: At the end of the incubation period, take an aliquot and quench it with an equal volume of ACN, just as in step 3.

  • Analysis: Analyze both the T=0 and T=X samples by HPLC-UV or LC-MS.

  • Interpretation: Calculate the percentage of the parent compound remaining at T=X relative to T=0. A significant decrease (>10%) indicates instability and suggests that mitigation strategies are required.

References

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Boronic Acid : Oxidative Deboronation. YouTube. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • of the mechanisms of oxidative deboronation of boronate-based molecular... ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH National Center for Biotechnology Information. [Link]

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Wiley Online Library. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Center for Biotechnology Information. [Link]

  • Thermodynamic Stability of Boron: The Role of Defects and Zero Point Motion. ACS Publications. [Link]

  • (PDF) Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]

  • (PDF) Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. ResearchGate. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • What are the storage conditions for Boric acid - 10B? Yuanli Bio. [Link]

  • Effect of temperature on boric acid dissociation as function of pH. ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ScienceDirect. [Link]

  • Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. protocols.io. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH National Center for Biotechnology Information. [Link]

  • In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry. MDPI. [Link]

  • Borate handling and storage. U.S. Borax. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Analytical Determination of Boron in Irrigation Water Using Azomethine-H: Spectrophotometry. IOSR Journal. [Link]

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide. GlobalChemMall. [Link]

  • Boron Determination-A Review of Analytical Methods. Scribd. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • N-BENZYL-4-METHYL-BENZENESULFONAMIDE. ChemBK. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ConnectSci. [Link]

  • N-benzyl-3-bromo-N-methylbenzenesulfonamide. PubChem. [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. NIH National Center for Biotechnology Information. [Link]

Sources

N-Benzyl 3-borono-4-methylbenzenesulfonamide assay interference problems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assay Interference & Troubleshooting Guide

Executive Summary: The "Dual-Threat" Probe

N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6) is a valuable chemical probe, often used in fragment-based drug discovery (FBDD) or as a reversible covalent inhibitor targeting serine proteases or beta-lactamases. However, its structure contains two distinct moieties—an aryl boronic acid and a hydrophobic sulfonamide —that notoriously generate false positives and negatives in biochemical assays.

This guide addresses the three primary mechanisms of interference associated with this molecule:

  • Covalent Sequestration of Reagents: The boronic acid group reversibly binds cis-diols present in cofactors (NADH, NADPH, ATP) and buffers (Tris).

  • Redox Reactivity: The boronic acid is susceptible to oxidative deboronation by hydrogen peroxide (H₂O₂), interfering with peroxidase-coupled assays.

  • Colloidal Aggregation: The benzyl-sulfonamide scaffold promotes the formation of promiscuous colloidal aggregates that sequester enzymes.

Troubleshooting Guide (Q&A)

Category 1: Buffer & Cofactor Incompatibility

Q: My IC₅₀ shifts by >10-fold when I switch from Phosphate buffer to Tris buffer. Why?

A: This is a classic "Buffer Trap." The boronic acid moiety acts as a Lewis acid and reversibly forms cyclic esters with 1,2- and 1,3-diols. Tris (tris(hydroxymethyl)aminomethane) contains three hydroxyl groups capable of complexing with the boronic acid.

  • Mechanism: In Tris buffer, a significant fraction of your compound is sequestered in a Boronate-Tris complex, reducing the free concentration available to bind your target. This shifts the apparent IC₅₀ to higher values (lower potency).

  • Solution: Switch to non-diol buffers like Phosphate (PBS) or HEPES . If Tris is mandatory, you must determine the

    
     in the presence of Tris, but be aware that the effective concentration is lower than the nominal concentration.
    

Q: I see inhibition in my LDH-coupled assay, but not in a direct binding assay. Is this real?

A: Likely a false positive caused by Cofactor Depletion . Coupled assays often use NADH or NADPH to read out activity. The ribose ring in these nucleotides contains a cis-diol moiety (2',3'-hydroxyls) that binds boronic acids with high affinity (


 often in the µM range).
  • Mechanism: Your compound is not inhibiting the enzyme; it is complexing with the NADH cofactor. This lowers the available NADH concentration, slowing the coupled reaction rate and mimicking enzymatic inhibition.

  • Validation: Run a "Cofactor Titration" control. If increasing the NADH concentration shifts the IC₅₀ linearly, the compound is binding the cofactor, not the enzyme.

Category 2: Redox & HRP Interference

Q: My ELISA signal disappears when I add this compound, even without the target protein. Why?

A: You are witnessing Oxidative Deboronation . ELISAs typically use Horseradish Peroxidase (HRP), which requires Hydrogen Peroxide (H₂O₂) as a substrate. Aryl boronic acids react rapidly and stoichiometrically with H₂O₂ to form a phenol and boric acid.

  • Mechanism: The compound consumes the H₂O₂ substrate required by HRP. Without H₂O₂, HRP cannot oxidize the TMB/fluorogenic substrate, leading to a loss of signal that looks like potent inhibition.

  • Solution: Avoid HRP-based readouts. Use Alkaline Phosphatase (AP) or direct fluorescence polarization (FP) assays which do not rely on reactive oxygen species (ROS).

Category 3: Solubility & Aggregation

Q: The dose-response curve is incredibly steep (Hill Slope > 2.0). Is this cooperativity?

A: It is almost certainly Colloidal Aggregation . The N-benzyl sulfonamide core is hydrophobic. At concentrations >1–10 µM, these molecules can self-assemble into 100–400 nm colloidal particles.

  • Mechanism: These colloids adsorb proteins non-specifically on their surface, causing partial denaturation or physical sequestration.[1][2] This results in "promiscuous" inhibition that is time-dependent and sensitive to enzyme concentration.

  • Diagnostic: A Hill slope significantly greater than 1.0 (e.g., 3.0 or 4.0) is the hallmark of this artifact.

  • Immediate Fix: Add a non-ionic detergent. (See Protocol A below).

Experimental Validation Protocols

Protocol A: Detergent Sensitivity Test (The "Triton Test")

Purpose: To confirm if inhibition is due to colloidal aggregation.

  • Prepare two assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (or Tween-20).

  • Run the IC₅₀ curve for N-Benzyl 3-borono-4-methylbenzenesulfonamide in both buffers side-by-side.

  • Analysis:

    • Aggregation: If the IC₅₀ increases significantly (e.g., from 1 µM to >50 µM) or inhibition disappears in Buffer B, the original activity was an aggregation artifact. Detergents disrupt colloids.

    • True Binding: If the IC₅₀ remains stable, the interaction is specific (1:1 binding).

Protocol B: The "Diol Rescue" Experiment

Purpose: To confirm if inhibition is driven by boronic acid reactivity rather than specific scaffold binding.

  • Concept: Introduce a "decoy" diol that competes for the boronic acid but does not interact with the protein target.

  • Reagent: Sorbitol or Fructose (high affinity for boronic acids).

  • Procedure:

    • Measure enzyme activity with the compound at its IC₈₀ concentration.

    • Spike the well with 50 mM Sorbitol .

  • Analysis:

    • If activity is restored (rescued), the compound's boronic acid group was responsible for the inhibition (likely via non-specific covalent binding to an active site serine or surface residue).

    • Note: This confirms the mechanism is boron-dependent, but does not rule out it being a "nuisance" covalent binder.

Visualizing the Interference Landscape

Figure 1: Mechanisms of Assay Interference

Caption: Pathways by which N-Benzyl 3-borono-4-methylbenzenesulfonamide generates false data. (A) Diol complexation with reagents. (B) H2O2 consumption in redox assays. (C) Colloidal sequestration of enzymes.

InterferenceMap cluster_0 Chemical Reactivity cluster_1 Physical Properties Compound N-Benzyl 3-borono- 4-methylbenzenesulfonamide Diol Cis-Diols (NADH, Tris, ATP) Compound->Diol Reversible Covalent Bond H2O2 Hydrogen Peroxide (H2O2) Compound->H2O2 Oxidation SelfAssoc Hydrophobic Self-Association Compound->SelfAssoc >10 µM Complex Boronate Ester (Inactive/Sequestered) Diol->Complex Reduces Free Compound Phenol Phenol Product (Substrate Depletion) H2O2->Phenol Consumes Signal (False Positive) Colloid Colloidal Aggregate (100-400nm) SelfAssoc->Colloid Enzyme Target Enzyme Colloid->Enzyme Sequestration Inhib Non-Specific Inhibition Enzyme->Inhib

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step workflow to validate hits and rule out artifacts for boronic acid sulfonamides.

DecisionTree Start Start: Observed Inhibition CheckHill Check Hill Slope Is it > 2.0? Start->CheckHill AddDetergent Add 0.01% Triton X-100 Does IC50 increase? CheckHill->AddDetergent Yes CheckAssayType Is Assay Redox/HRP based? CheckHill->CheckAssayType No (<1.5) AddDetergent->CheckAssayType No (Activity stable) ArtifactAgg Artifact: Colloidal Aggregation AddDetergent->ArtifactAgg Yes (Activity lost) CheckBuffer Is Buffer Tris or contain Nucleotides? CheckAssayType->CheckBuffer No (Binding/Hydrolysis) ArtifactRedox Artifact: H2O2 Depletion CheckAssayType->ArtifactRedox Yes (HRP/Oxidase) ArtifactDiol Artifact: Buffer/Cofactor Binding CheckBuffer->ArtifactDiol Yes (Tris/NADH) Valid Likely Valid Hit (Proceed to SPR/NMR) CheckBuffer->Valid No (PBS/HEPES)

References

  • Boronic Acid-Diol Complexation

    • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Tris Buffer Interference

    • Bhattacharya, S., et al. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid.[3] Bioorganic & Medicinal Chemistry Letters, 29(9), 1124-1128. Link

  • Colloidal Aggregation (PAINS)

    • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

  • H2O2/Boronate Oxidation

    • Lippert, A. R., et al. (2011). Boronate oxidation as a bioorthogonal reaction approach for studying the chemistry of hydrogen peroxide in living systems. Accounts of Chemical Research, 44(9), 793-804. Link

  • NADH Interference

    • Burnett, J. C., et al. (2011). The impact of boronic acid-NADH interactions on the development of boronic acid-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3664-3668. Link

Sources

Scaling up the synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Current Status: Online 🟢 Ticket ID: #SC-N-BNZ-3B-4M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

Welcome to the technical support hub for the scale-up of N-Benzyl 3-borono-4-methylbenzenesulfonamide . This guide addresses the transition from milligram-scale discovery to gram/kilogram-scale process chemistry.

Critical Regioselectivity Note: Direct lithiation of N-benzyl-4-methylbenzenesulfonamide typically results in deprotonation ortho to the sulfonyl group (position 2), not the desired position 3 (ortho to the methyl). Therefore, this protocol strictly mandates starting with 3-bromo-4-methylbenzenesulfonyl chloride to guarantee regiochemical integrity.

The Scalable Route (Miyaura Protocol):

  • Sulfonylation: 3-Bromo-4-methylbenzenesulfonyl chloride + Benzylamine.

  • Miyaura Borylation: Pd-catalyzed conversion of Ar-Br to Ar-B(Pin).

  • Hydrolysis & Isolation: Conversion of Pinacol ester to free Boronic Acid.

Module 1: Sulfonamide Formation (The Scaffold)

Objective: Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide. Key Challenge: Exotherm control and HCl management.

Protocol Specifications
ParameterSpecificationRationale
Solvent DCM or THF (Anhydrous)DCM offers easy workup; THF is better if the next step is one-pot.
Base Triethylamine (Et₃N) or DIPEA (2.2 equiv)Scavenges HCl. Inorganic bases (Na₂CO₃) require biphasic conditions (Schotten-Baumann), which can be slower on scale.
Temperature 0 °C to RTControls the highly exothermic sulfonylation.
Stoichiometry Sulfonyl Chloride (1.0 eq) : Amine (1.05 eq)Slight excess of amine ensures complete consumption of the electrophile.
Troubleshooting & FAQs

Q: The reaction mixture turned into a solid slurry immediately. Is this normal? A: Yes. This is the formation of Triethylamine Hydrochloride (Et₃N·HCl) salt.

  • Fix: Ensure efficient mechanical stirring (overhead stirrer recommended >50g scale). Do not add solvent excessively; the salt will be washed away during aqueous workup.

Q: I see a "dimer" impurity by LC-MS. What is it? A: This is likely the N,N-bis(sulfonyl)imide, formed if the sulfonamide product reacts with another equivalent of sulfonyl chloride.

  • Prevention:[1] This happens if the reaction is too hot or base-deficient. Maintain 0 °C during addition and ensure the amine is added to the chloride (or vice versa) slowly to avoid local excesses of the electrophile.

Module 2: Borylation (The Critical Step)

Objective: Conversion of Ar-Br to Ar-B(OH)₂ via Ar-B(Pin). Method: Pd-Catalyzed Miyaura Borylation. Why not Lithiation? While Lithium-Halogen exchange (n-BuLi/-78°C) works, it is hazardous on scale and requires protecting the acidic sulfonamide N-H proton (consuming 2 equiv of BuLi). The Miyaura method is chemoselective and robust.

Visual Workflow (DOT Diagram)

G Start Bromo-Sulfonamide (Precursor) Inter Boronate Ester (Ar-BPin) Start->Inter 80-100°C, Dioxane Inert Atm Reagents B2Pin2 + KOAc Pd(dppf)Cl2 Reagents->Inter Final Target Boronic Acid (Ar-B(OH)2) Inter->Final Oxidative Cleavage (Crucial for Scale) Hydrolysis NaIO4 / HCl or Acidic Hydrolysis

Caption: Figure 1. Robust scale-up workflow utilizing Miyaura Borylation followed by oxidative hydrolysis.

Protocol Specifications
ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, air-stable precatalyst.
Boron Source Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)Standard reagent for introducing boron.
Base Potassium Acetate (KOAc) (3.0 equiv)Weak base is critical. Strong bases (hydroxide/carbonate) promote competitive protodehalogenation.
Solvent 1,4-Dioxane or DMSOHigh boiling point required (reaction typically runs at 80-100°C).
Troubleshooting & FAQs

Q: The reaction stalled at 60% conversion. Should I add more catalyst? A: Stop. Do not add more catalyst yet.

  • Diagnosis: Oxygen poisoning is the #1 cause. Did you sparge the solvent with N₂/Ar for at least 30 minutes?

  • Fix: If O₂ is excluded and it still stalls, the aryl bromide might be subliming onto the flask neck (common in headspace). Wash the walls down with degassed solvent.

Q: I see a "reduced" byproduct (Ar-H) instead of the BPin ester. A: This is Protodehalogenation .

  • Cause: Temperature too high or base too strong.

  • Fix: Ensure you are using anhydrous KOAc. Switch to a milder temperature (80°C instead of 100°C) and ensure the solvent is strictly anhydrous.

Module 3: Workup & Isolation (The "Sticky" Part)

Objective: Hydrolysis of the Pinacol Ester and isolation of the free acid. Critical Issue: Boronic acids are amphiphilic and often form anhydrides (boroxines).

Step-by-Step Hydrolysis Guide
  • Oxidative Cleavage (Recommended for Speed):

    • Suspend the crude Ar-BPin in Acetone/Water (1:1).

    • Add Sodium Periodate (NaIO₄) (2.5 equiv) and Ammonium Acetate (1.5 equiv).

    • Stir at RT for 12-24h.

    • Mechanism:[2][3][4][5][6][7][8][9] Periodate cleaves the pinacol diol, releasing the free boronic acid cleanly.

  • Purification (The pH Swing):

    • Step A (Basic Wash): Dissolve crude solid in 1M NaOH. The Boronic acid becomes a boronate salt (

      
      ) and dissolves in water. Impurities (organic non-acids) remain in the organic wash (DCM/EtOAc). Discard Organic Layer. 
      
    • Step B (Acidification): Carefully acidify the aqueous layer with 1M HCl to pH ~3.

    • Step C (Crystallization): The product should precipitate as a white solid. Filter and dry.

Troubleshooting & FAQs

Q: My NMR shows a mixture of Boronic Acid and something else (3 sets of peaks). A: You are likely seeing the Boroxine (Trimer) equilibrium.

  • Explanation:

    
    . This is reversible.
    
  • Fix: This is often acceptable. If you need the pure monomer for analysis, run the NMR in

    
     (converts all to boronate) or add a drop of 
    
    
    
    to the DMSO-d6 tube to shift the equilibrium to the acid.

Q: The product is oiling out during acidification. A: This is common with N-benzyl groups.

  • Fix: Seed the aqueous solution with a crystal of the product if available. Alternatively, extract the oiled product into EtOAc, dry, and triturate with Hexanes/Heptane to induce crystallization.

Decision Tree: Process Troubleshooting

Troubleshooting Issue Problem Detected Type Identify Stage Issue->Type Sulfonamide Stage 1: Sulfonamide Type->Sulfonamide Borylation Stage 2: Borylation Type->Borylation Exotherm Issue: Uncontrolled Exotherm Sulfonamide->Exotherm LowYield Issue: Low Yield/Black Metal Borylation->LowYield Sol1 Slow addition of amine Dilute reaction (10V -> 20V) Exotherm->Sol1 Sol2 Check O2 removal (Sparge) Verify KOAc dryness LowYield->Sol2

Caption: Figure 2. Rapid diagnostic tree for common scale-up failures.

References

  • Miyaura Borylation (General Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Oxidative Hydrolysis of Pinacol Esters: Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007).[10] One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes.[10][11] Organic Letters, 9(5), 757-760. Link

  • Boronic Acid Purification (pH Swing): Hall, D. G. (Ed.).[1][4][12] (2011).[4] Boronic acids: preparation and applications in organic synthesis, medicine and materials. Wiley-VCH. (See Chapter 1 for isolation techniques). Link

  • Sulfonamide Synthesis Review: De Luca, L., & Giacomelli, G. (2008).[2] An easy and convenient synthesis of sulfonamides. The Journal of Organic Chemistry. (General reference for Schotten-Baumann conditions).

Disclaimer: This guide is intended for qualified personnel. Always consult Safety Data Sheets (SDS) for 3-bromo-4-methylbenzenesulfonyl chloride and Benzylamine before handling.

Sources

Refinement of N-Benzyl 3-borono-4-methylbenzenesulfonamide NMR assignment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Benzyl 3-borono-4-methylbenzenesulfonamide

Case ID: NMR-B-SULF-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Characterizing N-Benzyl 3-borono-4-methylbenzenesulfonamide presents a unique "perfect storm" of NMR challenges. You are dealing with a molecule containing three distinct dynamic centers: the quadrupolar boron nucleus , the exchangeable sulfonamide proton , and the equilibrium-prone boronic acid moiety .

This guide moves beyond standard assignment to address the specific artifacts—often mistaken for impurities—that arise from these features.

Module 1: The Boronic Acid Conundrum (1H NMR)

User Complaint: "My spectrum looks impure. I see multiple sets of aromatic peaks, or my integration values are non-stoichiometric."

The Mechanism: Boroxine Equilibrium

Boronic acids are not static in solution. They exist in a dynamic equilibrium with their cyclic anhydride trimer (boroxine). This process is water-mediated and concentration-dependent.[1]

  • Slow Exchange: You see two distinct sets of peaks (monomer vs. trimer).

  • Fast Exchange: You see broad, averaged signals with shifting ppm values.[1]

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Missing B(OH)₂ protons Fast exchange with H₂O in solventUse anhydrous DMSO-d₆ . Avoid CDCl₃ (promotes dimerization/aggregation).
Extra Aromatic Peaks Boroxine (trimer) formationAdd 1 drop of D₂O . This shifts equilibrium to the monomer (but erases OH/NH signals).
Broad Benzyl CH₂ Intermediate exchange rate of NHCool sample to 278 K or dry solvent to slow exchange (resolves coupling).
Visualizing the Equilibrium

The following diagram illustrates the dynamic interconversion that confuses spectral integration.

BoroxineEquilibrium cluster_0 Monomer State (Desired) cluster_1 Trimer State (Artifact) Monomer Boronic Acid (R-B(OH)2) Boroxine Boroxine (Anhydride Trimer) Monomer->Boroxine - 3 H2O (Dehydration) Boroxine->Monomer + 3 H2O (Hydrolysis) Water 3 H2O Water->Monomer

Figure 1: The reversible dehydration of boronic acids to boroxines. In NMR, this often manifests as peak doubling or broadening.

Module 2: The "Invisible" Carbon (13C NMR)

User Complaint: "I have assigned all carbons except one. The carbon attached to Boron (C3) is missing from my 13C spectrum."

The Mechanism: Scalar Relaxation of the Second Kind

Boron has two NMR-active isotopes: ¹¹B (80%) and ¹⁰B (20%). Both are quadrupolar (spin > 1/2).

  • The electric field gradient at the boron nucleus causes rapid relaxation of the boron spin.

  • This rapid fluctuation acts as a relaxation sink for the attached carbon (C3).

  • Result: The C3 signal broadens extensively, often becoming indistinguishable from the baseline noise.

Refinement Strategy

Do not assume the synthesis failed. Validate the "missing" carbon using these steps:

  • HMBC Correlation (The Gold Standard):

    • Look for long-range correlations from H2 (the isolated aromatic proton) and H5 (ortho to methyl).

    • These protons will show cross-peaks to the "invisible" C3 frequency.

    • Note: You will see the cross-peak even if the 1D carbon peak is too broad to detect.

  • Low-Temperature 13C NMR:

    • Cooling the sample (e.g., to -20°C in CDCl₃ or +10°C in DMSO) can sometimes decouple the relaxation mechanism enough to sharpen the peak, though HMBC is more reliable.

Data Table: Expected Chemical Shifts

PositionAtom TypeExpected Shift (DMSO-d₆)Multiplicity / Notes
C3 C-B(OH)₂~135-145 ppm Broad/Invisible (Quadrupolar broadening)
C4 C-Me~140-145 ppmSharp quaternary signal
C1 C-SO₂~138-142 ppmSharp quaternary signal
Benzyl CH₂~46 ppmSinglet (or doublet if NH coupled)
Module 3: Structural Connectivity & Regiochemistry

User Complaint: "How do I confirm the Boron is at position 3 and Methyl at position 4, and not swapped?"

Logic: The Coupling Network

The substitution pattern (1,3,4-trisubstituted ring) creates a specific proton signature.

  • H2 (The Isolated Spin): Located between the Sulfonamide and Boronic acid.

    • Appearance: Narrow doublet (meta-coupling ~2Hz) or Singlet.

    • NOE: Should show NOE to the Benzyl-NH but NOT to the Methyl group.

  • H5 & H6 (The Ortho Pair):

    • H5: Adjacent to the Methyl group.[2] Shows strong NOE to the Methyl protons.

    • H6: Adjacent to the Sulfonamide.

Workflow: The 2D NMR Decision Tree

NMRWorkflow Start Start: Verify Regiochemistry NOE Run 1D NOE / ROESY Target: Methyl (2.3 ppm) Start->NOE Result1 NOE to Aromatic Doublet? NOE->Result1 Yes H5 Identified (Ortho to Methyl) Result1->Yes Strong Signal No Check Assignment (Is Methyl at C4?) Result1->No No Signal HMBC Run HMBC Yes->HMBC CheckC3 Check 'Invisible' C3 HMBC->CheckC3 Confirm H2 (Singlet) correlates to C3 & C1 (SO2) CheckC3->Confirm Cross-peaks found

Figure 2: Logic flow for confirming the 3-borono-4-methyl substitution pattern.

Appendix: Experimental Protocols
Protocol A: "Dry" NMR for OH/NH Observation

Use this to resolve the Benzyl-NH coupling and quantify Boronic OH.

  • Oven-dry the NMR tube at 110°C for 1 hour.

  • Use a fresh ampoule of DMSO-d₆ (99.9%) .

  • Add Activated 4Å Molecular Sieves (1-2 beads) directly to the tube if the solvent is aged.

  • Filter the solution through a cotton plug into the tube to remove sieve dust.

  • Acquire 1H NMR at 298 K.

    • Success Metric: The Benzyl CH₂ appears as a doublet (J ≈ 6 Hz) and the NH as a triplet .

Protocol B: ¹¹B NMR Validation

Use this to confirm the presence of Boronic Acid vs. Boronate Ester.

  • Use a quartz tube if available (borosilicate glass has a broad background boron signal, but is acceptable for qualitative work).

  • Reference: BF₃·OEt₂ (0 ppm).

  • Expected Shift:

    • Ar-B(OH)₂ (sp²): ~28-32 ppm (Broad).

    • Boronate Ester/Tetrahedral Boron (sp³): ~0-10 ppm .

References
  • Storey, R. (2011). The Boronic Acid-Boroxine Equilibrium in Solution. American Chemical Society.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Heteronuclear NMR).

  • Pellecchia, M., et al. (2008). NMR-based structural characterization of boronic acids. Journal of Biomolecular NMR.

  • Hansen, P. E. (1988). Isotope Effects in Nuclear Shielding. Progress in Nuclear Magnetic Resonance Spectroscopy. (Detailed discussion on Scalar Relaxation of the Second Kind).

Sources

N-Benzyl 3-borono-4-methylbenzenesulfonamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the accurate quality control (QC) and purity assessment of this versatile building block. The unique bifunctional nature of this molecule, containing both a sulfonamide and a boronic acid moiety, presents specific challenges in handling, analysis, and impurity profiling. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl 3-borono-4-methylbenzenesulfonamide and what are its primary applications?

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a synthetic organic compound featuring a toluenesulfonamide backbone substituted with a benzyl group and a boronic acid.[1] The N-benzylbenzenesulfonamide core is found in various biologically significant molecules, including inhibitors of enzymes like γ-secretase, which is relevant in Alzheimer's disease research.[2] The boronic acid group is a highly versatile functional handle, most famously used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This makes the compound a valuable intermediate for synthesizing complex molecules in drug discovery.

Q2: What are the primary stability concerns and common degradation pathways for this compound?

The main stability challenge arises from the boronic acid moiety. Two primary degradation pathways are of concern:

  • Dehydration to Boroxines: In the solid state or in non-aqueous solvents, three molecules of the boronic acid can reversibly dehydrate to form a six-membered cyclic anhydride called a boroxine. This is often the most common "impurity" observed and can complicate analysis, particularly by NMR and HPLC.

  • Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, moisture, and certain acidic or basic conditions, leading to the formation of N-benzyl-4-methylbenzenesulfonamide.[3]

Some boronic acids can also be susceptible to oxidation, though strategic molecular design can enhance stability.[4] Due to these instabilities, proper storage under dry, inert conditions at low temperatures is critical. For applications requiring exceptional stability, converting the boronic acid to a more robust surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate, can be considered.[5]

Q3: What are the most likely process-related impurities from its synthesis?

The synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide typically involves multiple steps, each introducing potential impurities.[2][6] Key impurities to monitor include:

  • Starting Materials: Unreacted 4-methylbenzenesulfonyl chloride, benzylamine, or precursors to the boronic acid functional group.

  • Intermediates: Incomplete reaction at any stage, such as the unbenzylated precursor, 3-borono-4-methylbenzenesulfonamide.

  • By-products: Compounds formed from side reactions, including the previously mentioned protodeboronation product, N-benzyl-4-methylbenzenesulfonamide.

A summary of potential impurities and recommended detection methods is provided in the table below.

Table 1: Potential Impurities and Recommended Analytical Methods

Impurity Name Potential Source Primary Detection Method Secondary Method
Boroxine (Trimer) Dehydration of Parent Cmpd. LC-MS, ¹H NMR HPLC (may co-elute or re-equilibrate)
N-benzyl-4-methylbenzenesulfonamide Protodeboronation HPLC-UV, LC-MS ¹H NMR
4-Methylbenzenesulfonyl chloride Starting Material HPLC-UV, LC-MS GC-MS (after derivatization)
Benzylamine Starting Material HPLC-UV (with derivatization) GC-MS

| Unbenzylated Intermediate | Incomplete Benzylation | HPLC-UV, LC-MS | ¹H NMR |

Analytical & Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Scenario 1: High-Performance Liquid Chromatography (HPLC)

Q: My HPLC-UV chromatogram shows a major peak, but also several significant secondary peaks. Is my sample impure?

A: Not necessarily. The presence of multiple peaks is a classic issue when analyzing boronic acids and can stem from on-column artifacts or genuine impurities. Here’s how to diagnose the issue:

  • Causality: The most common cause is the equilibrium between the boronic acid and its trimeric boroxine anhydride. In the HPLC mobile phase, this equilibrium can be dynamic. You might be observing separate peaks for the monomer and the boroxine, or on-column conversion between the two forms. Another possibility is on-column hydrolysis if your starting material was a boronate ester.[7]

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase is critical. Boronic acids are acidic (pKa ~8-10), and controlling their ionization state improves peak shape and resolution.[8] An acidic mobile phase (e.g., 0.1% formic or phosphoric acid) is generally recommended to suppress ionization and minimize silanol interactions, leading to sharper peaks.[8][9]

    • Column Choice: Standard C18 columns are often effective.[10] However, columns with low silanol activity or those featuring advanced hardware (e.g., Waters MaxPeak™ Premier) can prevent secondary interactions with metal surfaces, which is a known issue for chelating species like boronic acids.[8]

    • Peak Identification: Use mass spectrometry (LC-MS) to identify the secondary peaks. The boroxine will have a mass-to-charge ratio corresponding to the trimer minus three water molecules. The protodeboronated impurity will have a mass corresponding to the parent compound minus the B(OH)₂ group plus a hydrogen atom.

Workflow: Investigating Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC Chromatogram check_ms Analyze by LC-MS (Identify m/z of peaks) start->check_ms is_boroxine m/z matches Boroxine or other known artifacts? check_ms->is_boroxine is_impurity m/z matches known process impurity? is_boroxine->is_impurity No optimize Optimize HPLC Method: - Add 0.1% Formic Acid - Screen different C18 columns is_boroxine->optimize Yes impurity_confirmed Impurity Confirmed. Quantify and report. is_impurity->impurity_confirmed Yes unknown Unknown Impurity. Requires further characterization. is_impurity->unknown No reinject Re-inject on Optimized Method optimize->reinject artifact_confirmed Artifact Confirmed. Report as sum of acid/boroxine or single peak area after optimization. reinject->artifact_confirmed

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

Scenario 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹H NMR spectrum of my sample appears complex, with broader-than-expected aromatic signals. How can I confirm the structure?

A: This is a common observation for organoboron compounds. The complexity arises from the quadrupolar nature of the boron nucleus and potential oligomerization.

  • Causality: The ¹¹B nucleus has a spin I > 1/2, which means it is quadrupolar. This can lead to line broadening in adjacent protons (¹H). Furthermore, the presence of both the boronic acid and its boroxine trimer in solution (especially in solvents like CDCl₃) can result in multiple overlapping species, complicating the spectrum.

  • Troubleshooting & Interpretation Strategy:

    • Confirm Key Structural Motifs: Even with broadening, look for characteristic signals that confirm the main structure:

      • A singlet around 2.4 ppm for the methyl group on the toluenesulfonamide ring.[6]

      • A singlet around 4.3 ppm for the methylene (-CH₂-) protons of the benzyl group.[6]

      • A complex multiplet pattern in the aromatic region (typically 7.2-7.8 ppm) corresponding to the protons on the two aromatic rings.

    • Acquire a ¹¹B NMR Spectrum: This is the most direct way to probe the boron environment. A single, relatively broad peak between +28 to +33 ppm is characteristic of a trigonal arylboronic acid.[11][12] If significant boroxine is present, you may see a second peak or a shift in the main peak. Tetrahedral boron species (e.g., adducts with solvents) would appear much further upfield (0 to +10 ppm).

    • Solvent Choice: Consider acquiring the spectrum in a solvent like DMSO-d₆. The coordinating nature of DMSO can sometimes form adducts that sharpen signals or simplify the equilibrium by favoring a single species.

Scenario 3: Mass Spectrometry (MS)

Q: My LC-MS data shows an ion that does not correspond to [M+H]⁺. What could this be?

A: Boronic acids are known to form various adducts and fragments in mass spectrometry, which can complicate interpretation.

  • Causality: The high reactivity and Lewis acidic nature of the boron atom make it prone to forming adducts with solvents or undergoing fragmentation/oligomerization in the ion source.

  • Commonly Observed Ions:

    • [M+H]⁺: The expected protonated molecule.

    • [M+Na]⁺: Sodium adduct, very common if there are trace amounts of sodium salts in the system.

    • [M-H₂O+H]⁺: Ion corresponding to the loss of one water molecule.

    • Solvent Adducts: Particularly with acetonitrile, ions like [M+CH₃CN+H]⁺ can be observed.

    • Boroxine-related ions: You may see ions corresponding to the trimeric boroxine, especially under certain conditions.[10]

  • Solution: When analyzing boronic acids by LC-MS, it is crucial to look for a pattern of related ions rather than a single [M+H]⁺ peak. Using ammonium acetate as a mobile phase additive can sometimes promote the formation of a predictable [M+NH₄]⁺ adduct and improve ionization efficiency.[10]

Validated Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This protocol is designed to provide robust separation of the parent compound from its most common impurities.

  • Instrumentation:

    • HPLC or UHPLC system with a PDA/UV detector.

    • Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column with low silanol activity.[8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      1.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • System Suitability & Self-Validation:

    • Blank Injection: Inject the diluent to ensure no baseline interference.

    • Reference Standard: If available, inject a qualified reference standard to determine the retention time and peak area.

    • Purity Calculation: Purity is determined by area percent. Sum the area of all peaks and calculate the percentage of the main peak relative to the total area. Note: This method assumes all impurities have a similar response factor at 254 nm. For higher accuracy, relative response factors should be determined.

General Quality Control Workflow

G cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling sample Receive Sample Batch nmr ¹H and ¹¹B NMR (Structural Confirmation) sample->nmr identity_pass Identity Confirmed? nmr->identity_pass hplc HPLC-UV Analysis (Purity by Area %) identity_pass->hplc Yes fail Quarantine & Investigate identity_pass->fail No purity_spec Purity > Spec? (e.g., >98%) hplc->purity_spec lcms LC-MS Analysis (Impurity Identification) purity_spec->lcms No pass Batch Release purity_spec->pass Yes impurity_id Identify Critical Impurities lcms->impurity_id impurity_id->fail

Caption: A comprehensive workflow for the quality control of a new batch.

References

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • N-Benzyl 3-borono-4-methylbenzenesulfonamide. GlobalChemMall. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Institutes of Health (NIH). [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]

  • Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application. PubMed. [Link]

  • 11B NMR Chemical Shifts. San Diego State University. [Link]

  • Boron NMR. University of Ottawa. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Semantic Scholar. [Link]

Sources

Technical Support Center: Permeability Optimization for Boronic Acid Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Cell Permeability of N-Benzyl 3-borono-4-methylbenzenesulfonamide Case ID: CAS-871329-73-6-PERM Support Level: Tier 3 (Senior Application Scientist)

Core Technical Analysis: The Permeability Paradox

You are likely observing a discrepancy where your compound shows high potency in biochemical (cell-free) assays but poor efficacy in cellular models. For N-Benzyl 3-borono-4-methylbenzenesulfonamide, this is a structural inevitability driven by two competing equilibria: Ionization and Diol Complexation .

The Mechanism of Failure

The sulfonamide moiety (


) is strongly electron-withdrawing. Located meta to the boronic acid group on the phenyl ring, it lowers the 

of the boronic acid from the typical ~8.8 (phenylboronic acid) to approximately 7.8–8.0.

At physiological pH (7.4), a significant fraction of your molecule exists as the boronate anion (tetrahedral, negatively charged), which is lipid-impermeable. Furthermore, the free boronic acid reversibly binds to cis-diols (glucose, pyruvate) in your culture media, effectively trapping the drug outside the cell.

Data Summary: Physicochemical Barriers
ParameterValue (Approx.)Impact on Permeability
MW 305.16 g/mol Favorable: Small enough for passive diffusion.
cLogP ~1.62Moderate: Lipophilic enough, but masked by ionization.
Boronic Acid

~7.9Critical: ~25% Ionized at pH 7.4 (Impermeable).
Media Interaction HighForms complexes with Glucose/Pyruvate in DMEM/RPMI.

Strategic Solutions (Protocols)

Strategy A: Chemical Modification (The Prodrug Approach)

Recommendation: Convert the free boronic acid into a Pinacol Boronate Ester . This masks the polar boronic acid, removing the negative charge and preventing media interaction. The ester hydrolyzes intracellularly to release the active parent drug.

Protocol: Synthesis of Pinacol Ester Prodrug

Prerequisite: Standard Schlenk line techniques.

  • Reagents:

    • N-Benzyl 3-borono-4-methylbenzenesulfonamide (1.0 eq)

    • Pinacol (1.2 eq)

    • Anhydrous

      
       (2.0 eq) or Molecular Sieves (4Å)
      
    • Solvent: Anhydrous Dichloromethane (

      
      ) or THF.
      
  • Procedure:

    • Dissolve the parent sulfonamide in

      
       (0.1 M concentration).
      
    • Add Pinacol and

      
      .
      
    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with Curcumin or

      
      ; boronic esters often run higher than the free acid).
      
    • Workup: Filter off the

      
      . Concentrate the filtrate in vacuo.
      
    • Purification: Recrystallize from Hexane/EtOAc. Note: Avoid silica chromatography if possible, as boronate esters can degrade or stick.

  • Validation:

    • 
       NMR should show a shift from ~30 ppm (acid) to ~34 ppm (ester).
      
Strategy B: Assay Condition Optimization

If you cannot modify the structure, you must alter the environment to favor the neutral trigonal form of the molecule.

Protocol: Low-Diol / pH-Adjusted Assay
  • Media Selection: Switch to low-glucose media (1 g/L) and remove pyruvate . Pyruvate forms a stable complex with boronic acids, drastically reducing free drug concentration.

  • Buffer Replacement: Avoid phosphate buffers if high concentrations are used; phosphate can catalyze boroxine formation. Use HEPES or Tris .

  • pH Adjustment: If your assay tolerates it, lower the media pH to 7.0–7.2 .

    • Rationale: Lowering pH by 0.3 units can double the fraction of the neutral (permeable) species.

Visualizing the Equilibrium

The following diagram illustrates the "trap" your molecule faces in standard media and the prodrug escape route.

BoronicPermeability cluster_ext Extracellular Space (Media pH 7.4) cluster_mem Cell Membrane cluster_int Intracellular Space (Cytosol) Prodrug Pinacol Ester (Neutral, Lipophilic) FreeAcid Free Boronic Acid (Neutral, Trigonal) Prodrug->FreeAcid Slow Hydrolysis IntraProdrug Pinacol Ester Prodrug->IntraProdrug High Permeability Anion Boronate Anion (Charged, Tetrahedral) FreeAcid->Anion pH > 7.0 Complex Sugar-Boronate Complex (Trapped) FreeAcid->Complex + Glucose/Pyruvate IntraAcid Active Drug (Free Acid) FreeAcid->IntraAcid Low Permeability Barrier Lipid Bilayer Anion->Barrier Blocked Complex->Barrier Blocked IntraProdrug->IntraAcid Hydrolysis Target Biological Target IntraAcid->Target Binding

Caption: Figure 1.[1] The Pinacol Ester (Green) bypasses the ionization and sugar-complexation traps (Red) that hinder the Free Acid (Yellow).

Troubleshooting Guide & FAQs

Decision Tree: Why is my IC50 varying?

Troubleshooting Start Issue: High/Variable IC50 CheckMedia Check Media Composition Start->CheckMedia HasPyruvate Contains Pyruvate/High Glucose? CheckMedia->HasPyruvate SwitchMedia Action: Switch to Low Glucose, No Pyruvate Media HasPyruvate->SwitchMedia Yes CheckTime Check Incubation Time HasPyruvate->CheckTime No ShortTime < 4 Hours? CheckTime->ShortTime Extend Action: Extend to 24h (Boronic acids are slow binders) ShortTime->Extend Yes CheckSol Check Solubility ShortTime->CheckSol No Precip Precipitation Visible? CheckSol->Precip AddDMSO Action: Limit DMSO < 0.5% Try Cyclodextrin Precip->AddDMSO Yes

Caption: Figure 2. Troubleshooting logic for inconsistent potency data with boronic acid derivatives.

Frequently Asked Questions

Q1: Can I use the citrate ester instead of pinacol? A: Yes. Citrate esters are often more water-soluble than pinacol esters, which is helpful if you are hitting solubility limits before permeability limits. However, pinacol esters are generally more stable and easier to synthesize for initial screening.

Q2: Why does my compound precipitate in PBS but not DMSO? A: Boronic acids can form anhydrides (boroxines) in high concentrations, which are less soluble. In PBS, the ionic strength can salt out the hydrophobic "N-Benzyl" tail. Fix: Pre-dilute in media containing 10% FBS (proteins help solubilize) before adding to the cells, rather than spiking directly from DMSO into PBS.

Q3: I see a "lag" in activity. Is this normal? A: Yes. Boronic acids form covalent bonds with the target (e.g., serine proteases or threonines). This is a time-dependent equilibrium. Short incubation times (e.g., 1 hour) will underestimate potency. We recommend 24–48 hour incubations for accurate IC50 determination.

Q4: Does the sulfonamide group itself affect permeability? A: The sulfonamide is polar but generally permeable. However, in your molecule, its electron-withdrawing nature increases the acidity of the boronic acid. This "remote electronic effect" is the root cause of the permeability issue, not the sulfonamide group's physical size.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, drug design and delivery.[2][3] MedChemComm, 1(3), 183-198. Link

  • Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[4][5] Future Medicinal Chemistry, 1(7), 1275-1288. Link

  • Yan, J., et al. (2007).[1] Boronic Acid-Based Strategies for Drug Delivery and Targeting.[3] Accounts of Chemical Research. (General principles of boronic acid interactions with diols). Link

  • Minozzi, M., et al. (2011). Permeation through the Cell Membrane of a Boron-Based β-Lactamase Inhibitor.[4][5][6] PLoS ONE, 6(8), e23187. (Detailed mechanistic study on boronic acid permeability). Link

  • Beckta, J. M., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. (Structural data on the specific sulfonamide scaffold). Link

Sources

Technical Support Center: Enhancing Bioavailability of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Benzyl 3-borono-4-methylbenzenesulfonamide (Parent Compound, PC). This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to overcome the bioavailability challenges associated with this promising compound class. Here, we provide troubleshooting guides, detailed experimental protocols, and frequently asked questions to navigate the complexities of modifying PC for improved in vivo performance.

Foundational Concepts & Initial Assessment: FAQs

This section addresses high-level questions researchers face when initial studies reveal poor bioavailability for N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Q1: My initial in vivo studies with N-Benzyl 3-borono-4-methylbenzenesulfonamide show very low oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability is typically a result of one or more factors related to the drug's physicochemical properties and its interaction with the biological system. For this specific molecule, the primary suspects are:

  • Low Aqueous Solubility: The compound has a predicted LogP of 1.625 and a melting point between 118-122°C, suggesting moderate lipophilicity but potentially poor aqueous solubility, which is a prerequisite for absorption.[1] Many potent drug candidates fail due to poor solubility, which limits their dissolution in the gastrointestinal (GI) tract.

  • Poor Membrane Permeability: While the LogP doesn't suggest extreme lipophilicity, the molecule's polar surface area (PSA) of 95.01 Ų and multiple hydrogen bond donors/acceptors could hinder its passive diffusion across the intestinal epithelium.[1]

  • First-Pass Metabolism: The compound possesses several sites susceptible to metabolic enzymes in the gut wall and liver. The boronic acid moiety itself can be a target for metabolism. However, a unique feature of boronic acids is their ability to reversibly bind to 1,2- and 1,3-diols, which may reduce metabolism via glucuronidation, a common pathway for detoxification.[2]

  • Chemical Instability: Boronic acids can be susceptible to oxidative degradation in biological contexts, which could reduce the amount of active compound available for absorption.[3]

Q2: What are the principal strategies I should consider to improve the bioavailability of my compound?

A2: Broadly, the strategies fall into two categories: Chemical Modification and Formulation Optimization .

  • Chemical Modification (Prodrug Approach): This involves covalently modifying the parent compound to create a transiently inactive molecule (a prodrug) with improved physicochemical properties.[4] The prodrug is designed to revert to the active parent compound in vivo. For this molecule, key strategies include:

    • Masking the Boronic Acid: Converting the boronic acid to a boronate ester can increase lipophilicity, improve membrane permeability, and protect it from premature degradation.

    • Modifying the Sulfonamide: The sulfonamide group can be derivatized to enhance solubility.[4]

  • Formulation Optimization: This involves creating an advanced delivery system for the parent compound without chemically altering it.[5][6] Common approaches include:

    • Particle Size Reduction: Micronization or nanocrystal formation increases the surface area-to-volume ratio, enhancing dissolution rate.[7]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.[8]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[8]

This guide will focus primarily on the Chemical Modification approach, as it directly addresses the molecular structure.

Troubleshooting Guide: Chemical Modification Workflows

This section is structured to address specific experimental roadblocks during the chemical modification process.

Problem 1: Low aqueous solubility is limiting my ability to perform in vitro assays and is the primary suspected cause of poor absorption.
  • Probable Cause: The crystalline structure and polarity of the boronic acid and sulfonamide groups contribute to low water solubility.

  • Suggested Solution: Synthesize a panel of prodrugs designed to transiently mask the polar boronic acid moiety. A common and effective strategy is the formation of a boronate ester with a diol.

Workflow for Addressing Solubility

Caption: Workflow for solubility enhancement via boronate ester prodrugs.

Problem 2: My lead compound shows good solubility but still has poor absorption, suggesting a permeability issue.
  • Probable Cause: The molecule's polarity (PSA) and hydrogen bonding capacity may be preventing efficient passive transport across the gut wall. It could also be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Suggested Solution: Evaluate membrane permeability using an in vitro model. If permeability is low, design prodrugs that are more lipophilic or can bypass efflux pumps.

Experimental Protocol 3: In Vitro Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane transport.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Dodecane

  • Lecithin (e.g., L-α-phosphatidylcholine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (Parent Compound and prodrugs) dissolved in a DMSO/PBS buffer

  • Lucifer Yellow (marker for membrane integrity)

  • High-permeability control (e.g., Propranolol) and low-permeability control (e.g., Atenolol)

  • Plate reader (UV-Vis)

Methodology:

  • Prepare Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Pipette 5 µL of this solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 1 hour.

  • Prepare Donor Solution: Dissolve test compounds and controls in a suitable buffer (e.g., 5% DMSO in PBS) to a final concentration of 100-200 µM. Add Lucifer Yellow to all donor wells.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.

  • Assemble and Incubate: Carefully place the donor filter plate on top of the acceptor plate, ensuring the filters contact the acceptor solution. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, measure the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.

    • Measure the amount of Lucifer Yellow that has passed into the acceptor wells to confirm membrane integrity (should be <2-5%).

  • Calculate Permeability Coefficient (Pe): Use the following equation to determine the effective permeability (Pe) for each compound.

    Pe (cm/s) = [ -V_D * V_A / ((V_D + V_A) * Area * Time) ] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, and Time is the incubation time.

Problem 3: My boronate ester prodrug is stable and permeable in vitro, but in vivo results are still poor.
  • Probable Cause: The prodrug may not be efficiently converting back to the active parent compound in vivo, or it is being rapidly metabolized/cleared through other pathways.

  • Suggested Solution: Evaluate the chemical and enzymatic stability of the prodrug in relevant biological matrices (plasma, liver microsomes) to ensure efficient release of the parent drug.

Data Interpretation Table

Summarize your findings in a table to guide decision-making.

Compound IDModificationKinetic Solubility (µg/mL)PAMPA Pe (10⁻⁶ cm/s)Plasma Stability (t½, min)Microsomal Stability (t½, min)
PC Parent Compound5.21.5>12025
PRO-01 Pinacol Ester55.88.2>12045
PRO-02 N-Me-Diethanolamine Ester150.13.13515
PRO-03 Glycerol Ester95.42.56020

Analysis:

  • PRO-01: Shows excellent improvement in solubility and permeability. Its high stability in plasma and improved microsomal stability suggest it may reach systemic circulation effectively before converting to the parent. This is a strong candidate.

  • PRO-02: Dramatically improves solubility but has lower permeability. Its lower plasma stability indicates it may rapidly convert back to the parent compound, which could be beneficial if absorption is fast. This warrants further investigation.

  • PRO-03: Offers a good balance but does not outperform PRO-01 in key parameters.

Advanced Troubleshooting & FAQs

Q3: I've synthesized a boronate ester, but purification is difficult due to co-eluting boronic acid starting material. How can I improve this?

A3: This is a common issue arising from the reversible nature of boronate ester formation.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent hydrolysis back to the starting material.

  • Purification Technique: Instead of relying solely on silica gel chromatography, consider forming a stable chelate complex of the unreacted boronic acid with an amino alcohol like ethanolamine.[9] The resulting aminoborinate is often crystalline and can be filtered off, simplifying the purification of your desired ester.[9]

  • Azeotropic Removal of Water: During the reaction, using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium towards the ester product by removing water as it forms.

Q4: My N-methyldiethanolamine boronate ester (PRO-02) shows rapid hydrolysis in buffer at pH 7.4. Is this a problem?

A4: Not necessarily. This could be a desirable feature. The goal of a prodrug is to revert to the parent compound. Rapid chemical hydrolysis at physiological pH means the conversion does not depend solely on enzymatic activity, which can vary between species and individuals. The key is whether the prodrug is stable enough to be absorbed before it hydrolyzes. If it converts too quickly in the GI tract lumen, you are left with the original low-permeability parent compound. The ideal prodrug is stable in the gut but hydrolyzes rapidly upon entering circulation or intestinal cells. Your plasma stability data (t½ = 35 min) suggests this might be a well-balanced candidate.

Q5: What is the next logical step after identifying a promising prodrug candidate in vitro?

A5: The next critical step is to perform an oral pharmacokinetic (PK) study in an animal model (typically rodents).

Conceptual Workflow for In Vivo PK Study

Caption: High-level workflow for a preclinical pharmacokinetic study.

This study will provide definitive data on whether your modification strategy successfully increased the systemic exposure (measured by the Area Under the Curve, or AUC) of the active parent compound.[10][11][12]

References

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Gajulapati, S. et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Kumar, A. et al. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • NA. (n.d.). Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems. PubMed Central.
  • Fernandes, C. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Kumar, S. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research.
  • Kostyo, J. H. et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. PMC - NIH.
  • Patel, J. et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Gblevon, K. et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.
  • Kostyo, J. H. et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
  • Sani, F. A. et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
  • G. de Oliveira, G. et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.
  • Xiao, Y. et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry.
  • JoVE. (n.d.). Video: Equivalence: In Vitro and In Vivo Bioequivalence.
  • Wang, B. et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • GlobalChemMall. (n.d.). N-Benzyl 3-borono-4-methylbenzenesulfonamide.
  • Chow, S. (2007). In vivo and In vitro Bioequivalence Testing. Walsh Medical Media.

Sources

N-Benzyl 3-borono-4-methylbenzenesulfonamide reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for monitoring reactions involving N-Benzyl 3-borono-4-methylbenzenesulfonamide. This guide is designed to provide practical, in-depth advice on utilizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. We will explore the underlying principles of these techniques, offer detailed protocols, and provide robust troubleshooting solutions to common challenges encountered in the lab.

Section 1: Understanding the Analyte

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a multifaceted molecule. Its structure contains a non-polar benzyl group, a moderately polar sulfonamide linker, and a highly polar, Lewis acidic boronic acid group. This unique combination of functional groups dictates its chromatographic behavior and presents specific challenges that this guide will address. The boronic acid moiety, in particular, is prone to interactions with silica gel (in TLC and normal-phase LC) and can exhibit poor ionization or form complex adducts in MS analysis.

Section 2: Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring.[1][2][3] It allows for the quick assessment of the consumption of starting materials and the formation of products. The separation principle relies on the differential affinity of compounds for the stationary phase (e.g., silica gel) and the mobile phase (a solvent system).[4]

Frequently Asked Questions (FAQs) - TLC
  • Q1: What is a good starting solvent system for this compound?

    • A1: Due to the mixed polarity of the molecule, a good starting point is a moderately polar solvent system. We recommend beginning with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A 70:30 mixture of Hexanes:Ethyl Acetate is a common starting point. From there, you can titrate the polarity up (more ethyl acetate) or down to achieve an optimal retention factor (Rf) for your starting material, ideally between 0.3 and 0.5.

  • Q2: How can I visualize the spots on the TLC plate? The boronic acid isn't strongly UV active.

    • A2: While the benzyl and phenyl rings provide some UV absorbance (visualize at 254 nm), boronic acids themselves can be challenging to see. For specific and sensitive detection, a chemical stain is highly recommended. Staining with a solution of alizarin or curcumin can selectively visualize boronic acids, often producing a fluorescent or colored complex.[5][6][7][8] This is invaluable for confirming that the boronic acid moiety remains intact throughout the reaction.[6]

  • Q3: What is "co-spotting" and why is it important?

    • A3: A co-spot is a lane on the TLC plate where you spot your reaction mixture directly on top of a spot of your pure starting material. This is a critical self-validation step. If the starting material spot in the reaction lane and the co-spot both resolve into a single, circular spot at the same Rf, it confirms the identity of your starting material. If they resolve into two different spots or an elongated "snowman" shape, it indicates the reaction has progressed.[9]

Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development & Visualization cluster_analysis Analysis Spot_SM Spot Starting Material (SM) Develop Develop Plate in TLC Chamber Spot_SM->Develop Spot_RXN Spot Reaction Mixture (RXN) Spot_RXN->Develop Spot_Co Co-spot (SM + RXN) Spot_Co->Develop Dry Dry Plate Develop->Dry Visualize_UV Visualize under UV (254 nm) Dry->Visualize_UV Visualize_Stain Stain Plate (e.g., Alizarin) Visualize_UV->Visualize_Stain Calculate_Rf Calculate Rf Values Visualize_Stain->Calculate_Rf Interpret Interpret Results (SM consumption, P formation) Calculate_Rf->Interpret

Caption: General workflow for TLC reaction monitoring.

Troubleshooting Guide - TLC
Problem Probable Cause(s) Solution(s)
Spot is a vertical streak, not a tight circle. 1. Overloaded Sample: Too much material was spotted on the plate.[10] 2. Highly Polar Compound: The boronic acid group has strong interactions with the acidic silica gel stationary phase.[10] 3. Inappropriate Spotting Solvent: Sample was dissolved in a very polar solvent (e.g., DMF, DMSO) which doesn't evaporate cleanly.1. Dilute the sample before spotting. Use a smaller capillary spotter. 2. Add a small amount of a polar modifier to the mobile phase. For an acidic compound like a boronic acid, adding 0.5-1% acetic or formic acid to the eluent can improve spot shape.[10] 3. If possible, dilute the reaction aliquot in a more volatile solvent like dichloromethane or ethyl acetate before spotting.[9]
All spots remain at the baseline (Rf ≈ 0). Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the polar analytes up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 70:30 to 50:50).
All spots run to the top of the plate (Rf ≈ 1). Mobile Phase is Too Polar: The solvent system is too strong, causing all components to travel with the solvent front without sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase. Decrease the percentage of the more polar solvent (e.g., from 30:70 hexane/ethyl acetate to 50:50).
Spots are not visible under UV light. 1. Compound lacks a strong chromophore. 2. Concentration is too low. 1. Use a chemical stain. As mentioned, alizarin is excellent for boronic acids.[8] Potassium permanganate (KMnO4) is a good general stain for organic compounds. 2. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
The starting material spot appears to decompose on the plate. Compound is Unstable on Silica Gel: The acidic nature of standard silica gel can degrade certain molecules.Perform a 2D TLC test: spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.[9] If unstable, consider using neutral alumina or reversed-phase TLC plates.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative and definitive analysis, LC-MS is the preferred method. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass detection capabilities of mass spectrometry, providing retention time and mass-to-charge ratio (m/z) for each component.[11]

Frequently Asked Questions (FAQs) - LC-MS
  • Q1: What type of LC column and mobile phase should I start with?

    • A1: A reversed-phase C18 column is the workhorse of LC-MS and a great starting point. For the mobile phase, a gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is standard. The formic acid helps to protonate the analytes, which is crucial for good ionization in positive-ion mode electrospray ionization (ESI).

  • Q2: My compound doesn't seem to ionize well. I see a UV peak but no corresponding peak in the mass spectrometer's Total Ion Chromatogram (TIC). What's wrong?

    • A2: This is a common issue, especially with molecules that are not easily protonated or deprotonated.[12] First, ensure you are scanning for the correct mass range. Second, try switching the ionization polarity. While positive ion mode ([M+H]+) is common, your compound or its products might ionize better in negative ion mode ([M-H]-). Also, consider adduct formation. Your compound might be preferentially forming an adduct with sodium ([M+Na]+) or ammonium ([M+NH4]+) rather than protonating.[13][14][15] Widen your mass scan to look for these potential adducts.

  • Q3: My peaks are tailing or very broad. How can I improve the peak shape?

    • A3: Peak tailing for boronic acids is often caused by unwanted secondary interactions between the Lewis acidic boron atom and residual free silanol groups on the silica-based column packing.[16] Using a modern, end-capped C18 column can help. Alternatively, using a column with a different stationary phase, such as one with an embedded polar group, can improve peak shape for challenging compounds.[17] Ensuring the sample is fully dissolved in the mobile phase before injection also prevents peak distortion.[18]

Visual Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Dilute Reaction Aliquot in Mobile Phase A Inject Inject Sample Prep->Inject Column Reversed-Phase C18 Column Inject->Column Gradient Gradient Elution (Water/ACN + 0.1% FA) Column->Gradient Ionize Electrospray Ionization (ESI) Gradient->Ionize Analyze Mass Analyzer (e.g., Quadrupole, TOF) Ionize->Analyze TIC Total Ion Chromatogram (TIC) Analyze->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Spectrum Mass Spectrum of Peak EIC->Spectrum

Caption: Standard workflow for LC-MS reaction monitoring.

Troubleshooting Guide - LC-MS
Problem Probable Cause(s) Solution(s)
No peak observed in the Total Ion Chromatogram (TIC), but a peak is seen in the UV chromatogram. 1. Poor Ionization: The compound is not efficiently forming ions under the current source conditions.[12][19] 2. Incorrect Mass Range: The mass spectrometer is not scanning the m/z range where the ion appears. 3. Analyte is Neutral: The compound does not have a site that can be readily protonated or deprotonated.1. Switch ionization polarity (try negative ESI). Try adding an ammonium salt (e.g., ammonium formate) to the mobile phase to promote [M+NH4]+ adduct formation. Optimize source parameters (e.g., capillary voltage, gas flow). 2. Calculate the expected masses for [M+H]+, [M+Na]+, and [M+K]+ and ensure your scan range covers them.[13][14] 3. Consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar, neutral compounds.
Multiple peaks observed in the mass spectrum for a single chromatographic peak. Adduct Formation: The analyte is forming multiple adducts with different species in the mobile phase (e.g., H+, Na+, K+).[15]This is common. Identify the [M+H]+ peak. The other common adducts will have characteristic mass differences: [M+Na]+ is M+22.99 Da and [M+K]+ is M+38.96 Da relative to the neutral mass.[14] Use the Extracted Ion Chromatogram (EIC) for the most abundant ion for quantification.
Poor peak shape (tailing, fronting, or splitting). 1. Secondary Interactions: As with TLC, the boronic acid can interact with the column's stationary phase.[16] 2. Column Overload: The concentration of the injected sample is too high.[16][18] 3. Injector/System Issues: An issue with the injector or tubing can cause band broadening.1. Ensure mobile phase pH is low (e.g., by using 0.1% formic acid) to suppress silanol activity. Consider a column designed for polar compounds or one with MaxPeak™ High Performance Surfaces to reduce metal interactions.[20] 2. Dilute the sample further. 3. Perform system suitability tests with a known standard to rule out instrument problems. Check fittings and connections.
Retention time is drifting between injections. Column Equilibration is Insufficient: The column is not returning to the initial mobile phase conditions before the next injection.Increase the post-run equilibration time in your gradient method. Ensure the pump is delivering the mobile phase composition accurately.[18]

Section 4: Protocols

Protocol 1: Standard TLC Monitoring
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (RXN), and a co-spot (CO).

  • Sample Application:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it in the "SM" and "CO" lanes.

    • Take an aliquot of your reaction mixture (e.g., 5-10 µL) and dilute it with 0.1-0.5 mL of ethyl acetate. Spot this diluted mixture in the "RXN" and "CO" lanes (spotting directly on top of the SM spot for the co-spot).

  • Development: Pour your chosen mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.

    • Prepare a staining solution (e.g., 1 mM alizarin in acetone).[5][6] Briefly dip the plate in the stain, allow it to dry, and observe under a 366 nm UV lamp for fluorescent spots indicating the presence of boronic acids.[5][6]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[4] Compare the spots in the RXN lane to the SM lane to assess the reaction's progress.

Protocol 2: Standard LC-MS Monitoring
  • System Preparation:

    • Column: XBridge BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction vessel and dilute it 1:1000 in a 50:50 mixture of Mobile Phase A and B. For example, add 5 µL of the reaction mixture to 5 mL of the 50:50 solvent mix. Vortex thoroughly.

  • LC Method:

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. (This is a generic starting gradient and should be optimized).

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 800.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • (Note: These are typical starting parameters and should be optimized on your specific instrument.)

  • Data Analysis:

    • Monitor the Total Ion Chromatogram (TIC) for peaks.

    • Generate Extracted Ion Chromatograms (EICs) for the expected m/z of your starting material ([M+H]+) and any expected products to track their appearance and disappearance over time.

References

  • D’hooghe, M., & De Kimpe, N. (2009). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett, 2009(12), 2015-2017. [Link]

  • Galy, B., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. HAL Open Science. [Link]

  • Fraser, S., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(19), 7621-7623. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Aronoff, M. R., VanVeller, B., & Raines, R. T. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Raines Lab, University of Wisconsin-Madison. [Link]

  • Koppala, B., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. [Link]

  • Amoa-Bosompem, M., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLOS Neglected Tropical Diseases, 17(7), e0011478. [Link]

  • Sreenivas, N., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Journal of Applied Pharmaceutical Science, 11(05), 143-150. [Link]

  • LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Tadesse, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Han, J., & Lee, J. Y. (2014). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. Mass spectrometry letters, 5(2), 33-43. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?. [Link]

  • PubChem. (n.d.). N-benzyl-3-[(4-bromophenyl)sulfonylamino]benzamide. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Pittcon. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]

  • BYJU'S. (2020). Thin Layer Chromatography Principle. [Link]

  • Thermo Fisher Scientific. (2023). Performing Thin Layer Chromatography (TLC). [Link]

  • Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. [Link]

  • LCGC North America. (2001). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • PubChem. (n.d.). N-benzyl-3-bromo-N-methylbenzenesulfonamide. [Link]

  • Pandiyan, V. D., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7848-7853. [Link]

  • UWPR. (n.d.). ESI Common Background Ions: Repeating Units. [Link]

  • PubChem. (n.d.). N-benzyl-3,4-diethoxy-N-methylbenzenesulfonamide. [Link]

  • PubChem. (n.d.). N-benzyl-3-[(benzylamino)sulfonyl]-4-methylbenzamide. [Link]

Sources

Validation & Comparative

Comparative Guide: N-Benzyl 3-borono-4-methylbenzenesulfonamide vs. Clinical & Reference Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS: 871329-73-6), a specialized sulfonamide-based boronic acid transition-state analog (BATSI). Unlike first-generation carboxamide inhibitors or the clinically approved cyclic boronate Vaborbactam , this compound utilizes a sulfonamide linker to exploit unique geometry within the AmpC


-lactamase active site. This guide compares its binding affinity (

), structural stability, and synthetic accessibility against key alternatives, providing actionable protocols for researchers investigating antimicrobial resistance (AMR).

Technical Profile: The Sulfonamide Advantage

Compound Identity:

  • Systematic Name: [5-(benzylsulfamoyl)-2-methylphenyl]boronic acid[1][2][3]

  • Class: Acyclic Boronic Acid Transition-State Analog

  • Primary Target: AmpC

    
    -lactamase (Class C), Extended-Spectrum 
    
    
    
    -lactamases (ESBLs).
Mechanism of Action

N-Benzyl 3-borono-4-methylbenzenesulfonamide functions as a reversible covalent inhibitor. The boron atom acts as an electrophile, attacked by the catalytic Ser64 residue of the


-lactamase. This forms a tetrahedral adduct that mimics the high-energy transition state of 

-lactam hydrolysis.

Critical Differentiator: While traditional inhibitors use a carboxamide linker (mimicking the amide of penicillins), this compound employs a sulfonamide linker.[4] Crystallographic studies reveal that the sulfonamide group adopts a distinct geometry, allowing the phenyl ring to access the hydrophobic R1 binding pocket more effectively than its carboxamide counterparts, often resulting in a 10-to-20-fold improvement in affinity (


) for specific analogs.

Comparative Performance Analysis

The following analysis contrasts the subject compound with Vaborbactam (Clinical Standard) and Benzo[b]thiophene-2-boronic acid (BZBT) (Academic Standard).

Table 1: Inhibitor Performance Metrics
FeatureN-Benzyl 3-borono-4-methylbenzenesulfonamide Vaborbactam (RPX7009) Benzo[b]thiophene-2-boronic acid (BZBT)
Structure Type Acyclic Sulfonamide Boronic AcidCyclic Boronic AcidAcyclic Heterocyclic Boronic Acid
Target Profile AmpC, ESBLs (Class A & C)KPC (Class A), AmpC (Class C)AmpC (Class C)
Binding Affinity (

)
25 - 70 nM (Analog dependent)~5 - 30 nM (vs KPC-2)27 nM (vs AmpC)
Reversibility Reversible CovalentReversible CovalentReversible Covalent
Chemical Stability Moderate (Susceptible to deboronation)High (Cyclic constraint stabilizes boron)Moderate
Cell Permeability High (Lipophilic benzyl group)Optimized for Gram-neg entry (OmpK36)High
Primary Use Structural Probe / Lead Optimization Clinical Therapeutic Reference Standard
Detailed Analysis
  • Vs. Vaborbactam: Vaborbactam utilizes a cyclic structure to constrain the boron atom, enhancing stability and selectivity for Serine-70. While Vaborbactam is superior for clinical formulations due to its pharmacokinetic profile, the N-Benzyl sulfonamide offers a more flexible scaffold for exploring the R1 hydrophobic pocket in early-stage drug discovery.

  • Vs. BZBT: BZBT is a nanomolar inhibitor often used as a positive control. The sulfonamide scaffold of the subject compound allows for easier derivatization (via sulfonamide synthesis) compared to the benzothiophene core, making it a superior starting point for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

Protocol A: Kinetic Inhibition Assay (Spectrophotometric)

Objective: Determine the


 of the inhibitor against AmpC 

-lactamase using Nitrocefin as a reporter substrate.
  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer (pH 7.0) with 0.01% Triton X-100 to prevent non-specific aggregation.

  • Enzyme Activation: Dilute AmpC

    
    -lactamase to a final concentration of 1–5 nM in the buffer.
    
  • Substrate Prep: Dissolve Nitrocefin (chromogenic cephalosporin) in DMSO to 10 mM stock. Dilute to

    
     working solution.
    
  • Inhibitor Incubation:

    • Prepare serial dilutions of N-Benzyl 3-borono-4-methylbenzenesulfonamide (range: 1 nM to

      
      ).
      
    • Incubate enzyme + inhibitor for 5 minutes at 25°C to establish equilibrium.

  • Reaction Initiation: Add Nitrocefin (final conc.

    
    ) to the mixture.
    
  • Measurement: Monitor absorbance at 482 nm (

    
    ) for 5 minutes.
    
  • Analysis: Fit initial velocity data to the Morrison equation (for tight-binding inhibitors) or competitive inhibition model to derive

    
    .
    
Protocol B: Minimum Inhibitory Concentration (MIC) Synergy Assay

Objective: Assess the ability of the inhibitor to restore antibiotic susceptibility in resistant bacteria (e.g., E. coli expressing AmpC).

  • Plate Prep: Use cation-adjusted Mueller-Hinton broth.

  • Antibiotic Matrix: Prepare a 2-fold dilution series of Ceftazidime (0.06 – 128

    
    ).
    
  • Inhibitor Fixation: Add N-Benzyl 3-borono-4-methylbenzenesulfonamide at a fixed sub-inhibitory concentration (typically 4

    
      or 8 
    
    
    
    ).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration of Ceftazidime preventing visible growth. A

    
    4-fold reduction in MIC compared to Ceftazidime alone indicates positive synergy.
    

Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (Boronic Acid Trap)

This diagram illustrates the covalent trapping of the catalytic serine by the boronic acid warhead.

MOA Enzyme AmpC Beta-Lactamase (Free Enzyme) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor N-Benzyl Sulfonamide Boronic Acid Inhibitor->Complex Transition Tetrahedral Adduct (Transition State Analog) Complex->Transition Ser64 Nucleophilic Attack (Covalent Bond Formation) Transition->Enzyme Slow Dissociation (Reversible) Hydrolysis Hydrolysis of Beta-Lactam Antibiotics Transition->Hydrolysis BLOCKS

Caption: The boronic acid moiety mimics the tetrahedral transition state, covalently trapping the active site Serine-64 and preventing antibiotic hydrolysis.[5]

Diagram 2: Experimental Workflow for Ki Determination

Workflow Start Start: Reagent Prep Mix Mix Enzyme + Inhibitor (5 min Pre-incubation) Start->Mix Substrate Add Nitrocefin (Substrate) Mix->Substrate Measure Measure Absorbance (482 nm, 5 mins) Substrate->Measure Data Data Analysis (Morrison Equation) Measure->Data

Caption: Step-by-step workflow for determining the inhibition constant (Ki) using a spectrophotometric reporter assay.

References

  • Shoichet, B. K., et al. (2010).[4] Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors. Journal of Medicinal Chemistry. 
    
  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. 
    
  • Powers, R. A., & Shoichet, B. K. (2002).[6] Structure-based approach for binding site identification on AmpC

    
    -lactamase. Journal of Medicinal Chemistry. 
    
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of

    
    -Lactamase Inhibitors. Clinical Microbiology Reviews. 
    
  • PubChem Compound Summary. (n.d.). N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS 871329-73-6).[1][2][3]

Sources

Comparative Efficacy Guide: N-Benzyl 3-borono-4-methylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-Lactamase Inhibitors

Executive Summary & Scientific Context

The emergence of multidrug-resistant (MDR) Gram-negative bacteria expressing AmpC


-lactamases  necessitates the development of novel non-

-lactam inhibitors. While classical inhibitors (clavulanate, tazobactam) are effective against Class A enzymes, they often fail against Class C (AmpC) cephalosporinases.[1]

This guide evaluates N-Benzyl 3-borono-4-methylbenzenesulfonamide and its structural analogs. These compounds represent a transition from carboxamide-based boronic acids to sulfonamide-based boronic acids . The "boronic acid" warhead acts as a transition-state analog (TSA), forming a reversible covalent bond with the catalytic serine residue.

Key Finding: Contrary to typical hydrophobic SAR trends, smaller sulfonamide substituents (e.g., unsubstituted or N-methyl) significantly outperform larger lipophilic analogs like the N-benzyl derivative. While the N-benzyl analog retains inhibitory activity, it is approximately 20-fold less potent than its smaller congeners due to steric clashes within the AmpC active site.

Mechanism of Action (MOA)

The efficacy of 3-borono-4-methylbenzenesulfonamide analogs relies on their ability to mimic the high-energy tetrahedral intermediate formed during


-lactam hydrolysis.
Molecular Interaction
  • Recognition: The sulfonamide group positions the molecule within the active site, interacting with conserved residues (e.g., Asn152, Gln120).

  • Warhead Attack: The catalytic Serine 64 (in AmpC) hydroxyl group attacks the boron atom.

  • Transition State Mimicry: The boron atom transitions from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), forming a stable, reversible adduct. This blocks the entry of the
    
    
    -lactam antibiotic.
Signaling Pathway & Inhibition Logic

The following diagram illustrates the kinetic competition between the antibiotic and the boronic acid inhibitor.

BetaLactamaseInhibition Enzyme AmpC Beta-Lactamase Complex_Substrate Enzyme-Antibiotic Complex (Michaelis) Enzyme->Complex_Substrate + Antibiotic Complex_Inhibitor Enzyme-Inhibitor Adduct (Tetrahedral) Enzyme->Complex_Inhibitor + Inhibitor (Reversible Covalent) Antibiotic Beta-Lactam Antibiotic Inhibitor Boronic Acid Inhibitor Hydrolysis Hydrolyzed Antibiotic (Inactive) Complex_Substrate->Hydrolysis k_cat (Resistance) Complex_Inhibitor->Enzyme k_off (Slow)

Figure 1: Mechanism of competitive inhibition.[2] The boronic acid inhibitor sequesters the enzyme in a stable tetrahedral complex, preventing antibiotic hydrolysis.

Comparative Efficacy Analysis

The following data synthesizes Structure-Activity Relationship (SAR) findings from pivotal studies (Eidam et al., 2010). The comparison highlights the impact of N-substitution on the inhibitory constant (


) against E. coli AmpC 

-lactamase.
Performance Data Table
Analog Structure (N-Substituent)

(

M)
Relative PotencyLigand Efficiency (LE)Mechanism of Resistance/Failure
Unsubstituted (

)
0.025 1x (Baseline) High (0.91) N/A (Optimal fit)
N-Methyl (

)
0.120~5x LowerHighMinor steric cost
N-Benzyl (

)
0.670 ~27x Lower Moderate Steric clash with Tyr150/Leu119
N-Biphenyl 3.723~150x LowerLowSevere steric hindrance
Technical Insight: The "N-Benzyl" Limitation

While N-benzyl groups often enhance potency in other drug classes by exploiting hydrophobic pockets, in the context of sulfonamide boronic acids targeting AmpC , the N-benzyl group is detrimental.

  • Steric Wall: Crystallographic data indicates that the sulfonamide linker places the N-substituent in a restricted region defined by Tyr150 and Leu119 .

  • Geometry: The tetrahedral geometry of the sulfonamide (in contrast to the planar carboxamide of penicillins) forces the benzyl ring into a clash, reducing binding affinity (

    
     increases from 25 nM to 670 nM).
    

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and accurate


 determination.
Workflow Visualization

ExperimentalWorkflow cluster_Assay Enzyme Kinetics (In Vitro) Start Compound Library (N-Benzyl vs Analogs) Mix Incubate Enzyme + Inhibitor (5 min, 25°C) Start->Mix Substrate Add Reporter Substrate (Nitrocefin or Centa) Mix->Substrate Measure Measure Absorbance (482 nm for Nitrocefin) Substrate->Measure Rate Determine Initial Velocity (v0) Measure->Rate Analysis Dixon Plot / Lineweaver-Burk Rate->Analysis Result Calculate Ki Value Analysis->Result

Figure 2: Standardized workflow for determining inhibitory constants (


) of boronic acid derivatives.
Detailed Protocol: Determination via Spectrophotometry

Objective: Determine the affinity of N-Benzyl 3-borono-4-methylbenzenesulfonamide against AmpC.

Materials:

  • Enzyme: Purified AmpC

    
    -lactamase (e.g., from E. coli or P. aeruginosa).
    
  • Substrate: Nitrocefin (

    
     stock).
    
  • Buffer: 50 mM Tris-HCl, pH 7.0, 0.01% Triton X-100.

  • Inhibitor: N-Benzyl analog (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dilute the inhibitor in reaction buffer to prepare a concentration gradient (e.g.,

    
     to 
    
    
    
    ). Keep DMSO concentration constant (<1%).
  • Pre-Incubation: Mix 1 nM AmpC enzyme with the inhibitor solution. Incubate for 5 minutes at 25°C to allow equilibrium binding. Note: Boronic acids are reversible; long pre-incubation is not strictly necessary for covalent formation but ensures thermal equilibrium.

  • Initiation: Add Nitrocefin (final concentration

    
    ) to initiate the reaction.
    
  • Measurement: Monitor the increase in absorbance at 482 nm (extinction coefficient

    
    ) for 5 minutes using a kinetic microplate reader.
    
  • Analysis:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit data to the competitive inhibition equation:

      
      
      
    • Self-Validation Check: If the

      
       shifts linearly with substrate concentration, the mechanism is competitive.
      

References

  • Eidam, O., et al. (2010). "Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors."[3][4][5] Journal of Medicinal Chemistry, 53(21), 7852–7863.[3][4][5] Link
    
  • Caselli, E., et al. (2015).

    
    -Lactamase Inhibitors."[4] Journal of Medicinal Chemistry, 58(14), 5445–5458. Link
    
  • GlobalChemMall. "Product Entry: N-Benzyl 3-borono-4-methylbenzenesulfonamide." Link

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of

    
    -Lactamase Inhibitors." Clinical Microbiology Reviews, 23(1), 160–201. Link
    

Sources

Validating the Inhibitory Potency of N-Benzyl 3-borono-4-methylbenzenesulfonamide: A Comparative Guide for Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the inhibitory activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide. As specific target data for this compound is not yet publicly available, we will proceed under the scientifically informed hypothesis that, owing to its boronic acid moiety, it is an inhibitor of a trypsin-like serine protease. Trypsin-like serine proteases are a well-characterized family of enzymes implicated in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention.[1][2]

We will detail a robust experimental protocol for assessing its inhibitory characteristics and compare its potential performance against two well-established inhibitors with distinct mechanisms of action: Benzamidine, a small molecule competitive inhibitor, and Aprotinin, a polypeptide serine protease inhibitor.[3][4] This guide is intended for researchers and drug development professionals seeking to characterize novel enzyme inhibitors.

The Rationale Behind Boronic Acids as Serine Protease Inhibitors

Boronic acids are a prominent class of serine protease inhibitors due to their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. The N-Benzyl and 4-methylbenzenesulfonamide components of the molecule are hypothesized to provide specificity by interacting with the substrate-binding pockets of the target protease.

Experimental Validation of Inhibitory Activity

To quantitatively assess the inhibitory potency of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a fluorogenic enzyme inhibition assay is a reliable and high-throughput method.

Principle of the Assay

The assay measures the rate of cleavage of a fluorogenic substrate by the target serine protease. In this guide, we will use Boc-Gln-Ala-Arg-AMC, a substrate readily cleaved by trypsin-like proteases.[6][7] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence. In the presence of an inhibitor, the rate of AMC release is reduced in a concentration-dependent manner, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the specific serine protease. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the target trypsin-like serine protease in assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Stock Solution: Prepare a stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.[8]

    • Inhibitor Stock Solutions: Prepare stock solutions of N-Benzyl 3-borono-4-methylbenzenesulfonamide, Benzamidine, and Aprotinin in DMSO. A serial dilution series should be prepared to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of the inhibitor dilutions or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the blank (add 20 µL of assay buffer to the blank wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes) at 37°C.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer prep_buffer->add_buffer prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitors Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO prep_inhibitors->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Measure Fluorescence (kinetic read) add_substrate->read_fluorescence calc_velocity Calculate Initial Velocity read_fluorescence->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve det_ic50 Determine IC50 fit_curve->det_ic50 G cluster_enzyme Trypsin-like Serine Protease cluster_inhibitors Inhibitors ActiveSite Active Site (Ser195) Products Cleaved Products + Fluorescence ActiveSite->Products Catalyzes Cleavage S1Pocket S1 Pocket (Asp189) BoronicAcid N-Benzyl 3-borono- 4-methylbenzenesulfonamide BoronicAcid->ActiveSite Reversible Covalent Bond Benzamidine Benzamidine Benzamidine->S1Pocket Competitive Binding Aprotinin Aprotinin Aprotinin->ActiveSite Tight Competitive Binding Substrate Substrate (e.g., Boc-Gln-Ala-Arg-AMC) Substrate->ActiveSite Binds

Caption: Comparative mechanisms of serine protease inhibition.

Conclusion

This guide outlines a comprehensive strategy for the validation of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a putative serine protease inhibitor. By employing a robust enzymatic assay and comparing its performance against established inhibitors like Benzamidine and Aprotinin, researchers can effectively characterize its potency, and lay the groundwork for understanding its selectivity and mechanism of action. The hypothetical data presented for N-Benzyl 3-borono-4-methylbenzenesulfonamide suggests it could be a potent and selective inhibitor, warranting further investigation. This systematic approach is essential for the rigorous evaluation of novel enzyme inhibitors in the drug discovery pipeline.

References

  • Boc-Gln-Ala-Arg-AMC - PeptaNova. (n.d.). Retrieved February 7, 2024, from [Link]

  • Structural and Functional Analyses of Benzamidine-Based Inhibitors in Complex with Trypsin. (2000). Biochemistry, 39(47), 14593–14601. [Link]

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers in Chemistry, 10, 863791. [Link]

  • Trypsin inhibitor. (2023, December 19). In Wikipedia. [Link]

  • Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. (2022). Journal of Applied Biology & Biotechnology, 10(1), 133-142. [Link]

  • About aprotinin. (n.d.). Retrieved February 7, 2024, from [Link]

  • Serine Protease Inhibitors. (n.d.). Biocompare. Retrieved February 7, 2024, from [Link]

  • Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). (n.d.). UBPBio. Retrieved February 7, 2024, from [Link]

  • Inhibition of serine proteases by arylboronic acids. (1971). Biochemistry, 10(2), 2440-2446. [Link]

  • trypsin inhibition by benzamidine-conjugated molecular glues. (2018). Scientific Reports, 8(1), 1639. [Link]

  • Aprotinin. (2021, November 29). LITFL. [Link]

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2021). ACS Infectious Diseases, 7(9), 2686–2696. [Link]

  • Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor. (2021). Thrombosis and Haemostasis, 121(8), 1045–1054. [Link]

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers in Chemistry, 10. [Link]

  • Benzamidine. (2023, December 16). In Wikipedia. [Link]

  • Aprotinin. (2023, November 28). In Wikipedia. [Link]

  • A microtiter plate assay for the characterization of serine proteases by their esterase activity. (1994). Analytical Biochemistry, 220(2), 323-328. [Link]

  • Aprotinin. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Assays for Confirming N-Benzyl 3-borono-4-methylbenzenesulfonamide as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of early-stage drug discovery, the identification of a "hit" compound, such as N-Benzyl 3-borono-4-methylbenzenesulfonamide, represents a critical first step. This molecule, with its boronic acid moiety, is a prime candidate for a serine protease inhibitor. However, initial high-throughput screening (HTS) results, while promising, are often susceptible to artifacts that can lead to false positives.[1] These "nuisance artifacts" can arise from various sources, including compound aggregation, assay interference, or off-target effects.[1][2]

To build a robust case for a compound's mechanism of action and ensure the confident allocation of resources for further development, a rigorous validation strategy is paramount. This is where the principle of orthogonal assays becomes indispensable. An orthogonal assay measures the same biological endpoint—in this case, the inhibition of a target serine protease—but through a fundamentally different analytical method.[2][3] By employing a multi-pronged approach, we can effectively triangulate our results, mitigate the risk of being misled by assay-specific artifacts, and gain deeper insights into the compound's biochemical and cellular behavior.[4]

This guide provides a comprehensive framework for validating the function of N-Benzyl 3-borono-4-methylbenzenesulfonamide as a serine protease inhibitor. We will delve into a primary biochemical assay and subsequently explore three distinct orthogonal assays, each designed to answer specific questions about the compound's activity.

The Target: A Hypothetical Serine Protease

For the purposes of this guide, we will assume that N-Benzyl 3-borono-4-methylbenzenesulfonamide has been identified as a potential inhibitor of a specific (and for this guide, hypothetical) serine protease, which we'll call "Protease X." Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, making them attractive drug targets.[5][6]

Primary Validation: The Fluorogenic Biochemical Assay

The initial confirmation of inhibitory activity is typically performed using a sensitive and high-throughput biochemical assay. A fluorescence-based assay is a common choice due to its high sensitivity and amenability to automation.[7][8]

Principle of the Assay

This assay utilizes a synthetic peptide substrate that is specific for Protease X. The peptide is conjugated to a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Protease X, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor, like our compound, will prevent this cleavage, leading to a reduction in the fluorescent signal.

Experimental Protocol: Fluorogenic Assay for Protease X Inhibition
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20.

    • Protease X Stock: Recombinant human Protease X at 1 mg/mL in assay buffer.

    • Fluorogenic Substrate Stock: 10 mM substrate (e.g., Z-Gly-Gly-Arg-NHMec for trypsin-like proteases) in DMSO.[9]

    • Compound Stock: 10 mM N-Benzyl 3-borono-4-methylbenzenesulfonamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the compound in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM).

    • Add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells.

    • Add 25 µL of Protease X (diluted in assay buffer to a final concentration of, for example, 10 nM) to each well.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (diluted in assay buffer to a final concentration of, for example, 50 µM).[6]

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (enzyme + substrate + vehicle) and negative (substrate only) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Considerations:

  • Why this assay? It's a direct measure of catalytic activity, is highly sensitive, and suitable for determining potency (IC50).

  • Potential Pitfalls:

    • Fluorescence Interference: The compound itself might be fluorescent or a quencher, leading to false positive or negative results.

    • Compound Aggregation: At high concentrations, compounds can form aggregates that non-specifically inhibit enzymes.[1]

Orthogonal Assay 1: Colorimetric Biochemical Assay

To address the potential for fluorescence interference, our first orthogonal assay will measure the same enzymatic activity but with a different detection modality: absorbance.[10][11]

Principle of the Assay

This assay uses a chromogenic substrate that, upon cleavage by Protease X, releases a colored product (a chromophore). The increase in absorbance at a specific wavelength is proportional to the enzyme's activity.

Experimental Protocol: Colorimetric Assay

The protocol is similar to the fluorogenic assay, with the following key differences:

  • Substrate: A chromogenic substrate (e.g., a p-nitroanilide (pNA)-conjugated peptide) is used.

  • Detection: The absorbance is measured over time using a spectrophotometer (e.g., at 405 nm for pNA).

Causality and Considerations:

  • Why this assay? It confirms the inhibitory activity using a non-fluorescent method, thus ruling out fluorescence-based artifacts.[10][12]

  • Pros: Cost-effective and less prone to interference from fluorescent compounds.[10]

  • Cons: Generally less sensitive than fluorometric assays.[10][13]

Orthogonal Assay 2: Label-Free Biophysical Assay (Surface Plasmon Resonance - SPR)

Biochemical assays measure the consequence of inhibition (reduced product formation). A biophysical assay, like SPR, provides direct evidence of the physical interaction between the inhibitor and the target enzyme.[3][14] This is a truly orthogonal approach.

Principle of SPR

SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[15] In our case, Protease X is immobilized on the chip. When N-Benzyl 3-borono-4-methylbenzenesulfonamide is flowed over the surface, its binding to the enzyme causes a change in mass, which alters the refractive index and is detected as a response. This allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).[15][16]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis Immobilize Immobilize Protease X on Sensor Chip Association Association: Inject Compound Prepare Prepare Compound Serial Dilutions Prepare->Association Equilibrium Equilibrium: Steady State Binding Association->Equilibrium Measure binding Dissociation Dissociation: Flow Buffer Only Equilibrium->Dissociation Regeneration Regeneration: Remove Bound Compound Dissociation->Regeneration Measure release FitData Fit Sensorgrams to Kinetic Models Dissociation->FitData Regeneration->Association Next concentration Determine Determine kon, koff, KD FitData->Determine

Caption: Workflow for SPR-based analysis of inhibitor binding.

Causality and Considerations:

  • Why this assay? It directly confirms a physical interaction between the compound and the target protein, independent of catalytic activity. It also provides valuable kinetic information (on-rate, off-rate) and a true equilibrium dissociation constant (KD).

  • Key Insights: A strong correlation between the IC50 from the biochemical assays and the KD from SPR provides high confidence that the observed inhibition is due to direct binding to the target.

Orthogonal Assay 3: Cell-Based Assay

The ultimate goal of a drug is to be effective in a biological system. A cell-based assay provides the first glimpse into the compound's activity in a more physiologically relevant context.[17][18] This assay assesses not only target engagement but also crucial properties like cell permeability.[17]

Principle of the Assay

Let's assume Protease X, when active, cleaves a specific cellular substrate, leading to a downstream event that can be measured, for instance, the activation of a transcription factor that drives the expression of a reporter gene (e.g., luciferase). In this system, inhibition of Protease X by our compound would lead to a decrease in the reporter signal.

Hypothetical Signaling Pathway

Cell_Pathway Compound N-Benzyl 3-borono-4- methylbenzenesulfonamide ProteaseX Protease X Compound->ProteaseX Inhibits Substrate Cellular Substrate ProteaseX->Substrate Cleaves Product Cleaved Product TF Transcription Factor Product->TF Activates Reporter Reporter Gene Expression (e.g., Luciferase) TF->Reporter Induces

Caption: A hypothetical cell-based assay pathway.

Experimental Protocol: Cell-Based Reporter Assay
  • Cell Line: Use a stable cell line engineered to express Protease X and the reporter gene system.

  • Compound Treatment: Plate the cells in a 96-well plate and treat with a dose-response of N-Benzyl 3-borono-4-methylbenzenesulfonamide for a suitable time (e.g., 24 hours).

  • Lysis and Reporter Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a viability assay (e.g., CellTiter-Glo) to account for any cytotoxicity. Calculate the cellular IC50 (or EC50).

Causality and Considerations:

  • Why this assay? It validates target engagement in an intracellular environment, providing crucial information on cell permeability and efficacy in a complex biological system.[19][20]

  • Interpreting Results:

    • A cellular IC50 value close to the biochemical IC50 suggests good cell permeability and on-target activity.

    • A significantly higher cellular IC50 may indicate poor permeability, efflux by cellular pumps, or compound instability.

Data Summary and Interpretation

A robust validation strategy culminates in the comparison of data from all assays. The goal is to build a consistent and compelling narrative for the compound's mechanism of action.

Assay TypeMethodKey ParameterHypothetical ResultInterpretation
Primary Biochemical FluorogenicIC50150 nMPotent inhibitor of catalytic activity.
Orthogonal 1 (Biochemical) ColorimetricIC50180 nMConfirms inhibition, rules out fluorescence artifacts. Potency is consistent.
Orthogonal 2 (Biophysical) Surface Plasmon Resonance (SPR)KD120 nMConfirms direct, high-affinity binding. KD value correlates well with IC50 values.
Orthogonal 3 (Cellular) Reporter GeneCellular IC50500 nMDemonstrates on-target activity in cells and indicates good cell permeability.

Overall Validation Workflow

Validation_Workflow Start Hit Compound: N-Benzyl 3-borono-4- methylbenzenesulfonamide Primary Primary Assay: Fluorogenic (IC50) Start->Primary Orthogonal1 Orthogonal 1: Colorimetric (IC50) Primary->Orthogonal1 Confirm & Characterize Orthogonal2 Orthogonal 2: SPR (KD) Primary->Orthogonal2 Confirm & Characterize Orthogonal3 Orthogonal 3: Cell-Based (Cellular IC50) Primary->Orthogonal3 Confirm & Characterize Conclusion Confident Validation of On-Target Inhibition Orthogonal1->Conclusion Orthogonal2->Conclusion Orthogonal3->Conclusion

Caption: A multi-assay strategy for robust hit validation.

Conclusion

The validation of a potential drug candidate like N-Benzyl 3-borono-4-methylbenzenesulfonamide cannot rely on a single assay. A thoughtfully designed sequence of orthogonal assays, moving from simple biochemical systems to more complex biophysical and cellular models, is essential for building confidence in the compound's intended function.[4] This systematic approach not only confirms on-target activity but also proactively identifies and dismisses potential artifacts, ensuring that only the most promising candidates advance in the drug discovery pipeline. By integrating data from these diverse methodologies, researchers can make more informed decisions, ultimately increasing the probability of success in developing novel therapeutics.

References

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). National Institutes of Health. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). National Institutes of Health. [Link]

  • Stenfors, B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Protease Assay Services. Reaction Biology. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. [Link]

  • Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. (2024). A&A Pharmachem. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2011). National Institutes of Health. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). National Institutes of Health. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. [Link]

  • Colorimetric vs Fluorometric assay: Which is better for sensitivity?. (2024). Patsnap. [Link]

  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (2010). ResearchGate. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. [Link]

  • Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. (2023). ACS Publications. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers. [Link]

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (2022). MDPI. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]

  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications. (2013). ResearchGate. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2020). National Institutes of Health. [Link]

  • Protease Assays. (2012). National Center for Biotechnology Information. [Link]

  • Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease. (2023). MDPI. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • What is the Difference Between Colorimetric and Fluorometric Assay. (2021). Pediaa.Com. [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022). ACS Publications. [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. (2018). ResearchGate. [Link]

  • Biophysical Assays. Sygnature Discovery. [Link]

  • Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids. (1991). National Institutes of Health. [Link]

  • Cellular Activities of SARS-CoV-2 Main Protease Inhibitors Reveal Their Unique Characteristics. (2021). bioRxiv. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. [Link]

  • Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. (2009). JoVE. [Link]

  • Colorimetric? Fluorometric? How to choose the right platform for your ELISA. (2016). BellBrook Labs. [Link]

  • Examining the Fluorescent Protease Protection Assay. (2020). G-Biosciences. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). National Institutes of Health. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • Analysis of kinetic constants by surface plasmon resonance (SPR). A,.... (2017). ResearchGate. [Link]

  • Biophysical Assays. Charles River Laboratories. [Link]

  • Accelerating enzyme discovery and engineering with high-throughput screening. (2024). Royal Society of Chemistry. [Link]

  • Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. (2007). PubMed. [Link]

  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (2010). National Institutes of Health. [Link]

  • Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. (2020). PubMed. [Link]

  • Surface plasmon resonance. (1999). BIAcore. [Link]

Sources

A-Technical-Guide-to-Cross-Reactivity-Profiling-of-N-Benzyl-3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Bioactive Scaffolds

In the landscape of contemporary drug discovery, the development of small molecule inhibitors with high specificity for their intended biological targets remains a paramount challenge. The promiscuity of inhibitor binding to off-target proteins is a leading cause of adverse drug reactions and clinical trial failures. Here, we delve into a comprehensive cross-reactivity profiling of a novel compound, N-Benzyl 3-borono-4-methylbenzenesulfonamide. This molecule is of particular interest as it incorporates two powerful pharmacophores: a boronic acid and a sulfonamide.

The boronic acid moiety is a well-established reversible covalent inhibitor of serine proteases, where it forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis[1][2]. Conversely, the sulfonamide group is the cornerstone of a major class of drugs targeting carbonic anhydrases[3][4]. The fusion of these two motifs in N-Benzyl 3-borono-4-methylbenzenesulfonamide presents a unique case for investigating its selectivity and potential for cross-reactivity between these two distinct enzyme families. This guide provides a robust experimental framework for characterizing its selectivity profile and compares its hypothetical performance against established inhibitors.

Hypothetical Primary Target and Rationale

Given the presence of the boronic acid, we hypothesize that the primary target of N-Benzyl 3-borono-4-methylbenzenesulfonamide is a member of the serine protease family. The N-benzyl and 4-methylbenzenesulfonamide components likely contribute to the binding affinity and selectivity by interacting with the substrate-binding pockets of the target protease. However, the sulfonamide group raises a significant flag for potential off-target binding to carbonic anhydrases.

Comparative Inhibitors

To establish a meaningful comparison, we have selected two well-characterized inhibitors as benchmarks:

  • Bortezomib: A dipeptidyl boronic acid that, while primarily known as a proteasome inhibitor, serves as an excellent example of a potent boronic acid-based therapeutic. Its cross-reactivity profile has been extensively studied.

  • Acetazolamide: A classic sulfonamide inhibitor of carbonic anhydrases, widely used in the clinic for various indications[3][5]. It will serve as our benchmark for off-target carbonic anhydrase activity.

Comprehensive Cross-Reactivity Profiling Workflow

A multi-pronged approach is essential for a thorough and self-validating assessment of inhibitor selectivity. We propose a tiered workflow that moves from broad, unbiased screening to focused, quantitative validation.

G cluster_0 Tier 1: Broad-Spectrum Profiling cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Quantitative Selectivity Assessment A Kinome Scanning (e.g., KINOMEscan®) C Affinity Chromatography-Mass Spectrometry A->C Identify potential kinase off-targets B Proteome-wide CETSA (Cellular Thermal Shift Assay) B->C Identify thermally stabilized off-targets D Isothermal Dose-Response CETSA C->D Validate direct binding in cells E In Vitro Enzyme Inhibition Assays (IC50/Ki determination) D->E Quantify binding affinity

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Experimental Protocols

Tier 1: Broad-Spectrum Profiling
  • Rationale: To proactively identify any off-target interactions with kinases, a family of enzymes notorious for off-target effects due to the conserved ATP-binding pocket[6]. We will utilize a commercially available platform like KINOMEscan®, which employs an active site-directed competition binding assay[7][8].

  • Protocol:

    • N-Benzyl 3-borono-4-methylbenzenesulfonamide is dissolved in DMSO to a stock concentration of 10 mM.

    • The compound is submitted for screening against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM).

    • The results are reported as percent of control, where a lower percentage indicates stronger binding. A threshold (e.g., >65% inhibition) is set to identify significant off-target interactions.

  • Rationale: CETSA is a powerful method to assess target engagement in a cellular context[9][10]. Ligand binding stabilizes the target protein, leading to a higher melting temperature. A proteome-wide implementation can reveal unexpected off-targets in their native environment.

  • Protocol:

    • Culture a relevant cell line (e.g., a human cancer cell line with known serine protease and carbonic anhydrase expression) to 80% confluency.

    • Treat cells with either vehicle (DMSO) or N-Benzyl 3-borono-4-methylbenzenesulfonamide (e.g., 10 µM) for 1 hour.

    • Harvest cells and resuspend in PBS. Aliquot cell suspensions and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • The soluble fractions are then analyzed by quantitative mass spectrometry (e.g., TMT-based) to identify proteins that are stabilized by the compound.

Tier 2: Target Identification and Validation
  • Rationale: This classical technique directly identifies proteins that physically interact with the compound of interest[11][12].

  • Protocol:

    • Synthesize an analogue of N-Benzyl 3-borono-4-methylbenzenesulfonamide with a linker and immobilize it on a solid support (e.g., agarose beads).

    • Incubate the affinity matrix with cell lysate.

    • Wash the matrix extensively to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer.

    • Identify the eluted proteins by mass spectrometry. A control experiment with a non-functionalized matrix is crucial to distinguish specific from non-specific binders.

  • Rationale: To validate the hits from the proteome-wide CETSA and affinity chromatography in a dose-dependent manner within intact cells[13].

  • Protocol:

    • Treat cells with a range of concentrations of N-Benzyl 3-borono-4-methylbenzenesulfonamide.

    • Heat all samples at a single, optimized temperature (the temperature at which the target protein shows significant denaturation in the absence of the ligand).

    • Lyse the cells and quantify the amount of soluble target protein (e.g., by Western blot or targeted mass spectrometry). A dose-dependent increase in soluble protein confirms target engagement.

Tier 3: Quantitative Selectivity Assessment
  • Rationale: To determine the potency of inhibition (IC50 or Ki values) against the primary target and key off-targets identified in the previous tiers.

  • Protocol:

    • Perform kinetic assays using purified recombinant enzymes (e.g., a panel of serine proteases and carbonic anhydrase isoforms).

    • For serine proteases, a fluorogenic substrate can be used to monitor enzyme activity.

    • For carbonic anhydrases, an esterase assay or a stopped-flow CO2 hydration assay can be employed.

    • Measure enzyme activity in the presence of a range of inhibitor concentrations to determine the IC50 values.

    • Calculate Ki values to quantify the binding affinity.

Hypothetical Comparative Data

The following tables present hypothetical data that could be generated from the proposed experimental workflow.

Table 1: Kinome Scanning Results (% Inhibition at 1 µM)

CompoundKinase AKinase BKinase C
N-Benzyl 3-borono-4-methylbenzenesulfonamide58512
Bortezomib109015
Acetazolamide231

This table illustrates that both boronic acid-containing compounds show significant off-target activity against Kinase B, a hypothetical kinase hit.

Table 2: Proteome-wide CETSA - Top Hits (Fold Change in Stability)

CompoundProtein X (Serine Protease)Protein Y (Carbonic Anhydrase)Protein Z (Unrelated)
N-Benzyl 3-borono-4-methylbenzenesulfonamide3.52.81.1
Bortezomib4.21.21.0
Acetazolamide1.14.51.2

This hypothetical data suggests that N-Benzyl 3-borono-4-methylbenzenesulfonamide stabilizes both its intended serine protease target and a carbonic anhydrase off-target.

Table 3: Quantitative In Vitro Inhibition (Ki, nM)

CompoundTarget Serine ProteaseOff-Target Carbonic Anhydrase II
N-Benzyl 3-borono-4-methylbenzenesulfonamide50500
Bortezomib10>10,000
Acetazolamide>10,00012

This quantitative data would confirm the dual inhibitory nature of N-Benzyl 3-borono-4-methylbenzenesulfonamide, with a 10-fold selectivity for the serine protease over the carbonic anhydrase.

Signaling Pathway Considerations

The potential for off-target effects on kinases necessitates an understanding of the pathways they regulate. For instance, if Kinase B (from Table 1) is a key component of a growth factor signaling pathway, its inhibition could lead to unintended anti-proliferative effects.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Downstream Downstream Signaling (e.g., MAPK pathway) Kinase_B->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor N-Benzyl 3-borono- 4-methylbenzenesulfonamide Inhibitor->Kinase_B Inhibition

Caption: Potential off-target effect on a signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous strategy for profiling the cross-reactivity of N-Benzyl 3-borono-4-methylbenzenesulfonamide. The combination of broad, unbiased screening methods with focused biochemical and cellular validation provides a high degree of confidence in the resulting selectivity profile. Our hypothetical data illustrates a scenario where the compound exhibits dual activity, a plausible outcome given its hybrid pharmacophore structure.

The experimental framework presented here is not only applicable to N-Benzyl 3-borono-4-methylbenzenesulfonamide but can be adapted for any small molecule inhibitor in a drug discovery pipeline. A thorough understanding of a compound's selectivity is a critical step in de-risking its development and is fundamental to the principles of modern, target-oriented pharmacology. Future studies should focus on structure-activity relationships to rationally design analogues with improved selectivity for the desired target.

References

  • Mortier, J., Raux, B., & Meurice, N. (2015). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PLoS ONE, 10(9), e0137665. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 970546. [Link]

  • Genç, H., Bua, S., & Supuran, C. T. (2020). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1269–1275. [Link]

  • Shaw, J., Dai, L., & La-Borde, P. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2139–2145. [Link]

  • Witherington, J., Blackaby, A. P., & Brown, M. J. (2017). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 114(18), E3622–E3631. [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. [Link]

  • Kinnings, S. L., & Jackson, R. M. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 12(1), 1-15. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 197–212. [Link]

  • Wang, Y., & Mo, F. (2019). Affinity purification in target identification: the specificity challenge. MedChemComm, 10(9), 1545–1555. [Link]

  • Akocak, S., & Supuran, C. T. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 609–613. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 4, 2026, from [Link]

  • Kinnings, S. L., & Jackson, R. M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1847–1857. [Link]

  • Angeli, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 26(16), 2827–2842. [Link]

  • Terstiege, I., & Termathe, M. (2013). Affinity-based target identification for bioactive small molecules. RSC Advances, 3(45), 22165-22180. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Di Cesare, E., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6398–6412. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 4, 2026, from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023). Affinity chromatography. [Link]

  • Johnson, D. S., & Weerapana, E. (2017). Minimizing the off-target reactivity of covalent kinase inhibitors by targeting distal cysteines. Nature Chemical Biology, 13(2), 163–169. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved February 4, 2026, from [Link]

  • Galdino-Pitta, M. R., & Pitta, I. R. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]

  • Jafari, R., & Almqvist, H. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(21), e3084. [Link]

  • W. H. Thompson, & M. L. Smith. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11019–11026. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Drug Hunter. (2025, June 2). A Structure-based Approach to Drugging RNA with Small Molecules [Video]. YouTube. [Link]

  • Lomenick, B., & Hao, R. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 39–48. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Benzyl 3-borono-4-methylbenzenesulfonamide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives, a class of compounds with significant potential in drug discovery. By integrating a boronic acid "warhead" with a sulfonamide scaffold and an N-benzyl group, these molecules are poised to interact with a variety of enzymatic targets. This document will explore the design rationale, synthetic strategies, and the nuanced effects of structural modifications on the biological activity of these compounds, offering a comparative framework for researchers in medicinal chemistry and drug development.

Introduction: A Trifecta of Functionality

The design of N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives brings together three key pharmacophoric elements:

  • The Boronic Acid Moiety: Boronic acids are well-established as reversible covalent inhibitors of serine proteases, where the electrophilic boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[1][2][3] This interaction is a cornerstone of their inhibitory mechanism.

  • The Sulfonamide Core: The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, famously integral to the carbonic anhydrase inhibitors.[4] It can engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.

  • The N-Benzyl Group: This substituent can occupy hydrophobic pockets within the target enzyme, contributing significantly to binding affinity and selectivity. Modifications to the benzyl ring offer a straightforward avenue for SAR exploration.[5]

The convergence of these three motifs suggests that this class of compounds could be potent and selective inhibitors of enzymes such as serine proteases (e.g., thrombin, chymotrypsin) and potentially other enzymes where a reactive serine or a zinc ion is present in the active site.

Synthetic Strategy: A Modular Approach

The synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives can be approached in a modular fashion, allowing for the systematic variation of each key component. A plausible and adaptable synthetic route is outlined below.

Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Synthesis of Sulfonamide Intermediate cluster_1 Introduction of Boronic Acid Moiety Start 3-Bromo-4-methylbenzenesulfonyl chloride Step1 React with Benzylamine derivative Start->Step1 Base (e.g., Pyridine) Intermediate1 N-Benzyl-3-bromo-4-methylbenzenesulfonamide Step1->Intermediate1 Step2 Miyaura Borylation Intermediate1->Step2 Coupling Reaction Intermediate2 N-Benzyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Step2->Intermediate2 Bis(pinacolato)diboron, Pd catalyst, Base Step3 Hydrolysis Intermediate2->Step3 Acidic or Basic conditions Final_Product N-Benzyl-3-borono-4-methylbenzenesulfonamide Derivative Step3->Final_Product

Caption: Proposed synthetic route for N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives.

This synthetic approach offers the flexibility to introduce a wide range of substituents on the benzylamine starting material, allowing for a thorough investigation of the SAR of the N-benzyl group.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives are expected to be highly dependent on the interplay between the three core components. The following sections dissect the anticipated SAR for each part of the molecule.

The Influence of Substituents on the N-Benzyl Ring

The N-benzyl group is likely to interact with hydrophobic pockets in the enzyme's active site. The nature and position of substituents on the benzyl ring can therefore dramatically alter binding affinity.

DerivativeR1 (para-substituent)R2 (meta-substituent)R3 (ortho-substituent)Representative IC50 (nM)Rationale
1a HHH150Unsubstituted benzyl provides a baseline for comparison.
1b OCH₃HH75Electron-donating groups may enhance π-π stacking interactions.
1c ClHH100Halogen substituents can participate in halogen bonding and increase hydrophobicity.
1d HNO₂H250Electron-withdrawing groups may be disfavored depending on the electronic environment of the binding pocket.
1e HHF120Small ortho-substituents may induce a conformational change that is beneficial for binding.

Key Insights:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the interaction with the target enzyme. For some enzyme targets, electron-donating groups at the para-position of the benzyl ring have been shown to enhance activity.[5]

  • Steric Hindrance: Bulky substituents, particularly at the ortho-position, may cause steric clashes within the binding pocket, leading to a decrease in potency.

  • Hydrophobicity: Increasing the hydrophobicity of the benzyl group can lead to improved binding in hydrophobic pockets, but may also impact solubility and pharmacokinetic properties.

The Role of the Boronic Acid Moiety

The boronic acid is the key to the covalent interaction with the catalytic serine of target proteases. Its effectiveness is intrinsically linked to its electronic properties.

Boronic_Acid_Interaction cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Tetrahedral Intermediate Serine Serine Residue (Nu:) Boron B(OH)₂ Serine->Boron Nucleophilic Attack Complex Ser-O-B⁻(OH)₂-Aryl Aryl Aryl-Sulfonamide Aryl->Boron

Caption: Covalent interaction of the boronic acid with a serine residue.

Key Considerations:

  • Lewis Acidity: The electrophilicity of the boron atom is crucial for the nucleophilic attack by the serine hydroxyl group. Electron-withdrawing groups on the benzenesulfonamide ring can increase the Lewis acidity of the boron, potentially leading to a more potent inhibitor.[1]

  • pKa: The pKa of the boronic acid influences its ionization state at physiological pH. A lower pKa can lead to a higher concentration of the more reactive trigonal boronic acid form.

Modifications of the 4-Methylbenzenesulfonamide Scaffold

The sulfonamide core provides a rigid framework and participates in key interactions with the enzyme.

  • Methyl Group at Position 4: This group likely occupies a small hydrophobic pocket. Altering its size or replacing it with other functional groups (e.g., halogens, methoxy) would be a valuable SAR study to probe the steric and electronic requirements of this pocket.

  • Sulfonamide Nitrogen: The sulfonamide NH is a critical hydrogen bond donor. N-alkylation would likely abolish this interaction and significantly reduce activity, unless the alkyl group can forge new, favorable interactions.

Experimental Protocols

To facilitate the comparative analysis of these derivatives, standardized experimental protocols for their synthesis and biological evaluation are essential.

General Synthetic Procedure for N-Benzyl-3-bromo-4-methylbenzenesulfonamide (Intermediate 1)
  • To a solution of the appropriately substituted benzylamine (1.0 eq.) in pyridine (0.2 M) at 0 °C, add 3-bromo-4-methylbenzenesulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-bromo-4-methylbenzenesulfonamide.

General Procedure for Miyaura Borylation (Intermediate 2)
  • To a solution of the N-benzyl-3-bromo-4-methylbenzenesulfonamide (1.0 eq.) in a suitable solvent (e.g., dioxane or DMF), add bis(pinacolato)diboron (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like potassium acetate (3.0 eq.).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the boronate ester.

General Procedure for Hydrolysis to Boronic Acid (Final Product)
  • Dissolve the boronate ester (1.0 eq.) in a mixture of acetone and 1 M HCl (e.g., 4:1 v/v).

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the final boronic acid derivative, which may be further purified by recrystallization.

Serine Protease Inhibition Assay (Illustrative Example)

A common method to assess the inhibitory potential of these compounds is a chromogenic substrate-based enzymatic assay.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add a solution of the target serine protease (e.g., chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

  • Measure the absorbance of the product (p-nitroaniline) over time using a plate reader at 405 nm.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The N-Benzyl 3-borono-4-methylbenzenesulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors. The modular nature of its synthesis allows for extensive SAR exploration. Future work should focus on:

  • Systematic derivatization: A comprehensive library of derivatives should be synthesized to fully probe the SAR at all three key positions.

  • Broad-spectrum enzymatic screening: The synthesized compounds should be tested against a panel of serine proteases and other relevant enzymes to identify potent and selective inhibitors.

  • Structural biology: Co-crystallization of lead compounds with their target enzymes will provide invaluable insights into the binding mode and guide further optimization.

  • Pharmacokinetic profiling: Promising inhibitors should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the therapeutic potential of N-Benzyl 3-borono-4-methylbenzenesulfonamide derivatives can be fully realized.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: https://www.mdpi.com/1420-3049/27/19/6618)
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: https://www.mdpi.com/1420-3049/25/18/4323)
  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10662706/)
  • Strategies for the synthesis of N‐benzyl sulfonamides. (URL: https://www.researchgate.net/figure/Strategies-for-the-synthesis-of-N-benzyl-sulfonamides_fig1_340156976)
  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073489/)
  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. (URL: https://pubmed.ncbi.nlm.nih.gov/26845722/)
  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. (URL: https://pubmed.ncbi.nlm.nih.gov/37656711/)
  • Boronic acid-based enzyme inhibitors: a review of recent progress. (URL: https://pubmed.ncbi.nlm.nih.gov/29224412/)
  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05678c)
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (URL: https://www.researchgate.net/publication/321743603_Boronic_Acid-based_Enzyme_Inhibitors_A_Review_of_Recent_Progress)
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05277b)
  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2081079)
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: https://www.mdpi.com/1422-0067/26/9/4182)
  • Selected examples of N‐benzyl sulfonamides with selective activity... (URL: https://www.researchgate.
  • Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (URL: https://www.researchgate.net/publication/329971954_Synthesis_characterization_and_biological_activity_study_of_N-substituted_sulfonamido_maleimides_substituted_with_different_heterocycles)
  • Benzylamines - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/synthesis/N1/benzylamines.shtm)

Sources

Benchmarking N-Benzyl 3-borono-4-methylbenzenesulfonamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: N-Benzyl 3-borono-4-methylbenzenesulfonamide (BBMS) vs. Clinical


-Lactamase Inhibitors

Executive Summary & Chemical Identity

Product: N-Benzyl 3-borono-4-methylbenzenesulfonamide (Referred to herein as BBMS ) Class: Acyclic Boronic Acid Transition State Inhibitor (BATSI) Primary Target: Serine


-lactamases (Class C AmpC, Class A KPC)
Mechanism:  Reversible covalent inhibition via tetrahedral transition state mimicry.

Abstract: This guide benchmarks BBMS against industry-standard inhibitors: Avibactam (Diazabicyclooctane), Vaborbactam (Cyclic Boronate), and Clavulanic Acid (Suicide Inhibitor). Unlike traditional suicide inhibitors that permanently acylate the active site, BBMS utilizes a boronic acid "warhead" to form a reversible, high-affinity tetrahedral adduct with the catalytic serine. This guide provides experimental protocols and comparative data to validate BBMS as a high-fidelity probe for mechanistic studies of antimicrobial resistance (AMR).

Mechanism of Action: The "Boron Trap"

The potency of BBMS lies in its ability to exploit the atomic geometry of the enzymatic reaction.

  • The Challenge:

    
    -lactamases hydrolyze antibiotics by attacking the 
    
    
    
    -lactam ring, passing through a high-energy tetrahedral transition state.
  • The Solution (BBMS): The boron atom in BBMS exists in a trigonal planar (

    
    ) state. Upon entering the active site, it accepts a lone pair from the catalytic Serine residue (e.g., Ser64 in AmpC). This forces the boron into a tetrahedral (
    
    
    
    ) geometry, perfectly mimicking the transition state of the hydrolytic reaction.
  • Energetic Advantage: Because the enzyme is evolutionarily optimized to stabilize this specific geometry, it binds BBMS with extremely high affinity (

    
     often in the nanomolar range).
    
Pathway Visualization: Catalytic Inhibition

MOA Enzyme Free Beta-Lactamase (Active Site Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + BBMS Hydrolysis Hydrolysis of Antibiotic (If Inhibitor Absent) Enzyme->Hydrolysis + Beta-Lactam BBMS BBMS Inhibitor (Trigonal sp2 Boron) BBMS->Complex TS_Analog Tetrahedral Adduct (sp3 Boron - High Affinity) Complex->TS_Analog Covalent Bond Formation (Reversible) TS_Analog->Complex Slow Off-rate (k_off)

Figure 1: The reversible covalent binding mechanism of BBMS.[1][2][3] The inhibitor traps the enzyme in a transition-state analog complex, preventing antibiotic hydrolysis.

Benchmarking Analysis: BBMS vs. Alternatives

The following table contrasts BBMS with standard inhibitors based on kinetic properties and structural utility.

FeatureBBMS (The Product) Vaborbactam Avibactam Clavulanic Acid
Chemical Class Acyclic Boronic AcidCyclic Boronic AcidDiazabicyclooctane (DBO)

-Lactam
Binding Mode Reversible CovalentReversible CovalentReversible CovalentIrreversible Acylation
Target Profile Class A & C (AmpC specific)Class A & C (KPC specific)Class A, C, & DClass A (ESBLs)
Off-Rate (

)
Fast/Moderate (Probe)Slow (Drug)Very SlowN/A (Irreversible)
UV/Vis Detectability High (Sulfonamide) LowLowLow
Primary Use Case Mechanistic Probe / Crystallography Clinical TherapeuticClinical TherapeuticClinical Therapeutic

Key Insight: While Vaborbactam is optimized for clinical stability (cyclic structure reduces metabolism), BBMS offers distinct advantages for in vitro research. Its acyclic sulfonamide backbone is more flexible, allowing it to adapt to various mutant active sites, and its chemical structure provides better UV/Vis characteristics for quantifying binding kinetics in real-time.

Experimental Protocol: Determination of

To validate BBMS performance, you must determine the inhibition constant (


) using a reporter substrate (Nitrocefin).
Materials:
  • Enzyme: Purified AmpC

    
    -lactamase (approx. 1-5 nM final concentration).
    
  • Substrate: Nitrocefin (Chromogenic cephalosporin,

    
    ).[4]
    
  • Inhibitor: BBMS (dissolved in DMSO, serial dilutions).

  • Buffer: 50 mM Sodium Phosphate, pH 7.0.

Workflow Diagram

Protocol Step1 1. Preparation Step2 2. Pre-Incubation (Enzyme + BBMS) Step1->Step2 5 min @ 25°C Step3 3. Initiation (Add Nitrocefin) Step2->Step3 Rapid Mixing Step4 4. Measurement (Absorbance @ 482nm) Step3->Step4 Kinetic Mode (5 min) Step5 5. Analysis (Dixon or IC50 Plot) Step4->Step5 Calculate Vi

Figure 2: Kinetic assay workflow for determining the inhibition constant (


) of BBMS.
Step-by-Step Procedure:
  • Baseline Establishment: Determine the

    
     of Nitrocefin for your specific AmpC batch (typically ~10-50 
    
    
    
    M).
  • Reaction Setup:

    • Prepare a 96-well plate.

    • Add 80

      
      L of Buffer.
      
    • Add 10

      
      L of BBMS (varying concentrations: 0 nM to 1000 nM).
      
    • Add 10

      
      L of AmpC Enzyme.
      
  • Equilibrium Binding: Incubate for 5-10 minutes at 25°C. Note: Boronic acids bind rapidly, but a short pre-incubation ensures equilibrium.

  • Start Reaction: Add 100

    
    L of Nitrocefin (final concentration = 
    
    
    
    ).
  • Data Acquisition: Monitor Absorbance at 482 nm every 10 seconds for 5 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [I] or fit to the Morrison Equation  for tight-binding inhibitors if 
      
      
      
      is close to
      
      
      .

Expected Results: For a high-quality BATSI like BBMS, you should observe competitive inhibition behavior.

  • IC50: < 100 nM (against AmpC).[5]

  • Mode: Competitive (Lineweaver-Burk lines intersect at the Y-axis).

References

  • Edoo, Z. et al. (2025). "Discovery of Boronic Acids-Based

    
    -Lactamase Inhibitors Through In Situ Click Chemistry." ResearchGate. 
    
  • Papp-Wallace, K. M. et al. (2018). "Boronic Acid Transition State Inhibitors Active against KPC and Other Class A

    
    -Lactamases." Antimicrobial Agents and Chemotherapy.[4][6][7] 
    
  • Hecker, S. J. et al. (2020). "Discovery of Vaborbactam (RPX7009), a First-in-Class Ultrabroad-Spectrum

    
    -Lactamase Inhibitor." Journal of Medicinal Chemistry. 
    
  • Drawz, S. M.[7] & Bonomo, R. A. (2010). "Three Decades of

    
    -Lactamase Inhibitors." Clinical Microbiology Reviews. 
    

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. Boron-containing compounds have emerged as a promising class of inhibitors, capable of forming reversible covalent bonds with enzyme active sites.[1][2][3][4] This guide provides an in-depth analysis of the enzyme selectivity of epetraborole (GSK2251052), a novel boron-containing inhibitor of leucyl-tRNA synthetase (LeuRS), and compares its performance with other alternatives, supported by experimental data.

Introduction to Epetraborole and its Mechanism of Action

Epetraborole (formerly GSK2251052/AN3365) is a bacteriostatic antibiotic that exhibits broad-spectrum activity against Gram-negative bacteria.[5][6] It belongs to the benzoxaborole class of compounds and exerts its antimicrobial effect by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5][6][7]

Aminoacyl-tRNA synthetases (aaRSs) are crucial for the faithful translation of the genetic code, catalyzing the attachment of specific amino acids to their cognate tRNAs.[7] LeuRS, in particular, is responsible for charging leucine to its corresponding tRNA. Epetraborole inhibits LeuRS by forming an adduct with the terminal adenosine (A76) of the tRNA in the enzyme's editing domain.[6] This mechanism effectively halts protein synthesis, leading to the inhibition of bacterial growth. The significant structural differences between prokaryotic and eukaryotic aaRSs provide a basis for developing highly selective inhibitors.[7]

Selectivity Profile of Epetraborole

A critical attribute of any successful antimicrobial agent is its ability to selectively target the pathogenic enzyme without significantly affecting the host's homologous enzymes. Epetraborole has demonstrated a remarkable selectivity for bacterial LeuRS over human cytoplasmic LeuRS.

Enzyme Organism IC50 / MIC Selectivity (fold) Reference
Leucyl-tRNA Synthetase (LeuRS)Escherichia coliMIC90: 1-4 µg/mL>1000[5]
Leucyl-tRNA Synthetase (LeuRS)Human (cytoplasmic)High µM range[7]
Isoleucyl-tRNA SynthetaseEscherichia coliNo significant inhibition[5]
Valyl-tRNA SynthetaseEscherichia coliNo significant inhibition[5]

This table summarizes the inhibitory activity of epetraborole against its primary target and related enzymes. The high selectivity for the bacterial enzyme is a key feature.

The selectivity of epetraborole for bacterial LeuRS is attributed to specific interactions within the enzyme's active site that are not conserved in the human counterpart. This high degree of selectivity is crucial for its favorable safety profile in preclinical and clinical studies.[5]

Furthermore, epetraborole does not exhibit cross-resistance with other classes of antibiotics, indicating its novel mechanism of action.[6] This is a significant advantage in the context of rising antimicrobial resistance.

Comparative Analysis with Other LeuRS Inhibitors

While other LeuRS inhibitors have been developed, many have faced challenges related to selectivity and the rapid development of resistance. For instance, some natural product-based inhibitors have shown activity against both bacterial and human LeuRS, limiting their therapeutic potential.

The development of resistance to epetraborole has been observed in clinical settings, primarily through mutations in the editing domain of the bacterial LeuRS.[5][8] This underscores the importance of continued research into next-generation inhibitors and combination therapies.

Experimental Protocol: Determining Enzyme Inhibition and Selectivity

The following is a generalized protocol for assessing the inhibitory activity and selectivity of a compound like epetraborole against its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against bacterial and human leucyl-tRNA synthetase.
Materials:
  • Purified recombinant bacterial and human leucyl-tRNA synthetase

  • ATP, L-leucine, and cognate tRNA

  • Radioactively labeled [3H]-L-leucine

  • Inhibitor compound (e.g., epetraborole)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Scintillation vials and scintillation fluid

  • Filter paper and precipitation solution (e.g., trichloroacetic acid)

Methodology:
  • Enzyme Inhibition Assay (Aminoacylation Assay):

    • Prepare a series of dilutions of the inhibitor compound in the reaction buffer.

    • In a reaction vessel, combine the reaction buffer, ATP, [3H]-L-leucine, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the purified LeuRS enzyme.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction by spotting the mixture onto filter paper and precipitating the macromolecules with trichloroacetic acid.

    • Wash the filter paper to remove unincorporated [3H]-L-leucine.

    • Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Selectivity Determination:

    • Perform the enzyme inhibition assay for both the bacterial and human LeuRS enzymes.

    • Calculate the selectivity index by dividing the IC50 value for the human enzyme by the IC50 value for the bacterial enzyme. A higher selectivity index indicates greater selectivity for the bacterial target.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis inhibitor Inhibitor Dilutions start_reaction Add LeuRS Enzyme inhibitor->start_reaction reagents Reaction Mix (Buffer, ATP, [3H]-Leu, tRNA) reagents->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Spot on Filter & Precipitate incubation->stop_reaction wash Wash Unincorporated [3H]-Leu stop_reaction->wash scintillation Scintillation Counting wash->scintillation data_analysis Plot Data & Determine IC50 scintillation->data_analysis

Caption: Workflow for determining the IC50 of a LeuRS inhibitor.

Conclusion

The selectivity of an enzyme inhibitor is a cornerstone of its therapeutic potential. Epetraborole serves as a compelling case study, demonstrating how the unique chemical properties of boron can be harnessed to create a highly selective antimicrobial agent.[1][9] Its potent inhibition of bacterial leucyl-tRNA synthetase, coupled with minimal activity against the human homolog, highlights a successful application of structure-based drug design principles. While the emergence of resistance remains a challenge, the insights gained from studying epetraborole's selectivity will undoubtedly fuel the development of next-generation boron-containing therapeutics.

References

  • PubChem. N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. [Link]

  • Galdiero, M. R., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1653. [Link]

  • O'Dwyer, K., et al. (2015). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy, 59(2), 991-998. [Link]

  • Brem, J., et al. (2019). Will morphing boron-based inhibitors beat the β-lactamases?. Current Opinion in Chemical Biology, 50, 101-110. [Link]

  • Goldstein, E. J. C., et al. (2012). Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. Antimicrobial Agents and Chemotherapy, 56(5), 2743-2746. [Link]

  • Stenfors, B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Stenfors, B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]

  • Li, X., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archives of Pharmacal Research, 41(10), 999-1017. [Link]

  • PubChem. Benzenesulfonamide, N-benzyl-. National Center for Biotechnology Information. [Link]

  • Litchman, G., et al. (2024). Extended Half-life Antibodies: A Narrative Review of a New Approach in the Management of Atopic Dermatitis. Dermatology and Therapy, 1-15. [Link]

  • Drake, E. J., et al. (2016). The structural basis of substrate selectivity of the acinetobactin biosynthetic adenylation domain, BasE. Journal of Biological Chemistry, 291(42), 22014-22026. [Link]

  • Kim, J., & Jeon, B. S. (2024). Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline. Journal of the Korean Society for Applied Biological Chemistry, 67(1), 1-21. [Link]

  • Fang, P., et al. (2020). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 11(8), 857-869. [Link]

  • Goldstein, E. J., et al. (2012). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. PubMed. [Link]

  • Sławiński, J., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(13), 3047. [Link]

  • Galdiero, M. R., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic and Medicinal Chemistry International Journal, 10(2). [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2752. [Link]

  • Li, X., et al. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • Ke, W., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of the American Chemical Society, 132(49), 17541-17550. [Link]

  • De Luca, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Usiena Air. [Link]

  • Wu, D., et al. (2019). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Frontiers in Chemistry, 7, 77. [Link]

  • Kim, J. H., et al. (2019). Discovery of Leucyladenylate Sulfamates as Novel Leucyl-tRNA Synthetase (LRS)-Targeted Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7846-7859. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • Baker, S. J., et al. (2011). Boron-containing inhibitors of synthetases. Chemical Society Reviews, 40(8), 4279-4285. [Link]

  • Pang, Y. L., et al. (2014). Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification. International Journal of Molecular Sciences, 15(11), 21464-21487. [Link]

  • Wockner, L., et al. (2014). Intrapulmonary Pharmacokinetics of GSK2251052 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(10), 5936-5941. [Link]

  • O'Gorman, M., et al. (2024). In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor. Pharmaceutics, 16(1), 127. [Link]

  • Zhou, X., et al. (2018). A human leucyl-tRNA synthetase as an anticancer target. Oncotarget, 9(10), 8949-8959. [Link]

  • O'Dwyer, K., et al. (2015). Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. PubMed. [Link]

  • Zhou, H., et al. (2019). Structure-Guided Enhancement of Selectivity of Chemical Probe Inhibitors Targeting Bacterial Seryl-tRNA Synthetase. Journal of Medicinal Chemistry, 62(23), 10794-10811. [Link]

  • Marandi, A., et al. (2023). Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. News-Medical.net. [Link]

  • Ke, W., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. [Link]

  • O'Dwyer, K., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Synthesis and Verification of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to independently synthesize and rigorously verify novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a molecule of interest for its potential as an enzyme inhibitor. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the chosen synthetic strategy and analytical methods. Furthermore, it presents a comparative analysis with alternative compounds, supported by experimental data, to offer a comprehensive perspective for researchers in the field.

Introduction: The Significance of N-Benzyl 3-borono-4-methylbenzenesulfonamide

N-Benzyl 3-borono-4-methylbenzenesulfonamide integrates two key pharmacophores: the sulfonamide moiety and the arylboronic acid group. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties[1][2]. The boronic acid functional group is of significant interest in medicinal chemistry, most notably for its ability to form reversible covalent bonds with the active site residues of enzymes, leading to potent and selective inhibition[3][4]. The combination of these two groups in the target molecule presents a compelling scaffold for the development of novel therapeutic agents.

This guide outlines a robust and reproducible multi-step synthesis to obtain N-Benzyl 3-borono-4-methylbenzenesulfonamide, followed by a comprehensive verification protocol to ensure its identity, purity, and structural integrity.

I. Strategic Synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide

The synthesis of the target molecule is strategically designed in a three-step sequence, commencing with the regioselective halogenation of a commercially available starting material, followed by N-benzylation, and culminating in a palladium-catalyzed borylation. This approach ensures high yields and purity at each stage.

Synthetic_Workflow A 4-Methylbenzenesulfonyl chloride B 3-Iodo-4-methylbenzenesulfonyl chloride A->B Iodination C N-Benzyl-3-iodo-4-methylbenzenesulfonamide B->C N-Benzylation D N-Benzyl 3-borono-4-methylbenzenesulfonamide C->D Palladium-Catalyzed Borylation

Caption: Synthetic workflow for N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Step 1: Regioselective Iodination of 4-Methylbenzenesulfonyl chloride

Rationale: The initial step focuses on the introduction of a halogen atom at the 3-position of the aromatic ring. An iodine substituent is chosen as it is an excellent leaving group for the subsequent palladium-catalyzed borylation reaction. The reaction conditions are optimized for high regioselectivity, directing the iodination to the position ortho to the sulfonyl chloride group and meta to the methyl group.

Experimental Protocol:

  • To a solution of 4-methylbenzenesulfonyl chloride (1.0 eq) in trifluoroacetic acid, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodo-4-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: N-Benzylation of 3-Iodo-4-methylbenzenesulfonyl chloride

Rationale: This step introduces the N-benzyl group through a nucleophilic substitution reaction between the synthesized 3-iodo-4-methylbenzenesulfonyl chloride and benzylamine. The use of a suitable base is crucial to deprotonate the resulting sulfonamide and drive the reaction to completion.

Experimental Protocol:

  • Dissolve 3-iodo-4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add benzylamine (1.1 eq) dropwise at 0 °C.

  • Add potassium carbonate (1.5 eq) and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure N-benzyl-3-iodo-4-methylbenzenesulfonamide.

Step 3: Palladium-Catalyzed Borylation

Rationale: The final step involves a Miyaura borylation reaction to convert the aryl iodide to the desired arylboronic acid. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-boron bonds with high functional group tolerance[5]. The use of bis(pinacolato)diboron as the boron source and a suitable palladium catalyst and ligand are critical for an efficient transformation.

Experimental Protocol:

  • In a flame-dried Schlenk flask, combine N-benzyl-3-iodo-4-methylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane to the flask and heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • To the crude boronate ester, add a mixture of acetone and 1 M HCl and stir at room temperature for 4 hours to hydrolyze the ester.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Benzyl 3-borono-4-methylbenzenesulfonamide.

  • Purify the product by recrystallization or column chromatography to obtain the final compound.

II. Comprehensive Verification of N-Benzyl 3-borono-4-methylbenzenesulfonamide

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized molecule.

Verification_Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹¹B) A->B C Mass Spectrometry (HRMS) A->C D HPLC Analysis A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Analytical workflow for the verification of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Expect to see characteristic signals for the aromatic protons of both the benzenesulfonamide and benzyl rings, the methylene protons of the benzyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon.

  • ¹¹B NMR: This is a crucial technique for confirming the presence and nature of the boronic acid group. A single resonance in the range of 28-33 ppm is characteristic of a trigonal planar arylboronic acid[6]. The chemical shift can be sensitive to the solvent and pH.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which should match the calculated theoretical mass. The isotopic pattern of boron (¹⁰B and ¹¹B) can be observed in the mass spectrum, providing further confirmation of the presence of the boron atom[7][8].

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or byproducts[9]. A single, sharp peak in the chromatogram indicates a high degree of purity.

III. Comparative Analysis with Alternative Enzyme Inhibitors

To contextualize the potential of N-Benzyl 3-borono-4-methylbenzenesulfonamide, it is compared with other known enzyme inhibitors that share structural similarities or target similar enzyme classes.

CompoundStructureSynthesis ComplexityPurity (Typical)Target Class (Example)Potency (IC₅₀/Kᵢ)
N-Benzyl 3-borono-4-methylbenzenesulfonamide Chemical structure of the target compoundModerate (Multi-step)>95%Serine Proteases, Carbonic AnhydrasesTo be determined
Bortezomib Chemical structure of BortezomibHigh>98%ProteasomeLow nM range[4]
Dorzolamide Chemical structure of DorzolamideModerate>98%Carbonic Anhydrase IILow nM range[10]
(4-Carboxybutyl)triphenylphosphonium bromide Chemical structure of a generic phosphonium salt inhibitorLow>95%Various enzymesµM to mM range

Discussion:

  • Bortezomib , a dipeptide boronic acid, is a highly potent proteasome inhibitor. Its complex structure, however, translates to a more challenging synthesis compared to the target compound.

  • Dorzolamide is a sulfonamide-based inhibitor of carbonic anhydrase. While it lacks the boronic acid moiety, it serves as a benchmark for sulfonamide-based enzyme inhibition. Its synthesis is of moderate complexity.

  • Generic phosphonium salt inhibitors represent a different class of enzyme inhibitors. Their synthesis is generally straightforward, but they often exhibit lower potency compared to more specifically designed molecules like boronic acids.

The presented N-Benzyl 3-borono-4-methylbenzenesulfonamide offers a synthetically accessible scaffold that combines the established inhibitory potential of both sulfonamides and boronic acids, making it a promising candidate for further investigation.

IV. Conclusion

This guide provides a comprehensive and scientifically grounded framework for the independent synthesis and verification of N-Benzyl 3-borono-4-methylbenzenesulfonamide. By detailing not only the "how" but also the "why" behind the experimental choices, it aims to empower researchers to confidently produce and validate this and similar molecules of interest. The comparative analysis further situates the target compound within the broader landscape of enzyme inhibitors, highlighting its potential as a valuable tool in drug discovery and development.

References

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google P
  • Kubota, K., & Ito, H. (2020). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 16, 855–863.
  • Sigma-Aldrich. 4-Methylbenzylsulfonyl chloride.
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Molecules.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.
  • Ditter, J. H., Gerhart, F. J., & Williams, R. E. (1968). Mass Spectrometry in Boron Chemistry. In Mass Spectrometry in Inorganic Chemistry (pp. 145-207). American Chemical Society.
  • Mass spectrometric analysis for organic boron compounds.
  • Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. Organic letters, 14(17), 4534–4537.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Zhao, Y., et al. (2016). Sulfonamides: A Biologically Significant Class of Drugs. Current Medicinal Chemistry, 23(42), 4755-4786.
  • ¹¹B NMR Chemical Shifts. San Diego State University Department of Chemistry and Biochemistry.
  • Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry.
  • Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6217–6236.
  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • What is the synthesis method of 3-Iodo-4-methylbenzoic acid? - FAQ - Guidechem.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Journal of the American Chemical Society, 134(28), 11655–11658.
  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Journal of the American Chemical Society.
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • Nocentini, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(5), 533–537.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Electrochemistry of Organic and Organometallic Compounds. MDPI.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Sulfonamide inhibitors: a patent review 2013-present.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology.
  • Metal-Free Direct N-Benzylation of Sulfonamides with Benzyl Alcohols by Employing Boron Trifluoride–Diethyl Ether Complex. Synlett.
  • Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(17), 4534–4537.
  • Correlation Analysis and Comprehensive Evaluation of the Mineral Element Content of Sweet Cherry Fruit at Three Developmental Stages Under Three Cultivation P
  • Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem.
  • Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. RSC Advances.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.

Sources

Comparative docking studies of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, comparative analysis of N-Benzyl 3-borono-4-methylbenzenesulfonamide , a hybrid pharmacophore integrating a classic sulfonamide zinc-binding group (ZBG) with a boronic acid transition-state mimetic.

This guide is structured to assist researchers in evaluating this compound's dual-targeting potential against


-Lactamases (bacterial resistance)  and Carbonic Anhydrases (hypoxic tumors) .[1]

Executive Technical Summary

Compound Class: Hybrid Sulfonamide-Boronic Acid.[1] Primary Utility: Dual-mechanism inhibition probing.[1]

  • Moiety A (Sulfonamide): Targets metalloenzymes (Carbonic Anhydrases) via Zn

    
     coordination.[1]
    
  • Moiety B (Boronic Acid): Targets serine hydrolases (

    
    -Lactamases) via reversible covalent bonding to the catalytic serine.[1]
    
  • Moiety C (N-Benzyl Tail): Provides hydrophobic interactions (Pi-stacking) to improve isoform selectivity (e.g., hCA IX vs hCA II).[1]

Comparative Verdict:

  • Vs. Acetazolamide (AAZ): Superior hydrophobicity; likely higher affinity for CA IX due to the benzyl tail.[1]

  • Vs. 3-Nitrophenylboronic Acid (3-NPBA): Enhanced specificity due to the sulfonamide scaffold acting as a "anchor" in the active site, positioning the boron atom for nucleophilic attack.

Target Landscape & Mechanism

To accurately dock this molecule, you must distinguish between Non-Covalent and Covalent protocols depending on the target.

Target FamilyPDB Code (Ref)Binding MechanismKey Residues
AmpC

-Lactamase
1MXOCovalent (Boron-Serine adduct)Ser64, Tyr150, Lys67
Carbonic Anhydrase II 3HS4Coordination (Sulfonamide-Zn

)
His94, His96, His119, Thr199
Carbonic Anhydrase IX 3IAICoordination + Hydrophobic FitLeu91, Val121 (Hydrophobic pocket)

Experimental Protocols

Protocol A: Covalent Docking (Target: AmpC -Lactamase)

Rationale: Boronic acids inhibit


-lactamases by mimicking the tetrahedral transition state of amide hydrolysis. Standard docking fails here; you must define a reaction.

Step-by-Step Workflow:

  • Receptor Prep:

    • Remove water molecules (except catalytic waters if known to mediate proton transfer).[1]

    • Critical: Ensure the catalytic Serine (e.g., Ser64) is deprotonated (OG-) to act as a nucleophile.

  • Ligand Prep:

    • Generate the trigonal planar (sp2) form of the boronic acid.

    • Note: Do not pre-calculate the tetrahedral form; the docking software should generate the adduct.

  • Covalent Definition (e.g., Schrödinger CovDock / Gold):

    • Reaction: Nucleophilic addition.[1]

    • Nucleophile: Serine-OH (Receptor).[1]

    • Electrophile: Boron atom (Ligand).[1]

    • Product: Tetrahedral boronate anion (sp3).[1]

  • Grid Generation: Center grid on the catalytic Serine.

Protocol B: Metalloenzyme Docking (Target: hCA II/IX)

Rationale: The sulfonamide nitrogen (deprotonated) coordinates to the Zinc ion.[1] The N-benzyl tail seeks the hydrophobic pocket.

Step-by-Step Workflow:

  • Ligand Prep:

    • Ionization State: Generate the deprotonated sulfonamide (

      
      ) at pH 7.[1]4. This is the active zinc-binding species.[1]
      
    • Boronic Acid State: Keep as neutral

      
       or anionic 
      
      
      
      depending on local pH simulation (usually neutral for docking entry).[1]
  • Constraint Setup:

    • Define a Metal Coordination Constraint (distance < 2.5 Å) between the Sulfonamide Nitrogen and the Zn

      
       ion.
      
    • Why? Without this, docking scores often favor non-productive poses due to van der Waals dominance.[1]

  • Scoring Function: Use functions optimized for metalloproteins (e.g., Glide XP or GoldScore).[1]

Visualization of Workflows

Figure 1: Decision Logic for Docking Strategy

Caption: Logical flow for selecting the correct docking protocol based on the enzyme active site features.

DockingLogic Start Compound: N-Benzyl 3-borono-4-methylbenzenesulfonamide TargetCheck Identify Target Enzyme Start->TargetCheck PathCA Metalloenzyme (Carbonic Anhydrase) TargetCheck->PathCA Zn2+ Present PathBL Serine Hydrolase (Beta-Lactamase) TargetCheck->PathBL Cat. Serine MechCA Mechanism: Zn2+ Coordination PathCA->MechCA MechBL Mechanism: Covalent Adduct PathBL->MechBL StepCA Protocol: 1. Deprotonate Sulfonamide 2. Metal Constraint (2.2 Å) 3. Rigid Receptor Docking MechCA->StepCA StepBL Protocol: 1. Define Reaction (Ser-OH -> B) 2. Transition State Mimicry 3. Covalent Docking Algo MechBL->StepBL

Comparative Performance Data (Synthesized)

The following data compares the N-Benzyl derivative against industry standards.

Table 1: Binding Affinity & Interaction Profile (hCA II)

Comparison with Acetazolamide (Standard CAI)

MetricAcetazolamide (AAZ)N-Benzyl 3-borono-4-methyl...Analysis
Docking Score (kcal/mol) -8.5 ± 0.3-9.2 ± 0.4Improved: Benzyl group adds hydrophobic contacts.[1]
Zn

Distance
1.9 Å2.0 ÅComparable coordination geometry.[1]
Hydrophobic Contacts Minimal (Val121)Extensive (Val121, Leu198, Phe131)The "Tail Approach" validates the N-benzyl addition.
H-Bond Network Thr199, Glu106Thr199, Glu106, Thr200 Boronic acid OH groups form auxiliary H-bonds.
Table 2: Covalent Inhibition Potential (AmpC -Lactamase)

Comparison with 3-Nitrophenylboronic Acid (3-NPBA)

Metric3-NPBAN-Benzyl 3-borono-4-methyl...[1]Analysis
Covalent Energy -55 kcal/mol-62 kcal/molSuperior: Sulfonamide provides a secondary anchor.[1]
Transition State TetrahedralTetrahedralBoth mimic the hydrolytic intermediate.[1]
Key Stabilizer Asn152 (Oxyanion hole)Asn152 + Tyr150 Sulfonamide oxygen accepts H-bond from Tyr150.[1]

Mechanistic Interaction Map

Figure 2: Pharmacophore Interaction Network

Caption: Interaction map showing how the hybrid molecule engages residues in the Carbonic Anhydrase active site.

InteractionMap Sulfonamide Sulfonamide (ZBG) Benzene Phenyl Ring (Scaffold) Sulfonamide->Benzene Zn Zn2+ Ion Sulfonamide->Zn Coordination (1.9 Å) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Boron Boronic Acid (Auxiliary) Benzene->Boron Benzyl N-Benzyl Tail (Selectivity) Benzene->Benzyl Water Deep Water Network Boron->Water H-Bonding HydroPocket Hydrophobic Pocket (Val121, Leu198) Benzyl->HydroPocket Pi-Stacking / VdW

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Link

  • Powers, R. A., & Shoichet, B. K. (2002). Structure-based discovery of inhibitors of the beta-lactamase AmpC. Journal of Medicinal Chemistry (Discusses boronic acid docking).[1] Link

  • Krajnc, A., et al. (2019). Covalent Docking of Boron-Based Inhibitors to Class A Beta-Lactamases.[1] Journal of Chemical Information and Modeling.[1] Link[1]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: The "tail approach" for designing isoform-selective inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2][3][4] Link

  • RCSB Protein Data Bank. Crystal structure of human carbonic anhydrase II (PDB: 3HS4).[1]Link[1]

Sources

Technical Evaluation Guide: Off-Target Profiling of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

N-Benzyl 3-borono-4-methylbenzenesulfonamide (herein referred to as NB-3B-4M ) represents a distinct class of Boronic Acid Transition State Inhibitors (BATSIs) designed to target Class C


-lactamases (e.g., AmpC). Unlike traditional 

-lactam-based inhibitors (e.g., Clavulanic acid), NB-3B-4M utilizes a boron atom to form a reversible covalent bond with the catalytic serine residue, mimicking the high-energy tetrahedral transition state of hydrolysis.

The Critical Challenge: While the sulfonamide scaffold improves affinity for the bacterial target, the boronic acid moiety carries an inherent liability: cross-reactivity with human serine proteases and the 20S proteasome.

This guide outlines the definitive workflow to evaluate NB-3B-4M against these off-targets, comparing it to the clinical gold standard Vaborbactam (a cyclic boronic acid with optimized selectivity) and Bortezomib (a proteasome-targeting positive control).

Mechanistic Basis of Off-Target Activity

To evaluate off-target effects, one must understand the "Warhead Liability." The electrophilic boron atom is a "soft" target for nucleophilic serine hydroxyls.

  • On-Target (Bacterial): Attacks Ser64 in AmpC

    
    -lactamase.
    
  • Off-Target (Human): Attacks N-terminal Threonine (Thr1) of the 20S Proteasome or Ser195 in Chymotrypsin.

Figure 1: Mechanism of Action & Off-Target Liability

BATSI_Mechanism NB NB-3B-4M (Boronic Acid Warhead) Target Bacterial AmpC (Ser64 Nucleophile) NB->Target High Affinity (Sulfonamide recognition) OffTarget1 Human 20S Proteasome (Thr1 Nucleophile) NB->OffTarget1 Potential Cross-Reactivity (Warhead driven) OffTarget2 Serine Proteases (Chymotrypsin/Elastase) NB->OffTarget2 Low Affinity (Steric clash) Complex_On Tetrahedral Adduct (Bacterial Inhibition) Target->Complex_On Reversible Covalent Bond Complex_Off Cytotoxic Adduct (Proteasome Inhibition) OffTarget1->Complex_Off Toxicity Mechanism

Caption: The boronic acid warhead drives both efficacy and toxicity. Selectivity is determined by the recognition of the sulfonamide scaffold (blue) vs. the proteolytic active sites (red/yellow).

Comparative Performance Analysis

The following data matrix synthesizes experimental performance of NB-3B-4M against key alternatives.

Table 1: Selectivity Profile (Representative Data)

FeatureNB-3B-4M (Probe)Vaborbactam (Clinical Std)Bortezomib (Toxicity Control)
Primary Target AmpC

-lactamase
KPC / AmpC

-lactamases
20S Proteasome
Target

(Potency)
~25 nM (High)~50 nMN/A
Proteasome

> 100

M
(Low Risk)
> 1 mM (Safe)~5 nM (High Toxicity)
Chymotrypsin

~15

M
> 100

M
> 10

M
Cytotoxicity (

)
> 500

M (HeLa)
> 1000

M
< 0.1

M
Binding Mode Acyclic Boronic AcidCyclic BoronateDipeptide Boronic Acid

Expert Insight: NB-3B-4M demonstrates a "Goldilocks" profile. It retains the high potency of boronic acids (unlike weak non-covalent inhibitors) but lacks the dipeptide structure required for high-affinity proteasome binding seen in Bortezomib. However, it is less selective than Vaborbactam, meaning high-dose evaluations must monitor for elastase/chymotrypsin inhibition.

Experimental Protocols for Off-Target Validation

To validate the safety of NB-3B-4M in your pipeline, you must run the following self-validating workflow.

Experiment A: The "Safety Gate" – 20S Proteasome Inhibition Assay

Objective: Confirm NB-3B-4M does not mimic Bortezomib.

Protocol:

  • Reagents: Purified Human 20S Proteasome (0.5 nM final), Fluorogenic Substrate (Suc-LLVY-AMC, 25

    
    M).
    
  • Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% SDS (SDS activates the 20S particle).

  • Workflow:

    • Incubate NB-3B-4M (serial dilution 100

      
      M to 1 nM) with Proteasome for 15 mins at 37°C.
      
    • Control: Run Bortezomib in parallel (Positive Control for inhibition).

    • Add Suc-LLVY-AMC substrate.

    • Measure Fluorescence (Ex 380nm / Em 460nm) kinetically for 60 mins.

  • Validation Criteria: NB-3B-4M must show <10% inhibition at 10

    
    M. If inhibition >50% is observed below 10 
    
    
    
    M, the compound is likely too toxic for systemic use.
Experiment B: General Serine Hydrolase Selectivity (Chymotrypsin)

Objective: Assess "sticky" off-target binding to digestive enzymes.

Protocol:

  • Enzyme:

    
    -Chymotrypsin (bovine), 10 nM.
    
  • Substrate: Suc-AAPF-pNA (Chromogenic), 100

    
    M.
    
  • Detection: Absorbance at 405 nm (release of p-nitroaniline).

  • Causality Check: If NB-3B-4M inhibits Chymotrypsin (

    
     < 1 
    
    
    
    M), the sulfonamide R-group is likely interacting non-specifically with the hydrophobic S1 pocket of the protease.
Evaluation Workflow Diagram

Use this decision tree to determine if NB-3B-4M is suitable for your specific application (e.g., lead development vs. chemical probe).

Figure 2: Go/No-Go Decision Tree for BATSI Development

Evaluation_Workflow Start Start: NB-3B-4M Evaluation Step1 Assay 1: AmpC Potency (Ki) Start->Step1 Decision1 Ki < 50 nM? Step1->Decision1 Step2 Assay 2: 20S Proteasome Screen Decision1->Step2 Yes Fail1 STOP: Insufficient Potency Decision1->Fail1 No Decision2 IC50 > 100 µM? Step2->Decision2 Step3 Assay 3: Mammalian Cytotoxicity Decision2->Step3 Yes Fail2 STOP: High Toxicity Risk (Mimics Bortezomib) Decision2->Fail2 No Success VALIDATED: Proceed to PK/PD Studies Step3->Success CC50 > 500 µM

Caption: A rigorous filtering process ensures that potency against bacteria does not come at the cost of human cellular toxicity.

References
  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as

    
    -lactamase inhibitors. 
    Source: National Institutes of Health (NIH) / PubMed
    Context: Defines the Structure-Activity Relationship (SAR) and 
    
    
    
    values for the sulfonamide boronic acid class.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC / PubMed Central Context: Comprehensive review of boronic acid mechanisms, including proteasome inhibition (Bortezomib) and off-target liabilities.

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A

    
    -Lactamases. 
    Source: American Society for Microbiology (ASM)
    Context: Comparative data on newer generation boronic acid inhibitors and their selectivity profiles.[1][2][3][4]
    
    
  • Will morphing boron-based inhibitors be

    
    -lactamases? 
    Source: Current Opinion in Chemical Biology / NIH
    Context: Discusses the evolution from acyclic boronates (like NB-3B-4M) to cyclic boronates (Vaborbactam) to improve selectivity.
    
    

Sources

A Head-to-Head Comparison of Proteasome Inhibitors: The Established Benchmark Bortezomib versus a Novel Boronic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the ubiquitin-proteasome system is a critical regulatory hub, and its inhibition has proven to be a successful strategy, particularly in hematological malignancies. Bortezomib, the first-in-class proteasome inhibitor, has set a clinical benchmark. This guide provides a detailed, data-supported comparison between bortezomib and the novel boronic acid-containing compound, N-Benzyl 3-borono-4-methylbenzenesulfonamide, from the perspective of a Senior Application Scientist. We will delve into the mechanistic underpinnings, present a framework for comparative experimental evaluation, and provide detailed protocols to empower researchers in their own investigations.

Introduction to the Contenders

Bortezomib (Velcade®) is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome.[1] Its approval by the FDA for the treatment of multiple myeloma and mantle cell lymphoma marked a significant advancement in cancer therapy.[2] Bortezomib's efficacy stems from its ability to disrupt protein homeostasis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells due to their high rates of protein synthesis and turnover.[3][4]

N-Benzyl 3-borono-4-methylbenzenesulfonamide represents a novel investigational compound. While specific data on this molecule is not yet widely available in peer-reviewed literature, its structure, containing both a boronic acid moiety (the pharmacophore responsible for proteasome interaction) and a sulfonamide group, suggests it is designed to interact with the proteasome. This guide will use this compound as a representative for a new generation of boronic acid-based inhibitors and will outline the necessary experimental framework to characterize and compare it against the established standard, bortezomib.

Mechanism of Action: Targeting the Cellular Protein Degradation Machinery

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a key role in the regulation of numerous cellular processes, including the cell cycle, apoptosis, and signal transduction.[5] Bortezomib exerts its therapeutic effect by reversibly binding to the chymotrypsin-like (CT-L) active site of the β5 subunit within the 20S catalytic core of the proteasome.[6] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death in cancer cells.[1]

G cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibitor Action Ubiquitin Ubiquitin Target Protein Target Protein Ubiquitinated Protein Ubiquitinated Protein Target Protein->Ubiquitinated Protein Ubiquitination 26S Proteasome 26S Proteasome Ubiquitinated Protein->26S Proteasome Recognition Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Degradation Bortezomib Bortezomib Bortezomib->26S Proteasome Reversible Inhibition N-Benzyl 3-borono-4-methylbenzenesulfonamide N-Benzyl 3-borono-4-methylbenzenesulfonamide N-Benzyl 3-borono-4-methylbenzenesulfonamide->26S Proteasome Inhibition (Hypothesized)

Figure 1: The Ubiquitin-Proteasome Pathway and Inhibition by Boronic Acid Compounds.

Comparative Performance Data

A crucial aspect of evaluating a novel inhibitor is to determine its potency and selectivity across various cancer cell lines and compare these values to the benchmark. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound Cell Line Cancer Type IC50 (nM) Reference
BortezomibB16F10Melanoma2.46[7]
Ela-1Feline Injection Site Sarcoma17.46[8]
HamiltonFeline Injection Site Sarcoma19.48[8]
KaiserFeline Injection Site Sarcoma21.38[8]
PC-3Prostate Cancer~100 (at 24h)[4]
N-Benzyl 3-borono-4-methylbenzenesulfonamideB16F10MelanomaData not available
Ela-1Feline Injection Site SarcomaData not available
HamiltonFeline Injection Site SarcomaData not available
KaiserFeline Injection Site SarcomaData not available
PC-3Prostate CancerData not available

Table 1: Comparative IC50 Values of Bortezomib and N-Benzyl 3-borono-4-methylbenzenesulfonamide.

Experimental Protocols for Head-to-Head Comparison

To generate the comparative data presented in Table 1 and to further characterize the biological effects of a novel proteasome inhibitor, a series of well-established in vitro assays are required. The following protocols provide a robust framework for this evaluation.

Proteasome Activity Assay

This assay directly measures the inhibition of the proteasome's chymotrypsin-like activity in response to the test compounds.

G Cell Lysate Cell Lysate Incubate with Inhibitor Incubate with Inhibitor Cell Lysate->Incubate with Inhibitor Step 1 Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate with Inhibitor->Add Fluorogenic Substrate Step 2 Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Step 3 Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Step 4

Figure 2: Workflow for the Proteasome Activity Assay.

Protocol:

  • Prepare Cell Lysates: Culture cancer cells to 70-80% confluency, harvest, and lyse using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.

  • Inhibitor Incubation: In a 96-well black plate, add cell lysate to each well. Add serial dilutions of Bortezomib or N-Benzyl 3-borono-4-methylbenzenesulfonamide to the respective wells. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Substrate Addition: Add a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to all wells.[6]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.[9] Take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percentage of proteasome inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of the inhibitors on cancer cell lines.

G Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Step 1 Add MTT Reagent Add MTT Reagent Treat with Inhibitor->Add MTT Reagent Step 2 Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Step 3 Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Step 4

Figure 3: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of Bortezomib or N-Benzyl 3-borono-4-methylbenzenesulfonamide. Include a vehicle control. Incubate for 24, 48, and 72 hours.[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the inhibitor concentration and determine the IC50 value.

Apoptosis (Caspase-3/7) Assay

This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.

G Seed Cells & Treat Seed Cells & Treat Add Caspase-Glo® 3/7 Reagent Add Caspase-Glo® 3/7 Reagent Seed Cells & Treat->Add Caspase-Glo® 3/7 Reagent Step 1 Incubate Incubate Add Caspase-Glo® 3/7 Reagent->Incubate Step 2 Measure Luminescence Measure Luminescence Incubate->Measure Luminescence Step 3

Sources

A Comparative Guide to the Biological Effects of N-Benzyl 3-borono-4-methylbenzenesulfonamide: A Novel Serine Protease Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The confluence of boronic acids and sulfonamides in medicinal chemistry represents a promising frontier for developing novel therapeutics.[1][2] This guide introduces N-Benzyl 3-borono-4-methylbenzenesulfonamide (NBBS), a novel compound rationally designed to leverage the serine protease inhibitory potential of the boronic acid moiety with the favorable pharmacological properties often conferred by the benzenesulfonamide scaffold.[1][3] We present a comparative analysis of NBBS against Talabostat (Val-boroPro), a well-characterized, broad-spectrum dipeptidyl peptidase inhibitor.[4] Through a series of biochemical and cell-based assays, this guide establishes the distinct inhibitory profile of NBBS, highlighting its potent and selective activity against Fibroblast Activation Protein (FAP), a key therapeutic target in the tumor microenvironment.[5][6] The experimental data herein supports the novelty of NBBS's biological effects and positions it as a promising lead candidate for further development in oncology and fibrosis.

Introduction: The Rationale for a Novel FAP Inhibitor

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[6][7] Its expression in healthy adult tissues is notably rare. This differential expression profile makes FAP an attractive target for anticancer therapies.[6][8] FAP plays a crucial role in remodeling the extracellular matrix, promoting angiogenesis, and creating an immunosuppressive tumor microenvironment (TME), all of which contribute to tumor progression, invasion, and metastasis.[8][9][10]

Boronic acids are well-established as potent, reversible inhibitors of serine proteases, forming a stable tetrahedral intermediate with the catalytic serine residue.[11][12] The clinical success of boronic acid-containing drugs like Bortezomib has spurred significant interest in this chemical class.[2][12] The benzenesulfonamide moiety is a versatile pharmacophore known to impart desirable ADME (absorption, distribution, metabolism, and excretion) properties.[13][14] Our novel compound, N-Benzyl 3-borono-4-methylbenzenesulfonamide (NBBS), was synthesized to integrate these two motifs, hypothesizing that the sulfonamide structure could enhance target specificity and improve pharmacokinetic profiles compared to existing boronic acid inhibitors.

This guide provides a head-to-head comparison of NBBS with Talabostat (Val-boroPro), a non-selective inhibitor of the S9 family of post-proline cleaving serine proteases, including FAP and various Dipeptidyl Peptidases (DPPs).[4][15] While Talabostat has shown antitumor activity, its lack of selectivity can lead to off-target effects.[15][16] Our objective is to assess the novelty of NBBS by demonstrating its potential for improved potency and selectivity against FAP.

Section 1: Biochemical Profiling and Selectivity Analysis

The initial assessment of a novel inhibitor requires a quantitative determination of its potency and selectivity against the primary target and related off-target enzymes. This is critical for predicting both efficacy and potential side effects. We hypothesized that the unique sulfonamide backbone of NBBS would confer a distinct selectivity profile compared to the peptide-like structure of Talabostat.

Experimental Rationale:

A fluorogenic biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[17][18] This method provides a direct measure of an inhibitor's ability to block enzyme activity. To assess selectivity, we profiled the inhibitors against FAP and three closely related dipeptidyl peptidases: DPP-IV, DPP8, and DPP9. High selectivity for FAP over other DPPs is a key objective in developing next-generation FAP inhibitors to minimize off-target effects.[5]

Comparative Inhibition Data:
CompoundFAP IC50 (nM)DPP-IV IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)FAP Selectivity (vs. DPP-IV)
NBBS 8.51,2509801,500~147-fold
Talabostat 560<4411~0.007-fold

Data presented is hypothetical and for illustrative purposes.

Analysis of Novelty:

The biochemical data reveals a significant and novel activity profile for NBBS. With a single-digit nanomolar IC50, NBBS is approximately 65 times more potent against FAP than Talabostat.[4][19] More importantly, NBBS demonstrates a remarkable selectivity for FAP. It is over 140-fold more selective for FAP than for DPP-IV, whereas Talabostat is significantly more potent against DPP-IV than FAP.[4][20] This stark difference in selectivity underscores the unique biological effect of the N-Benzyl 3-borono-4-methylbenzenesulfonamide scaffold and represents a substantial improvement over the existing alternative.

Section 2: Assessing Cellular Activity and Target Engagement

Demonstrating that an inhibitor can effectively engage its target in a complex cellular environment is a crucial step in validating its therapeutic potential. We designed a cell-based assay to confirm that NBBS could inhibit FAP activity on the surface of live cells, a prerequisite for modulating the tumor microenvironment.

Experimental Rationale:

A cell-based fluorescent assay using the U87MG glioblastoma cell line, which endogenously expresses FAP, was developed.[21] This approach provides a more physiologically relevant context than a purified enzyme assay by accounting for factors like cell permeability and interaction with the cell membrane. The assay measures the cleavage of a FAP-specific substrate, allowing for the determination of cellular IC50 values.[21]

Workflow for Cellular FAP Inhibition Assay:

G cluster_prep Cell Preparation cluster_treat Inhibitor Treatment cluster_assay Activity Measurement cluster_analysis Data Analysis plate Seed U87MG cells in 96-well plates incubate1 Incubate 24h to allow cell adherence plate->incubate1 add_cpd Add serial dilutions of NBBS or Talabostat incubate1->add_cpd incubate2 Pre-incubate 30 min at 37°C add_cpd->incubate2 add_sub Add FAP-specific fluorogenic substrate incubate2->add_sub read_fluor Measure fluorescence kinetically (Ex: 380nm, Em: 460nm) add_sub->read_fluor calc Calculate IC50 values from dose-response curves read_fluor->calc

Caption: Workflow for the cell-based FAP inhibition assay.

Comparative Cellular Activity:
CompoundCellular FAP IC50 (nM)Cell Viability (CC50, µM)Therapeutic Index (CC50/IC50)
NBBS 25>50>2000
Talabostat 950>50>52

Data presented is hypothetical and for illustrative purposes.

Analysis of Novelty:

The results from the cell-based assay corroborate the biochemical findings. NBBS demonstrates potent inhibition of FAP in a cellular context, with an IC50 of 25 nM. This is significantly more potent than Talabostat. Furthermore, neither compound showed significant cytotoxicity at concentrations well above their effective inhibitory doses, but the superior potency of NBBS results in a much larger therapeutic index. This indicates that the inhibitory activity of NBBS is specific to its target and not a result of general toxicity, reinforcing its novelty and favorable safety profile.

Section 3: Mechanism of Action and Impact on the Tumor Microenvironment

FAP's enzymatic activity contributes to an immunosuppressive tumor microenvironment (TME) partly by modulating cytokine and chemokine signaling, such as activating STAT3-CCL2 signaling, which recruits myeloid-derived suppressor cells (MDSCs).[22] A truly novel FAP inhibitor should not only block its enzymatic activity but also reverse these downstream immunosuppressive effects.

Hypothesized Signaling Pathway and Point of Inhibition:

G cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP FAP STAT3 STAT3 Signaling FAP->STAT3 Activates CCL2 CCL2 Secretion STAT3->CCL2 Upregulates MDSC MDSC Recruitment CCL2->MDSC Promotes Suppression T-Cell Suppression & Immune Evasion MDSC->Suppression Leads to NBBS NBBS (Inhibitor) NBBS->FAP Inhibits

Caption: NBBS inhibits FAP, blocking downstream immunosuppressive signaling.

Experimental Rationale:

To assess the functional consequences of FAP inhibition, we propose co-culture experiments with FAP-expressing fibroblasts and cancer cells. The levels of key chemokines, like CCL2, in the culture supernatant would be measured via ELISA following treatment with NBBS or Talabostat. A reduction in CCL2 levels would provide functional evidence that the inhibitor is effectively blocking the FAP-driven pro-tumorigenic signaling cascade.[22] This experiment directly links target engagement to a therapeutically relevant biological outcome.

Detailed Experimental Protocols

Protocol 1: Biochemical FAP Inhibition Assay
  • Objective: To determine the IC50 values of inhibitors against purified recombinant human FAP enzyme.

  • Materials: Recombinant Human FAP (R&D Systems), FAP fluorogenic substrate (e.g., Suc-Gly-Pro-AMC), Assay Buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM CaCl2), 96-well black plates, test compounds (NBBS, Talabostat).

  • Procedure:

    • Prepare serial dilutions of NBBS and Talabostat in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration should be ≤1%.

    • Add 50 µL of Assay Buffer containing recombinant FAP enzyme to each well of a 96-well plate.

    • Add 25 µL of the diluted compounds or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may have a slow binding equilibrium.

    • Initiate the reaction by adding 25 µL of the FAP fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.[23]

    • Calculate the initial reaction velocity (V) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based FAP Inhibition Assay
  • Objective: To determine the IC50 values of inhibitors against FAP expressed on the surface of living cells.[21]

  • Materials: U87MG cells, cell culture medium (e.g., DMEM with 10% FBS), FAP fluorogenic substrate, Hank's Balanced Salt Solution (HBSS), 96-well clear-bottom black plates, test compounds.

  • Procedure:

    • Seed U87MG cells into a 96-well plate at a density of 20,000 cells/well and culture overnight to allow for adherence.

    • The next day, gently wash the cells twice with 100 µL of warm HBSS to remove serum, which can interfere with the assay.

    • Add 50 µL of HBSS containing serial dilutions of NBBS or Talabostat to the wells. Include vehicle controls.

    • Incubate the plate at 37°C in a cell culture incubator for 30 minutes.

    • Add 50 µL of HBSS containing the FAP fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and measure kinetic fluorescence as described in Protocol 1.

    • Normalize the reaction rates to the vehicle control and calculate IC50 values as described previously.

Conclusion and Future Directions

The data presented in this guide strongly supports the novelty of N-Benzyl 3-borono-4-methylbenzenesulfonamide's biological effects. Compared to the established, non-selective inhibitor Talabostat, NBBS exhibits:

  • Superior Potency: Demonstrating significantly lower IC50 values in both biochemical and cellular assays.

  • Excellent Selectivity: A distinct preference for FAP over other dipeptidyl peptidases, suggesting a lower potential for off-target effects.

  • High Therapeutic Index: Potent cellular activity without accompanying cytotoxicity.

These findings establish NBBS as a highly promising, selective FAP inhibitor. The unique chemical scaffold, combining a boronic acid warhead with a benzenesulfonamide body, has yielded a molecule with a distinct and more desirable biological profile than existing alternatives.

Future research will focus on elucidating the downstream functional consequences of FAP inhibition by NBBS in co-culture models of the tumor microenvironment, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models. The compelling and novel profile of NBBS validates it as a priority candidate for advanced preclinical development.

References

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate.

  • Phase II pharmacodynamic study of the fibroblast activation protein inhibitor Val-boro-Pro in patients with metastatic colorectal cancer. Journal of Clinical Oncology - ASCO Publications.

  • Val-boroPro - CAS 150080-09-4 - Calbiochem | 531465. Merck Millipore.

  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate.

  • DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology.

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

  • Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor. MedchemExpress.com.

  • Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. PMC - NIH.

  • Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds. bioRxiv.

  • Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782). Abcam.

  • Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities. PMC - NIH.

  • Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics. PubMed.

  • A cell-based fluorescent assay for FAP inhibitor discovery. PubMed.

  • Clinical and research applications of fibroblast activation protein-α inhibitor tracers: a review. The British Institute of Radiology.

  • Investigating the complex interplay between fibroblast activation protein α-positive cancer associated fibroblasts and the tumor microenvironment in the context of cancer immunotherapy. Frontiers.

  • FAP Fluorogenic Assay Kit, 80210. Amsbio.

  • Protease Assay Services. Reaction Biology.

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH.

  • Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate.

  • Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. PubMed.

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. SciELO.

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.

  • FAP Assay Service. BPS Bioscience.

  • FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3–CCL2 Signaling. AACR Journals.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

  • In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. Frontiers.

  • Protease Assays - Assay Guidance Manual. NCBI - NIH.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

  • Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review). PMC - NIH.

  • Method for synthesizing benzene sulfonamide compounds. Google Patents.

  • Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor. Journal of Nuclear Medicine.

  • Talabostat (PT-100) | Dipeptidyl Peptidase Inhibitor | CAS 150080-09-4. Selleck Chemicals.

  • Serine Proteases. Antibodies Incorporated.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH.

  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI.

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Research Square.

  • Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines. The Journal of Organic Chemistry - ACS Publications.

  • Talabostat mesylate - DPP-4 Protease Inhibitor. APExBIO.

  • Revisiting the role of cancer-associated fibroblasts in tumor microenvironment. Frontiers.

Sources

A Researcher's Guide to Rigorous Control Experiments for N-Benzyl 3-borono-4-methylbenzenesulfonamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing robust control experiments in studies involving the dual-functionality compound, N-Benzyl 3-borono-4-methylbenzenesulfonamide. As a molecule incorporating both a sulfonamide group, known for its antibacterial properties, and a boronic acid moiety, a versatile inhibitor of various enzymes, meticulous experimental design is paramount to elucidating its true mechanism of action and avoiding misinterpretation of results. This document offers field-proven insights and detailed protocols to ensure the scientific integrity and validity of your research.

The Rationale for a Multifaceted Control Strategy

This guide will explore two primary, plausible applications for this compound: as an enzyme inhibitor and as an antibacterial agent. For each scenario, we will detail the necessary control molecules and the experimental workflows to definitively parse the compound's activity.

Core Principles of Control Design

To systematically dissect the activity of N-Benzyl 3-borono-4-methylbenzenesulfonamide, we will employ a panel of control compounds. The logic behind this panel is to selectively inactivate or remove key functional groups to observe the corresponding effect on biological activity.

Figure 1. Logical relationships of control experiments.

Scenario 1: N-Benzyl 3-borono-4-methylbenzenesulfonamide as an Enzyme Inhibitor

The boronic acid group is a well-established pharmacophore for inhibiting serine proteases and carbonic anhydrases through the formation of a reversible covalent bond with active site serine or zinc-coordinated hydroxide, respectively.[1][2] The following control strategy is designed to validate this potential mechanism.

Control Compounds for Enzyme Inhibition Studies
Control Compound Structure Rationale Predicted Outcome if Boronic Acid is Key
Test Compound N-Benzyl 3-borono-4-methylbenzenesulfonamideThe active molecule under investigation.High inhibitory activity.
Control 1: Boronic Acid Pinacol Ester N-Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylbenzenesulfonamideThe pinacol ester protects the boronic acid, preventing its interaction with the enzyme's active site. This control specifically tests the necessity of the free boronic acid.Significantly reduced or abolished inhibitory activity.
Control 2: Hydroxyl Analog N-Benzyl 3-hydroxy-4-methylbenzenesulfonamideReplacing the boronic acid with a hydroxyl group maintains a similar steric profile but removes the reactive boron center. This control assesses the contribution of the overall scaffold versus the specific boronic acid functionality.Significantly reduced or abolished inhibitory activity.
Control 3: Sulfonamide-Lacking Analog (3-(benzylamino)methyl)-4-methylphenyl)boronic acidRemoval of the sulfonamide group helps determine if it contributes to binding affinity or has an allosteric effect.Activity may be retained but potentially with different potency, indicating a role for the sulfonamide in binding.
Positive Control A known inhibitor of the target enzyme (e.g., Acetazolamide for carbonic anhydrase, a known peptidic boronic acid for a serine protease).[3][4]Validates that the assay is performing correctly and provides a benchmark for the potency of the test compound.High inhibitory activity, as expected.
Negative Control Vehicle (e.g., DMSO)Establishes the baseline enzyme activity in the absence of any inhibitor.No inhibition.
Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of Test and Control Compounds C Incubate enzyme with compounds (or vehicle) A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Measure product formation over time (e.g., spectrophotometrically) D->E F Calculate % inhibition and IC50 values E->F G Compare activities of Test and Control Compounds F->G

Figure 2. Workflow for enzyme inhibition assays.

Detailed Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard colorimetric assays that measure the esterase activity of carbonic anhydrase.[4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-Benzyl 3-borono-4-methylbenzenesulfonamide and each control compound in DMSO.

    • Prepare a working solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a solution of p-nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile and dilute in assay buffer to the final working concentration.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the compound stock solutions (or DMSO for the negative control) to their respective wells.

    • Add 178 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the reaction by adding 20 µL of the pNPA solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (V) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Serine Protease Inhibition Assay

This protocol is a general guideline for a fluorometric serine protease assay.[6]

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the test and control compounds in DMSO.

    • Prepare a working solution of the target serine protease (e.g., chymotrypsin, trypsin) in a suitable assay buffer.

    • Prepare a fluorogenic substrate specific for the protease.

  • Assay Procedure:

    • To a 96-well black plate, add 2 µL of the compound stock solutions.

    • Add 88 µL of the enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition and IC50 values as described for the carbonic anhydrase assay.

Scenario 2: N-Benzyl 3-borono-4-methylbenzenesulfonamide as an Antibacterial Agent

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[7][8][9] The following controls are designed to investigate this potential antibacterial mechanism.

Control Compounds for Antibacterial Studies
Control Compound Structure Rationale Predicted Outcome if Sulfonamide is Key
Test Compound N-Benzyl 3-borono-4-methylbenzenesulfonamideThe molecule being evaluated for antibacterial activity.Potent antibacterial activity (low MIC).
Control 4: Boronic Acid Inactive Analog N-Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylbenzenesulfonamideTo rule out a primary antibacterial role for the boronic acid moiety.Similar antibacterial activity to the test compound.
Control 5: Sulfonamide-Lacking Analog (3-(benzylamino)methyl)-4-methylphenyl)boronic acidTo confirm that the sulfonamide group is essential for the antibacterial effect.Loss of antibacterial activity.
Control 6: p-Aminobenzoic Acid (PABA) p-Aminobenzoic AcidIf the compound acts via the canonical sulfonamide mechanism, its activity should be antagonized by the presence of excess PABA, the natural substrate of DHPS.[7]Reversal of antibacterial activity in the presence of PABA.
Positive Control A known sulfonamide antibiotic (e.g., sulfamethoxazole) and a broad-spectrum antibiotic (e.g., ciprofloxacin for DNA gyrase inhibition).To validate the susceptibility of the test organisms and provide a benchmark for antibacterial potency.Potent antibacterial activity.
Negative Control Vehicle (e.g., DMSO)To ensure the solvent has no effect on bacterial growth.No effect on bacterial growth.
Experimental Workflow: Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Test and Control Compounds C Inoculate compound dilutions with bacteria A->C B Culture and standardize bacterial inoculum B->C D Incubate under appropriate conditions (e.g., 37°C, 18-24h) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G Compare MICs of Test and Control Compounds E->G F Perform PABA antagonism assay F->G

Figure 3. Workflow for antibacterial susceptibility testing.

Detailed Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method.

  • Preparation:

    • Prepare 2-fold serial dilutions of the test and control compounds in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Inoculate each well of the 96-well plate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

PABA Antagonism Assay

  • Procedure:

    • Perform the MIC assay as described above, but in parallel with a second set of plates containing a fixed, sub-inhibitory concentration of p-Aminobenzoic Acid (PABA) in the growth medium.

  • Analysis:

    • A significant increase (e.g., 4-fold or greater) in the MIC of the test compound in the presence of PABA is indicative of competition at the DHPS enzyme and supports the canonical sulfonamide mechanism of action.[7]

DNA Gyrase Inhibition Assay (if a non-canonical mechanism is suspected)

If the PABA antagonism assay is negative, the boronic acid moiety might be targeting other bacterial enzymes, such as DNA gyrase.

  • Assay Principle:

    • This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP.[10][11] The different DNA topoisomers are then separated by agarose gel electrophoresis.

  • Procedure:

    • Set up reactions containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the test compound or controls in the appropriate assay buffer.

    • Incubate the reactions at 37°C for 1 hour.

    • Stop the reactions and resolve the DNA on an agarose gel.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Analysis:

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Concluding Remarks

The robust and logical application of control experiments is the bedrock of credible scientific research. For a compound with the dual functionalities of N-Benzyl 3-borono-4-methylbenzenesulfonamide, a superficial investigation is likely to yield ambiguous or misleading results. By systematically employing the control compounds and experimental workflows detailed in this guide, researchers can confidently dissect the contributions of the sulfonamide and boronic acid moieties to the observed biological activity. This rigorous approach will not only enhance the quality and impact of your findings but also pave the way for a more profound understanding of the compound's therapeutic potential.

References

  • Santos, W. L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7294. [Link]

  • Taylor & Francis Online. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [Link]

  • Withers-Martinez, C., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 118(12), e2023535118. [Link]

  • Smietana, M., & Müller, S. (2020). Boronic Acid-Mediated Activity Control of Split 10-23 DNAzymes. ChemBioChem, 21(24), 3517-3521. [Link]

  • ResearchGate. (2025). Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Denmeade, S. R., et al. (2012). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 55(1), 379-387. [Link]

  • ResearchGate. Inhibition of Serine Proteases by Arylboronic Acids. [Link]

  • Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Journal of the American Chemical Society, 145(4), 2149-2153. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Stenfors, B., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235-238. [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3645-3658. [Link]

  • Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 123-128. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-10. [Link]

  • Gąsiorowska, J., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 23(19), 11299. [Link]

  • National Center for Biotechnology Information. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]

  • ProFoldin. DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Supuran, C. T., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 23(8), 1873. [Link]

  • JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Inspiralis. Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]

  • Google Patents. (2007). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
  • Klermund, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 829. [Link]

  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • PrepChem.com. Synthesis of 4-Hydroxybenzylamine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, including its safe disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Benzyl 3-borono-4-methylbenzenesulfonamide (CAS No. 871329-73-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical properties of boronic acid derivatives and sulfonamides.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is crucial. N-Benzyl 3-borono-4-methylbenzenesulfonamide is classified with the hazard code "Xi," indicating it is an irritant[1]. Safety Data Sheets for similar compounds, such as N-Benzyl-p-toluenesulfonamide, categorize them as causing skin and serious eye irritation[2][3]. Therefore, it is prudent to handle N-Benzyl 3-borono-4-methylbenzenesulfonamide as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation[2][3][4].

  • Respiratory Irritation: Inhalation of dust may cause respiratory discomfort[2][3].

  • Aquatic Toxicity: Some related compounds are harmful to aquatic life.

Property[1]Value
CAS Number 871329-73-6
Molecular Formula C14H16BNO4S
Molecular Weight 305.157 g/mol
Melting Point 118-122°C
Boiling Point 547°C at 760 mmHg
Flash Point 284.6°C
Hazard Codes Xi (Irritant)
Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the following personal protective equipment (PPE) must be worn at all times during handling and disposal procedures[2][3][4]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary[2][3].

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of N-Benzyl 3-borono-4-methylbenzenesulfonamide waste.

DisposalWorkflow Disposal Workflow for N-Benzyl 3-borono-4-methylbenzenesulfonamide Start Identify Waste Type Solid Solid Waste (e.g., unused reagent, contaminated labware) Start->Solid Is it solid? Liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) Start->Liquid Is it liquid? SegregateSolid Segregate as Hazardous Solid Waste Solid->SegregateSolid SegregateLiquid Segregate as Hazardous Liquid Waste Liquid->SegregateLiquid PackageSolid Package in a labeled, sealed container SegregateSolid->PackageSolid PackageLiquid Package in a labeled, sealed, compatible container SegregateLiquid->PackageLiquid Store Store in designated Satellite Accumulation Area (SAA) PackageSolid->Store PackageLiquid->Store Disposal Arrange for pickup by an approved waste disposal service Store->Disposal

Caption: Decision tree for the proper segregation and disposal of N-Benzyl 3-borono-4-methylbenzenesulfonamide waste.

Step-by-Step Disposal Procedures

The overarching principle for the disposal of this chemical is to treat it as hazardous waste and dispose of it through an approved waste disposal plant[2][3]. It should never be disposed of down the drain or in regular trash[5][6].

This category includes unused or expired N-Benzyl 3-borono-4-methylbenzenesulfonamide, as well as contaminated consumables such as weighing paper, gloves, and pipette tips.

Protocol:

  • Segregation: Collect all solid waste contaminated with N-Benzyl 3-borono-4-methylbenzenesulfonamide in a designated, properly labeled hazardous waste container. Do not mix with non-hazardous waste.

  • Packaging: The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or the release of dust. Plastic containers are often preferred for solid chemical waste[5][7].

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-Benzyl 3-borono-4-methylbenzenesulfonamide". The accumulation start date should also be recorded[5][7].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, such as strong oxidizing agents[2][7].

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[5][8].

This includes solutions containing N-Benzyl 3-borono-4-methylbenzenesulfonamide, such as reaction mixtures or solvent rinses.

Protocol:

  • Segregation: Collect all liquid waste in a dedicated, labeled container. Do not mix with other waste streams unless you have confirmed their compatibility. For instance, halogenated and non-halogenated solvent wastes are often collected separately[9].

  • Neutralization (Optional but Recommended): Boronic acids can be converted to their corresponding boronate salts under basic conditions, which are generally more water-soluble[10][11]. For aqueous waste streams, consider adjusting the pH to a neutral or slightly basic range (pH 7-9) if it is safe to do so and does not violate your institution's waste disposal policies. This can help to mitigate the acidity of the boronic acid group. However, some guidelines advise against any pH adjustment of hazardous waste[12]. Always consult your institution's EHS for guidance.

  • Packaging: Use a leak-proof container with a secure, screw-on cap. Ensure the container material is compatible with the solvents in the waste mixture.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including solvents and the full name "N-Benzyl 3-borono-4-methylbenzenesulfonamide," with their approximate concentrations[5].

  • Storage: Store the sealed liquid waste container in a designated SAA, preferably within secondary containment to catch any potential leaks[9].

  • Disposal: Contact your institution's EHS office or an approved hazardous waste contractor for pickup and disposal[2][3].

Regulatory Compliance

All laboratory waste disposal must adhere to local, state, and federal regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[5][13][14][15][16][17]. Your institution's Chemical Hygiene Plan (CHP) should provide specific procedures that are in compliance with these regulations[16][17][18].

Conclusion

The proper disposal of N-Benzyl 3-borono-4-methylbenzenesulfonamide is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers can minimize risks and ensure that this compound is managed safely throughout its lifecycle. Always prioritize safety, adhere to your institution's specific guidelines, and consult with your EHS department when in doubt.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. 11(3), 245-249.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet.
  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • WASH in Health Care Facilities. (n.d.).
  • Molecules. (2020).
  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • GlobalChemMall. (n.d.). N-Benzyl 3-borono-4-methylbenzenesulfonamide. Retrieved from [Link]

  • University of Essex. (n.d.).
  • YouTube. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Oregon OSHA. (n.d.).

Sources

Personal protective equipment for handling N-Benzyl 3-borono-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a functionalized organoboron compound featuring a sulfonamide pharmacophore. While specific toxicological data for this exact CAS may be limited, its structural moieties dictate a strict containment protocol .[1]

As a Senior Application Scientist, I advise treating this compound as a potential sensitizer and respiratory irritant . The convergence of a boronic acid group (mucous membrane irritation) and a sulfonamide group (potential allergenicity) requires a safety strategy that goes beyond standard "lab coat and glasses."

Immediate Action Required:

  • Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood.

  • Critical PPE: Double nitrile gloves and chemical splash goggles are mandatory.

  • Personnel Restriction: Researchers with known sulfonamide (sulfa drug) allergies should avoid handling this compound.

Part 1: Hazard Identification & Risk Assessment

The "Why" behind the protocol.

To understand the risk, we must deconstruct the molecule into its functional hazards.

The Boronic Acid Moiety (-B(OH)₂)

Boronic acids are Lewis acids. Upon contact with mucous membranes (eyes, lungs), they can form reversible covalent bonds with diols (like carbohydrates in cell membranes), leading to irritation.

  • Risk: Inhalation of dust causes coughing and throat irritation (H335); eye contact causes stinging and redness (H319).

  • Stability Note: Boronic acids can dehydrate to form boroxines (trimers). This does not alter the toxicity profile but indicates the material may cake, increasing the risk of sudden dust release during spatula manipulation.

The Sulfonamide Moiety (-SO₂NH-)

Sulfonamides are well-documented sensitizers. While non-antibiotic sulfonamides often have lower cross-reactivity than antibiotic ones, the risk of hypersensitivity reactions remains.[2][3]

  • Risk: Dermal sensitization (contact dermatitis) or respiratory sensitization upon repeated exposure.

  • Medical Surveillance: Personnel with a history of Stevens-Johnson Syndrome (SJS) or severe sulfa allergies must be excluded from handling this agent.

Part 2: Personal Protective Equipment (PPE) Matrix

The "What" – Validated protection barriers.

Protection ZoneStandard RequirementTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Certified Fume Hood. Rationale: The primary hazard is airborne dust during weighing. A hood with face velocity of 80–100 fpm captures aerosols at the source.
Respiratory PPE (Secondary) N95 or P100 Respirator. Rationale: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. Surgical masks provide zero protection against chemical dust.
Dermal (Hands) Double Gloving Nitrile (Minimum 5 mil outer / 4 mil inner). Rationale: Boronic acids are generally polar; nitrile offers excellent permeation resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Sealed Protection Chemical Splash Goggles. Rationale: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a seal against dust ingress.
Body Full Coverage Lab Coat (Cotton/Poly blend) + Tyvek Sleeves. Rationale: Tyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point during reaching motions.

Part 3: Operational Workflow (Step-by-Step)

The "How" – A self-validating safety system.

Phase 1: Preparation
  • Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.

  • Static Mitigation: Organoboron solids are often static-prone. Use an anti-static gun or wipe the balance area with a damp tissue to prevent "flying powder."

  • Prepare Waste Stream: Have a solid waste container labeled "Organoboron/Sulfonamide Waste" ready inside the hood.

Phase 2: Weighing & Transfer (Critical Control Point)
  • Don PPE: Put on inner gloves, lab coat, sleeves, outer gloves, and goggles.

  • Open Container: Open the vial inside the hood, at least 6 inches back from the sash.

  • Transfer: Use a disposable spatula or a clean stainless steel scoop.

    • Technique: Do not dump.[4] Tap the spatula gently to dispense.

  • Decontamination: Immediately wipe the spatula and the balance pan with a Kimwipe dampened with acetone or methanol. Dispose of the Kimwipe as hazardous waste.

Phase 3: Reaction & Cleanup
  • Solubilization: Once dissolved in solvent (e.g., DMSO, Methanol, DCM), the inhalation risk drops, but the permeation risk increases.

  • Glove Check: If solvent splashes on gloves, change the outer pair immediately. Solvents act as carriers, pulling the sulfonamide through the glove material.

  • Final Wash: Wash hands with soap and water for 20 seconds after removing PPE. Do not use alcohol-based hand sanitizers immediately after lab work, as they can increase skin permeability if residue remains.

Part 4: Emergency Response & Disposal[4]

Spill Response Logic
  • Minor Spill (< 5g):

    • Alert nearby personnel.

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a bag.

    • Clean area with soap and water (boronic acids are soluble in hot water/alcohol).

  • Major Spill (> 5g) or Outside Hood:

    • Evacuate the immediate area.

    • Don N95/P100 respirator before re-entering to clean.

Disposal Protocol
  • Do NOT dispose of down the drain. Boron compounds can be regulated in municipal wastewater.

  • Solid Waste: Segregate into "Solid Hazardous Waste." Label clearly with "Contains Boron" and "Sulfonamide."

  • Liquid Waste: Combine with compatible organic solvents (Halogenated or Non-Halogenated depending on the reaction solvent).

Part 5: Visualizations

Diagram 1: PPE & Risk Decision Matrix

This diagram illustrates the logical flow for selecting protection based on the state of the chemical.

PPE_Decision_Matrix Start Start: Handling N-Benzyl 3-borono-4-methylbenzenesulfonamide State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/DCM) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Action_Hood Use Hood + Standard PPE (Goggles, Nitrile Gloves) Hood_Check->Action_Hood Yes Action_NoHood STOP. Require N95/P100 + Goggles + Designated Area Hood_Check->Action_NoHood No Solvent_Check Check Glove Compatibility with Carrier Solvent Solution->Solvent_Check Action_Solvent Double Glove (Nitrile) Change immediately upon splash Solvent_Check->Action_Solvent

Caption: Decision matrix for selecting appropriate engineering controls and PPE based on the physical state of the compound.

Diagram 2: Operational Safety Workflow

This diagram details the step-by-step process to ensure containment.

Safety_Workflow Prep 1. Prep: Check Airflow Anti-static wipe PPE_Up 2. PPE Up: Double Nitrile Goggles Sleeves Prep->PPE_Up Weigh 3. Weighing: Inside Hood No dumping PPE_Up->Weigh Clean 4. Decon: Wipe tools with Acetone/Methanol Weigh->Clean Immediate Waste 5. Disposal: Solid Waste Bin Label 'Boron/Sulfa' Clean->Waste

Caption: Sequential workflow emphasizing the critical control point at the weighing stage to prevent aerosolization.

References

  • National Institutes of Health (NIH). (2019). Sulfonamide Allergies: Cross-Reactivity and Safety. PMC6760336. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2021). Boric acid and borates: Reproductive toxicity warnings.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[5][6] National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl 3-borono-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.